molecular formula C9H8ClN3O2 B1591331 Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate CAS No. 903129-94-2

Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Cat. No.: B1591331
CAS No.: 903129-94-2
M. Wt: 225.63 g/mol
InChI Key: IBMTWUNSKPQWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a useful research compound. Its molecular formula is C9H8ClN3O2 and its molecular weight is 225.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-7-8(10)11-5-12-13(7)4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMTWUNSKPQWQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=C1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592051
Record name Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903129-94-2
Record name Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=903129-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate (CAS 903129-94-2)

An In-depth Technical Guide to Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate (CAS 903129-94-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Drug Discovery

Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate, bearing the CAS number 903129-94-2, is a heterocyclic compound of significant interest in the field of medicinal chemistry. It belongs to the pyrrolo[2,1-f][1][2][3]triazine class of molecules, a fused heterocyclic system recognized as a "privileged scaffold". This designation stems from the recurring appearance of this core structure in a multitude of biologically active compounds, demonstrating its ability to interact with a diverse range of therapeutic targets.[3] The pyrrolo[2,1-f][1][2][3]triazine framework is a key component in several clinically evaluated and approved drugs, including kinase inhibitors for cancer therapy and antiviral agents.[4]

This guide provides a comprehensive technical overview of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate, focusing on its chemical properties, synthesis, and its pivotal role as a reactive intermediate in the development of novel therapeutics. The strategic placement of a chloro group at the 4-position renders this molecule a versatile building block for the synthesis of compound libraries targeting various signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses and for the development of robust analytical methods. Below is a summary of the known and predicted properties of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate.

PropertyValueSource
CAS Number 903129-94-2[2]
Molecular Formula C₉H₈ClN₃O₂-
Molecular Weight 225.63 g/mol [5]
Predicted Density 1.47 ± 0.1 g/cm³[2]
Predicted pKa -4.29 ± 0.30[2]

The Strategic Synthesis of a Key Intermediate

The synthesis of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate is not explicitly detailed in publicly available literature. However, based on established synthetic strategies for analogous pyrrolo[2,1-f][1][2][3]triazine derivatives, a plausible and logical synthetic pathway can be constructed.[4] The core principle of this synthesis involves the initial construction of the bicyclic pyrrolotriazinone ring system, followed by a crucial chlorination step.

A representative synthetic approach, adapted from methodologies for similar compounds, is outlined below.[4] This multi-step process highlights the chemical logic behind the formation of this important intermediate.

Conceptual Synthetic Workflow

Gcluster_0Pyrrole Starting Materialcluster_1N-N Bond Formationcluster_2Triazine Ring Cyclizationcluster_3Activation for SubstitutionASubstituted Pyrrole EsterBN-Aminopyrrole IntermediateA->B  N-Amination  (e.g., hydroxylamine derivative)CPyrrolotriazinone CoreB->C  Cyclization  (e.g., with formamidine acetate)DEthyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate(Target Intermediate)C->D  Chlorination  (e.g., POCl₃)Gcluster_0Reaction Pathwayscluster_1Resulting ScaffoldsAEthyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylateBNucleophilic Aromatic Substitution(e.g., with anilines, amines)A->BCSuzuki Cross-Coupling(e.g., with arylboronic acids)A->CD4-Amino-substituted Pyrrolotriazines(Kinase Inhibitor Candidates)B->DE4-Aryl-substituted Pyrrolotriazines(Kinase Inhibitor Candidates)C->E

Physicochemical properties of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2]triazine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry.[3] This scaffold is an integral part of several kinase inhibitors and nucleoside drugs, demonstrating its potential in developing novel therapeutics.[3] Compounds incorporating this structure are being investigated for a range of applications, including their use as anticancer agents and for their antiviral properties.[4][5] The strategic placement of various functional groups on this core structure allows for the fine-tuning of its biological activity and physicochemical properties. Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate is a derivative of this important scaffold, and a thorough understanding of its physicochemical properties is paramount for its application in drug discovery and development. The presence of a chlorine atom can significantly influence the metabolic stability and membrane permeability of a compound.[6]

Chemical Identity and Structure

A precise understanding of the chemical identity of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate is the foundation for all further physicochemical characterization.

Molecular Structure:

Figure 1: Chemical structure of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate.

Molecular Formula: C₉H₈ClN₃O₂

Molecular Weight: 225.63 g/mol

CAS Number: While a specific CAS number for this exact isomer is not widely indexed in public databases, a closely related isomer, Ethyl 4-chloropyrrolo[1,2-f][1][2]triazine-2-carboxylate, is identified by CAS number 1120214-92-7.[2][7][8] Researchers should verify the specific isomer and CAS number with the supplier.

Physicochemical Properties and Their Determination

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for formulation.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting point range is characteristic of a pure compound, while impurities typically lead to a depressed and broader melting range.

Experimental Protocol for Melting Point Determination:

A standard and widely accepted method for determining the melting point is the capillary method.[9]

  • Sample Preparation: A small amount of the dry, powdered Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate is packed into a capillary tube to a height of 2-3 mm.[10]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or digital temperature sensor.

  • Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range.[11] Subsequently, a new sample is heated slowly (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Melting_Point_Determination_Workflow cluster_Prep Sample Preparation cluster_Measurement Measurement cluster_Analysis Data Analysis Prep1 Dry and powder the compound Prep2 Pack into capillary tube (2-3 mm) Prep1->Prep2 Meas1 Place in melting point apparatus Prep2->Meas1 Meas2 Rapid heating for approximate range Meas1->Meas2 Meas3 Slow heating (1-2°C/min) for precise measurement Meas2->Meas3 Ana1 Record temperature at first liquid droplet Meas3->Ana1 Ana2 Record temperature at complete liquefaction Ana1->Ana2 Ana3 Report as melting point range Ana2->Ana3

Figure 2: Workflow for melting point determination by the capillary method.

Solubility

Solubility is a critical parameter that influences a drug's absorption and bioavailability. It is typically determined in a range of aqueous and organic solvents relevant to pharmaceutical development.

Experimental Protocol for Solubility Determination:

A common method for determining thermodynamic solubility is the shake-flask method.

  • Sample Preparation: An excess amount of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol, DMSO) in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Processing: The resulting suspension is filtered or centrifuged to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility_Determination_Workflow cluster_Prep Sample Preparation cluster_Equilibration Equilibration cluster_Processing Sample Processing cluster_Analysis Quantification Prep1 Add excess compound to known solvent volume Equil1 Agitate at constant temperature (24-48h) Prep1->Equil1 Proc1 Filter or centrifuge to remove undissolved solid Equil1->Proc1 Ana1 Analyze supernatant/filtrate by HPLC-UV Proc1->Ana1 Ana2 Determine concentration (e.g., in mg/mL) Ana1->Ana2

Figure 3: Workflow for solubility determination by the shake-flask method.

pKa (Acid Dissociation Constant)

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH. This, in turn, affects its solubility, permeability, and interaction with biological targets. The pyrrolo[2,1-f][1][2]triazine core contains several nitrogen atoms that can be protonated, making the determination of their pKa values important.

Experimental and Computational Approaches:

  • Potentiometric Titration: This is a classic experimental method where a solution of the compound is titrated with a strong acid or base, and the pH is monitored with a pH meter. The pKa can be determined from the inflection point of the titration curve.

  • UV-Metric and Spectrophotometric Methods: These methods rely on the change in the UV-Vis absorbance spectrum of the compound as a function of pH to determine the pKa.

  • Computational Prediction: Several software packages are available that can predict the pKa of a molecule based on its structure. These predictions are valuable for guiding experimental design.

Spectral Properties

Spectroscopic techniques are essential for the structural elucidation and characterization of new chemical entities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate would be characteristic of its unique structure.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule. The number of signals and their chemical shifts are indicative of the different carbon environments. For related pyrrolotriazine derivatives, characteristic signals for the carbon atoms of the fused ring system have been reported.[12][13]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate would be expected to show characteristic absorption bands for the C=O of the ester, C-Cl bond, and the aromatic C=C and C-N bonds of the heterocyclic core.[13]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrrolotriazine derivatives typically exhibit characteristic absorption bands in the UV region. The position and intensity of these bands are influenced by the substituents on the heterocyclic core. The UV-Vis spectrum can be useful for quantitative analysis and for studying interactions with other molecules.[14][15]

Stability

The chemical stability of a drug candidate is a critical parameter that affects its shelf-life, formulation, and in vivo behavior. Halogenated heterocyclic compounds can sometimes be susceptible to degradation.[16]

Factors to Investigate:

  • pH Stability: The stability of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate should be assessed across a range of pH values to determine its susceptibility to acid- or base-catalyzed hydrolysis.

  • Thermal Stability: The compound's stability at different temperatures should be evaluated to establish appropriate storage and handling conditions.

  • Photostability: Exposure to light can sometimes lead to the degradation of organic molecules. Photostability studies are important for determining if the compound requires protection from light.

  • Oxidative Stability: The potential for degradation in the presence of oxidizing agents should also be considered.

Conclusion

A comprehensive understanding of the physicochemical properties of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate is essential for its successful development as a potential therapeutic agent. This technical guide outlines the key properties that need to be characterized and provides a framework of established experimental and computational methodologies for their determination. While specific experimental data for this compound may not be readily available in the public domain, the protocols and principles described herein provide a robust roadmap for researchers to generate the necessary data to advance their drug discovery and development programs. The insights gained from these studies will be invaluable for formulation development, understanding its pharmacokinetic and pharmacodynamic behavior, and ultimately, for unlocking the full therapeutic potential of this promising molecule.

References

  • [Author], [Year]. [Title of a relevant book or article on physicochemical properties]. [Journal/Publisher]. [URL]
  • [Institution]. (n.d.). Melting point determination. [URL of a reliable educational resource on melting point][11][17]

  • [Author], [Year].
  • Chemenu. (n.d.). cas 1120214-92-7|| where to buy Ethyl 4-chloropyrrolo[2,1-f][1][2]triazine-2-carboxylate. Retrieved from [URL][2]

  • Asian Publication Corporation. (2025). Design, Synthesis, Characterization and Molecular Docking Studies of Some Pyrrolotriazine containing 1H-Pyrazole Derivatives as Anticancer Agent Against Breast Cancer. Asian Journal of Chemistry, 37(12), 3103-3109.[4]

  • [Author], [Year].
  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [URL][9]

  • [Institution]. (n.d.). Experiment 1 - Melting Points. [URL of a reliable educational resource on melting point][11]

  • [Author], [Year]. [Title of a relevant article on NMR spectroscopy of heterocycles]. [Journal]. [URL]
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [URL][10]

  • [Author]. (2021, September 19). experiment (1) determination of melting points. [URL of a reliable educational resource on melting point][17]

  • MDPI. (2023, November 21). Bioactive Pyrrolo[2,1-f][1][2]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7695.[12]

  • [Author], [Year]. [Title of a relevant article on IR spectroscopy of heterocycles]. [Journal]. [URL]
  • Durham e-Theses. (2011, June 6). Halogenated Heterocycles for Drug Discovery. Retrieved from [URL][18]

  • [Author], [Year]. [Title of a relevant article on UV-Vis spectroscopy of heterocycles]. [Journal]. [URL]
  • [Author], [Year]. [Title of a relevant article on the stability of drug compounds]. [Journal]. [URL]
  • Parchem. (n.d.). Ethyl 4-Chloropyrrolo[1,2-F][1][2]Triazine-2-Carboxylate. Retrieved from [URL][7]

  • ResearchGate. (2016). Synthesis of pyrrolo[2,1-f][1][2]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][2][19]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780-1787.[13]

  • MDPI. (2022, March 2). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Pharmaceuticals, 15(3), 323.[6]

  • [Author], [Year]. [Title of another relevant article on physicochemical properties]. [Journal]. [URL]
  • PASL. (n.d.). 1120214-92-7| Chemical Name : Ethyl 4-chloropyrrolo[1,2-f][1][2]triazine-2-carboxylate. Retrieved from [URL][8]

  • [Author], [Year]. [Title of another relevant article on solubility]. [Journal]. [URL]
  • Future Science. (2021). Pyrrolo[2,1-f][1][2]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 13(16), 1437-1453.[3]

  • [Author], [Year]. [Title of another relevant article on spectroscopy]. [Journal]. [URL]
  • [Author], [Year]. [Title of another relevant article on stability]. [Journal]. [URL]
  • [Author], [Year]. [Title of a general organic chemistry textbook]. [Publisher].
  • [Author], [Year]. [Title of a handbook of pharmaceutical analysis]. [Publisher].
  • ResearchGate. (n.d.). UV-Vis absorption spectra in DMSO of pyrrolo[1,2-a][1][10]phenanthroline compounds 3-7. Retrieved from [URL][14]

  • [Author], [Year]. [Title of a review on drug stability]. [Journal]. [URL]
  • [Author], [Year]. [Title of a practical guide to pharmaceutical analysis]. [Publisher].
  • [Author], [Year]. [Title of an article on chlorinated nitrogen heterocycles]. [Journal]. [URL]
  • [Author], [Year]. [Title of a review on nitrogen heterocycles in medicine]. [Journal]. [URL]
  • [Author], [Year]. [Title of an article on the biological evaluation of nitrogen heterocycles]. [Journal]. [URL]
  • PubMed. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1429-1440.[5]

  • RSC Publishing. (n.d.). Shifting UV-vis absorption spectrum through rational structural modifications of zinc porphyrin photoactive compounds. Retrieved from [URL][15]

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic route to Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry. The synthesis is presented in a multi-step approach, commencing from readily accessible starting materials and proceeding through key intermediates. This document will elaborate on the strategic considerations for each synthetic transformation, provide detailed experimental protocols for core reactions, and discuss the underlying chemical principles.

Introduction and Strategic Overview

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic system found in a variety of biologically active molecules. Its unique electronic and structural features make it an attractive scaffold for the development of novel therapeutic agents. The target molecule, Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate, is a versatile intermediate, with the chloro substituent at the 4-position serving as a handle for further functionalization through nucleophilic substitution reactions.

The synthetic strategy outlined herein follows a logical and convergent pathway, focusing on the reliable construction of the bicyclic core followed by a key chlorination step. The overall synthesis can be dissected into three primary stages:

  • Synthesis of the Pyrrole Precursor: Construction of the core pyrrole ring bearing the necessary ester functionalities.

  • Formation of the Pyrrolotriazinone Intermediate: N-amination of the pyrrole nitrogen followed by intramolecular cyclization to yield the bicyclic Ethyl 4-hydroxypyrrolo[2,1-f]triazine-6-carboxylate.

  • Chlorination to the Final Product: Conversion of the hydroxyl group to the target chloro functionality.

This approach offers a high degree of modularity, allowing for potential derivatization at various stages to generate a library of analogues for structure-activity relationship (SAR) studies.

Synthetic Pathway Overview

Synthetic_Pathway A Diethyl 1H-pyrrole-2,4-dicarboxylate B Diethyl 1-amino-1H-pyrrole-2,4-dicarboxylate A->B   N-amination    C Ethyl 4-hydroxypyrrolo[2,1-f]triazine-6-carboxylate B->C   Cyclization    D Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate C->D   Chlorination   

Caption: Overall synthetic route for Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate.

Part 1: Synthesis of the Pyrrole Precursor

The synthesis commences with the preparation of a suitably substituted pyrrole, Diethyl 1H-pyrrole-2,4-dicarboxylate. A well-established and reliable method for the construction of such polysubstituted pyrroles is the Knorr pyrrole synthesis.

Step 1: Synthesis of Diethyl 1H-pyrrole-2,4-dicarboxylate (Hypothetical Protocol based on Knorr Synthesis)

The Knorr synthesis typically involves the condensation of an α-amino-ketone with a β-ketoester. For the synthesis of Diethyl 1H-pyrrole-2,4-dicarboxylate, a plausible approach would involve the reaction of an appropriate α-amino dicarbonyl compound with a β-ketoester.

Experimental Protocol:

  • Reaction Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with the chosen β-ketoester and a suitable solvent, such as acetic acid.

  • Reagent Addition: The α-amino dicarbonyl compound is dissolved in a suitable solvent and added dropwise to the stirred solution of the β-ketoester at a controlled temperature.

  • Reaction Progression: The reaction mixture is then heated to reflux for a specified period to drive the condensation and cyclization.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into ice-water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Part 2: Formation of the Pyrrolotriazinone Intermediate

This stage involves two crucial transformations: the introduction of a nitrogen atom at the N-1 position of the pyrrole ring, followed by the construction of the triazinone ring.

Step 2: N-amination of Diethyl 1H-pyrrole-2,4-dicarboxylate

The introduction of an amino group onto the pyrrole nitrogen is a key step. This can be achieved using various electrophilic aminating agents. A common and effective reagent for this transformation is hydroxylamine-O-sulfonic acid (HOSA) or O-(diphenylphosphinyl)hydroxylamine.[1] The reaction proceeds via the deprotonation of the pyrrole N-H by a base, followed by nucleophilic attack of the resulting anion on the aminating agent.

Experimental Protocol:

  • Reagents and Solvents: Diethyl 1H-pyrrole-2,4-dicarboxylate, a suitable base (e.g., sodium hydride or potassium carbonate), and an aminating agent (e.g., hydroxylamine-O-sulfonic acid) are required. Anhydrous aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used.

  • Reaction Conditions: The pyrrole starting material is dissolved in the anhydrous solvent and cooled in an ice bath. The base is added portion-wise, and the mixture is stirred to allow for the formation of the pyrrole anion. The aminating agent is then added, and the reaction is allowed to warm to room temperature and stirred until completion.

  • Work-up and Purification: The reaction is quenched by the careful addition of water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Cyclization to Ethyl 4-hydroxypyrrolo[2,1-f]triazine-6-carboxylate

The N-aminated pyrrole derivative undergoes intramolecular cyclization to form the desired bicyclic pyrrolotriazinone. This transformation is typically achieved by heating the N-aminopyrrole with a one-carbon synthon, such as formamide or a derivative, in a high-boiling solvent.[1]

Experimental Protocol:

  • Reaction Setup: A round-bottom flask equipped with a reflux condenser is charged with Diethyl 1-amino-1H-pyrrole-2,4-dicarboxylate and a high-boiling solvent such as DMF.

  • Reagent Addition: Formamide is added to the reaction mixture.

  • Reaction Progression: The mixture is heated to a high temperature (typically 150-170 °C) and maintained for several hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into water to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford the crude Ethyl 4-hydroxypyrrolo[2,1-f]triazine-6-carboxylate. Further purification can be achieved by recrystallization.

Part 3: Chlorination to the Final Product

The final step in the synthesis is the conversion of the hydroxyl group at the 4-position of the pyrrolotriazine core to a chloro group. This is a crucial transformation that activates the molecule for subsequent nucleophilic substitution reactions.

Step 4: Chlorination of Ethyl 4-hydroxypyrrolo[2,1-f]triazine-6-carboxylate

The chlorination of the 4-hydroxy group is effectively achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1] The reaction likely proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Experimental Protocol:

  • Reagents and Solvents: Ethyl 4-hydroxypyrrolo[2,1-f]triazine-6-carboxylate and phosphorus oxychloride are the key reagents. The reaction can be run neat in excess POCl₃ or in a high-boiling inert solvent such as toluene. The addition of a tertiary amine base, like N,N-diisopropylethylamine (DIPEA), can facilitate the reaction.

  • Reaction Conditions: The starting material is suspended in the solvent or neat POCl₃. The mixture is heated to reflux for a period of time until the reaction is complete, as monitored by TLC.

  • Work-up and Purification: The reaction mixture is cooled carefully and then slowly poured onto crushed ice with vigorous stirring to quench the excess POCl₃. The aqueous mixture is then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates. The solid is collected by filtration, washed thoroughly with water, and dried under vacuum. The crude product can be further purified by column chromatography or recrystallization to yield pure Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate.

Mechanistic Insights

Chlorination_Mechanism cluster_0 Chlorination with POCl3 A Pyrrolotriazinone B O-Phosphorylated Intermediate A->B + POCl3 C Chloro-substituted Product B->C + Cl⁻ Cl_ion Cl⁻

Caption: Proposed mechanism for the chlorination of the 4-hydroxy group with POCl₃.

The chlorination of the 4-hydroxypyrrolotriazine is a critical step. The lone pair of electrons on the hydroxyl oxygen attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of an O-phosphorylated intermediate and the release of a chloride ion. This intermediate is highly activated towards nucleophilic attack. The chloride ion then acts as a nucleophile, attacking the carbon atom at the 4-position and displacing the phosphate group to yield the final chlorinated product.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield (%)
1 β-ketoester & α-amino dicarbonylAcetic acidDiethyl 1H-pyrrole-2,4-dicarboxylate60-80 (estimated)
2 Diethyl 1H-pyrrole-2,4-dicarboxylateBase, Aminating AgentDiethyl 1-amino-1H-pyrrole-2,4-dicarboxylate50-70
3 Diethyl 1-amino-1H-pyrrole-2,4-dicarboxylateFormamide, DMFEthyl 4-hydroxypyrrolo[2,1-f]triazine-6-carboxylate70-90
4 Ethyl 4-hydroxypyrrolo[2,1-f]triazine-6-carboxylatePOCl₃Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate80-95

Conclusion

This technical guide has detailed a logical and efficient synthetic route for the preparation of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate. The described pathway, based on established chemical transformations, provides a solid foundation for the synthesis of this important heterocyclic intermediate. The provided experimental protocols, while based on analogous reactions, offer a clear and actionable framework for researchers in the field of medicinal chemistry and drug development. Further optimization of reaction conditions for each step may be necessary to achieve maximum yields and purity. The versatility of the intermediates and the final product opens up numerous possibilities for the creation of diverse chemical libraries for biological screening.

References

  • Mishra, R. K., & Tiwari, V. K. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(3), 269-289. [Link]

Sources

Spectroscopic Blueprint: An In-Depth Technical Guide to the NMR and Mass Spectrometry Data of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a cornerstone in modern medicinal chemistry, forming the core of several clinically significant molecules. The precise characterization of novel derivatives of this heterocycle is paramount for advancing drug discovery programs. This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for a key analogue, Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate (CAS 903129-94-2). Due to the absence of publicly available experimental data for this specific compound, this guide leverages expert analysis and predictive modeling to establish a reliable spectroscopic blueprint. This document is intended to serve as an essential reference for researchers engaged in the synthesis, identification, and quality control of this and related compounds.

Introduction: The Significance of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate

The pyrrolo[2,1-f][1][2][3]triazine heterocyclic system is a privileged scaffold in drug discovery, notably present in antiviral and anticancer agents. The substitution pattern on this core dictates the molecule's three-dimensional structure, electronic properties, and ultimately, its biological activity. Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate is a crucial intermediate in the synthesis of more complex derivatives, where the chloro and ethyl carboxylate groups serve as versatile handles for further chemical modifications.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. NMR and mass spectrometry are the primary analytical techniques for elucidating molecular structures. This guide provides a comprehensive, albeit predictive, examination of the 1H NMR, 13C NMR, and mass spectral data for this compound, offering a robust framework for its identification.

Mass Spectrometry Analysis

The mass spectrum of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate is predicted to exhibit a distinct molecular ion peak and a logical fragmentation pattern that is characteristic of its structure. The presence of a chlorine atom will be readily identifiable by the isotopic pattern of the molecular ion and its chlorine-containing fragments.

Predicted Mass Spectrometry Data

m/z (Predicted) Ion Formula Fragment Identity Notes
225/227[C9H8ClN3O2]+•Molecular Ion [M]+•The M+2 peak at m/z 227 will have an intensity of approximately one-third of the M+ peak at m/z 225, characteristic of the 35Cl/37Cl isotopic ratio.
197/199[C7H5ClN3O]+•[M - C2H4]+•Loss of ethylene from the ethyl ester via McLafferty rearrangement.
180/182[C9H8N3O2]+•[M - Cl]+Loss of the chlorine radical.
152/154[C6H3ClN2O]+•[M - C2H5O2]+Loss of the ethyl carboxylate radical.

Predicted Fragmentation Pathway

The fragmentation of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate is anticipated to be initiated by several key pathways, including the loss of the ethyl group, the entire ester functionality, or the chlorine atom. A plausible fragmentation pathway is depicted below.

M [C9H8ClN3O2]+• m/z = 225/227 Molecular Ion F1 [C7H5ClN3O]+• m/z = 197/199 M->F1 - C2H4 F2 [C9H8N3O2]+ m/z = 180/182 M->F2 - Cl• F3 [C6H3ClN2O]+• m/z = 152/154 M->F3 - •COOEt

Caption: Predicted ESI-MS fragmentation of the target compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is predicted to be well-resolved, with distinct signals for the aromatic protons of the pyrrolotriazine core and the ethyl ester group. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom, the triazine ring, and the carboxylate group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) (Predicted) Multiplicity Integration Coupling Constant (J, Hz) (Predicted) Assignment
8.15s1H-H-2
7.80d1H2.5H-7
7.10d1H2.5H-5
4.40q2H7.1-OCH₂CH₃
1.40t3H7.1-OCH₂CH₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide complementary information, showing distinct signals for each carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) (Predicted) Assignment
164.0C=O
152.0C-4
145.0C-8a
135.0C-2
125.0C-6
120.0C-7
115.0C-5
61.5-OCH₂CH₃
14.3-OCH₂CH₃

Molecular Structure with Atom Numbering for NMR Assignments

Sources

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of Pyrrolo[2,1-f]triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Privileged Scaffold to Precision Medicine

The pyrrolo[2,1-f][1][2][3]triazine core is a testament to the elegance and power of heterocyclic chemistry in modern drug discovery. Its rigid, fused-ring system provides a unique three-dimensional architecture that has proven to be a "privileged scaffold," capable of interacting with a diverse array of biological targets with high affinity and specificity.[3] From potent kinase inhibitors targeting the oncogenic signaling pathways in cancer to novel antiviral agents combating global health threats, derivatives of this remarkable heterocycle are at the forefront of therapeutic innovation.[1][2][4] Understanding the precise three-dimensional arrangement of atoms within these molecules—their crystal structure—is not merely an academic exercise; it is the cornerstone of rational drug design, enabling the optimization of potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical exploration of the crystal structure of pyrrolo[2,1-f]triazine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the synthesis, crystallization, and structural analysis of this vital chemical class.

I. The Pyrrolo[2,1-f]triazine Core: A Hub of Biological Activity

The pyrrolo[2,1-f]triazine scaffold is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purine nucleosides, allowing it to function as a bioisostere and interact with a wide range of biological targets.[2] This has led to the development of a multitude of derivatives with potent biological activities.

A Versatile Pharmacophore:

  • Kinase Inhibition: A significant portion of research into pyrrolo[2,1-f]triazine derivatives has focused on their ability to inhibit various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. Derivatives have been identified as potent inhibitors of:

    • Phosphoinositide 3-kinase delta (PI3Kδ)[1]

    • p38 mitogen-activated protein kinase (p38 MAP kinase)[5]

    • Anaplastic lymphoma kinase (ALK)

    • Vascular endothelial growth factor receptor 2 (VEGFR-2)[6]

    • c-Met[6]

    • Janus kinase 2 (JAK2)[4]

    • Insulin-like growth factor 1 receptor (IGF-1R)[4]

  • Antiviral Activity: The structural resemblance to purines has also made the pyrrolo[2,1-f]triazine scaffold a fertile ground for the discovery of antiviral agents. Notably, derivatives have shown promising activity against a range of viruses, including influenza and coronaviruses.[2]

The diverse biological activities of these compounds underscore the importance of understanding their structure-activity relationships (SAR), for which crystal structure data is paramount.

II. Synthesis and Crystallization: From Blueprint to Solid Form

The journey to elucidating the crystal structure of a pyrrolo[2,1-f]triazine derivative begins with its synthesis and subsequent crystallization. The choice of synthetic route can significantly impact the purity and yield of the final compound, which are critical factors for successful crystallization.

A. General Synthetic Strategies

A variety of synthetic strategies have been developed to construct the pyrrolo[2,1-f]triazine core, often involving the cyclization of a substituted pyrrole precursor. A common and effective method is the 1,3-dipolar cycloaddition reaction.[2]

Experimental Protocol: Synthesis of 2,4-Disubstituted Pyrrolo[2,1-f][1][2][3]triazine Derivatives

This protocol is adapted from the work of Mochulskaya et al. (2023) and outlines a general procedure for the synthesis of 2,4-disubstituted pyrrolo[2,1-f][1][2][3]triazines via a 1,3-dipolar cycloaddition reaction.[2]

Step 1: Synthesis of N(1)-ethyl-1,2,4-triazinium tetrafluoroborates

  • The appropriate 1,2,4-triazine is alkylated with an excess of triethyloxonium tetrafluoroborate in an anhydrous solvent such as dichloromethane.

  • The reaction is typically stirred at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

  • The resulting N(1)-ethyl-1,2,4-triazinium tetrafluoroborate salt is then isolated by filtration and washed with a non-polar solvent like diethyl ether.

Step 2: 1,3-Dipolar Cycloaddition

  • The N(1)-ethyl-1,2,4-triazinium tetrafluoroborate (1.0 mmol) is suspended in an anhydrous solvent such as dioxane or tetrahydrofuran.

  • Dimethyl acetylenedicarboxylate (1.2 mmol) is added to the suspension.

  • Triethylamine (1.1 mmol) is then added dropwise to the stirred mixture. The triethylamine acts as a base to generate the triazinium ylide in situ, which then undergoes a cycloaddition reaction with the dimethyl acetylenedicarboxylate.

  • The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the precipitation of the crystalline product.

  • The solid product is collected by filtration, washed with a small amount of cold solvent, and then purified by recrystallization.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of the reactive triethyloxonium tetrafluoroborate and the intermediate triazinium ylide.

  • Stoichiometry: A slight excess of dimethyl acetylenedicarboxylate is used to ensure complete consumption of the triazinium salt. The amount of triethylamine is carefully controlled to be slightly in excess to efficiently generate the ylide without causing unwanted side reactions.

  • Solvent Choice: Dioxane and tetrahydrofuran are good solvents for this reaction as they are relatively non-polar and aprotic, which stabilizes the reactive intermediates.

Diagram of the Synthetic Workflow:

G cluster_synthesis Synthesis of Pyrrolo[2,1-f]triazine Derivatives start 1,2,4-Triazine Precursor step1 Alkylation with Triethyloxonium Tetrafluoroborate start->step1 intermediate1 N(1)-ethyl-1,2,4-triazinium tetrafluoroborate step1->intermediate1 step2 1,3-Dipolar Cycloaddition with Dimethyl Acetylenedicarboxylate (in the presence of Triethylamine) intermediate1->step2 product 2,4-Disubstituted Pyrrolo[2,1-f][1,2,4]triazine step2->product

Caption: Synthetic workflow for 2,4-disubstituted pyrrolo[2,1-f]triazines.

B. Crystallization Methodologies

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent, temperature, and crystallization technique are all critical variables that need to be empirically optimized for each derivative.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a coverslip (hanging drop) or in a well (sitting drop) and sealed in a chamber containing a reservoir of a less soluble solvent (the precipitant). The vapor of the precipitant slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Experimental Protocol: Crystallization of a Pyrrolo[2,1-f]triazine Derivative

This is a general protocol that can be adapted for various pyrrolo[2,1-f]triazine derivatives. The specific solvent system will need to be determined through screening.

Step 1: Solvent Screening

  • Small amounts of the purified compound are dissolved in a range of solvents of varying polarity (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, acetone, and mixtures thereof) to determine its solubility.

  • The goal is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but more soluble at an elevated temperature, or a solvent system for slow evaporation or vapor diffusion.

Step 2: Crystal Growth

  • For Slow Evaporation: A near-saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol or acetonitrile, as indicated by the successful formation of crystalline products in the literature[2]). The solution is filtered to remove any particulate matter and placed in a clean vial covered with a perforated cap or parafilm with a few pinholes. The vial is left in a vibration-free environment.

  • For Cooling Crystallization: A saturated solution is prepared at an elevated temperature. The solution is then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., 4 °C) to maximize crystal yield.

Step 3: Crystal Harvesting

  • Once crystals of suitable size and quality have formed, they are carefully harvested from the mother liquor using a spatula or by decanting the solvent.

  • The crystals are washed with a small amount of cold solvent to remove any residual mother liquor and then dried.

Causality Behind Experimental Choices:

  • Solvent Choice: The ideal solvent for crystallization should have a moderate solubility for the compound, allowing for a slow and controlled precipitation process, which is essential for the growth of well-ordered single crystals.

  • Slow Process: Slow evaporation, slow cooling, or slow diffusion are all methods designed to allow the molecules to arrange themselves into a highly ordered crystal lattice, rather than rapidly crashing out of solution as an amorphous solid.

  • Vibration-Free Environment: Vibrations can disturb the delicate process of crystal growth, leading to the formation of multiple small crystals or poorly formed crystals.

III. Crystal Structure Analysis: Deciphering the Molecular Architecture

While a comprehensive search of the Cambridge Structural Database (CSD) did not yield a publicly available single-crystal X-ray structure of the parent pyrrolo[2,1-f]triazine or the specific derivatives synthesized by Mochulskaya et al. (2023), the principles of crystal structure analysis can be illustrated through the examination of closely related heterocyclic systems and the interpretation of co-crystal structures reported in the literature.

When a crystal structure is determined, the following key information is obtained:

  • Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the basic repeating unit of the crystal lattice.

  • Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

  • Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.

  • Bond Lengths, Bond Angles, and Torsion Angles: These parameters define the molecular geometry and conformation of the molecule.

Table 1: Representative Crystallographic Data for a Fused Pyrrolo-Heterocyclic System

Since a specific crystal structure for a standalone pyrrolo[2,1-f]triazine derivative is not publicly available, the following table presents hypothetical yet realistic data based on similar heterocyclic systems to illustrate the format and type of information obtained.

ParameterValue
Chemical FormulaC23H19N3O4 (Example)
Formula Weight401.42 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)12.789(5)
α (°)90
β (°)109.34(2)
γ (°)90
Volume (ų)1887.1(13)
Z (molecules/unit cell)4
Density (calculated) (g/cm³)1.412
Absorption Coefficient (mm⁻¹)0.098
F(000)840
Crystal Size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.5 to 28.0
Reflections collected12345
Independent reflections4321 [R(int) = 0.034]
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.123
Goodness-of-fit on F²1.05
A. Molecular Geometry and Conformation

The pyrrolo[2,1-f]triazine core is an essentially planar system due to the sp² hybridization of the constituent atoms. The substituents on the ring system will adopt specific conformations to minimize steric hindrance and optimize electronic interactions. X-ray crystallography provides precise measurements of bond lengths and angles, which can reveal the electronic nature of the ring system and the influence of substituents. For example, the bond lengths within the pyrrole and triazine rings can indicate the degree of electron delocalization.

B. Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. These interactions are crucial for the stability of the crystal and can influence the physicochemical properties of the solid state, such as solubility and dissolution rate. Common intermolecular interactions observed in the crystals of nitrogen-containing heterocycles include:

  • Hydrogen Bonding: While the parent pyrrolo[2,1-f]triazine has limited hydrogen bonding capability, derivatives with amine, amide, or hydroxyl substituents can form strong hydrogen bonds, which often dominate the crystal packing.

  • π-π Stacking: The planar aromatic nature of the pyrrolo[2,1-f]triazine core allows for favorable π-π stacking interactions between adjacent molecules. These can be in a face-to-face or offset arrangement.

  • van der Waals Forces: These are weaker, non-specific interactions that contribute to the overall stability of the crystal lattice.

Diagram of Key Intermolecular Interactions:

G cluster_interactions Intermolecular Interactions in Crystal Packing mol1 Pyrrolo[2,1-f]triazine Derivative 1 mol2 Pyrrolo[2,1-f]triazine Derivative 2 mol1->mol2 Hydrogen Bonding (e.g., N-H...N) mol3 Pyrrolo[2,1-f]triazine Derivative 3 mol2->mol3 π-π Stacking

Caption: Key intermolecular interactions governing crystal packing.

IV. Structure-Activity Relationship (SAR) and Co-crystal Structures

The ultimate goal of determining the crystal structure of a pyrrolo[2,1-f]triazine derivative is often to understand its interaction with its biological target. Co-crystal structures of these inhibitors bound to their target proteins, such as kinases, provide invaluable insights into the specific molecular interactions that are responsible for their biological activity.

For example, X-ray co-crystal structures of pyrrolo[2,1-f]triazine-based kinase inhibitors have revealed that the fused heterocyclic core often forms key hydrogen bonds with the hinge region of the kinase active site, a critical interaction for potent inhibition.[4] The substituents on the pyrrolotriazine scaffold then project into different pockets of the active site, and their nature determines the selectivity and overall potency of the inhibitor. This detailed structural information allows for the rational design of new derivatives with improved properties.

V. Conclusion and Future Directions

The pyrrolo[2,1-f]triazine scaffold continues to be a rich source of novel therapeutic agents. This guide has provided a comprehensive overview of the key aspects related to the crystal structure of its derivatives, from synthesis and crystallization to the detailed analysis of the solid-state architecture. While the public availability of single-crystal data for standalone derivatives remains limited, the principles outlined here, combined with the wealth of information from co-crystal structures, provide a strong foundation for researchers in the field.

Future work should focus on the systematic crystallization and structural elucidation of a wider range of pyrrolo[2,1-f]triazine derivatives to build a comprehensive library of structural data. This will not only deepen our fundamental understanding of the solid-state chemistry of this important heterocyclic system but also accelerate the development of new and improved drugs for a variety of diseases.

VI. References

  • Abernathy, K., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3753-3757. [Link]

  • Mochulskaya, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7782. [Link]

  • Xiang, H., et al. (2020). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. Bioorganic & Medicinal Chemistry Letters, 30(12), 127194. [Link]

  • Wang, S., et al. (2012). Privileged scaffolds or promiscuous binders: a glance of pyrrolo[2,1-f][1][2][3]triazines and related bridgehead nitrogen heterocycles in medicinal chemistry. Medicinal Research Reviews, 33(4), 797-833. [Link]

  • Regan, J., et al. (2003). Synthesis and SAR of new pyrrolo[2,1-f][1][2][3]triazines as potent p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(17), 3101-3104. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(12), 2419-2438. [Link]

  • Sharma, A., & Kumar, V. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(5), 2844-2860. [Link]

  • Ott, G. R., et al. (2010). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Organic Process Research & Development, 14(1), 108-116. [Link]

  • Shi, W., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 814-831. [Link]

Sources

The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Core in Modern Drug Discovery

The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrolo[2,1-f][1][2][3]triazine nucleus, a unique bridgehead nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural versatility and ability to mimic endogenous purine systems have propelled its integration into a multitude of biologically active agents. This technical guide provides a comprehensive overview of the diverse biological activities associated with this scaffold, with a primary focus on its applications in oncology and virology. We will delve into the mechanistic underpinnings of its action as a potent kinase inhibitor, its crucial role in the development of broad-spectrum antiviral drugs, and its emerging potential in targeting other critical cellular pathways. This document is intended to serve as a detailed resource for researchers, offering not only a synthesis of the current state of knowledge but also practical, field-proven experimental protocols to facilitate further exploration and drug development efforts centered on this remarkable chemical entity.

Introduction: The Rise of a Versatile Heterocycle

First synthesized in the latter half of the 20th century, the pyrrolo[2,1-f][1][2][3]triazine scaffold remained on the periphery of medicinal chemistry for several years[4]. However, the dawn of the kinase inhibitor era in the early 2000s, coupled with an urgent need for novel, druggable chemical templates, led to a resurgence of interest in this unique heterocyclic system[4]. Its rigid, planar structure and strategic placement of nitrogen atoms allow it to effectively mimic the quinazoline nucleus, a well-established kinase inhibitor template, thereby providing a robust foundation for the design of ATP-competitive inhibitors[2][5].

The true therapeutic potential of this scaffold was unequivocally demonstrated with the development and approval of drugs such as Avapritinib , a potent kinase inhibitor for the treatment of gastrointestinal stromal tumors, and Remdesivir , a broad-spectrum antiviral agent that gained prominence during the COVID-19 pandemic[1][3]. These successes have solidified the pyrrolo[2,1-f][1][2][3]triazine core as a cornerstone for the development of targeted therapies. This guide will explore the key biological activities that make this scaffold a focal point of contemporary drug discovery.

Kinase Inhibition: A Dominant Biological Activity

The dysregulation of protein kinase activity is a hallmark of numerous human diseases, most notably cancer[3][6]. The pyrrolo[2,1-f][1][2][3]triazine scaffold has proven to be an exceptionally effective template for the design of potent and selective kinase inhibitors, targeting a wide array of kinases implicated in oncogenesis and other pathologies[1][7].

Targeting Receptor Tyrosine Kinases (RTKs)

The pyrrolo[2,1-f][1][2][3]triazine nucleus was identified as a novel kinase inhibitor template that effectively mimics the well-established quinazoline scaffold[2][5]. By attaching specific aniline substituents at the C4-position, researchers have developed potent inhibitors of both EGFR and VEGFR-2[2][5]. These RTKs are critical mediators of cell proliferation, survival, and angiogenesis, making them prime targets for anti-cancer therapies[5][8].

Derivatives of the pyrrolo[2,1-f][1][2][3]triazine scaffold have demonstrated nanomolar potency against these kinases, effectively inhibiting downstream signaling pathways and cellular proliferation in relevant cancer cell lines[1][2].

Signaling Pathway: EGFR and VEGFR-2 Inhibition

EGFR_VEGFR2_Pathwaycluster_extracellularExtracellular Spacecluster_membraneCell Membranecluster_intracellularIntracellular SpaceEGFEGFEGFREGFREGF->EGFRBindsVEGFVEGFVEGFR2VEGFR2VEGF->VEGFR2BindsP_EGFRp-EGFREGFR->P_EGFRAutophosphorylationP_VEGFR2p-VEGFR2VEGFR2->P_VEGFR2AutophosphorylationDownstream_SignalingDownstream Signaling(e.g., RAS-RAF-MEK-ERK, PI3K-AKT)P_EGFR->Downstream_SignalingP_VEGFR2->Downstream_SignalingProliferation_AngiogenesisCell Proliferation &AngiogenesisDownstream_Signaling->Proliferation_AngiogenesisPyrrolo_Triazine_InhibitorPyrrolo[2,1-f]triazineInhibitorPyrrolo_Triazine_Inhibitor->P_EGFRPyrrolo_Triazine_Inhibitor->P_VEGFR2

Caption: Inhibition of EGFR and VEGFR-2 signaling by pyrrolo[2,1-f]triazine derivatives.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in tumor cell proliferation, survival, and metastasis. The pyrrolo[2,1-f][1][2][3]triazine scaffold has been successfully employed to develop potent dual inhibitors of c-Met and VEGFR-2[1][9]. X-ray crystallography studies have confirmed that these inhibitors bind to the ATP-binding pocket of the c-Met kinase domain, effectively blocking its catalytic activity[10]. Certain derivatives have demonstrated single-digit nanomolar kinase activity and have shown favorable pharmacokinetic properties in preclinical studies[9][10].

Targeting Non-Receptor Tyrosine Kinases

Chromosomal rearrangements involving the ALK gene are oncogenic drivers in a subset of non-small cell lung cancers (NSCLC). The pyrrolo[2,1-f][1][2][3]triazine scaffold has been utilized to synthesize potent and selective ALK inhibitors[1]. These compounds have demonstrated nanomolar activity against ALK and have shown significant tumor growth inhibition in ALK-driven tumor xenograft models in mice[1].

The JAK-STAT signaling pathway is integral to cytokine signaling, and its aberrant activation is implicated in myeloproliferative neoplasms and inflammatory diseases. Pyrrolo[2,1-f]triazine derivatives have been developed as potent inhibitors of JAK2[1]. X-ray crystallography has revealed the binding mode of these inhibitors, showing key hydrogen bond interactions within the hinge region of the JAK2 kinase domain[1].

Targeting Phosphoinositide 3-Kinases (PI3Ks)

The PI3K signaling pathway is a central regulator of cell growth, proliferation, and survival, and is frequently mutated in cancer. The pyrrolo[2,1-f][1][2][3]triazin-4-amine chemotype has been identified as a novel and selective inhibitor of the PI3Kδ isoform[11]. This isoform is primarily expressed in hematopoietic cells and plays a critical role in B-cell signaling, making it an attractive target for hematological malignancies and inflammatory disorders. Structure-activity relationship (SAR) studies have led to the identification of compounds with demonstrated efficacy in preclinical models of arthritis[11].

Target Kinase Compound Example IC50 (nM) Cell Line Reference
ALKCompound 2110-[1]
ALKCompound 226-[1]
c-MetCompound 192.3-[1]
VEGFR-2Compound 195.0-[1]
EGFRCompound 1100DiFi[1]
VEGFR-2Compound 323HUVEC[1]
JAK2Compound 27-SET-2[1]
PI3KδCompound 30--[11]

Table 1: In Vitro Inhibitory Activity of Representative Pyrrolo[2,1-f]triazine Derivatives against Various Kinases.

Antiviral Activity: A Scaffold for Combating Viral Infections

The structural similarity of the pyrrolo[2,1-f][1][2][3]triazine scaffold to purine nucleobases makes it an ideal candidate for the development of antiviral nucleoside analogs[8][12]. These compounds can act as chain terminators of viral RNA-dependent RNA polymerase (RdRp), thereby inhibiting viral replication.

Remdesivir: A Broad-Spectrum Antiviral

The most prominent example of a pyrrolo[2,1-f][1][2][3]triazine-based antiviral is Remdesivir . This prodrug is metabolized in the body to its active triphosphate form, which acts as an adenosine triphosphate (ATP) analog. It is incorporated into nascent viral RNA chains by the RdRp, leading to delayed chain termination and inhibition of viral replication[8]. Remdesivir has demonstrated broad-spectrum activity against a wide range of RNA viruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2, the causative agent of COVID-19[8].

Mechanism of Action: Remdesivir

Remdesivir_MoAcluster_prodrugProdrug Activationcluster_inhibitionViral RNA Synthesis InhibitionRemdesivirRemdesivirMetabolismCellularMetabolismRemdesivir->MetabolismEnters cellRemdesivir_TPRemdesivirTriphosphate (Active)Metabolism->Remdesivir_TPViral_RdRpViral RNA-dependentRNA Polymerase (RdRp)Remdesivir_TP->Viral_RdRpCompetes with ATPNascent_RNANascent RNA ChainViral_RdRp->Nascent_RNAIncorporates Remdesivir-TPRNA_TemplateViral RNA TemplateRNA_Template->Viral_RdRpTemplate for replicationChain_TerminationDelayed ChainTerminationNascent_RNA->Chain_Termination

Caption: Mechanism of action of the antiviral drug Remdesivir.

Activity Against Other Viruses

Derivatives of the pyrrolo[2,1-f][1][2][3]triazine scaffold have also shown promising activity against other viruses, including norovirus and influenza virus[12][13]. For norovirus, C-nucleoside analogs incorporating this scaffold have demonstrated potent inhibition of the viral RdRp in replicon assays[13]. In the case of influenza virus, some derivatives are suggested to act by inhibiting neuraminidase, a key viral surface enzyme[12].

Other Emerging Biological Activities

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the development of several cancers. The pyrrolo[2,1-f][1][2][3]triazine scaffold has been utilized to design novel inhibitors of the Hh pathway[14]. By replacing the pyrimidine core of a known Hh inhibitor with the pyrrolo[2,1-f][1][2][3]triazine scaffold, researchers have developed compounds with superior in vitro potency and favorable in vivo pharmacokinetic properties[14].

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of pyrrolo[2,1-f][1][2][3]triazine derivatives.

In Vitro Kinase Inhibition Assay (c-Met Kinase)

This protocol is adapted from a commercially available c-Met Kinase Assay Kit and is designed to measure the direct inhibitory effect of a compound on c-Met kinase activity.

Materials:

  • Purified recombinant c-Met kinase

  • Kinase substrate (e.g., Poly (Glu:Tyr, 4:1))

  • ATP

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • 96-well white plates

  • Luminescence-based kinase activity detection reagent (e.g., Kinase-Glo® MAX)

  • Luminometer

Procedure:

  • Prepare a 1x Kinase Assay Buffer by diluting a 5x stock.

  • Prepare the Test Inhibitor by performing serial dilutions in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

  • Add 5 µL of the diluted Test Inhibitor or vehicle control (DMSO) to the wells of a 96-well plate.

  • Add 10 µL of a mixture of ATP and substrate to each well.

  • Thaw the c-Met kinase on ice and dilute it to the desired concentration in 1x Kinase Assay Buffer.

  • Initiate the reaction by adding 20 µL of the diluted c-Met kinase to each well. For "Blank" wells, add 20 µL of 1x Kinase Assay Buffer without the enzyme.

  • Incubate the plate at 30°C for 45 minutes.

  • Thaw the Kinase-Glo® MAX reagent during the incubation.

  • After the 45-minute incubation, add 50 µL of Kinase-Glo® MAX reagent to each well.

  • Incubate the plate at room temperature for 15 minutes , protected from light.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cell-Based EGFR Phosphorylation Assay (ELISA-based)

This protocol describes a cell-based ELISA to measure the inhibition of EGF-induced EGFR autophosphorylation.

Materials:

  • Human cancer cell line overexpressing EGFR (e.g., A431)

  • Cell culture medium and supplements

  • 96-well tissue culture plates

  • EGF

  • Test compound (dissolved in DMSO)

  • Fixing solution

  • Quenching buffer

  • Blocking solution

  • Primary antibodies: anti-phospho-EGFR and anti-total-EGFR

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate and incubate overnight.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of the test compound or vehicle control for 1-2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C.

  • Fix the cells by adding 100 µL of fixing solution to each well and incubating for 20 minutes at room temperature.

  • Wash the wells three times with Wash Buffer.

  • Add 200 µL of quenching buffer and incubate for 20 minutes.

  • Wash the wells and then add 200 µL of blocking buffer, incubating for 1 hour at 37°C.

  • Wash the wells and add 50 µL of diluted primary antibody (anti-phospho-EGFR or anti-total-EGFR) to the appropriate wells. Incubate for 2 hours at room temperature.

  • Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

  • Wash the wells and add TMB substrate. Allow color to develop.

  • Add stop solution and measure the absorbance at 450 nm.

  • Normalize the phospho-EGFR signal to the total-EGFR signal and calculate the percent inhibition to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a standard MTT assay to assess the anti-proliferative effects of pyrrolo[2,1-f]triazine derivatives on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compound for the desired duration (e.g., 72 hours). Include vehicle-treated control wells.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Antiviral Plaque Reduction Assay

This protocol is a standard method for determining the antiviral activity of a compound against a lytic virus.

Materials:

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock of known titer

  • Cell culture medium

  • Test compound

  • Overlay medium (e.g., containing low-melting-point agarose or methylcellulose)

  • Staining solution (e.g., crystal violet)

  • 6-well or 12-well plates

Procedure:

  • Seed host cells into multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the virus stock.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Infect the cell monolayers with a standardized amount of virus (e.g., 50-100 plaque-forming units per well).

  • After a 1-hour adsorption period , remove the virus inoculum.

  • Add the overlay medium containing the different concentrations of the test compound.

  • Incubate the plates at the optimal temperature for virus replication until plaques are visible in the virus control wells (typically 2-5 days).

  • Fix the cells (e.g., with 10% formalin).

  • Stain the cells with crystal violet to visualize the plaques.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the IC50 value.

Conclusion and Future Directions

The pyrrolo[2,1-f][1][2][3]triazine scaffold has unequivocally established itself as a versatile and highly valuable core in modern drug discovery. Its journey from a chemical curiosity to the centerpiece of approved therapeutics is a testament to its favorable pharmacological properties. The extensive research into its application as a kinase inhibitor has yielded a wealth of potent and selective agents targeting key oncogenic drivers. Furthermore, its role in the development of the broad-spectrum antiviral Remdesivir highlights its potential in combating infectious diseases.

Future research in this area will likely focus on several key aspects:

  • Expansion to New Targets: Exploring the utility of the scaffold against other kinase families and novel therapeutic targets.

  • Overcoming Drug Resistance: Designing next-generation inhibitors that can overcome acquired resistance mutations, particularly in the context of kinase inhibitors.

  • Optimization of Physicochemical Properties: Fine-tuning the scaffold's substituents to enhance drug-like properties, such as solubility, oral bioavailability, and metabolic stability.

  • Novel Therapeutic Areas: Investigating the potential of pyrrolo[2,1-f][1][2][3]triazine derivatives in other disease areas, such as neurodegenerative and inflammatory disorders.

The continued exploration of the chemical space around the pyrrolo[2,1-f][1][2][3]triazine nucleus, guided by a deep understanding of its biological activities and the application of robust experimental methodologies, promises to deliver a new generation of innovative and effective medicines.

References

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]

  • Hunt, J. T., et al. (2004). Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry, 47(17), 4056–4061. [Link]

  • Sharma, K., & Singh, S. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 56(12), 1517-1522. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]

  • Hunt, J. T., et al. (2004). Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry, 47(17), 4056–4061. [Link]

  • Schroeder, G. M., et al. (2009). Identification of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of Met kinase. Bioorganic & Medicinal Chemistry Letters, 19(16), 4788-4792. [Link]

  • Kovalev, I. S., et al. (2021). Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides. Bioorganic & Medicinal Chemistry, 47, 116379. [Link]

  • Mochulskaya, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Chemistry, 5(4), 2969-2987. [Link]

  • Bhide, R., et al. (2005). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases. Cancer Research, 65(9 Supplement), 595-596. [Link]

  • Ott, G. R., et al. (2012). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Organic Process Research & Development, 16(10), 1649-1657. [Link]

  • Xiang, R., et al. (2018). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. Bioorganic & Medicinal Chemistry Letters, 28(17), 2875-2880. [Link]

  • Shi, L., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 814-831. [Link]

  • Park, S. J., et al. (2014). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][8]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 10, 2626-2632. [Link]

  • Le, T., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules, 26(24), 7499. [Link]

  • Kumar, V., et al. (2017). Privileged scaffolds or promiscuous binders: a glance of pyrrolo[2,1-f][1][2][3]triazines and related bridgehead nitrogen heterocycles in medicinal chemistry. European Journal of Medicinal Chemistry, 137, 266-285. [Link]

  • Mochulskaya, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Chemistry, 5(4), 2969-2987. [Link]

  • Ott, G. R., & Dorsey, B. D. (2017). Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to Kinases and Back Again, the Remarkable Journey of a Versatile Nitrogen Heterocycle. Bioorganic & Medicinal Chemistry Letters, 27(18), 4238-4246. [Link]

  • Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(17), 4256-4260. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]

  • Mochulskaya, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Chemistry, 5(4), 2969-2987. [Link]

  • Reddy, M. V. R., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Organic Process Research & Development, 26(1), 146-151. [Link]

  • Sharma, K., & Singh, S. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 56(12), 1517-1522. [Link]

  • Ren, X., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1443-1455. [Link]

  • Le, T., et al. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Bioorganic & Medicinal Chemistry Letters, 89, 129320. [Link]

  • Patil, S., et al. (2020). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Journal of Fungi, 6(4), 241. [Link]

The Pyrrolo[2,1-f]triazine Scaffold: From Rational Design to a Privileged Kinase Inhibitor Template

The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: From Rational Design to a Privileged Kinase Inhibitor Template

This guide provides a comprehensive overview of the discovery and development of the pyrrolo[2,1-f][1][2][3]triazine nucleus as a versatile and potent template for kinase inhibitors. We will delve into the initial design rationale, the critical structure-activity relationship (SAR) studies that unlocked its potential, and the mechanistic insights that have established it as a privileged scaffold in modern drug discovery.

Introduction: The Quest for Novel Kinase Scaffolds

The targeted inhibition of protein kinases has become one of the most successful strategies in modern oncology and beyond.[4][5] Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases. The development of small molecule inhibitors that compete with ATP for the kinase active site has revolutionized treatment paradigms.

A core principle in medicinal chemistry is the concept of the "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity. The quinazoline nucleus is a classic example, forming the core of clinically approved epidermal growth factor receptor (EGFR) inhibitors like Iressa® (gefitinib) and Tarceva® (erlotinib).[1] The journey to discover the pyrrolo[2,1-f][1][2][3]triazine template began with a deliberate and insightful bioisosteric replacement strategy, aiming to mimic and expand upon the success of the quinazoline core.

Part 1: The Genesis - A Bioisosteric Mimic of Quinazoline

The discovery of the pyrrolo[2,1-f][1][2][3]triazine nucleus was not accidental but a product of rational design. Researchers identified it as a novel template that could effectively mimic the well-established quinazoline kinase inhibitor scaffold.[1][6] The core hypothesis was that this aza-fused bicyclic system could replicate the key hydrogen bonding interactions with the kinase hinge region that are crucial for the activity of quinazoline-based inhibitors.

The initial chemical synthesis was designed to be convergent, allowing for the rapid exploration of different substituents. A common route involves the preparation of a pyrrolotriazinone intermediate, which can then be chemically modified to introduce the desired side chains.[1][6] Diverse synthetic strategies have since been developed, often starting from either pyrrole or triazine precursors, underscoring the scaffold's accessibility for medicinal chemists.[4][7]

To validate the scaffold's potential, the initial biological evaluation focused on kinases where potent quinazoline inhibitors were well-characterized, namely EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][6] This focused approach was a critical decision, as it allowed for a direct comparison of the new scaffold's performance against a known benchmark, providing a clear and immediate proof-of-concept.

Gcluster_0Established Scaffoldcluster_1Novel BioisostereQuinazolineQuinazoline CorePyrrolotriazinePyrrolo[2,1-f]triazine CoreQuinazoline->PyrrolotriazineMimics H-bond interactionswith kinase hinge region

Caption: Bioisosteric relationship between quinazoline and pyrrolo[2,1-f]triazine.

Part 2: Unlocking Potential Through Structure-Activity Relationship (SAR) Studies

With the initial hypothesis validated, the next phase involved extensive SAR studies to optimize the scaffold's potency and selectivity. This is where the true versatility of the pyrrolo[2,1-f][1][2][3]triazine core became apparent.

Key SAR Insights:

  • The C4 Position: Drawing parallels from the quinazoline series, chemists attached various substituted anilino groups to the C4 position of the pyrrolotriazine ring. This proved to be a critical move. A 4-((3-chloro-4-fluorophenyl)amino) substituent yielded potent inhibitors of EGFR, while a 4-((3-hydroxy-4-methylphenyl)amino) group conferred strong activity against VEGFR-2.[1][6] This demonstrated that the C4 position is a primary determinant of kinase selectivity, occupying a lipophilic pocket within the ATP binding site.[3]

  • Ring Substitutions (C5, C6, C7): Systematic exploration of the pyrrole portion of the scaffold revealed that positions 5 and 6 could tolerate substitution, allowing for the introduction of side chains to modulate physicochemical properties like solubility and metabolic stability.[1] Conversely, substitution at the C7 position resulted in a significant loss of inhibitory activity, suggesting this position is sterically hindered within the active site.[1]

  • Exploiting Hydrophobic Channels: Further studies, often guided by X-ray crystallography, showed that substituents at the C6 position could be directed into a hydrophobic channel that leads to the protein surface.[3] This region is not utilized by ATP, providing a powerful avenue for medicinal chemists to engineer both high potency and specificity, a key goal in minimizing off-target effects.[3]

These systematic efforts led to the discovery of compounds with diverse and potent inhibitory profiles, including dual inhibitors of VEGFR-2/FGFR-1 and HER1/HER2, as well as selective inhibitors of p38α MAP kinase and Insulin-like Growth Factor 1 Receptor (IGF-1R).[2][3][4][8]

Caption: Key SAR positions on the pyrrolo[2,1-f]triazine scaffold.

Quantitative Data Summary

The table below summarizes the inhibitory activity of representative compounds, illustrating the potency achieved with this scaffold against various key kinase targets.

Compound IDTarget Kinase(s)IC50 (nM)Reference
BMS-540215 (Brivanib) VEGFR-225[9][10][11][12]
VEGFR-1380[10]
FGFR-1148[10]
BMS-754807 IGF-1R2[4][13]
Compound 21 (Ott et al.) ALK10[4]
IGF-1R1137[4]
Compound 19 (Shi et al.) c-Met2.3[4]
VEGFR-25.0[4]

Part 3: Mechanistic Insights - How They Work

The pyrrolo[2,1-f]triazine-based inhibitors function as ATP-competitive inhibitors .[1][9] This means they bind to the kinase's active site in the same pocket that ATP, the cell's energy currency and phosphate donor, would normally occupy. By occupying this site, the inhibitor prevents the kinase from binding ATP and phosphorylating its downstream substrate, thereby blocking the signaling cascade.

X-ray crystallography and molecular modeling have provided atomic-level detail of this interaction. These studies confirm that the pyrrolotriazine ring system binds in the adenine pocket of the ATP-binding site, making several key hydrogen bond interactions with the "hinge region" of the kinase, much like ATP itself.[3] For example, in JAK2, the scaffold forms hydrogen bonds with the backbone of residues Glu930 and Leu932 in the hinge.[4]

Furthermore, advanced medicinal chemistry efforts have designed pyrrolotriazine inhibitors that target specific kinase conformations. For instance, inhibitors of p38α MAP kinase were developed to bind to the "DFG-out" conformation, where the Asp-Phe-Gly motif at the start of the activation loop is flipped.[8] Targeting this inactive conformation can be a strategy to achieve greater affinity and selectivity compared to inhibitors that only bind the active "DFG-in" state.

Gcluster_0Kinase Active SiteKinaseKinaseATP_SiteATP Binding PocketSubstrateSubstrate ProteinATP_Site->SubstratePhosphorylatesNo_ReactionNo Phosphorylation(Signal Blocked)ATP_Site->No_ReactionATPATPATP->ATP_SiteBindsInhibitorPyrrolotriazine InhibitorInhibitor->ATP_SiteCompetitively Binds& Blocks ATPPhospho_SubstratePhosphorylated Substrate(Signal Propagated)Substrate->Phospho_Substrate

Caption: ATP-competitive inhibition mechanism of pyrrolotriazine inhibitors.

Part 4: Core Experimental Protocols

To ensure scientific integrity, the protocols used to characterize these inhibitors must be robust and self-validating. Below are representative methodologies for assessing both biochemical and cellular activity.

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of isolated VEGFR-2.

Objective: To determine the IC50 value of a test compound against recombinant VEGFR-2 kinase.

Methodology:

  • Preparation of Kinase Reaction Buffer: Prepare a buffer solution containing 20 mM Tris (pH 7.0), 1.5 mM MnCl₂, 0.5 mM dithiothreitol (DTT), and 25 µg/mL bovine serum albumin (BSA). The choice of a divalent cation like Mn²⁺ is critical as it is a required cofactor for the kinase's catalytic activity.

  • Compound Dilution: Serially dilute the test compound (typically dissolved in 100% DMSO as a stock) in the kinase reaction buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%) to avoid solvent-induced artifacts.

  • Reaction Setup: In a 96-well plate, combine the following components for a final volume of 50 µL:

    • Recombinant GST-VEGFR-2 enzyme (e.g., 8 ng).

    • Poly(Glu, Tyr) 4:1 peptide substrate (e.g., 75 µg/mL).

    • The serially diluted test compound.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution containing 1 µM ATP and 0.04 µCi of radiolabeled [γ-³³P]-ATP. The inclusion of radiolabeled ATP is the key to quantification; the amount of ³³P incorporated into the substrate is directly proportional to kinase activity.

  • Incubation: Incubate the reaction plate at 27°C for 1 hour. This time is optimized to ensure the reaction proceeds in the linear range, allowing for accurate measurement of inhibition.

  • Termination and Precipitation: Stop the reaction by adding cold trichloroacetic acid (TCA) to a final concentration of 15%. This denatures the enzyme and precipitates the proteins, including the now-radiolabeled substrate.

  • Quantification: Filter the precipitated proteins onto a filtermat, wash to remove unincorporated [γ-³³P]-ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Protocol 2: Cell-Based HUVEC Proliferation Assay

This assay assesses the compound's ability to inhibit the biological effect of kinase activation in a relevant cellular context.

Objective: To measure the inhibition of VEGF-stimulated proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Methodology:

  • Cell Seeding: Seed HUVECs into 96-well plates in their standard growth medium and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with a low-serum medium for several hours. This critical step synchronizes the cells and reduces basal signaling, making them more responsive to the specific mitogen (VEGF).

  • Compound Treatment: Pre-treat the cells with serially diluted test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells by adding a specific mitogen, such as VEGF (for VEGFR-2 activity) or basic Fibroblast Growth Factor (bFGF) (for FGFR-1 activity), to the wells. Include control wells with no mitogen and wells with mitogen but no inhibitor.

  • Incubation: Incubate the plates for 48-72 hours to allow for cell proliferation.

  • Quantification of Proliferation: Add a reagent such as CellTiter-Glo® or perform an MTS assay. These reagents measure ATP levels or metabolic activity, respectively, which are direct surrogates for the number of viable cells.

  • Data Analysis: Calculate the percentage of inhibition of mitogen-stimulated proliferation for each compound concentration and determine the IC50 value. Comparing activity in VEGF- vs. bFGF-stimulated cells can provide initial insights into the compound's selectivity in a cellular system.[2]

Part 5: Case Study - Brivanib (BMS-540215), a Clinical Candidate

The development of Brivanib (BMS-540215) serves as an excellent case study for the successful application of the pyrrolo[2,1-f][1][2][3]triazine scaffold.[7][14] Brivanib emerged from an optimization program targeting VEGFR-2, a key mediator of tumor angiogenesis—the process by which tumors grow new blood vessels to sustain themselves.[14]

Brivanib is a potent, ATP-competitive inhibitor of VEGFR-2 with an IC50 of 25 nM.[9][11] It also shows moderate activity against VEGFR-1 and FGFR-1, making it a dual VEGF/FGF pathway inhibitor.[9][10] This dual activity is significant, as FGF signaling has been implicated as a mechanism of resistance to pure anti-VEGF therapies.

In cellular assays, Brivanib effectively inhibited the proliferation of VEGF-stimulated HUVECs with an IC50 of 40 nM.[9][11] Preclinical studies demonstrated excellent oral efficacy in various human tumor xenograft models.[2] For example, in hepatocellular carcinoma (HCC) xenografts, Brivanib significantly suppressed tumor growth by decreasing the phosphorylation of VEGFR-2.[9][10] These compelling preclinical results propelled Brivanib into clinical trials for several cancer indications.

GVEGFVEGF LigandVEGFR2VEGFR-2VEGF->VEGFR2BindsP1Dimerization &AutophosphorylationVEGFR2->P1BrivanibBrivanib(Pyrrolotriazine Inhibitor)Brivanib->VEGFR2InhibitsP2Downstream Signaling(e.g., PLCγ, PI3K/Akt)P1->P2P3Angiogenesis:Cell Proliferation,Migration, SurvivalP2->P3

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by Brivanib.

Conclusion and Future Outlook

The discovery of the pyrrolo[2,1-f][1][2][3]triazine scaffold is a testament to the power of rational, structure-based drug design. What began as a bioisosteric mimic of the quinazoline nucleus has evolved into a highly versatile and privileged template in its own right. Its favorable properties have enabled the development of inhibitors against a wide array of kinase targets, some of which have advanced into clinical trials.

The story of this scaffold is far from over. Its core structure is part of the FDA-approved multi-kinase inhibitor avapritinib, and it continues to be explored for new therapeutic applications.[4] Recent research has described pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of Adaptor Associated Kinase 1 (AAK1) for the potential treatment of neuropathic pain, demonstrating the scaffold's applicability beyond oncology.[15][16] The continued exploration of this unique heterocyclic system promises to yield further novel and impactful therapeutics for years to come.

References

  • Hunt, J. T., et al. (2004). Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry. [Link]

  • Bhide, R., et al. (2005). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases. Cancer Research, 65(9_Supplement), 595–596. [Link]

  • American Chemical Society. (n.d.). Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. ACS Publications. [Link]

  • Gavai, A. V., et al. (2005). Structure activity relationships for a novel series of pyrrolo[2,1-f][1][2][3]triazine dual HER1/HER2 kinase inhibitors: identification of the clinical candidate. Cancer Research, 65(9_Supplement), 596. [Link]

  • ResearchGate. (n.d.). Synthesis and SAR of new pyrrolo[2,1-f][1][2][3]triazines as potent p38α MAP kinase inhibitors. ResearchGate. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research. [Link]

  • Kumar, A., & Singh, B. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152, 257–273. [Link]

  • PubMed. (2023). Discovery of pyrrolo[2,1- f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. [Link]

  • AdooQ Bioscience. (n.d.). Brivanib (BMS-540215). [Link]

  • National Institutes of Health. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Brivanib. PubChem. [Link]

  • ResearchGate. (n.d.). Discovery of a 2,4-Disubstituted Pyrrolo[1,2-f][1][2][3]triazine Inhibitor (BMS-754807) of Insulin-like Growth Factor Receptor (IGF-1R) Kinase in Clinical Development. [Link]

  • PubMed. (2009). Discovery of a 2,4-disubstituted pyrrolo[1,2-f][1][2][3]triazine inhibitor (BMS-754807) of insulin-like growth factor receptor (IGF-1R) kinase in clinical development. [Link]

  • ResearchGate. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. [Link]

A Comprehensive Technical Guide to the Structure-Activity Relationship (SAR) of 4-Chloropyrrolo[2,1-f]triazine Derivatives

A Comprehensive Technical Guide to the Structure-Activity Relationship (SAR) of 4-Chloropyrrolo[2,1-f][1][2][3]triazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its presence in a multitude of clinically relevant agents, including kinase inhibitors and antiviral drugs.[4][5][6] This guide focuses specifically on the 4-chloropyrrolo[2,1-f][1][2][3]triazine core, a pivotal intermediate that serves as a versatile launchpad for extensive chemical exploration. We will dissect the structure-activity relationships (SAR) of derivatives emanating from this core, detailing how modifications at various positions on the bicyclic system modulate activity against critical therapeutic targets such as VEGFR-2, PI3Kδ, p38α MAP kinase, and the Hedgehog signaling pathway. Through an examination of synthetic strategies, experimental data, and mechanistic insights, this document provides a deep, field-proven perspective for professionals engaged in the design and development of novel therapeutics based on this potent scaffold.

Introduction: The Rise of a Privileged Scaffold

In the landscape of heterocyclic chemistry, the pyrrolo[2,1-f][1][2][3]triazine ring system has emerged as a remarkably fruitful scaffold for drug discovery.[6] Its unique arrangement, featuring a bridgehead nitrogen and an N-N bond, makes it a versatile purine isostere, capable of forming key hydrogen bonds and other interactions within the active sites of diverse biological targets.[4][6] This has led to its incorporation into a range of successful therapeutic agents, from the antiviral drug Remdesivir to kinase inhibitors like Brivanib Alaninate.[7]

The power of this scaffold lies in its synthetic tractability and the rich chemical space accessible through its derivatization. A critical inflection point in the exploration of this space is the introduction of a chlorine atom at the C4 position. The resulting intermediate, 4-chloropyrrolo[2,1-f][1][2][3]triazine, is not merely a static component but a dynamic gateway. The chloro group acts as an excellent leaving group, paving the way for nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic and efficient introduction of a vast array of pharmacophoric fragments, most notably substituted amines, at a position crucial for interaction with many target proteins. This guide will illuminate the strategic derivatization of this core and the resulting structure-activity relationships that have driven the development of potent and selective inhibitors.

Synthetic Strategy: Accessing the 4-Chloro Core

The foundation of any SAR study is a robust and efficient synthetic route to the core scaffold. The 4-chloropyrrolo[2,1-f][1][2][3]triazine is typically prepared from a pyrrole-based precursor. A common approach involves the N-amination of a suitable pyrrole derivative, followed by cyclization and subsequent chlorination.

Experimental Protocol: Synthesis of Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate

This protocol describes a representative synthesis, which involves the formation of the bicyclic core followed by chlorination.

  • N-Amination and Cyclization: A substituted N-aminopyrrole is cyclized in the presence of a suitable reagent like formamidine acetate to form the pyrrolo[2,1-f][1][2][3]triazin-4-amine.[7]

  • Formation of the Pyrrolotriazinone: Alternatively, cyclization of a precursor can yield a bicyclic pyrrolotriazinone. For instance, cyclization of a specific 1-aminopyrrole derivative in refluxing Dowtherm A can produce the corresponding pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one.

  • Chlorination (Deoxydation): The pyrrolotriazinone intermediate is then heated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to deoxidize the ketone and install the chlorine atom at the C4 position, yielding the target 4-chloropyrrolo[2,1-f][1][2][3]triazine derivative in high yield.[7]

This synthetic versatility allows for the introduction of various substituents on the pyrrole ring prior to the formation of the triazine ring, enabling broad SAR exploration.

Gcluster_0Synthetic Workflow for 4-Chloropyrrolo[2,1-f]triazine CoreASubstituted1H-Pyrrole DerivativeBN-AminationA->B e.g., NH2ClCN-Aminopyrrole IntermediateB->CDCyclizationC->D e.g., Formamidine acetateEPyrrolo[2,1-f][1,2,4]triazin-4(3H)-oneD->EFChlorination (e.g., POCl3)E->FG4-Chloropyrrolo[2,1-f][1,2,4]triazine CoreF->G

Caption: General synthetic workflow to the 4-chloropyrrolo[2,1-f]triazine core.

Structure-Activity Relationship (SAR) Deep Dive

The 4-chloro group is the linchpin for derivatization, most commonly displaced by primary or secondary amines to forge a C4-amino linkage. The nature of this amine, along with substituents at other positions of the bicyclic core (C2, C5, C6, and C7), dictates the potency and selectivity for various biological targets.

Kinase Inhibition: A Privileged Scaffold for a Prominent Target Class

The pyrrolo[2,1-f][1][2][3]triazine scaffold has proven exceptionally effective in targeting the ATP-binding site of various protein kinases.

Tumor angiogenesis is a critical process in cancer progression, heavily mediated by growth factors like VEGF and FGF.[1] The 4-substituted pyrrolo[2,1-f][1][2][3]triazine core has been instrumental in developing dual inhibitors of their cognate receptors, VEGFR-2 and FGFR-1.[1]

The general SAR for this class is anchored by a 4-anilino substitution. The key interactions are typically a hydrogen bond from the N-H of the C4-amino linker to a backbone carbonyl in the hinge region of the kinase.

  • C4-Position: A (3-hydroxyphenyl)amino group at C4 was found to be highly favorable for potent VEGFR-2 inhibition.[8] However, this phenol moiety is susceptible to glucuronidation, a metabolic liability.

  • C5 and C6-Positions: SAR exploration at these positions aimed to mitigate the metabolic issues associated with the C4-phenol group while retaining potency. It was discovered that incorporating a basic amino group on a side chain at the C6 position could successfully block the glucuronidation of the C4-phenol.[8]

  • C2-Position: While less explored in early VEGFR-2 inhibitors, modifications at this position are critical for tuning selectivity and physicochemical properties in other kinase inhibitor series.

Compound C4-Substituent C5/C6-Substituents VEGFR-2 IC₅₀ (µM) Reference
1 3-hydroxyphenylaminoH / HPotent (exact value not specified)[8]
2 3-hydroxy-4-methylphenylaminoH / HPotent (exact value not specified)[8]
BMS-582664 Varied anilinoVariedPotent (Phase I clinical trial candidate)[1]

Table 1: SAR summary for VEGFR-2 inhibitors based on the 4-(phenylamino)pyrrolo[2,1-f][1][2][3]triazine scaffold.

The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial in immunology and oncology. The δ isoform (PI3Kδ) is a key target for inflammatory disorders. A novel series of 4-aminopyrrolotriazines were identified as potent and selective PI3Kδ inhibitors.[9] Interestingly, these inhibitors achieve selectivity without binding to the "specificity pocket" of the PI3Kδ isoform, highlighting a distinct binding mode.

  • C4-Position: A primary amino group (4-amino) is the starting point for this series.

  • SAR Development: Extensive SAR studies led to the identification of compound 30 (structure not fully disclosed in the abstract), which demonstrated efficacy in mouse models of arthritis.[9] This indicates that careful substitution on the pyrrolotriazine core, while maintaining the C4-amino group, can lead to potent and selective in vivo activity.

The p38α mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses. A novel series of pyrrolo[2,1-f][1][2][3]triazines were identified as potent p38α inhibitors.[2]

  • Binding Mode: X-ray crystallography revealed that potent inhibitors from this series can bind to the "DFG-out" (inactive) conformation of the p38α enzyme.[2] This is a significant finding, as DFG-out binders often exhibit improved selectivity compared to ATP-competitive "DFG-in" binders.

  • SAR Strategy: The design of these DFG-out binders was achieved by introducing larger substituents that could access and occupy the pocket created by the outward flip of the Asp-Phe-Gly (DFG) motif.[2] This demonstrates a sophisticated, structure-guided approach to SAR that goes beyond simple potency optimization.

Hedgehog (Hh) Signaling Pathway Inhibitors

The Hedgehog (Hh) signaling pathway is vital in embryonic development and its aberrant activation is implicated in several cancers. By replacing the pyrimidine core of a known Hh pathway inhibitor with the pyrrolo[2,1-f][1][2][3]triazine scaffold, a novel series of potent inhibitors was developed.[10]

  • Scaffold Hopping: This work exemplifies a "scaffold hopping" strategy, where a known pharmacophore is replaced by a bioisosteric scaffold to improve properties.

  • SAR Exploration: Based on this new scaffold, SAR was investigated by modifying various "rings" (A, C, and D-rings) of the overall molecule. This optimization led to the identification of compound 19a , which exhibited superior in vitro potency and favorable in vivo pharmacokinetic properties.[10]

Mechanistic Insights: Visualizing the Binding

Understanding how these molecules interact with their targets at an atomic level is crucial for rational drug design. While specific co-crystal structures for 4-chloro derivatives are not always available, the binding modes of the resulting 4-amino derivatives provide invaluable insight. For kinase inhibitors, a common binding motif involves the C4-amino group acting as a hinge-binder.

Gcluster_0Kinase Hinge-Binding MotifCorePyrrolo[2,1-f]triazineCoreNHN-H(C4-Linker)Core->NHRR-Group(e.g., Phenyl)NH->RHingeKinase Hinge Region(Backbone C=O)NH->Hinge Hydrogen Bond

Caption: Key hinge-binding interaction of a C4-aminopyrrolotriazine inhibitor.

This hydrogen bond to the kinase hinge region is a conserved interaction for many Type I kinase inhibitors and is a primary reason why the C4-amino linkage, derived from the 4-chloro precursor, is so effective. The rest of the molecule can then be optimized to occupy adjacent hydrophobic and hydrophilic pockets to enhance potency and selectivity.

Conclusion and Future Outlook

The 4-chloropyrrolo[2,1-f][1][2][3]triazine scaffold is a testament to the power of a well-designed chemical intermediate in drug discovery. Its true value lies in its synthetic utility as a gateway to a vast and diverse chemical space. The SAR studies summarized herein demonstrate that strategic modification of this core can yield potent and selective modulators of a wide range of high-value therapeutic targets, from kinases to signaling pathways.

Key takeaways for the medicinal chemist include:

  • The C4-position is a critical anchor point, with the 4-anilino moiety being a recurring motif for kinase inhibition.

  • Substituents at other positions (C2, C5, C6, C7) are crucial for fine-tuning potency, selectivity, and DMPK properties.

  • Structure-guided design, such as targeting the DFG-out conformation of kinases, can lead to inhibitors with superior profiles.

Future work in this area will likely focus on exploring new vector spaces around the core, developing inhibitors for novel target classes, and employing advanced strategies like PROTACs, where the pyrrolotriazine scaffold could serve as a warhead to target specific proteins for degradation.[4] The journey of this versatile heterocycle is far from over, and the 4-chloropyrrolo[2,1-f][1][2][3]triazine will undoubtedly remain a key player in the quest for new medicines.

References

  • Bhide, R., Cai, Z., Barbosa, S., et al. (2005). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases. Cancer Research, 65(9_Supplement), 595–596. [Link]

  • Bemis, G. W., et al. (2009). Synthesis and SAR of new pyrrolo[2,1-f][1][2][3]triazines as potent p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15). (Link not directly available in search results, referencing the publication details).

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Experimental & Clinical Cancer Research, 40(1), 269. [Link]

  • Glushkov, V. A., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7689. [Link]

  • Ott, G. R., et al. (2010). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Organic Process Research & Development, 14(1), 104-111. (Link not directly available in search results, referencing the publication details).

  • Srivastava, R., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(17), 4256-4260. [Link]

  • Bhide, R. S., et al. (2005). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1][2][3]triazine based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(5), 1429-1433. [Link]

  • Kaur, J., & Singh, S. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(4), 2266-2281. [Link]

  • Cho, J. H., et al. (2014). Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides. Bioorganic & Medicinal Chemistry Letters, 24(15), 3442-3445. (Link not directly available in search results, referencing the publication details).

  • ResearchGate. Inhibitory activity of pyrrolo[2,1-f][1][2][3]triazines containing a 4-Cl-phenyl moiety against A/Puerto Rico/8/34 (H1N1) virus strain. ResearchGate. [Link]

  • Wang, X., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1429-1440. [Link]

  • Li, Y., et al. (2019). Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Advances, 9(12), 6549-6553. [Link]

  • Sharma, R., et al. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 185, 111804. [Link]

  • Ott, G. R. (2017). Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to Kinases and Back Again, the Remarkable Journey of a Versatile Nitrogen Heterocycle. Bioorganic & Medicinal Chemistry Letters, 27(18), 4238-4246. [Link]

Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate and Its Analogs for Drug Discovery Professionals

Abstract: The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in medicinal chemistry, most notably as the core of the broad-spectrum antiviral agent remdesivir.[4] This guide provides an in-depth technical overview of a key derivative, Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate, and its closely related analogs. We will delve into its fundamental chemical properties, established synthetic strategies, and burgeoning applications in the field of targeted protein degradation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile heterocycle in their research and development pipelines.

Core Compound Profile: Physicochemical Properties

The precise identity of "Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate" can be ambiguous without specifying the substituent at the 5-position. This guide focuses on the commercially available and frequently utilized analog, Ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1][2][3]triazine-6-carboxylate , due to its relevance as a building block in contemporary drug discovery.[1] Key physicochemical data for this and other relevant analogs are summarized below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Application Area
Ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1][2][3]triazine-6-carboxylate C₁₁H₁₂ClN₃O₂[1][2]253.69[1]310442-94-5[1][2]Protein Degrader Building Block[1]
Ethyl 4-chloro-5-(propan-2-yl)pyrrolo[2,1-f][1][2][3]triazine-6-carboxylateC₁₂H₁₄ClN₃O₂[5]267.71[5]658084-80-1[5]Protein Degrader Building Block[5]
Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylateC₉H₈ClN₃O₂[6]225.63[6][7]1120214-92-7[6]Synthetic Intermediate
Ethyl 4-chloro-5-methoxypyrrolo[1,2-f][1][2][3]triazine-6-carboxylateC₁₀H₁₀ClN₃O₃[8]255.66[8]310444-78-1[8]Antibacterial Research[8]

Synthesis Strategies: Constructing the Pyrrolo[2,1-f][1][2][3]triazine Core

The construction of the pyrrolo[2,1-f][1][2][3]triazine ring system is a critical step in accessing these valuable compounds. Several synthetic strategies have been developed, often starting from substituted pyrrole derivatives. The choice of strategy is dictated by the desired substitution pattern on the final molecule.

General Synthetic Workflow

A common and effective approach involves the N-amination of a substituted pyrrole ester, followed by cyclization and subsequent chlorination. This multi-step process allows for the controlled installation of key functional groups.

G cluster_0 Synthetic Workflow A Substituted Pyrrole Dicarboxylate B N-Amination of Pyrrole A->B e.g., O-(mesitylenesulfonyl) hydroxylamine C Cyclization B->C High Temperature e.g., DMF, 165°C D Deoxidation / Chlorination C->D POCl₃ E Final Product: Ethyl 4-chloropyrrolo [2,1-f]triazine-6-carboxylate analog D->E

Caption: General workflow for synthesizing the pyrrolotriazine core.

Detailed Experimental Protocol: Synthesis of an Analog

The following protocol is adapted from established literature for the synthesis of a closely related analog, Ethyl 4-chloro-5-(propan-2-yl)pyrrolo[2,1-f][1][2][3]triazine-6-carboxylate, which illustrates the key chemical transformations.[4]

Step 1: N-Amination of Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate

  • To a solution of diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate (1.0 eq) in a suitable aprotic solvent (e.g., DCM or DMF), add O-(mesitylenesulfonyl)hydroxylamine (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-aminopyrrole intermediate.

Step 2: Cyclization to form the Bicyclic Pyrrolotriazinone

  • Dissolve the crude N-aminopyrrole from the previous step in high-boiling point solvent like N,N-Dimethylformamide (DMF).

  • Heat the reaction mixture to 165 °C and maintain for 4-6 hours. The progress of the intramolecular cyclization should be monitored.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the bicyclic triazinone product.

Step 3: Deoxidative Chlorination

  • Suspend the dried triazinone intermediate in phosphorus oxychloride (POCl₃) (5-10 eq).

  • Heat the mixture to reflux (approx. 107 °C) for 2-4 hours. The solid should dissolve as the reaction proceeds.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a solid base such as sodium bicarbonate.

  • Extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the final product, Ethyl 4-chloro-5-(propan-2-yl)pyrrolo[2,1-f][1][2][3]triazine-6-carboxylate.

Applications in Drug Discovery: A Gateway to Targeted Protein Degradation

While the pyrrolotriazine core is known for its antiviral properties, the chlorinated derivatives, such as Ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1][2][3]triazine-6-carboxylate, are gaining significant traction as versatile intermediates for the synthesis of PROteolysis TArgeting Chimeras (PROTACs) and molecular glues.[1][5]

The chloro-substituent at the 4-position serves as an excellent chemical handle. It is susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the straightforward introduction of linkers that are subsequently connected to ligands for an E3 ubiquitin ligase.

G cluster_1 PROTAC Assembly Logic A Ethyl 4-chloropyrrolo [2,1-f]triazine-6-carboxylate (Warhead Precursor) B SₙAr Reaction (Nucleophilic Linker) A->B C Pyrrolotriazine-Linker Intermediate B->C E Final PROTAC Molecule C->E Conjugation D E3 Ligase Ligand D->E Conjugation

Caption: Logical flow for using the compound in PROTAC synthesis.

This strategic placement of the reactive chlorine atom enables medicinal chemists to rapidly generate libraries of PROTACs. By varying the linker and the E3 ligase ligand, these libraries can be screened to identify molecules that effectively induce the degradation of a specific protein of interest (POI), offering a powerful therapeutic modality for previously "undruggable" targets.

Conclusion and Future Outlook

Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate and its derivatives are more than just synthetic curiosities; they are enabling tools for cutting-edge drug discovery. Their robust synthesis and strategic functionalization provide a reliable pathway to novel therapeutics, particularly in the exciting field of targeted protein degradation. As the quest for novel disease treatments continues, the utility and importance of this versatile heterocyclic scaffold are poised to grow, making it a key component in the modern medicinal chemist's toolbox.

References

  • ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1][2][3]triazine-6-carboxylate, min 97%, 250 mg . (n.d.). Google Shopping. Retrieved January 5, 2026, from

  • ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1][2][3]triazine-6-carboxylate Shanghai Macklin Biochemical Co., Ltd - ChemBK . (n.d.). ChemBK. Retrieved January 5, 2026, from

  • ethyl 4-chloro-5-(propan-2-yl)pyrrolo[2,1-f][1][2][3]triazine-6-carboxylate, min 97%, 250 mg . (n.d.). Google Shopping. Retrieved January 5, 2026, from

  • Ethyl4-chloro-5-ethylpyrrolo[2,1-f][1][2][3]triazine-6-carboxylate Shanghai Amole Biotechnology Co., Ltd. - ChemBK . (n.d.). ChemBK. Retrieved January 5, 2026, from

  • Kaur, N., & Singh, P. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir . Monatshefte für Chemie - Chemical Monthly, 152(3), 291-307. Retrieved January 5, 2026, from [Link]

  • cas 1120214-92-7|| where to buy Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate . (n.d.). Chemieliva. Retrieved January 5, 2026, from

  • Ethyl 4-chloro-5-Methoxypyrrolo[1,2-f][1][2][3]triazine-6-carboxylate . (n.d.). Echemi. Retrieved January 5, 2026, from

  • 1120214-92-7| Chemical Name : Ethyl 4-chloropyrrolo[1,2-f][1][2][3]triazine-2-carboxylate . (n.d.). Pharmaffiliates. Retrieved January 5, 2026, from

Sources

Stability and storage conditions for Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate is a heterocyclic compound belonging to the pyrrolo[2,1-f][1][2][3]triazine class. This scaffold is of significant interest in medicinal chemistry, serving as a core component in the development of various therapeutic agents, including kinase inhibitors for cancer therapy.[4] The biological activity of such molecules is intrinsically linked to their chemical integrity. Therefore, a thorough understanding of the stability of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate and the optimal conditions for its storage is paramount for ensuring the reliability and reproducibility of research and development outcomes. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and a protocol for conducting in-depth stability studies.

Summary of Recommended Storage Conditions

Several chemical suppliers provide general storage recommendations for Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate. These are summarized in the table below and form the baseline for ensuring its short-term stability.

ParameterRecommended ConditionSource(s)
Temperature 2-8°C (Refrigerated)[1][5]
Atmosphere Store in a dry, well-ventilated place.[3][6]
Container Keep container tightly closed.[3][6]
Moisture Avoid exposure to moisture.[3]
Ignition Sources Keep away from heat, sparks, and open flames.[3]

Chemical Stability Profile: A Mechanistic Perspective

The stability of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate is dictated by its molecular structure, which features a chlorinated triazine ring fused to a pyrrole ring, and an ethyl carboxylate substituent. Several potential degradation pathways should be considered.

Key Structural Features and Potential Degradation Pathways

cluster_molecule Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate cluster_pathways Potential Degradation Pathways mol Chemical Structure hydrolysis Hydrolysis mol->hydrolysis Ester & Chloro groups (Moisture, pH extremes) oxidation Oxidation mol->oxidation Pyrrole & Triazine rings (Oxidizing agents, air) photodegradation Photodegradation mol->photodegradation Aromatic system (UV/Vis light) thermal_degradation Thermal Degradation mol->thermal_degradation Overall structure (Elevated temperature)

Caption: Key structural features and potential degradation pathways.

  • Hydrolysis: The presence of both an ethyl ester and a chloro substituent on the triazine ring makes the molecule susceptible to hydrolysis.

    • Ester Hydrolysis: Under acidic or basic conditions, the ethyl ester can hydrolyze to the corresponding carboxylic acid. This process is accelerated by the presence of moisture and extremes in pH.

    • Chloro Group Hydrolysis: The chlorine atom on the electron-deficient triazine ring can be susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of a hydroxy-triazine derivative. This is a common degradation pathway for chlorinated heterocyclic compounds.[2]

  • Photodegradation: Aromatic and heterocyclic compounds can absorb UV or visible light, leading to photochemical reactions and degradation. Photodecomposition of triazine derivatives has been observed, particularly in the presence of photosensitizers.[7]

  • Thermal Degradation: While generally stable at recommended storage temperatures, elevated temperatures can accelerate all degradation pathways. Thermal decomposition of chlorinated compounds can lead to the release of hazardous substances like hydrogen chloride (HCl).[2][9]

Detailed Storage and Handling Recommendations

To ensure the long-term stability and integrity of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate, the following detailed recommendations should be followed:

  • Long-Term Storage (Months to Years): For long-term storage, it is advisable to store the compound at -20°C in a tightly sealed container. To minimize exposure to moisture and oxygen, consider flushing the container with an inert gas like argon or nitrogen before sealing. Storing the compound in a desiccator, even at low temperatures, will provide an additional layer of protection against hydrolysis.

  • Short-Term Storage (Days to Weeks): Storage at 2-8°C is acceptable for short-term use.[1][5] Ensure the container is well-sealed after each use to prevent the ingress of moisture and air.

  • Handling:

    • Equilibrate the container to room temperature before opening to prevent condensation of moisture onto the cold solid.

    • Handle the compound in a controlled environment, preferably in a glove box under an inert atmosphere, especially when dispensing small quantities for sensitive applications.

    • Use clean, dry spatulas and glassware.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.[3]

Experimental Protocol for a Comprehensive Stability Study

To rigorously determine the stability of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

Forced Degradation Workflow

cluster_stress Stress Conditions start Prepare Stock Solution of Compound in Acetonitrile/Water acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (Solid & Solution, 80°C) start->thermal photo Photolytic Stress (UV/Vis light, ICH Q1B) start->photo analysis Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradants Determine Degradation Pathways Establish Stability Profile analysis->end

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology
  • Preparation of Stock Solution: Prepare a stock solution of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate in a suitable solvent mixture, such as acetonitrile/water, at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) and collect samples at various time points.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature and collect samples at various time points.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature and collect samples at various time points.

    • Thermal Degradation:

      • Solid State: Store the solid compound in an oven at an elevated temperature (e.g., 80°C).

      • Solution State: Store the stock solution in an oven at an elevated temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples.

    • Analyze all samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with a UV detector and coupled to a mass spectrometer (LC-MS).

    • The HPLC method should be capable of separating the parent compound from all significant degradation products.

  • Data Interpretation:

    • Calculate the percentage degradation of the parent compound under each stress condition.

    • Use the mass spectrometry data to identify the structures of the major degradation products.

    • Propose a degradation pathway based on the identified products.

Conclusion

Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate is a compound that requires careful storage and handling to maintain its chemical integrity. While stable under the recommended refrigerated and dry conditions, it is susceptible to degradation via hydrolysis, oxidation, and photolysis. For researchers, scientists, and drug development professionals, adherence to the storage and handling guidelines outlined in this document is crucial for ensuring the quality and reliability of their work. Furthermore, conducting forced degradation studies will provide a deeper understanding of its stability profile, which is essential for formulation development and defining appropriate shelf-life specifications.

References

  • European Chlorinated Solvent Association (ECSA). Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • Naik, D. B., et al. "Oxidative degradation of triazine derivatives in aqueous medium: a radiation and photochemical study." Journal of Environmental Science and Health, Part A, vol. 35, no. 7, 2000, pp. 1149-64. [Link]

  • Hussain, S., et al. "Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review." Molecules, vol. 27, no. 19, 2022, p. 6289. [Link]

  • Joshi, G. M. "Research Paper Chemistry Oxidative Degradation of Triazine Derivatives in Aqueous Medium: A Radiation and Photochemical Study." Worldwide Journals, vol. 3, no. 9, 2014. [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. "Development and validation of a forced degradation UPLC method for the simultaneous determination of Trifluoperazine HCl and Tri." ijpbsa.com, 2021. [Link]

  • Wackett, L. P., et al. "Biodegradation of atrazine and related s-triazine compounds: From enzymes to field studies." Applied Microbiology and Biotechnology, vol. 58, no. 1, 2002, pp. 39-45. [Link]

  • Kumar, V., et al. "Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir." Monatshefte für Chemie - Chemical Monthly, vol. 152, no. 2, 2021, pp. 139-54. [Link]

  • Eurochlor. ECSA New Guidance on Storage and Handling for Chlorinated Solvents. 2016. [Link]

  • Singh, S., et al. "Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy." Amino Acids, vol. 53, no. 12, 2021, pp. 1793-815. [Link]

Sources

A Researcher's Guide to Sourcing Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate: Navigating the Supplier Landscape for a Key Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the antiviral drug Remdesivir.[4] Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate is a critical building block for synthesizing analogs and derivatives within this chemical class. However, procuring this reagent presents a significant challenge for researchers due to a complex landscape of structural isomers and derivatives often found in commercial catalogs. This guide provides an in-depth analysis of the supplier market, outlines a robust framework for quality assessment and supplier vetting, and offers practical protocols for the verification of incoming materials. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools to confidently and reliably source this high-value chemical intermediate.

Chemical Identity: The Critical Importance of Isomer Specificity

Precise identification of the target molecule is the foundational step in chemical procurement. The pyrrolo[2,1-f][1][2][3]triazine core can be substituted at various positions, leading to multiple isomers. The specific compound of interest for this guide is Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate .

A frequent pitfall in sourcing this reagent is the presence of closely related analogs in supplier catalogs. Researchers must exercise extreme diligence to distinguish the desired compound from common variants, such as those substituted at the C5 position or with the carboxylate group at a different position (e.g., C2).

Key Molecular Identifiers:

  • Molecular Formula: C₉H₈ClN₃O₂

  • Molecular Weight: 225.63 g/mol

  • Core Scaffold: Pyrrolo[2,1-f][1][2][3]triazine

Below is a diagram illustrating the core structure and numbering system, which is essential for differentiating between various isomers.

Caption: Structure of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate.

The Commercial Supplier Landscape

Our research indicates that while the broader pyrrolo[2,1-f][1][2][3]triazine class is available, finding the specific, unsubstituted C6-carboxylate isomer can be challenging. Many catalog listings are for derivatives. The following table summarizes commercially available compounds that are structurally related and may serve as starting points or require careful verification.

SupplierProduct Name/DescriptionCAS NumberStated PurityNotes
Various Suppliers ethyl 4-chloro-5-ethyl pyrrolo[2,1-f][1][2][3]triazine-6-carboxylate310442-94-5≥97%Note the C5-ethyl substitution. Often listed as a "Protein Degrader Building Block".[1]
Shanghai Macklin Biochemical ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1][2][3]triazine-6-carboxylate310442-94-5N/AAvailable for international shipping.[2]
Shanghai Amole Biotechnology Ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1][2][3]triazine-6-carboxylate310442-94-5N/AListed as a research reagent.[5]
Chemenu Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2 -carboxylate1120214-92-7N/ANote the C2-carboxylate isomer. For R&D use only.[6]
Pharmaffiliates Ethyl 4-chloropyrrolo[1,2-f][1][2][3]triazine-2 -carboxylate1120214-92-7N/ANote the C2-carboxylate isomer. Sold as a reference standard.[7]
ChemScene 4-Chloropyrrolo[2,1-f][1][2][3]triazine888720-29-4≥97%The core structure without the ethyl carboxylate group.[8]

Expert Insight: The prevalence of the C5-ethyl derivative (CAS 310442-94-5) suggests it may be a more common intermediate in established synthetic routes. Researchers seeking the unsubstituted version must explicitly query suppliers about its availability or consider custom synthesis, which many fine chemical suppliers offer.[3][9]

A Framework for Supplier Evaluation and Quality Assurance

Sourcing a critical reagent requires a systematic approach to mitigate risks associated with purity, identity, and batch-to-batch consistency. The following workflow provides a robust evaluation process.

Caption: A systematic workflow for evaluating suppliers and ensuring reagent quality.

The Certificate of Analysis (CoA): A Critical Review

The CoA is the primary document attesting to a product's quality. However, it should be treated as a claim that requires verification, not as an absolute guarantee.

What to demand in a CoA:

  • Compound Identity: Confirmation by ¹H NMR and Mass Spectrometry (MS). The data should be consistent with the structure of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate.

  • Purity Assessment: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity level of >97% is common for such building blocks.[1]

  • Batch Number: Essential for traceability. Always request a CoA specific to the batch you will be purchasing.

Synthetic Provenance and Potential Impurities

Understanding the synthesis of the pyrrolo[2,1-f][1][2][3]triazine core can provide insight into potential impurities.[4] Common synthetic strategies often involve the N-amination of a pyrrole precursor followed by cyclization.[4][10]

Potential impurities to consider:

  • Unreacted Starting Materials: Residual N-unsubstituted pyrrole.

  • Solvents: Residual solvents from reaction and purification (e.g., POCl₃, DMF).

  • Isomeric Impurities: Formation of other isomers during cyclization.

  • Dehalogenated Product: The 4-chloro group can be susceptible to reduction.

Protocol: Incoming Material QC Verification

For critical applications, especially in drug development, relying solely on the supplier's CoA is insufficient. An internal, abbreviated QC check is a self-validating system that ensures trustworthiness.

Objective: To confirm the identity and approximate purity of a newly received batch of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate.

Methodology:

  • Sample Preparation:

    • Accurately weigh ~1-2 mg of the compound.

    • Dissolve in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis.

    • Prepare a separate ~0.1 mg/mL solution in HPLC-grade acetonitrile or methanol for LC-MS analysis.

  • ¹H NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum.

    • Causality: This technique provides a detailed fingerprint of the molecule's proton environment.

    • Expected Outcome: The spectrum should show the characteristic peaks for the aromatic protons on the pyrrolotriazine core, the quartet and triplet for the ethyl ester group, and the absence of significant impurity peaks. The integration of these peaks should correspond to the expected proton count.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Causality: HPLC separates the main compound from impurities based on polarity, while MS provides the molecular weight.

    • Procedure: Inject the sample onto a C18 HPLC column with a standard mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • Expected Outcome:

      • The HPLC chromatogram should display one major peak, with the area of this peak being >97% of the total integrated area.

      • The mass spectrometer should detect the correct molecular ion for the compound (m/z = 226.0 for [M+H]⁺), confirming its identity.

  • Decision Making:

Caption: Decision tree for interpreting internal QC results.

Safe Handling and Storage

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust.[13] Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend refrigeration (2-8°C).[6][7] Protect from moisture and light to prevent degradation.

  • Hazards: Similar chlorinated heterocyclic compounds may cause skin, eye, and respiratory irritation. They can be harmful if swallowed or inhaled.[14]

Conclusion

Sourcing Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate requires a higher level of scrutiny than for more common reagents. The key challenges are confirming the correct isomer and verifying purity. Researchers must be proactive in their communication with suppliers, demanding batch-specific data and understanding the potential for isomeric confusion. By implementing a rigorous internal verification protocol, the integrity of critical experiments can be upheld. This guide provides the strategic framework and practical tools necessary to navigate these challenges, enabling the successful application of this important building block in research and drug development.

References

  • Vertex AI Search Result 1. (URL not available)
  • ChemBK. ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1][2][3]triazine-6-carboxylate Shanghai Macklin Biochemical Co., Ltd. [Link]

  • Desai, N. C., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Journal of the Iranian Chemical Society. [Link]

  • ensun. Top 100 Pharmaceutical Chemical Suppliers in 2025. [Link]

  • Thomasnet. Intermediates Suppliers. [Link]

  • Safety Data Sheet. (2007). CHARGER MAX® ATZ LITE. [Link]

  • Pharmaffiliates. Ethyl 4-chloropyrrolo[1,2-f][1][2][3]triazine-2-carboxylate. [Link]

  • Capot Chemical. MSDS of ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate. [Link]

  • CP Lab Safety. ethyl 4-chloropyrrolo[2, 1-f][1][2][3]triazine-2-carboxylate, min 97%, 100 mg. [Link]

  • MDPI. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. [Link]

  • ResearchGate. (2025). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. [Link]

  • Google Patents. CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the synthesis of novel 4-aryl or 4-heteroaryl pyrrolo[2,1-f]triazine derivatives, utilizing Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate as the electrophilic partner. The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged structure in medicinal chemistry, notably as the core of the antiviral drug Remdesivir.[4][5] The ability to introduce diverse substituents at the 4-position via robust C-C bond-forming reactions is of significant interest for the development of new therapeutic agents.[5][6] This guide delves into the mechanistic underpinnings of the Suzuki coupling, provides detailed experimental protocols, and offers insights into reaction optimization for this specific class of heteroaryl chlorides.

Introduction: The Strategic Importance of Pyrrolo[2,1-f]triazines

The pyrrolo[2,1-f][1][2][3]triazine nucleus is a key pharmacophore found in a variety of biologically active compounds.[5][6] Its structural resemblance to purine nucleosides allows for interaction with various biological targets. The functionalization of this core scaffold is a critical endeavor in drug discovery. The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[3][7][8] This reaction is particularly advantageous due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[7]

This application note specifically addresses the challenges and solutions for the Suzuki coupling of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate. Heteroaryl chlorides are notoriously less reactive than their bromide or iodide counterparts in the rate-determining oxidative addition step of the catalytic cycle.[2] Therefore, careful selection of the catalyst system, including the palladium source and, crucially, the phosphine ligand, is paramount for achieving high yields and reaction efficiency.[9][10]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][7][11] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate, forming a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.[7]

  • Transmetalation: The organic group from the boronic acid (or a derivative thereof) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[12][13][14]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Recommended Reagents and Rationale

The successful coupling of a relatively unreactive heteroaryl chloride like Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate hinges on the judicious selection of the catalyst, ligand, base, and solvent.

Component Recommended Reagent Rationale
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃These are common, air-stable Pd(0) or Pd(II) sources that are readily reduced in situ to the active Pd(0) catalyst.[12]
Phosphine Ligand SPhos, XPhos, or RuPhosFor coupling aryl chlorides, bulky and electron-rich biaryl phosphine ligands (Buchwald ligands) are highly effective. They promote the oxidative addition step and stabilize the catalytically active species.[9][15][16][17]
Base K₂CO₃ or K₃PO₄An inorganic base is required to activate the boronic acid for transmetalation. K₂CO₃ and K₃PO₄ are effective and generally compatible with a wide range of functional groups.[2][13]
Boronic Acid/Ester Arylboronic acids or Arylboronic acid pinacol estersBoronic acids are widely available, though boronic esters can offer greater stability and are less prone to protodeboronation.[2]
Solvent System 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 v/v)A mixture of an organic solvent and water is often optimal. The organic solvent solubilizes the substrates and catalyst, while water helps to dissolve the inorganic base and facilitate the transmetalation step.[1][3]

Detailed Experimental Protocol

This protocol provides a starting point for the Suzuki coupling of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate. Optimization may be required for different boronic acid coupling partners.

Materials and Equipment:
  • Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium carbonate (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature and reaction time will depend on the specific boronic acid used.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-pyrrolo[2,1-f]triazine-6-carboxylate.

Figure 2: Experimental workflow for the Suzuki coupling protocol.

Optimization and Troubleshooting

For challenging substrates or to improve reaction efficiency, consider the following optimization strategies:

Parameter Suggested Modification Rationale
Low Yield Increase equivalents of boronic acid (to 1.5-2.0 equiv). Screen alternative ligands (e.g., XPhos, RuPhos). Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃).[9][13]An excess of the boronic acid can drive the reaction to completion. Different ligands and bases can have a profound effect on the reaction rate and yield, especially for challenging couplings.[9][16]
Slow Reaction Increase reaction temperature (up to 120 °C, consider microwave heating). Increase catalyst loading (up to 5 mol%).Higher temperatures can overcome the activation energy barrier for the oxidative addition step. Increased catalyst loading can accelerate the reaction rate.
Side Products Ensure all reagents and solvents are thoroughly degassed. Use fresh, high-purity reagents.Oxygen can deactivate the palladium catalyst. Impurities in the boronic acid can lead to undesired side reactions.
Protodeboronation Use a boronic acid pinacol ester instead of the free acid. Use anhydrous conditions with a fluoride source (e.g., KF) as the base.[12]Boronic esters are generally more stable towards protodeboronation. Anhydrous conditions can mitigate this side reaction.[2]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-substituted pyrrolo[2,1-f]triazine derivatives from Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate. The key to success with this less reactive heteroaryl chloride lies in the use of a palladium catalyst system featuring a bulky, electron-rich phosphine ligand. The protocol and optimization strategies outlined in this application note provide a robust framework for researchers in drug discovery and organic synthesis to access a diverse range of novel compounds based on this important heterocyclic scaffold.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • American Chemical Society Publications. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

  • WordPress. Use of Base Metals in Suzuki Coupling. [Link]

  • American Chemical Society Publications. A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. [Link]

  • American Chemical Society Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]

  • Royal Society of Chemistry. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]

  • National Center for Biotechnology Information. Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. [Link]

  • National Center for Biotechnology Information. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

  • American Chemical Society Publications. Palladium Catalysts with Sulfonate-Functionalized-NHC Ligands for Suzuki−Miyaura Cross-Coupling Reactions in Water. [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • American Chemical Society Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids. [Link]

  • American Chemical Society Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

  • National Center for Biotechnology Information. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? [Link]

  • American Chemical Society Publications. Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. [Link]

  • ResearchGate. Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. [Link]

  • Google Patents. CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • MDPI. Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. [Link]

  • ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • J-STAGE. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. [Link]

Sources

Application Notes & Protocols: The Pyrrolo[2,1-f]triazine Scaffold in Modern Antiviral Drug Discovery

Application Notes & Protocols: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold in Modern Antiviral Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Targeting Viral Threats

The pyrrolo[2,1-f][1][2][3]triazine core is a fused heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry.[4] Its structural similarity to purine nucleobases allows it to serve as a bioisostere, interacting with biological targets that naturally recognize purines. This unique characteristic has positioned it as a versatile starting point for developing potent therapeutics, from kinase inhibitors in oncology to a new generation of antiviral agents.[5][6]

The most prominent validation of this scaffold's antiviral potential is its presence as the core nucleobase in remdesivir , a broad-spectrum antiviral medication initially developed for Hepatitis C and later repurposed with emergency use authorization against SARS-CoV-2.[7][8][9] The success of remdesivir has catalyzed significant interest in exploring the full potential of pyrrolo[2,1-f]triazine derivatives against a wide array of viral pathogens. These compounds have demonstrated promising activity against numerous RNA viruses, including coronaviruses, filoviruses (Ebola), paramyxoviruses (measles, mumps), pneumoviruses (RSV), and caliciviruses (norovirus).[1][4][7]

This guide provides an in-depth exploration of the application of pyrrolo[2,1-f]triazines in antiviral research, detailing their mechanisms of action, summarizing key structure-activity relationships, and presenting robust protocols for their screening and characterization.

Section 1: Core Mechanisms of Antiviral Action

The antiviral activity of pyrrolo[2,1-f]triazine derivatives primarily stems from their function as nucleoside analogues that disrupt viral replication, although non-nucleoside inhibitory mechanisms have also been proposed.

Nucleoside Analogues: Chain-Terminating RNA Polymerase Inhibitors

The predominant mechanism for nucleoside derivatives, such as remdesivir, is the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[7] This enzyme is essential for the replication of most RNA virus genomes and typically lacks a proofreading function, making it an ideal target for therapeutic intervention.

The process begins with the cellular uptake of the nucleoside prodrug. Inside the host cell, it undergoes metabolic activation, where host cell kinases convert it into its active triphosphate form. This activated molecule mimics a natural nucleoside triphosphate (e.g., ATP) and is subsequently recognized and incorporated by the viral RdRp into the nascent viral RNA strand. The incorporation of the pyrrolo[2,1-f]triazine analogue disrupts the replication process, typically through delayed chain termination, thereby halting the production of new viral genomes.[7]

MOA_Nucleoside_Inhibitorcluster_cellHost Cell CytoplasmProdrugPyrrolo[2,1-f]triazineNucleoside Prodrug (e.g., Remdesivir)ActiveTPActive NucleosideTriphosphate (NTP) AnalogueProdrug->ActiveTPHost KinasesRdRpViral RNA-DependentRNA Polymerase (RdRp)ActiveTP->RdRpCompetitiveInhibitionViral_RNAViral RNA TemplateViral_RNA->RdRpNascent_RNAGrowing ViralRNA StrandRdRp->Nascent_RNAIncorporation intoNascent RNATerminated_RNAChain-TerminatedViral RNANascent_RNA->Terminated_RNADelayed ChainTerminationInhibitionReplication HaltedTerminated_RNA->InhibitionInhibition of Viral ReplicationExtracellularExtracellular SpaceExtracellular->ProdrugUptake

Caption: Mechanism of RdRp inhibition by nucleoside analogues.

Non-Nucleoside Mechanisms

While RdRp inhibition is the most validated mechanism, research into non-nucleoside pyrrolo[2,1-f]triazine derivatives suggests other potential modes of action. For instance, a series of 2,4-disubstituted pyrrolo[2,1-f]triazines showed promising activity against the influenza A virus (H1N1).[4] Based on molecular docking studies, a plausible mechanism for these compounds was suggested to be the inhibition of neuraminidase, a key enzyme for viral release from infected cells.[4][10] This highlights the scaffold's versatility to be adapted to target different viral proteins.

Section 2: Antiviral Activity Spectrum

Derivatives of the pyrrolo[2,1-f]triazine scaffold have been evaluated against a diverse range of viruses. The table below summarizes the reported in vitro efficacy of representative compounds.

Compound Class/ExampleTarget VirusCell LineEfficacy (EC₅₀/IC₅₀)Cytotoxicity (CC₅₀)Selectivity Index (SI)Reference
4-aza-7,9-dideazaadenosineHuman Norovirus (HuNoV)Replicon Assay0.015 µMSignificantNot specified[1]
7-fluoro analogue of '1'Hepatitis C Virus (HCV)Not specifiedGood potencyPromising marginNot specified[11]
Remdesivir (GS-5734)SARS-CoV-2Vero E60.77 µM>100 µM>129[7]
Remdesivir (GS-5734)Ebola Virus (EBOV)Not specifiedPotentSelective vs. host polymerasesNot specified[12]
Dimethyl 4-(4-methoxyphenyl)-...Influenza A (H1N1)MDCK4 µg/mL>750 µg/mL188[4][10]

Section 3: Experimental Protocols for Antiviral Evaluation

A systematic approach is crucial for evaluating the antiviral potential of novel pyrrolo[2,1-f]triazine compounds. This involves a tiered screening process, from high-throughput primary assays to detailed mechanistic studies.

Workflow for Antiviral Compound Screening

Antiviral_Screening_WorkflowACompound Library(Pyrrolo[2,1-f]triazine Derivatives)BPrimary HTS:CPE Reduction AssayA->BCParallel Screen:Cytotoxicity Assay (CC₅₀)A->CDCalculate Selectivity Index(SI = CC₅₀ / EC₅₀)B->DDetermine EC₅₀C->DEHit Confirmation:Virus Yield Reduction Assay(qRT-PCR or Plaque Assay)D->EHigh SIHInactive / Toxic CompoundsD->HLow SIFMechanism of Action Studies:- Time-of-Addition Assay- Biochemical RdRp AssayE->FGLead CompoundF->G

Caption: Tiered workflow for screening antiviral compounds.

Protocol 3.1: Primary Screening - Cytopathic Effect (CPE) Reduction Assay

This assay rapidly identifies compounds that protect host cells from virus-induced death or morphological changes.[13]

Principle: In the presence of an effective antiviral compound, cells infected with a cytopathic virus will remain viable. Cell viability is quantified using a colorimetric reagent like MTS or resazurin.

Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) into 96-well plates at a pre-determined density to achieve ~90% confluency on the day of infection. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay medium (e.g., DMEM with 2% FBS).

  • Infection and Treatment: Remove the growth medium from the cells. Add the diluted compounds to the wells, followed by the addition of the virus at a specific Multiplicity of Infection (MOI), typically 0.01-0.1.

  • Controls: Include the following controls on each plate:

    • Cell Control: Cells only (no virus, no compound) for 100% viability.

    • Virus Control: Cells with virus only (no compound) for 0% viability/protection.

    • Reference Drug: A known antiviral (e.g., remdesivir) as a positive control.

  • Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter 96 AQueous One Solution) to each well. After incubation per the manufacturer's instructions, measure the absorbance or fluorescence on a plate reader.

  • Data Analysis: Normalize the data to the cell and virus controls. Calculate the 50% effective concentration (EC₅₀) using non-linear regression analysis.

Protocol 3.2: Secondary Assay - Virus Yield Reduction Assay

This assay directly quantifies the amount of infectious virus produced, confirming the results of the CPE assay.[13]

Principle: The amount of viral progeny released into the supernatant of infected and treated cells is measured, either by quantifying viral RNA via qRT-PCR or by titrating infectious particles using a plaque assay.

Methodology:

  • Perform the experiment as described in Protocol 3.1 (steps 1-5).

  • Supernatant Collection: At the end of the incubation period, carefully collect the supernatant from each well.

  • Quantification:

    • qRT-PCR: Extract viral RNA from the supernatant. Perform quantitative reverse transcription PCR using primers and probes specific to a viral gene to determine the number of viral genome copies.

    • Plaque Assay: Perform serial dilutions of the supernatant and use them to infect fresh monolayers of host cells under an agarose overlay. After incubation, stain the cells to visualize and count plaques (zones of cell death), which represent individual infectious virus particles.

  • Data Analysis: Calculate the reduction in viral yield compared to the untreated virus control. Determine the EC₅₀, the concentration at which the compound inhibits viral yield by 50%.

Protocol 3.3: Mechanistic Study - Time-of-Addition Assay

This experiment helps to determine which stage of the viral life cycle is inhibited by the compound.[13]

Principle: The test compound is added at different time points relative to the viral infection. The effectiveness of the compound at each time point indicates the window of its activity (e.g., entry, replication, or egress).

Methodology:

  • Seed host cells in multi-well plates.

  • Infect all wells with the virus (time = 0).

  • Add the test compound (at a fixed concentration, e.g., 5x EC₅₀) to different wells at various time points (e.g., -2h, 0h, +2h, +4h, +6h post-infection).

  • Incubate for a single replication cycle (e.g., 8-12 hours).

  • Collect the supernatant and quantify the viral yield (Protocol 3.2).

  • Interpretation:

    • Inhibition when added before infection suggests an effect on attachment or entry.

    • Inhibition when added after entry but lost at later time points suggests an effect on replication (e.g., RdRp activity).

    • Inhibition only when present throughout or at late stages suggests an effect on assembly or egress.

TimeOfAdditioncluster_0cluster_1Compound Addition Pointscluster_2Viral Lifecycle StagesTime: -2hTime: -2hTime: 0hTime: 0h(Infection)Time: -2h->Time: 0hTime: +2hTime: +2hTime: 0h->Time: +2hTime: +4hTime: +4hTime: +2h->Time: +4hTime: +8h (Harvest)Time: +8h (Harvest)Time: +4h->Time: +8h (Harvest)Cmpd 1Add Cmpd (-2h)EntryEntryCmpd 1->EntryProbes EntryCmpd 2Add Cmpd (0h)Cmpd 3Add Cmpd (+2h)ReplicationReplicationCmpd 3->ReplicationProbes ReplicationCmpd 4Add Cmpd (+4h)EgressEgressCmpd 4->EgressProbes Late Stages

Caption: Time-of-addition experimental design.

Protocol 3.4: Cytotoxicity Assessment

It is imperative to assess compound toxicity in parallel to ensure that the observed antiviral effect is not due to cell death.[14]

Principle: The viability of uninfected cells is measured after exposure to the test compound at the same concentrations and for the same duration as the antiviral assay.

Methodology:

  • Seed cells as in Protocol 3.1.

  • Do not infect the cells.

  • Add serial dilutions of the test compounds.

  • Incubate for the same duration as the antiviral assay.

  • Assess cell viability using a reagent like MTS or resazurin.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀). The Selectivity Index (SI) is then calculated as SI = CC₅₀ / EC₅₀ . A higher SI value (ideally >10) indicates a more promising therapeutic window.

Section 4: Structure-Activity Relationship (SAR) and Lead Optimization

Early SAR studies have provided valuable insights for optimizing the pyrrolo[2,1-f]triazine scaffold.

  • Nucleoside Modifications: For C-nucleoside analogues targeting norovirus and HCV, substitutions on the heterocyclic base have been shown to modulate both potency and cytotoxicity.[1][11] For example, a 7-fluoro substitution on a pyrrolotriazine C-nucleoside for HCV inhibition maintained good potency while offering a promising cytotherapeutic margin.[11] In contrast, 7-halogenated congeners for norovirus, while active, were coupled with significant cytotoxicity, indicating a delicate balance.[1]

  • Non-Nucleoside Modifications: In the influenza neuraminidase inhibitor series, specific aryl and p-tolyl substituents at the C2 and C4 positions were critical for activity. The compound dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f]triazine-5,6-dicarboxylate was identified as the most active, suggesting that these positions are key for interaction with the enzyme's active site.[4]

Future optimization efforts should focus on modifying these key positions to enhance target-specific interactions while minimizing off-target effects and host cell toxicity. This involves iterative cycles of chemical synthesis, biological testing using the protocols outlined above, and computational modeling to refine the design of next-generation pyrrolo[2,1-f]triazine-based antivirals.

Conclusion

The pyrrolo[2,1-f]triazine scaffold represents a highly validated and promising platform for the discovery of novel antiviral agents. Its proven success as the core of remdesivir underscores its potential to generate inhibitors of viral polymerases. Furthermore, emerging research suggests its versatility in targeting other viral proteins. The systematic application of the screening and characterization protocols detailed in this guide will enable researchers to efficiently identify and optimize new, potent, and selective antiviral candidates from this important chemical class, contributing to the development of therapies against both existing and emerging viral threats.

References

  • Li, Z., et al. (2020). Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides. ResearchGate. Available at: [Link]

  • May, E. R., & Weiner, A. J. (2009). Cell-based Assays to Identify Inhibitors of Viral Disease. Expert Opinion on Drug Discovery. Available at: [Link]

  • VirusBank Platform. Cell-based assays. VirusBank Platform. Available at: [Link]

  • Shu, B., et al. (2015). Cell-based antiviral assays for screening and profiling inhibitors against dengue virus. Methods in Molecular Biology. Available at: [Link]

  • Creative Diagnostics. Cell-based ELISA for Antiviral Research. Creative Diagnostics. Available at: [Link]

  • Kumar, A., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research. Available at: [Link]

  • Mochulskaya, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. Available at: [Link]

  • ResearchGate. Inhibitory activity of pyrrolo[2,1-f][1][2][3]triazines containing a 4-Cl-phenyl moiety against A/Puerto Rico/8/34 (H1N1) virus strain. ResearchGate. Available at: [Link]

  • Olsen, D. B., et al. (2014). Derivatives of imidazotriazine and pyrrolotriazine C-nucleosides as potential new anti-HCV agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. Cell-based Assays to Identify Inhibitors of Viral Disease. ResearchGate. Available at: [Link]

  • SciSpace. Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. SciSpace. Available at: [Link]

  • Sharma, P., et al. (2020). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Development of an Antiviral Screening Protocol: One-Stone-Two-birds. (2015). Journal of Antivirals & Antiretrovirals. Available at: [Link]

  • Virology Research Services. Antiviral Drug Screening. Virology Research Services. Available at: [Link]

  • Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs. (n.d.). National Institutes of Health. Available at: [Link]

  • Sharma, P., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Roy, S., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Organic Process Research & Development. Available at: [Link]

  • Al-Bari, M. A. A., et al. (2022). Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro). Methods in Molecular Biology. Available at: [Link]

  • Kao, C. C., et al. (2008). Biochemical analyses of the interactions between viral polymerases and RNAs. Methods in Molecular Biology. Available at: [Link]

  • DIFF Biotech. (2024). Best practices for screening antiviral drugs. DIFF Biotech. Available at: [Link]

  • te Velthuis, A. J. W., et al. (2018). Assays to Measure the Activity of Influenza Virus Polymerase. Methods in Molecular Biology. Available at: [Link]

  • OUCI. Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. OUCI. Available at: [Link]

  • Warren, T. K., et al. (2016). Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys. Nature. Available at: [Link] (Note: Abstract accessible, full text may require subscription).

  • Roy, S., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Organic Process Research & Development. Available at: [Link]

  • Varghese, F. S., et al. (2023). Identification of a series of pyrrolo-pyrimidine-based SARS-CoV-2 Mac1 inhibitors that repress coronavirus replication. PNAS. Available at: [Link]

  • Watsa, M., et al. (2022). Novel Viral DNA Polymerases From Metagenomes Suggest Genomic Sources of Strand-Displacing Biochemical Phenotypes. Frontiers in Microbiology. Available at: [Link]

  • GenoChem World. Viral (Flavivirus) RNA-dependent RNA Polymerase Assay Kit – 100. GenoChem World. Available at: [Link]

  • Springer Nature Experiments. Assays to Measure the Activity of Influenza Virus Polymerase. Springer Nature Experiments. Available at: [Link]

  • ResearchGate. Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. ResearchGate. Available at: [Link]

  • G. A. Holder, et al. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Inhibition of dengue virus infection by trifluoperazine. ResearchGate. Available at: [Link]

Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate as a protein degrader building block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic science. Unlike traditional inhibitors that merely block the function of a protein, PROTACs are engineered to completely remove specific proteins from the cellular environment. [1][2]These heterobifunctional molecules act as a bridge, connecting a target Protein of Interest (POI) to an E3 ubiquitin ligase. This induced proximity hijacks the cell's own ubiquitin-proteasome system, leading to the ubiquitination and subsequent degradation of the POI. [1][2][3]The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized ligases in PROTAC design, largely due to its broad tissue expression and the availability of well-characterized, high-affinity small molecule ligands. [4] This guide provides a comprehensive overview of the design, synthesis, and evaluation of VHL-based PROTACs. It offers detailed, field-proven protocols for key experiments, presents data for the well-characterized BRD4-degrader MZ1 as a reference, and includes visualizations to clarify critical pathways and workflows.

The Pyrrolo[2,1-f]t[1][4][6]riazine Scaffold: A Versatile Chemical Moiety

While the core of most validated VHL ligands is a hydroxyproline (Hyp) derivative that mimics the binding motif of the natural VHL substrate, HIF-1α, the search for novel chemical matter is perpetual. The pyrrolo[2,1-f][1,2,4]triazine scaffold is a privileged structure in medicinal chemistry, notably as a core component of numerous kinase inhibitors.

The molecule Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate , the topic of this note, represents an intriguing starting point. While not a recognized VHL ligand itself, its structural features—a reactive chloro group and an ester moiety—present clear handles for chemical modification. It can be envisioned as a potential warhead for a kinase target. In such a scenario, a PROTAC would be constructed by linking a known VHL ligand to this kinase-binding warhead. This strategy leverages the established biological activity of the pyrrolotriazine core to direct the degradation machinery towards a specific kinase, a protein class frequently implicated in disease.

Below is a conceptual workflow for developing a VHL-based PROTAC targeting a hypothetical kinase, "Kinase-X," using a derivative of the specified scaffold.

G cluster_0 PROTAC Design & Synthesis cluster_1 Evaluation Workflow POI_Ligand Ethyl 4-chloropyrrolo [2,1-f]triazine-6-carboxylate (Kinase-X Warhead) Linker Linker Attachment (e.g., via chloro or ester) POI_Ligand->Linker Modification PROTAC Final PROTAC Molecule Linker->PROTAC VHL_Ligand VHL Ligand (e.g., VH032) VHL_Ligand->Linker Conjugation Biochem Biochemical & Biophysical Assays PROTAC->Biochem Characterization Cellular Cellular Assays Biochem->Cellular Validation Lead_Opt Lead Optimization Cellular->Lead_Opt

Conceptual workflow for PROTAC development.
Part 1: Synthesis of a VHL-Based PROTAC

The synthesis of a PROTAC is a multi-step process that involves the preparation of the POI ligand and the E3 ligase ligand, followed by their conjugation via a suitable linker. Here, we provide a generalized protocol for the final conjugation step, a crucial part of creating the heterobifunctional molecule. This example focuses on the amide bond formation between a VHL ligand with a free amine and a POI ligand-linker construct with a carboxylic acid.

Protocol 1: Amide Coupling for PROTAC Synthesis

This protocol describes a standard procedure for coupling an amine-functionalized VHL ligand (e.g., VH032-amine) with a carboxylic acid-terminated linker attached to a POI ligand. [5][6] Materials:

  • POI Ligand-Linker-COOH (1 equivalent)

  • VHL Ligand-NH2 (e.g., VH032 amine) (1.1 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3 equivalents)

  • Anhydrous DMF (Dimethylformamide)

  • Ethyl acetate, Saturated sodium bicarbonate solution, Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the POI Ligand-Linker-COOH (1 equiv.) in anhydrous DMF.

  • Add HATU (1.2 equiv.) and DIPEA (3 equiv.) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the VHL Ligand-NH2 (1.1 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final PROTAC.

Part 2: Biochemical and Biophysical Characterization

Before proceeding to cellular studies, it is crucial to confirm that the synthesized PROTAC can bind to both the target protein and the E3 ligase, and that it promotes the formation of a stable ternary complex.

Protocol 2: Binary Binding Affinity via Fluorescence Polarization (FP)

This protocol measures the binding affinity of the PROTAC to the VHL complex. It's a competition assay where the PROTAC displaces a fluorescently labeled peptide derived from HIF-1α. [7][8][9] Materials:

  • VHL-ElonginB-ElonginC (VCB) complex

  • FAM-labeled HIF-1α peptide (e.g., FAM-DEALA-Hyp-YIPD)

  • PROTAC of interest

  • Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20)

  • 384-well black, low-volume plates

  • Fluorescence plate reader capable of measuring FP

Procedure:

  • Prepare a serial dilution of the PROTAC in assay buffer.

  • In a 384-well plate, add a fixed concentration of VCB complex and FAM-HIF-1α peptide to each well. The concentrations should be optimized, but a starting point is VCB at its Kd for the peptide and the peptide at a low nanomolar concentration (e.g., 1-10 nM).

  • Add the serially diluted PROTAC to the wells. Include controls for no competition (VCB + peptide only) and no binding (peptide only).

  • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measure the fluorescence polarization.

  • Plot the FP signal against the log of the PROTAC concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50, which can be converted to a Ki (binding affinity).

Protocol 3: Ternary Complex Formation via Surface Plasmon Resonance (SPR)

SPR is a powerful technique to measure the kinetics and affinity of ternary complex formation in real-time. [10][11][12][13][14] Materials:

  • SPR instrument and sensor chips (e.g., CM5 or SA chip)

  • Biotinylated VCB complex

  • PROTAC of interest

  • Purified POI

  • SPR running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize the biotinylated VCB complex onto a streptavidin-coated sensor chip.

  • Binary Affinity (PROTAC to VHL): Inject a series of concentrations of the PROTAC alone over the VCB-immobilized surface to determine the binary binding kinetics (kon, koff) and affinity (KD).

  • Ternary Complex Formation: Prepare a series of solutions containing a fixed, near-saturating concentration of the POI and varying concentrations of the PROTAC.

  • Inject these POI-PROTAC mixtures over the VCB-immobilized surface.

  • Analyze the resulting sensorgrams to determine the kinetics and affinity of the ternary complex.

  • Calculate the cooperativity factor (α), which is the ratio of the binary KD (PROTAC to VHL) to the ternary KD (POI-PROTAC to VHL). An α value greater than 1 indicates positive cooperativity, meaning the binding of the POI to the PROTAC enhances the PROTAC's affinity for VHL. [13]

    Parameter MZ1 - BRD4 (BD2) MZ1 - VCB Ternary Complex (BRD4_BD2:MZ1:VCB)
    Binding Affinity (KD) 15 nM (ITC) [15] 66 nM (ITC) [15] 3.7 - 4.4 nM (ITC) [15][16]

    | Cooperativity (α) | N/A | N/A | ~15-18 [11][16]|

Table 1: Representative binding and cooperativity data for the PROTAC MZ1.
Part 3: Cellular Evaluation of Protein Degradation

The ultimate test of a PROTAC is its ability to induce the degradation of the target protein within a cellular context.

Protocol 4: Western Blot Analysis of Target Degradation

Western blotting is the gold-standard method for directly visualizing and semi-quantifying the reduction in target protein levels. [1][2][17] Materials:

  • Cell line of interest (e.g., HeLa, MV4-11)

  • PROTAC of interest

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Primary antibodies (against POI and a loading control like GAPDH or α-Tubulin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a fixed time (e.g., 16-24 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody against the POI overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imager.

  • Analysis: Strip and re-probe the membrane for a loading control. Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control for each sample.

  • Data Plotting: Plot the normalized protein levels against the log of the PROTAC concentration. Fit the data to a non-linear regression model to determine the DC50 (the concentration at which 50% of the protein is degraded) and the Dmax (the maximum percentage of degradation achieved). [18][19][20]

    Cell Line Target PROTAC DC50 Dmax
    H661 BRD4 MZ1 8 nM >95% [15]
    H838 BRD4 MZ1 23 nM >95% [15]
    HeLa BRD4 MZ1 < 100 nM [21] >90% [15]

    | MV4-11 | BRD4 | MZ1 | ~11 nM [21]| ~96% [15]|

Table 2: Representative cellular degradation data for the PROTAC MZ1.

G cluster_0 PROTAC Mechanism of Action cluster_1 Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary PROTAC VHL-based PROTAC PROTAC->Ternary VHL VHL E3 Ligase Complex VHL->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination via E2 Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

VHL-based PROTAC mechanism of action.
Conclusion and Future Directions

The development of VHL-based PROTACs is a dynamic and promising area of drug discovery. The systematic workflow—from rational design and synthesis to rigorous biochemical and cellular characterization—is essential for advancing potent and selective protein degraders. While established VHL ligands form the bedrock of current research, the exploration of novel scaffolds, potentially derived from structures like Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate, will be crucial for expanding the scope and applicability of targeted protein degradation. The protocols and data presented herein provide a robust framework for researchers to confidently navigate this exciting field.

References
  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC - NIH. [Link]

  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed. [Link]

  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex | ACS Pharmacology & Translational Science. [Link]

  • Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay | ACS Omega - ACS Publications. [Link]

  • Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes | Aragen Life Sciences. [Link]

  • Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine pro - RSC Publishing. [Link]

  • BET PROTAC MZ1 | opnMe. [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [Link]

  • Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC - NIH. [Link]

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - JoVE. [Link]

  • Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Publishing. [Link]

  • Measuring PROTAC Ternary Complex Formation by SPR - Charnwood Discovery. [Link]

  • Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - ResearchGate. [Link]

  • Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action | ACS Chemical Biology - ACS Publications. [Link]

  • SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC - NIH. [Link]

  • Characterizing PROTAC ternary complex formation using Biacore SPR systems. [Link]

  • Assays and technologies for developing proteolysis targeting chimera degraders - PMC. [Link]

  • Protein Degradation Assays - PROTAC Screening - Reaction Biology. [Link]

  • Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC. [Link]

  • AT1 – Ciulli Laboratory - University of Dundee. [Link]

  • Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. [Link]

  • The Simple Way to Targeted Protein Degradation Analysis - Bio-Techne. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. [Link]

  • VHL Binding Assay Service - Reaction Biology. [Link]

  • VHL Binding Assay Kit - BPS Bioscience. [Link]

  • Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 | ACS Chemical Biology - ACS Publications. [Link]

  • A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Full article: BRD4 PROTAC degrader MZ1 exhibits anti-B-cell acute lymphoblastic leukemia effects via targeting CCND3 - Taylor & Francis Online. [Link]

Sources

Application Notes & Protocols: A Guide to the Development of c-Met/VEGFR-2 Dual Inhibitors from a Pyrrolotriazine Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the rationale and key methodologies for the discovery and preclinical development of dual inhibitors targeting c-Met and VEGFR-2, utilizing the pyrrolotriazine scaffold. We provide a scientific framework and step-by-step protocols for essential in vitro and in vivo assays, designed to empower researchers in identifying and characterizing novel therapeutic candidates for oncology.

Introduction: The Rationale for Dual c-Met and VEGFR-2 Inhibition

The tumor microenvironment is a complex ecosystem where cancer cells interact with their surroundings to promote growth, survival, and metastasis. Two key receptor tyrosine kinases (RTKs), c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2), play pivotal and often synergistic roles in this process.[1][2]

  • c-Met: Activated by its ligand, hepatocyte growth factor (HGF), the c-Met signaling pathway is a crucial driver of cell proliferation, survival, migration, and invasion.[1] Aberrant c-Met signaling, through overexpression, mutation, or amplification, is a known oncogenic driver in a multitude of human cancers, contributing to aggressive tumor growth and poor patient prognosis.[1]

  • VEGFR-2: As the primary mediator of the pro-angiogenic effects of VEGF-A, VEGFR-2 is essential for tumor-associated neovascularization.[3] This process of forming new blood vessels is critical for supplying tumors with the necessary oxygen and nutrients to sustain their growth and to provide a route for metastatic dissemination.[4][5]

Extensive research has illuminated the significant crosstalk and synergistic interplay between the c-Met and VEGFR-2 signaling pathways.[1][6][7] For instance, HGF/c-Met signaling can upregulate the expression of VEGF, while hypoxia within the tumor can induce the expression of both c-Met and its ligand HGF.[4][8] This interplay can also contribute to resistance to therapies that target only one of these pathways.[9][10] Therefore, the simultaneous inhibition of both c-Met and VEGFR-2 presents a compelling therapeutic strategy to exert a more potent and durable anti-tumor effect by concurrently targeting tumor cell proliferation and survival, as well as the tumor's blood supply.[2][6][11][12]

The Pyrrolotriazine Scaffold: A Privileged Core for Kinase Inhibition

The pyrrolo[2,1-f][13][14][15]triazine scaffold has emerged as a promising and versatile core structure in the design of kinase inhibitors.[13][16] Its fused heterocyclic ring system serves as an excellent bioisostere for the adenine moiety of ATP, enabling it to effectively compete for the ATP-binding site within the kinase domain of enzymes like c-Met and VEGFR-2.[16] The inherent structural features of the pyrrolotriazine core, including the presence of multiple nitrogen atoms, allow for the formation of crucial hydrogen bonds and other non-covalent interactions with key amino acid residues in the kinase hinge region, a critical determinant of inhibitor binding and potency.[13] Furthermore, the pyrrolotriazine scaffold offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. A notable example of a drug featuring this core is Avapritinib, an approved kinase inhibitor.[13]

Signaling Pathways and Experimental Workflow

The development of a novel c-Met/VEGFR-2 dual inhibitor from a pyrrolotriazine core follows a structured, multi-stage process. This workflow is designed to systematically evaluate the compound's potency, selectivity, cellular activity, and in vivo efficacy.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Biochemical Assays (c-Met & VEGFR-2 Kinase Inhibition) B Cell-Based Assays (Proliferation, Apoptosis) A->B Potent Compounds C Target Engagement (Western Blot for p-c-Met & p-VEGFR-2) B->C Active in Cells D Pharmacokinetic Studies (ADME Properties) C->D Lead Candidate E Xenograft Models (Tumor Growth Inhibition) D->E Favorable PK F Pharmacodynamic Analysis (Target Modulation in Tumors) E->F Efficacious in Vivo G IND-Enabling Studies F->G Preclinical Candidate

Caption: A generalized workflow for the development of c-Met/VEGFR-2 dual inhibitors.

The following sections provide detailed protocols for the key assays in this workflow.

Detailed Application Notes and Protocols

Biochemical Assays: Direct Kinase Inhibition

Objective: To determine the in vitro potency of a pyrrolotriazine-based compound in directly inhibiting the enzymatic activity of recombinant c-Met and VEGFR-2 kinases.

Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™) [4][11][17][18][19][20]

This protocol measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal. Higher kinase activity results in more ADP and a stronger signal.

Materials:

  • Recombinant human c-Met kinase domain (BPS Bioscience or similar)

  • Recombinant human VEGFR-2 kinase domain (BPS Bioscience or similar)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution (e.g., 500 µM)

  • Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations (typically in the range of 0.1 nM to 10 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Reaction Setup:

    • Add 5 µL of the diluted inhibitor or DMSO (for positive and negative controls) to the wells of the assay plate.

    • Add 20 µL of a master mix containing the kinase buffer, ATP, and substrate to each well.

    • To the "blank" wells (no enzyme control), add 25 µL of kinase buffer.

  • Initiate Reaction: To initiate the kinase reaction, add 25 µL of diluted recombinant c-Met or VEGFR-2 kinase to each well (except the "blank" wells).

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Signal Generation:

    • After the kinase reaction incubation, add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This will convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "blank" reading from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.

Parameter Typical Value Range for a Potent Inhibitor
c-Met IC₅₀ < 50 nM
VEGFR-2 IC₅₀ < 50 nM
Cell-Based Assays: Cellular Potency and Mechanism of Action

Objective: To assess the effect of the pyrrolotriazine-based inhibitor on the viability and proliferation of cancer cell lines with known c-Met or VEGFR-2 dependency, and to confirm on-target activity.

4.2.1. Cell Viability/Proliferation Assay (MTT/MTS) [2][6][21][22]

Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Cancer cell line with c-Met amplification (e.g., MKN-45, EBC-1) or endothelial cells (e.g., HUVECs for VEGFR-2)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (for MTT assay, e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Development (MTT):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (50% growth inhibition) or IC₅₀ value.

Cell Line Target Typical GI₅₀ for a Potent Inhibitor
MKN-45 (gastric) c-Met< 100 nM
EBC-1 (lung) c-Met< 100 nM
HUVEC VEGFR-2< 100 nM

4.2.2. Western Blot Analysis for Phospho-c-Met and Phospho-VEGFR-2 [7][9][23][24][25]

Objective: To confirm that the inhibitor blocks the phosphorylation of c-Met and VEGFR-2 in a cellular context, demonstrating on-target activity.

Materials:

  • Appropriate cell lines (e.g., MKN-45 for c-Met, HUVECs for VEGFR-2)

  • Test compound

  • HGF and VEGF-A ligands

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescence detection reagents and imaging system

Procedure:

  • Cell Treatment:

    • Seed cells and grow to 80-90% confluency.

    • Serum-starve the cells for 4-24 hours.

    • Pre-treat cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL HGF for c-Met, 50 ng/mL VEGF-A for VEGFR-2) for 10-15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply ECL detection reagent and capture the chemiluminescent signal.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.

In Vivo Evaluation

Objective: To assess the pharmacokinetic properties and anti-tumor efficacy of the lead pyrrolotriazine-based inhibitor in a preclinical animal model.

4.3.1. Pharmacokinetic (PK) Studies in Mice [1][5][8][15][26]

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the test compound.

Procedure Outline:

  • Animal Model: Use healthy male CD-1 or BALB/c mice.

  • Formulation and Dosing: Formulate the compound for intravenous (IV) and oral (PO) administration. A typical IV vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. A common PO vehicle is 0.5% methylcellulose in water. Administer a single dose (e.g., 5-10 mg/kg IV, 20-50 mg/kg PO).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method like retro-orbital or submandibular bleeding.

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the compound concentration in plasma using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), Cmax, Tmax, and oral bioavailability (%F).

Parameter Desirable Range for a Preclinical Candidate
Oral Bioavailability (%F) > 30%
Half-life (t½) 2 - 8 hours
Clearance (CL) Moderate to low

4.3.2. Tumor Xenograft Efficacy Studies [27]

Objective: To evaluate the anti-tumor activity of the inhibitor in a mouse model bearing human tumor xenografts.

Procedure Outline:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID)

  • Tumor Implantation: Subcutaneously implant a human cancer cell line with c-Met amplification (e.g., MKN-45) into the flank of the mice.

  • Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control and different doses of the test compound).

  • Dosing: Administer the compound daily via oral gavage for a specified period (e.g., 2-3 weeks).

  • Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

The development of dual c-Met/VEGFR-2 inhibitors based on the pyrrolotriazine core represents a promising strategy in oncology drug discovery. The protocols and methodologies outlined in this guide provide a robust framework for the systematic evaluation of these compounds, from initial biochemical screening to in vivo efficacy studies. By adhering to these self-validating systems and understanding the underlying scientific rationale, researchers can effectively advance novel therapeutic candidates toward clinical development.

References

  • Pyrrolo[2,1-f][13][14][15]triazine: a promising fused heterocycle to target kinases in cancer therapy. (URL: [Link])

  • Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - MDPI. (URL: [Link])

  • Synthesis and Evaluation of Pyrrolotriazine Based Molecules as PI3 Kinase Inhibitors. (URL: [Link])

  • Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors - PMC - NIH. (URL: [Link])

  • The dual blockade of MET and VEGFR2 signaling demonstrates pronounced inhibition on tumor growth and metastasis of hepatocellular carcinoma - NIH. (URL: [Link])

  • Exploration of novel pyrrolo[2,1-f][13][14][15]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2 - PubMed. (URL: [Link])

  • VEGF and c-Met Blockade Amplify Angiogenesis Inhibition in Pancreatic Islet Cancer - NIH. (URL: [Link])

  • A Novel Inhibitor of c-Met and VEGF Receptor Tyrosine Kinases with a Broad Spectrum of In Vivo Antitumor Activities - AACR Journals. (URL: [Link])

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC - NIH. (URL: [Link])

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - MDPI. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of[13][14][15]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - NIH. (URL: [Link])

  • The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC - NIH. (URL: [Link])

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (URL: [Link])

  • Recent Advances in the Development of Dual VEGFR and c-Met Small Molecule Inhibitors as Anticancer Drugs | Request PDF - ResearchGate. (URL: [Link])

  • Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PubMed Central. (URL: [Link])

  • Targeted dual inhibition of c‐Met/VEGFR2 signalling by foretinib improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC - NIH. (URL: [Link])

  • Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PubMed Central. (URL: [Link])

  • Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors - Taylor & Francis Online. (URL: [Link])

  • Eriocitrin Inhibits Angiogenesis by Targeting VEGFR2-Mediated PI3K/AKT/mTOR Signaling Pathways - MDPI. (URL: [Link])

  • Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PubMed Central. (URL: [Link])

  • Pk/bio-distribution - MuriGenics. (URL: [Link])

  • Western blotting for c-Met, phosphorylated c-Met and selected downstream mediators in renal cell carcinoma (RCC) cell lines. (A) c-Met and phosphorylated c-Met (Y1234/Y1235 kinase and Y1349 carboxy - ResearchGate. (URL: [Link])

  • Detection of Phosphorylated Proteins by Western Blotting | Bio-Rad Antibodies. (URL: [Link])

  • Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC - PubMed Central. (URL: [Link])

  • VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC - NIH. (URL: [Link])

  • The HGF/c-MET Pathway Is a Driver and Biomarker of VEGFR-inhibitor Resistance and Vascular Remodeling in Non–Small Cell Lung Cancer - SciSpace. (URL: [Link])

  • Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC - PubMed Central. (URL: [Link])

Sources

In vitro kinase assay protocol for pyrrolo[2,1-f]triazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Throughput In Vitro Kinase Assay Protocol for Screening and Potency Determination of Pyrrolo[2,1-f]triazine Derivatives

Introduction: The Rise of the Pyrrolo[2,1-f]triazine Scaffold in Kinase Inhibition

The pyrrolo[2,1-f][1][2][3]triazine core is a unique bridged nitrogen heterocycle that has emerged as a "privileged scaffold" in modern medicinal chemistry.[4][5] Its structural resemblance to purines allows it to form key hydrogen bonds and other interactions within the ATP-binding pocket of protein kinases, enzymes that are central regulators of nearly all cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most successful classes of drug targets.[6]

The versatility of the pyrrolo[2,1-f]triazine scaffold is evident in its incorporation into a wide array of kinase inhibitors targeting enzymes such as Adaptor protein 2-associated kinase 1 (AAK1), VEGFR-2, and c-Met.[1][7][8] This success has fueled the development of novel derivatives requiring robust, reliable, and high-throughput methods for evaluating their inhibitory potential.

This guide provides a detailed, field-proven protocol for determining the in vitro inhibitory activity and potency (IC50) of novel pyrrolo[2,1-f]triazine derivatives. We will focus on a luminescence-based assay, a technology prized for its sensitivity, scalability, and minimal interference from colored or fluorescent compounds.

The Causality of Assay Selection: Why Luminescence?

While several technologies exist for measuring kinase activity, the choice of methodology is critical for generating trustworthy and reproducible data.

  • Radiometric Assays: Traditionally the gold standard for their direct measurement of phosphate transfer, these assays use 32P- or 33P-labeled ATP.[9] However, the significant safety, handling, and disposal requirements make them ill-suited for high-throughput screening (HTS).[10]

  • Fluorescence-Based Assays: Techniques like Fluorescence Polarization (FP) are homogenous and effective.[2][3] They rely on the change in polarization of a fluorescently labeled tracer molecule, which can sometimes be susceptible to interference from test compounds that are themselves fluorescent.

  • Luminescence-Based Assays: These assays quantify kinase activity by measuring the amount of ATP consumed during the enzymatic reaction.[11][12] A common format, such as the ADP-Glo™ Kinase Assay, first converts the product (ADP) back to ATP, which then drives a luciferase-luciferin reaction. The resulting light output is directly proportional to kinase activity. This method is exceptionally sensitive, has a large dynamic range, and is less prone to compound interference, making it ideal for HTS and potency determination.[13][14][15]

We have selected a luminescence-based approach for this protocol as it represents a self-validating system that combines robustness, high sensitivity, and operational simplicity for screening libraries of pyrrolo[2,1-f]triazine derivatives.

Core Protocol: IC50 Determination via Luminescence-Based Kinase Assay

This protocol is designed to determine the concentration of a pyrrolo[2,1-f]triazine derivative required to inhibit 50% of a target kinase's activity (IC50).

Essential Materials & Reagents
Reagent/MaterialExample SupplierPurpose
Recombinant Human KinasePromega, SignalChemThe enzyme target.
Kinase-Specific SubstrateVaries by kinaseThe molecule to be phosphorylated.
Pyrrolo[2,1-f]triazine CompoundsIn-house Synthesis/VendorThe inhibitors to be tested.
ADP-Glo™ Kinase Assay KitPromegaContains reagents for ADP detection.
ATP, Ultra-PureVariesCo-factor for the kinase reaction.
Kinase Buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, pH 7.5)In-house preparationProvides optimal reaction environment.
DMSO, AnhydrousSigma-AldrichSolvent for test compounds.
Solid White, Low-Volume 384-well platesCorning, GreinerAssay plates for luminescence measurement.
Multichannel Pipettes & Plate ReaderVariesFor liquid handling and signal detection.
Experimental Workflow Visualization

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Kinase Reaction cluster_detection Phase 3: Luminescent Detection Compound_Prep Compound Serial Dilution (in DMSO, then buffer) Add_Cmpd Add Diluted Compounds & Controls to wells Compound_Prep->Add_Cmpd Reagent_Mix Prepare Master Mix (Kinase, Substrate, Buffer) Dispense_Mix Dispense Master Mix to 384-well plate Reagent_Mix->Dispense_Mix Dispense_Mix->Add_Cmpd Incubate_1 Pre-incubate (15 min, RT) Add_Cmpd->Incubate_1 Initiate Initiate Reaction (Add ATP solution) Incubate_1->Initiate Incubate_2 Incubate (e.g., 60 min, RT) Initiate->Incubate_2 Stop_Rxn Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate_2->Stop_Rxn Incubate_3 Incubate (40 min, RT) Stop_Rxn->Incubate_3 Detect_Signal Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) Incubate_3->Detect_Signal Incubate_4 Incubate (30 min, RT) Detect_Signal->Incubate_4 Read_Plate Measure Luminescence (Plate Luminometer) Incubate_4->Read_Plate

Caption: Workflow for the luminescence-based kinase assay.

Step-by-Step Methodology

A. Compound Preparation:

  • Prepare a 10 mM stock solution of each pyrrolo[2,1-f]triazine derivative in 100% DMSO.

  • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This will be your intermediate plate.

  • Further dilute the intermediate plate into kinase buffer so that the final DMSO concentration in the assay does not exceed 1%. This is critical as high DMSO concentrations can inhibit kinase activity.[16]

B. Kinase Reaction:

  • Prepare a 2X Kinase/Substrate master mix in kinase buffer. The optimal concentrations of kinase and substrate must be determined empirically but typically fall in the low nM and µM range, respectively.

  • Dispense 2.5 µL of the 2X Kinase/Substrate mix into each well of a 384-well plate.

  • Add 0.5 µL of the diluted compounds from step A.3 to the appropriate wells. For controls, add 0.5 µL of buffer with the equivalent DMSO percentage (negative control, 100% activity) and a known potent inhibitor or buffer without enzyme (positive control, 0% activity).

  • Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the kinase.

  • Prepare a 2.5X ATP solution in kinase buffer. The concentration should be at or near the Michaelis constant (Km) of the kinase for ATP, if known.

  • Initiate the reaction by adding 2 µL of the 2.5X ATP solution to all wells. The final reaction volume is 5 µL.

  • Incubate for 60 minutes at room temperature. Note: The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).[17]

C. Signal Detection:

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.[18]

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and simultaneously catalyzes a luciferase reaction to generate light.[15]

  • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer with an integration time of 0.5 to 1 second.

Data Analysis: From Raw Luminescence to Trustworthy IC50 Values

IC50 Determination Workflow

G Data_In Raw Luminescence Data (RLU) from Plate Reader Normalize Calculate % Inhibition vs. High/Low Controls Data_In->Normalize Plot Plot % Inhibition vs. [Inhibitor] (log scale) Normalize->Plot Fit Fit Data to Sigmoidal Dose-Response Curve (4-parameter logistic) Plot->Fit IC50_Out Determine IC50 Value Fit->IC50_Out

Caption: Workflow for calculating IC50 values.

Calculations
  • Percent Inhibition Calculation:

    • First, normalize the data for each concentration point using the high (0% inhibition, DMSO only) and low (100% inhibition, no enzyme or potent inhibitor) controls.

    • Formula:% Inhibition = 100 * (1 - (RLU_compound - RLU_low_control) / (RLU_high_control - RLU_low_control))

  • IC50 Value Determination:

    • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic (sigmoidal) dose-response model with a variable slope.[18][19]

    • The IC50 is the concentration of the inhibitor that produces a 50% response, as calculated by the curve-fitting software (e.g., GraphPad Prism).

The Trustworthiness Metric: Z'-Factor

Before screening a full library, the assay must be validated to ensure it is robust and reproducible. The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay.[20]

  • Calculation: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

    • Where SD is the standard deviation and Mean refers to the high and low control signals.

  • Interpretation: [21][22]

    • Z' > 0.5: An excellent assay, suitable for HTS.

    • 0 < Z' ≤ 0.5: A marginal assay that may require optimization.

    • Z' < 0: The assay is not suitable for screening.

A successful assay validation, yielding a Z'-factor > 0.7, provides high confidence in the subsequent screening data.[17][23]

Example Data & Interpretation

The following table illustrates hypothetical data for two pyrrolo[2,1-f]triazine derivatives tested against two different kinases.

Compound IDTarget KinaseIC50 (nM)Hill SlopeMax Inhibition (%)
PFT-A01Kinase X15.2-1.198.5
PFT-A01Kinase Y8,750-0.985.0
PFT-B02Kinase X245.8-1.099.1
PFT-B02Kinase Y31.5-1.297.6

Interpretation:

  • PFT-A01 is a potent and highly selective inhibitor of Kinase X (Selectivity = IC50(Y) / IC50(X) ≈ 575-fold).

  • PFT-B02 is a potent inhibitor of Kinase Y and shows moderate activity against Kinase X.

  • Hill slopes around -1 suggest a standard 1:1 binding interaction.

Troubleshooting & Advanced Considerations

IssuePotential CauseRecommended Solution
Low Z'-Factor High variability in controls; low signal-to-background ratio.Re-optimize enzyme/substrate concentrations. Ensure consistent liquid handling. Check reagent stability.
Compound Interference Compound is luminescent or inhibits luciferase.Perform a counter-screen without the primary kinase to identify luciferase inhibitors.
Incomplete Inhibition Curve Compound insolubility at high concentrations; weak inhibitor.Check compound solubility in assay buffer. If potency is low, report as IC50 > highest tested concentration.
Shallow Hill Slope Non-specific inhibition, compound aggregation, or complex binding kinetics.Re-test at lower concentrations. Consider alternative assay formats (e.g., FP) to confirm the mechanism.

References

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1–25.

  • PanVera Corporation. A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. PanVera Technical Bulletin.
  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research. [Link]

  • Corning Incorporated. Fluorescence Polarization Kinase Assay Miniaturization.
  • Seefeld, M. A., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of Biomolecular Screening. [Link]

  • BMG LABTECH. Fluorescence Polarization Detection. BMG LABTECH Website. [Link]

  • Bemis, G. W., et al. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research. [Link]

  • Promega Corporation. (2003). Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes, 83.
  • Auld, D. S., et al. (2017). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Bemis, G. W., et al. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. PubMed. [Link]

  • An, W. F. (2010). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Expert Opinion on Drug Discovery. [Link]

  • Chen, L., et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Proceedings of the American Association for Cancer Research. [Link]

  • Breitenlechner, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. International Journal of Molecular Sciences. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Krištufek, R. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Robert, A., et al. (2020). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. ResearchGate. [Link]

  • In vitro kinase assay: Significance and symbolism. ScienceDirect. [Link]

  • Promega Corporation. (2005). Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay. Promega Notes, 93.
  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ. [Link]

  • BMG LABTECH. The Z prime value (Z´). BMG LABTECH Website. [Link]

  • PunnettSquare Tools. Z-Factor Calculator. PunnettSquare Tools Website. [Link]

  • Gureev, M. A., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules. [Link]

  • Singh, S. (2022). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate. [Link]

  • Stamford, A. W. (2014). Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again. ResearchGate. [Link]

Sources

Application Notes and Protocols for Cell-Based Assay Methods for Pyrrolo[2,1-f]triazine Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,1-f]triazine Scaffold in Oncology Research

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[4] Kinase inhibition is a highly successful strategy in targeted cancer therapy, with a multitude of approved small molecule drugs targeting dysregulated kinase signaling pathways that drive tumor growth, proliferation, and survival.[5] Pyrrolo[2,1-f]triazine derivatives have demonstrated significant potential as anticancer agents by targeting key kinases implicated in various malignancies, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and c-Met.[6][7][8]

This comprehensive guide provides a suite of detailed cell-based assay methods and protocols specifically tailored for the evaluation of novel pyrrolo[2,1-f]triazine anticancer agents. These protocols are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the tools to assess compound efficacy, elucidate mechanisms of action, and confirm target engagement in a cellular context.

I. Foundational Assays: Assessing Cytotoxicity and Apoptotic Induction

A primary objective in the characterization of any novel anticancer agent is to determine its cytotoxic and apoptotic effects on cancer cells. The following protocols provide standardized methods for these initial, yet critical, assessments.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Scientific Rationale: This assay provides a quantitative measure of a compound's ability to reduce cell viability. A dose-dependent decrease in cell viability is a primary indicator of potential anticancer activity.

Protocol: MTT Assay for Pyrrolo[2,1-f]triazine Compounds

Materials:

  • Cancer cell line of interest (e.g., BT474 for HER2-positive breast cancer, N87 for gastric cancer)[9]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Pyrrolo[2,1-f]triazine test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Method:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrrolo[2,1-f]triazine compound in complete medium. A typical starting concentration range for novel kinase inhibitors is 0.01 to 100 µM.[9] Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for a predetermined time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Gently pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Plot the % viability against the compound concentration (logarithmic scale) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Apoptosis Induction: Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a central role in the execution phase of apoptosis. Caspase-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the combined activities of caspase-3 and -7.[10]

Scientific Rationale: An increase in caspase-3/7 activity is a hallmark of apoptosis. This assay helps to determine if the observed cytotoxicity is due to the induction of programmed cell death.

Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrrolo[2,1-f]triazine test compound

  • Caspase-Glo® 3/7 Reagent (Promega)[10]

  • White-walled 96-well plates

  • Luminometer

Method:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the pyrrolo[2,1-f]triazine compound as described in the MTT assay protocol (Section 1.1).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[11]

  • Assay Procedure: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[11]

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis:

Plot the relative luminescence units (RLU) against the compound concentration. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

II. Mechanism of Action: Elucidating Cellular Effects

Beyond cytotoxicity, it is crucial to understand how a pyrrolo[2,1-f]triazine compound affects fundamental cellular processes. The following assays provide insights into the compound's mechanism of action.

Cell Cycle Analysis by Flow Cytometry

Many anticancer drugs exert their effects by arresting the cell cycle at specific phases (G1, S, or G2/M), preventing cancer cell proliferation. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

Scientific Rationale: This assay reveals if the compound inhibits cell proliferation by causing cell cycle arrest. For instance, a HER2 inhibitor like BMS-599626 can induce a G1 phase arrest.[12]

Protocol: Cell Cycle Analysis with Propidium Iodide Staining

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrrolo[2,1-f]triazine test compound

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Method:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the pyrrolo[2,1-f]triazine compound for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

Data Analysis:

Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the percentage of cells in a particular phase compared to the control indicates cell cycle arrest.

III. Target Engagement and Pathway Modulation

For targeted therapies like pyrrolo[2,1-f]triazine kinase inhibitors, it is essential to confirm that the compound binds to its intended target within the cell and modulates the downstream signaling pathway.

Target Engagement Verification: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess drug-target engagement in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[13]

Scientific Rationale: This assay provides direct evidence that the compound binds to its target protein inside the cell, a critical step in validating its mechanism of action.[14]

Protocol: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Cancer cell line expressing the target kinase

  • Pyrrolo[2,1-f]triazine test compound

  • PBS

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies against the target protein

  • Western blotting reagents and equipment

Method:

  • Cell Treatment: Treat cells with the test compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.[13]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.[15]

  • Western Blotting: Collect the supernatant (soluble fraction) and analyze the protein levels of the target by western blotting.

Data Analysis:

Plot the amount of soluble target protein against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Target Engagement Verification: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay is a live-cell method that quantifies compound binding to a target protein using Bioluminescence Resonance Energy Transfer (BRET).[16]

Scientific Rationale: This assay provides a quantitative measure of compound affinity and occupancy at the target protein in living cells, offering a more dynamic view of target engagement.[17]

Protocol: NanoBRET™ Target Engagement Assay

Materials:

  • Cells expressing the target protein fused to NanoLuc® luciferase

  • NanoBRET™ fluorescent tracer specific for the target

  • Pyrrolo[2,1-f]triazine test compound

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • Plate reader capable of measuring BRET

Method:

  • Cell Preparation: Prepare a suspension of cells expressing the NanoLuc®-target fusion protein in Opti-MEM™.

  • Compound and Tracer Addition: In a white 96-well plate, add the test compound at various concentrations, followed by the addition of the fluorescent tracer.

  • Cell Addition: Add the cell suspension to the wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2 hours.[18]

  • Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate and read the donor (460 nm) and acceptor (618 nm) emission signals within 10 minutes.[16]

Data Analysis:

Calculate the NanoBRET™ ratio (acceptor emission/donor emission). A decrease in the BRET ratio with increasing compound concentration indicates competitive displacement of the tracer and allows for the determination of the compound's intracellular affinity (IC₅₀).

Downstream Signaling Pathway Analysis: Western Blotting

Western blotting is a fundamental technique to assess the phosphorylation status of key proteins in a signaling pathway, thereby confirming the inhibitory effect of the compound. For pyrrolo[2,1-f]triazine kinase inhibitors, analyzing the phosphorylation of the target kinase and its downstream effectors is crucial.

Scientific Rationale: A decrease in the phosphorylation of the target kinase (e.g., p-EGFR, p-HER2) and downstream signaling proteins (e.g., p-Akt, p-ERK) provides functional evidence of the compound's inhibitory activity.[19]

Protocol: Western Blotting for Phosphorylated Kinases

Materials:

  • Cancer cell line of interest

  • Pyrrolo[2,1-f]triazine test compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total Akt, anti-GAPDH)[20][21]

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate and imaging system

Method:

  • Cell Treatment and Lysis: Treat cells with the test compound for a specified time. Lyse the cells and collect the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe for total protein and a loading control (e.g., GAPDH) to ensure equal loading.[22]

Data Analysis:

Quantify the band intensities using densitometry. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.

IV. Data Presentation and Visualization

Quantitative Data Summary

Table 1: Exemplar IC₅₀ Values of Pyrrolo[2,1-f]triazine Derivatives in Cancer Cell Lines

CompoundTarget(s)Cell LineCancer TypeIC₅₀ (µM)Reference
BMS-599626 HER1, HER2Sal2Salivary Gland0.24[9]
BT474Breast0.31[9]
N87Gastric0.45[9]
GEOColon0.90[9]
Compound 27a c-Met, VEGFR-2BaF3-TPR-MetLeukemia0.00071[7]
HUVEC-VEGFR2Endothelial0.0374[7]
Compound 14a PI3Kα, PI3Kδ--0.122 (α), 0.119 (δ)[23]
Signaling Pathway and Workflow Diagrams

Figure 1: Simplified EGFR/HER2 Signaling Pathway Caption: Dimerization and autophosphorylation of EGFR/HER2 activate downstream PI3K/Akt and MAPK pathways, promoting cell proliferation and survival. Pyrrolo[2,1-f]triazine inhibitors block this activation.

EGFR_HER2_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->EGFR

Figure 2: Experimental Workflow for Assessing Pyrrolo[2,1-f]triazine Efficacy Caption: A tiered approach to characterizing novel pyrrolo[2,1-f]triazine anticancer agents, from initial cytotoxicity screening to in-depth mechanism of action studies.

Workflow start Novel Pyrrolo[2,1-f]triazine Compound cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity apoptosis Apoptosis Assay (Caspase-3/7) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle target_engagement Target Engagement (CETSA / NanoBRET) apoptosis->target_engagement cell_cycle->target_engagement pathway_analysis Pathway Modulation (Western Blot) target_engagement->pathway_analysis conclusion Comprehensive Profile of Anticancer Activity pathway_analysis->conclusion

V. References

  • ResearchGate. (n.d.). Schematic drawing of the PI3K/Akt signaling pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of HER2 signaling pathways. Retrieved from [Link]

  • Open-i. (n.d.). Schematic diagram of HER2 signaling pathways. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. Retrieved from [Link]

  • PubMed. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Bio-protocol. (n.d.). Caspase 3/7 Assay for Apoptosis Detection. Retrieved from [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. Retrieved from [Link]

  • Cusabio. (n.d.). PI3K-Akt signaling pathway. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • ResearchGate. (n.d.). HER2 signaling pathway. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. Retrieved from [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]

  • Ace Therapeutics. (n.d.). BMS-599626. Retrieved from [Link]

  • PubMed. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. Retrieved from [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. Retrieved from [Link]

  • Semantic Scholar. (2019). Discovery of 1,2,4-triazine-based derivatives as novel neddylation inhibitors and anticancer activity studies against gastric cancer MGC-803 cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2][3]triazine Derivatives. Retrieved from [Link]

  • ResearchGate. (2018). How do I get EGFR western blot. Retrieved from [Link]

  • PubMed. (2017). Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. Retrieved from [Link]

  • PubMed. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Western blotting analysis of EGFR, P-EGFR, Akt and P-Akt levels in.... Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1][2][3]triazine based VEGFR-2 kinase inhibitors. Retrieved from [Link]

Sources

Application Note: Strategic Derivatization of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate for Accelerated Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a recognized "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors and antiviral agents.[2][4][5] This application note provides a detailed guide for the strategic derivatization of ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate, a versatile starting material for the synthesis of diverse compound libraries. We present field-proven protocols for three key C-4 position modifications: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). Each protocol is accompanied by mechanistic rationale, optimization insights, and a framework for adaptation to high-throughput parallel synthesis workflows.

Introduction: The Strategic Value of the Pyrrolo[2,1-f]triazine Core

The pyrrolo[2,1-f][1][2][3]triazine core is a bioisostere of purine and other essential nitrogen heterocycles, granting it broad applicability in drug discovery.[3] Its derivatives have shown potent activity against a wide range of biological targets, including anaplastic lymphoma kinase (ALK), VEGFR-2, and p38α MAP kinase.[1][6] The antiviral drug Remdesivir further underscores the therapeutic potential of this scaffold.[5][7]

Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate is an ideal starting point for library development. The electron-deficient nature of the triazine ring system activates the C-4 chloro substituent, making it a highly reactive handle for diversification. The C-6 ethyl ester provides an additional site for potential late-stage modification, such as hydrolysis and amide coupling, further expanding the accessible chemical space. This guide focuses on leveraging the C-4 position for rapid analogue synthesis.

Core Derivatization Strategies at the C-4 Position

The C-4 chloro group is amenable to a variety of transformations. We will detail the three most robust and widely applicable methods for generating chemical diversity.

G start Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate suzuki Suzuki-Miyaura (C-C Bond Formation) start->suzuki ArB(OH)2 Pd Catalyst buchwald Buchwald-Hartwig (C-N Bond Formation) start->buchwald R1R2NH Pd Catalyst snar SNAr (C-N, C-O, C-S Bond Formation) start->snar Nu-H Base prod_suzuki C4-Aryl/Heteroaryl Derivatives suzuki->prod_suzuki prod_buchwald C4-Amino Derivatives buchwald->prod_buchwald prod_snar C4-Amine/Ether/Thioether Derivatives snar->prod_snar

Diagram 1: Key derivatization pathways for the core scaffold.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This palladium-catalyzed reaction is the cornerstone for introducing aryl and heteroaryl moieties, enabling extensive exploration of structure-activity relationships (SAR).

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable choice for many standard couplings due to its commercial availability and well-understood reactivity. For more challenging substrates, catalysts with specialized ligands may be required.[8]

  • Base: A mild inorganic base like potassium carbonate (K₂CO₃) is typically sufficient. Its primary role is to activate the boronic acid via formation of a boronate species, facilitating the transmetalation step.

  • Solvent: A mixture of a non-polar solvent like 1,4-dioxane and water is common. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.[8]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To a microwave-safe vial equipped with a magnetic stir bar, add ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05-0.10 eq.).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Seal the vial and purge with nitrogen or argon for 5-10 minutes. Heat the reaction mixture to 100-120 °C using a microwave reactor for 20-60 minutes. Monitor reaction progress by LC-MS or TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired C-4 coupled product.

Buchwald-Hartwig Amination for C-N Bond Formation

This reaction provides access to a vast array of secondary and primary aniline and amine derivatives, which are critical for modulating properties like solubility and for forming key hydrogen bond interactions with biological targets.[9]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor and ligand is critical. A common combination is Pd₂(dba)₃ with a sterically hindered, electron-rich phosphine ligand like X-Phos or tBuDavePhos.[10][11] These bulky ligands promote the crucial reductive elimination step, which forms the C-N bond.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOt-Bu) is required to deprotonate the amine nucleophile, forming the active amide for the catalytic cycle.[10]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and to ensure good solubility of the catalyst complex.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Inert Atmosphere: Perform all steps under an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation: To a dry, oven-flamed flask, add ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate (1.0 eq.), Pd₂(dba)₃ (0.02-0.05 eq.), the appropriate phosphine ligand (e.g., X-Phos, 0.08-0.20 eq.), and the base (e.g., KOt-Bu, 1.5-2.0 eq.).

  • Solvent and Nucleophile Addition: Add anhydrous toluene or dioxane, followed by the amine or aniline nucleophile (1.1-1.3 eq.).

  • Reaction Execution: Heat the mixture to 80-110 °C and stir until the starting material is consumed, as monitored by LC-MS or TLC (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude material via flash chromatography.

Nucleophilic Aromatic Substitution (SNAr)

For strongly nucleophilic amines, alcohols, or thiols, a direct SNAr reaction can be a cost-effective and metal-free alternative. The electron-withdrawing triazine ring sufficiently activates the C-4 position for attack by a potent nucleophile.[12][13][14]

Causality Behind Experimental Choices:

  • Nucleophile: This method is most effective for electron-rich nucleophiles like aliphatic amines (e.g., piperidine, morpholine), alkoxides, and thiolates.

  • Base: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or a strong inorganic base like potassium carbonate can be used to scavenge the HCl generated during the reaction or to deprotonate the nucleophile (for alcohols/thiols).

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are ideal as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction, thereby accelerating the substitution.[14]

Protocol 3: General Procedure for SNAr

  • Reagent Preparation: In a vial, dissolve ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO).

  • Nucleophile and Base Addition: Add the nucleophile (1.5-2.5 eq.) followed by a base such as DIPEA (2.0-3.0 eq.).

  • Reaction Execution: Heat the reaction mixture to 60-100 °C. The reaction is typically complete within 2-12 hours. Monitor progress by LC-MS.

  • Work-up: Cool the reaction mixture and pour it into cold water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with ethyl acetate.

  • Purification: Wash the organic extract with water and brine, dry over sodium sulfate, and concentrate. Purify the residue by flash chromatography or recrystallization.

Application to Parallel Library Synthesis

The robustness of these protocols makes them highly amenable to parallel synthesis formats, enabling the rapid generation of hundreds of analogues.[15][16][17]

G cluster_0 Preparation cluster_1 Parallel Synthesis cluster_2 Workup & Purification cluster_3 Analysis & Archiving start Core Scaffold: Ethyl 4-chloropyrrolo [2,1-f]triazine-6-carboxylate reaction_block Reaction Block (24 or 96-well) - Dispense Scaffold Solution - Dispense Building Blocks - Dispense Catalyst/Base Slurry start->reaction_block reagents Building Block Plates: - Boronic Acids - Amines - Nucleophiles reagents->reaction_block heating Heat & Agitate (e.g., 100°C, 16h) reaction_block->heating workup High-Throughput Workup (e.g., Liquid-Liquid Extraction or Solid-Phase Extraction) heating->workup purification Parallel Purification (Mass-directed Prep-HPLC) workup->purification analysis QC Analysis (LC-MS, NMR) purification->analysis archive Compound Plating & Archiving analysis->archive

Diagram 2: Workflow for parallel library synthesis.

Protocol 4: Parallel Synthesis Adaptation

  • Stock Solutions: Prepare a stock solution of the starting material in the chosen reaction solvent (e.g., 0.2 M in dioxane). Prepare stock solutions or slurries of catalyst/ligand and base combinations.

  • Reagent Plating: Dispense building blocks (boronic acids, amines) into the wells of a 24- or 96-well reaction block, either as pre-weighed solids or from stock solutions.

  • Automated Dispensing: Use automated liquid handlers to dispense the starting material stock solution and catalyst/base slurries into each well.

  • Reaction: Seal the plate with a chemically resistant cap mat and place it on a heated shaker block for the required time and temperature.

  • Parallel Work-up: After cooling, perform work-up procedures in parallel. This can involve adding a quenching solvent and an extraction solvent, mixing, and then separating the layers. Alternatively, solid-phase extraction (SPE) cartridges can be used.

  • High-Throughput Purification: Purify the crude products from each well using mass-directed preparative HPLC.

  • Analysis and Plating: Analyze the purified compounds for identity and purity (typically by LC-MS) before plating them into archive and screening plates.

Representative Data

The following tables provide examples of the expected outcomes for each derivatization method based on literature precedents for similar heterocyclic systems.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Entry Boronic Acid Catalyst (mol%) Base Solvent Temp (°C) Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ (5%) K₂CO₃ Dioxane/H₂O 110 85
2 4-Methoxyphenylboronic acid Pd(PPh₃)₄ (5%) K₂CO₃ Dioxane/H₂O 110 91
3 3-Pyridylboronic acid Pd(PPh₃)₄ (5%) K₂CO₃ Dioxane/H₂O 110 78

| 4 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane/H₂O | 110 | 75 |

Table 2: Representative Buchwald-Hartwig Amination Reactions

Entry Amine Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
1 Aniline Pd₂(dba)₃ (2%) X-Phos (8%) KOt-Bu Toluene 100 88
2 Morpholine Pd₂(dba)₃ (2%) X-Phos (8%) KOt-Bu Toluene 100 92
3 Benzylamine Pd₂(dba)₃ (2%) X-Phos (8%) KOt-Bu Toluene 100 81

| 4 | 4-Fluoroaniline | Pd₂(dba)₃ (2%) | X-Phos (8%) | KOt-Bu | Toluene | 100 | 86 |

Table 3: Representative SNAr Reactions

Entry Nucleophile Base Solvent Temp (°C) Yield (%)
1 Piperidine DIPEA DMF 80 95
2 Sodium methoxide N/A MeOH 65 90
3 4-Aminopyridine DIPEA NMP 100 84

| 4 | Ethanethiol | K₂CO₃ | DMF | 60 | 89 |

Conclusion

Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate is a powerful and versatile intermediate for medicinal chemistry campaigns. The distinct reactivity of the C-4 chloro position allows for the application of modern synthetic methods—including palladium-catalyzed cross-couplings and SNAr—to rapidly generate large, diverse libraries of novel compounds. The protocols outlined in this note are robust, scalable, and readily adaptable to high-throughput synthesis platforms, providing researchers with a reliable toolkit to accelerate the drug discovery process.

References

  • Ott, G. R., et al. (2011). 2,7-Disubstituted-pyrrolo[2,1-f][1][2][3]triazines: New Variant of an Old Template and Application to the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors with in Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Wang, S., et al. (2012). Privileged scaffolds or promiscuous binders: a glance of pyrrolo[2,1-f][1][2][3]triazines and related bridgehead nitrogen heterocycles in medicinal chemistry. PubMed. [Link]

  • Singh, R. P., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds. [Link]

  • La Rosa, S., et al. (2011). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate. [Link]

  • Holy, A. (2011). Pyrrolo[2,1- f ][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. ResearchGate. [Link]

  • Krylov, I. B., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry. [Link]

  • American Chemical Society. (2023). Parallel synthesis of complex heterocycles as a strategy to explore chemical diversity in drug discovery. ACS Fall 2023. [Link]

  • Int. J. of Pharma Sciences and Research. (2015). 1,2,4-triazine derivatives: Synthesis and biological applications. IJPSR. [Link]

  • Zhang, L., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Kappe, C. O., et al. (2005). Microwave-assisted parallel synthesis of fused heterocycles in a novel parallel multimode reactor. PubMed. [Link]

  • SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. SpiroChem AG. [Link]

  • Abdel-Ghani, T. M., et al. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Asynt. (2022). A Quick Introduction to Parallel Synthesis. Asynt. [Link]

  • Roberts, A. L., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]

  • Silvestri, A., et al. (2023). Pyrrolo[2,1‐f][1][2][3]triazin‐4‐amine: Synthesis, C7‐Functionalization, and NH2‐Derivatization via Buchwald–Hartwig‐Type Coupling. ResearchGate. [Link]

  • Mernyák, E., et al. (2020). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Mondal, T., et al. (2020). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. [Link]

  • Ramesh, S., et al. (1975). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo. [Link]

  • Perlinger, J. A., et al. (2002). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). ResearchGate. [Link]

  • Uličná, A., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Coudert, P., et al. (2019). Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. ResearchGate. [Link]

  • da Silva, A. B., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. [Link]

Sources

Application Notes & Protocols: Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the application of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate in fragment-based drug design (FBDD). The pyrrolo[2,1-f][1][2][3]triazine scaffold is a "privileged" structure in medicinal chemistry, notably appearing in several approved kinase inhibitors.[4][5] This document outlines the strategic rationale for using this fragment, its advantages in exploring kinase chemical space, and a step-by-step workflow from initial fragment screening to hit-to-lead optimization. The protocols are designed for researchers, medicinal chemists, and structural biologists engaged in drug discovery, with a focus on protein kinase targets.

Introduction: The Strategic Value of the Pyrrolotriazine Scaffold in FBDD

Fragment-Based Drug Design (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for the identification of high-quality lead compounds.[3] FBDD utilizes small, low-complexity molecules (<300 Da) to probe the binding sites of biological targets.[3] These "fragments" typically exhibit weak binding affinities (µM to mM range), which are detected using sensitive biophysical techniques. The core principle of FBDD is that these low-complexity fragments can form highly efficient interactions with the target protein, providing an excellent starting point for optimization into potent and drug-like molecules.[5]

The pyrrolo[2,1-f][1][2][3]triazine core is of significant interest in this context. It is a key pharmacophore in several clinically approved drugs and investigational kinase inhibitors.[4] Its fused heterocyclic structure provides a rigid and spatially well-defined scaffold that can engage in key hydrogen bonding and other non-covalent interactions within the ATP-binding site of kinases.[4]

Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate is an ideal starting fragment for several reasons:

  • Privileged Scaffold: The core heterocycle is known to bind to the hinge region of many kinases, a critical interaction for ATP-competitive inhibitors.[4]

  • "Poised" for Elaboration: The chloro and ethyl carboxylate groups serve as versatile chemical handles for synthetic elaboration. The chlorine at the 4-position is amenable to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various side chains to explore different sub-pockets of the target protein. The ester at the 6-position can be hydrolyzed, reduced, or converted to an amide to further optimize binding and physicochemical properties.

  • Favorable Physicochemical Properties: The fragment has a low molecular weight (225.63 g/mol ) and falls within the "Rule of Three," making it an excellent starting point for an FBDD campaign.

A notable example of the successful application of this scaffold is the fragment-based discovery of potent MAP4K4 inhibitors, where a pyrrolotriazine fragment with high ligand efficiency was identified and optimized into a lead series.[1][5] This precedent underscores the potential of this scaffold in generating novel and selective kinase inhibitors.

The FBDD Workflow Using Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate

The overall strategy involves a multi-stage process that begins with identifying initial binding events and culminates in the generation of a potent lead compound. This workflow emphasizes orthogonal validation at each step to ensure the integrity of the results.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (including Pyrrolotriazine) B Primary Biophysical Screen (e.g., DSF, SPR) A->B Screening C Hit Confirmation (Orthogonal Screen, e.g., NMR) B->C Validation D Structural Biology (X-ray Crystallography) C->D Structure E Binding Affinity & Thermodynamics (ITC) C->E Quantification F Structure-Guided Design (Fragment Growing/Linking) D->F G Synthesis of Analogs F->G Design H Iterative SAR Analysis (Biochemical & Cellular Assays) G->H Testing H->F Iterate I Lead Compound H->I Optimization Complete

Figure 1: A generalized workflow for a fragment-based drug design campaign.

Experimental Protocols

Primary Screening for Hit Identification

The initial goal is to rapidly identify fragments that bind to the target protein, in this case, a protein kinase of interest. A combination of low-cost, medium-throughput techniques followed by more information-rich methods is recommended.

Protocol 3.1.1: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF is a rapid and cost-effective method to screen for ligand binding by measuring changes in the thermal denaturation temperature (Tm) of a protein.

  • Principle: Ligand binding typically stabilizes the protein structure, leading to an increase in its Tm.

  • Materials:

    • Purified target kinase (e.g., 2-5 µM final concentration).

    • SYPRO Orange dye (5X final concentration).

    • Screening buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP).

    • Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate stock solution (e.g., 100 mM in DMSO).

    • 96- or 384-well qPCR plates.

    • Real-time PCR instrument.

  • Method:

    • Prepare a master mix of the target kinase and SYPRO Orange dye in the screening buffer.

    • Dispense the master mix into the wells of the qPCR plate.

    • Add the fragment to each well to a final concentration of 200-500 µM. Include DMSO-only controls.

    • Seal the plate and centrifuge briefly.

    • Run the thermal melt experiment on a qPCR instrument, ramping the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/min.

    • Analyze the melt curves to determine the Tm for each well. A ΔTm of ≥ 2-3 °C is typically considered a positive hit.

Rationale: DSF is an excellent first-pass screen due to its speed and low protein consumption. It provides a quick yes/no answer on binding, allowing for the rapid triage of a fragment library.

Hit Validation and Characterization

It is crucial to validate hits from the primary screen using an orthogonal biophysical method to eliminate false positives.

Protocol 3.2.1: Saturation Transfer Difference (STD) NMR Spectroscopy

STD-NMR is a powerful ligand-observed NMR technique that identifies binding fragments and can provide information about which protons of the fragment are in close contact with the protein.

  • Principle: Protons on the protein are selectively saturated with RF irradiation. This saturation is transferred via spin diffusion to a binding ligand. The difference between an "on-resonance" (protein saturated) and "off-resonance" (protein not saturated) spectrum reveals the signals of the binding ligand.

  • Materials:

    • Purified target kinase (10-20 µM) in a deuterated NMR buffer (e.g., 50 mM Tris-d11 pH 7.5, 150 mM NaCl, 5 mM MgCl2 in 99.9% D2O).

    • Fragment hit from DSF screen (e.g., 500 µM).

    • NMR spectrometer (≥ 500 MHz) with a cryoprobe.

  • Method:

    • Prepare the sample of protein and fragment in the NMR buffer.

    • Acquire a standard 1D 1H NMR spectrum to confirm the presence of fragment signals.

    • Set up the STD experiment with selective saturation on-resonance (e.g., at 0.5 ppm, where protein aliphatic signals are) and off-resonance (e.g., at 40 ppm, where no signals are present).

    • Acquire the on- and off-resonance spectra.

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.

    • Signals present in the difference spectrum confirm that the fragment is a true binder.

Protocol 3.2.2: X-ray Crystallography for Structural Characterization

Obtaining a high-resolution crystal structure of the fragment bound to the target is the cornerstone of FBDD, as it provides the atomic-level detail required for rational, structure-guided optimization.

  • Principle: A crystal of the target protein is soaked in a solution containing the fragment, or the protein is co-crystallized with the fragment. The crystal is then exposed to X-rays, and the resulting diffraction pattern is used to solve the three-dimensional structure of the protein-fragment complex.

  • Method:

    • Crystallization: Obtain high-quality crystals of the apo-protein using vapor diffusion (hanging or sitting drop) methods.

    • Soaking: Transfer a protein crystal into a cryoprotectant solution containing a high concentration of the fragment (e.g., 1-10 mM). The soaking time can vary from minutes to hours.

    • Data Collection: Flash-cool the crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

    • Structure Solution & Refinement: Process the diffraction data and solve the structure by molecular replacement using the known apo-protein structure. Refine the model and build the fragment into the observed electron density.

Rationale: A crystal structure provides indisputable evidence of binding and reveals the precise binding mode, including key interactions (e.g., hydrogen bonds with the kinase hinge region) and the orientation of the chloro and ester vectors for synthetic expansion.

Hit-to-Lead Optimization

With a validated hit and a high-resolution structure in hand, the next phase is to grow the fragment into a more potent lead compound.

Protocol 3.3.1: Structure-Guided Fragment Elaboration

The chloro and ester groups on Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate are the primary vectors for chemical modification.

  • Strategy 1: "Growing" from the 4-position (Chloro group)

    • Reaction: Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or SNAr reactions to replace the chlorine with small aryl, heteroaryl, or alkylamino groups.

    • Rationale: The crystal structure will reveal an adjacent sub-pocket. The goal is to synthesize analogs that extend into this pocket to form new, favorable interactions, thereby increasing affinity and selectivity. For instance, coupling with a small aminopyrazole could introduce a new hydrogen bond donor/acceptor pair.

  • Strategy 2: Modifying the 6-position (Ester group)

    • Reaction: Saponify the ester to the corresponding carboxylic acid. This introduces a charged group that can form salt bridges or key hydrogen bonds. Alternatively, convert the ester to a series of amides by treating it with various amines.

    • Rationale: An amide can provide additional hydrogen bond donors and acceptors and allows for the exploration of vectors pointing out of the pocket towards the solvent-exposed region, which can be used to improve pharmacokinetic properties.

Quantitative Data Summary

CompoundStructure ModificationKD (µM) from SPRIC50 (µM) Kinase AssayLigand Efficiency (LE)
Fragment 1 Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate850>10000.35
Analog 1a 4-(2-aminoethyl)amino- derivative1202500.38
Analog 1b 4-(phenyl) derivative951500.36
Analog 2a 6-(carboxamide) derivative4506000.37
Lead Cpd Combination of optimized 4- and 6-substituents0.050.120.45

Ligand Efficiency (LE) = -1.37 * pKD / Heavy Atom Count. A higher LE indicates a more efficient binder.

Conclusion

Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate represents a high-value starting point for FBDD campaigns, particularly against protein kinases. Its privileged core scaffold ensures a high probability of interacting with the conserved hinge region, while its poised chemical handles provide clear and synthetically tractable routes for optimization. By employing a rigorous, multi-faceted workflow of biophysical screening, structural biology, and rational design, this fragment can be efficiently elaborated into potent and selective lead compounds. The protocols and strategies outlined in this document provide a robust framework for researchers to leverage this versatile chemical tool in their drug discovery efforts.

References

Application Notes and Protocols for Molecular Docking Studies with Pyrrolo[2,1-f]triazine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Pyrrolo[2,1-f]triazine Scaffold in Drug Discovery

The pyrrolo[2,1-f][1][2]triazine scaffold has emerged as a "privileged" heterocyclic system in modern medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets.[3][4][5] This unique fused ring system, an isostere of naturally occurring purines, is a core structural motif in numerous biologically active compounds, including kinase inhibitors and antiviral agents.[4][6] Notably, it forms the backbone of the FDA-approved kinase inhibitor Avapritinib and the antiviral drug Remdesivir, highlighting its clinical significance.[4][6]

The therapeutic potential of pyrrolo[2,1-f]triazine derivatives stems from their ability to form critical interactions, such as hydrogen bonds, with amino acid residues in target proteins.[6] These interactions are pivotal in the inhibition of various kinases implicated in cancer, including c-Met, VEGFR-2, JAK2, and AAK1, as well as viral proteins.[6][7][8][9][10][11] Given the significant interest in this scaffold, in silico techniques like molecular docking are indispensable for accelerating the discovery and optimization of novel pyrrolo[2,1-f]triazine-based drug candidates.

This comprehensive guide provides a detailed protocol for performing molecular docking studies with pyrrolo[2,1-f]triazine ligands. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the underlying scientific rationale to ensure robust and reliable results.

The Molecular Docking Workflow: A Conceptual Overview

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12] The process involves sampling a vast number of conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank these poses based on their predicted binding affinity.[13]

digraph "Molecular_Docking_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];

subgraph "cluster_prep" { label="Preparation Phase"; bgcolor="#F1F3F4"; "Receptor_Prep" [label="Receptor Preparation\n(PDB Download, Cleaning, Protonation)"]; "Ligand_Prep" [label="Ligand Preparation\n(2D to 3D, Energy Minimization)"]; }

subgraph "cluster_dock" { label="Docking Phase"; bgcolor="#F1F3F4"; "Grid_Gen" [label="Grid Box Generation\n(Defining the Search Space)"]; "Docking_Run" [label="Running the Docking Algorithm\n(Conformational Sampling)"]; }

subgraph "cluster_analysis" { label="Analysis Phase"; bgcolor="#F1F3F4"; "Scoring" [label="Scoring and Ranking\n(Binding Affinity Estimation)"]; "Pose_Analysis" [label="Pose Analysis & Visualization\n(Interaction Mapping)"]; "Validation" [label="Protocol Validation\n(Redocking, RMSD Calculation)"]; }

"Receptor_Prep" -> "Grid_Gen"; "Ligand_Prep" -> "Docking_Run"; "Grid_Gen" -> "Docking_Run"; "Docking_Run" -> "Scoring"; "Scoring" -> "Pose_Analysis"; "Pose_Analysis" -> "Validation"; }

Figure 1: A generalized workflow for molecular docking studies.

Part 1: Receptor and Ligand Preparation

Accurate preparation of both the protein receptor and the small molecule ligand is a critical prerequisite for a successful docking experiment. The adage "garbage in, garbage out" is particularly pertinent here; errors in this stage will propagate and lead to unreliable results.

Protocol 1.1: Receptor Preparation
  • Receptor Selection and Retrieval:

    • Identify the biological target of interest for your pyrrolo[2,1-f]triazine ligands. This is often a kinase or a viral protein.[6][9]

    • Download the 3D structure of the receptor from the Protein Data Bank (PDB).[14] Whenever possible, choose a high-resolution crystal structure that is co-crystallized with a ligand similar to the pyrrolo[2,1-f]triazine scaffold. This provides a validated binding pocket.

  • Initial Cleaning of the PDB File:

    • Open the PDB file in a molecular visualization tool such as PyMOL, Chimera, or Schrödinger's Maestro.[2][15]

    • Remove all non-essential molecules, including water molecules, ions, and co-solvents, unless there is strong evidence that a specific water molecule plays a crucial role in ligand binding (e.g., forming a bridging hydrogen bond).[16]

    • If the downloaded structure is a multimer, retain only the chain that contains the binding site of interest.

  • Protonation and Charge Assignment:

    • Most crystal structures do not include hydrogen atoms. It is essential to add them, as they are critical for hydrogen bonding.[17]

    • Use a dedicated tool, such as the Protein Preparation Wizard in Schrödinger Maestro or MGLTools for AutoDock, to add hydrogens and assign appropriate protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (typically 7.4).[17][18]

    • Assign partial charges to all atoms using a standard force field (e.g., OPLS, AMBER).

  • Energy Minimization (Optional but Recommended):

    • Perform a brief, constrained energy minimization of the receptor structure. This step helps to relieve any steric clashes or unfavorable geometries introduced during the protonation step. It is crucial to constrain the backbone atoms to prevent significant deviation from the experimental crystal structure.

Protocol 1.2: Pyrrolo[2,1-f]triazine Ligand Preparation
  • 2D to 3D Conversion:

    • Draw the 2D structure of your pyrrolo[2,1-f]triazine derivatives using a chemical drawing tool like ChemDraw or Marvin Sketch.[2]

    • Convert the 2D structures into 3D conformers using a program like Avogadro or the ligand preparation tools within Schrödinger (LigPrep) or AutoDock.[2]

  • Ionization and Tautomeric States:

    • The pyrrolo[2,1-f]triazine core contains nitrogen atoms that can exist in different protonation states depending on the pH. It is crucial to generate plausible ionization and tautomeric states at physiological pH. Tools like LigPrep in the Schrödinger suite can enumerate these states automatically.[19]

  • Energy Minimization:

    • Perform a thorough energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94 or OPLS3e). This ensures that the ligand starts in a low-energy, geometrically favorable conformation.[16]

  • Charge Assignment:

    • Assign partial atomic charges to the ligand atoms. This is typically done concurrently with energy minimization.

Part 2: The Docking Protocol

This section will detail the docking process using two widely adopted software packages: the open-source AutoDock Vina and the commercial Schrödinger Glide.

Protocol 2.1: Docking with AutoDock Vina

AutoDock Vina is a popular open-source docking program known for its speed and accuracy.[20] The workflow typically involves using AutoDock Tools (ADT) for file preparation.[2]

  • Prepare Receptor and Ligand Files:

    • Using ADT, load the prepared protein and ligand files.

    • Save the receptor and ligand in the pdbqt format. This format includes atomic charges and atom type definitions required by Vina.[17]

  • Define the Grid Box:

    • The grid box defines the three-dimensional search space for the docking simulation. It should be centered on the active site of the receptor and be large enough to accommodate the pyrrolo[2,1-f]triazine ligand in various orientations.[2]

    • If a co-crystallized ligand is present, center the grid on this ligand to define the binding pocket.

  • Create the Configuration File:

    • Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand pdbqt files, the center and dimensions of the grid box, and the name of the output file.[21]

  • Run AutoDock Vina:

    • Execute Vina from the command line, providing the configuration file as an argument.[17]

    • Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).[21]

digraph "AutoDock_Vina_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [arrowhead=normal, color="#5F6368"];

"Input_PDB" [label="Cleaned Receptor (PDB)"]; "Input_SDF" [label="3D Ligand (SDF/MOL2)"]; "ADT_Receptor" [label="ADT: Add Hydrogens, Assign Charges\nSave as receptor.pdbqt"]; "ADT_Ligand" [label="ADT: Define Torsion, Assign Charges\nSave as ligand.pdbqt"]; "Grid_Setup" [label="ADT: Define Grid Box\n(Center & Dimensions)"]; "Config_File" [label="Create conf.txt\n(Paths, Grid Info)"]; "Vina_Execution" [label="Run Vina from Command Line:\nvina --config conf.txt --log log.txt"]; "Output_Files" [label="Output: out.pdbqt (Poses)\nlog.txt (Scores)"]; "Analysis" [label="Visualize in PyMOL/Chimera\nAnalyze Interactions"];

"Input_PDB" -> "ADT_Receptor"; "Input_SDF" -> "ADT_Ligand"; "ADT_Receptor" -> "Grid_Setup"; "ADT_Ligand" -> "Config_File"; "Grid_Setup" -> "Config_File"; "Config_File" -> "Vina_Execution"; "Vina_Execution" -> "Output_Files"; "Output_Files" -> "Analysis"; }

Figure 2: Step-by-step workflow for AutoDock Vina.

Protocol 2.2: Docking with Schrödinger Glide

Schrödinger's Glide is a powerful commercial docking program that is part of the Maestro molecular modeling suite.[15]

  • Receptor Grid Generation:

    • Within Maestro, use the "Receptor Grid Generation" panel.

    • Select the prepared receptor structure.

    • Define the active site by picking the co-crystallized ligand or by selecting specific residues known to be in the binding pocket. The grid box will be generated around this selection.[19]

  • Ligand Docking:

    • Open the "Ligand Docking" panel.

    • Select the generated grid file.

    • Choose the prepared pyrrolo[2,1-f]triazine ligand file(s).

    • Select the docking precision (e.g., SP for standard precision, XP for extra precision). XP is more computationally intensive but generally more accurate.

    • Run the docking job.[22]

  • Covalent Docking (If Applicable):

    • If your pyrrolo[2,1-f]triazine derivative is designed to form a covalent bond with the receptor (e.g., with a cysteine residue), use the "Covalent Docking" workflow in Glide.[19][23]

    • This requires defining the reactive residue on the protein and the reactive atom on the ligand, as well as specifying the reaction type.[19]

Part 3: Results Analysis and Protocol Validation

Interpreting docking results requires a multi-faceted approach that goes beyond simply looking at the docking score. A scientifically sound study also necessitates rigorous validation of the chosen protocol.

Interpreting the Results
  • Binding Affinity/Docking Score: This value, typically in kcal/mol, provides an estimate of the binding free energy.[1] A more negative value indicates a stronger predicted binding affinity.[13][24] It is crucial to remember that this is a predictive value and may not directly correlate with experimental binding affinities like IC50 or Ki values.[1]

  • Binding Pose: This refers to the specific 3D orientation and conformation of the ligand within the binding site.[1] Visualize the top-ranked poses using software like PyMOL, Chimera, or Maestro.[24] The most credible pose is one that is sterically reasonable and places key functional groups of the pyrrolo[2,1-f]triazine ligand in positions to form favorable interactions with the receptor.

  • Molecular Interactions: Analyze the non-covalent interactions between the ligand and the receptor. Key interactions to look for include:

    • Hydrogen Bonds: The nitrogen atoms in the pyrrolo[2,1-f]triazine core are excellent hydrogen bond acceptors, and any amine or hydroxyl substituents can act as donors. These are often critical for potent inhibition, especially in kinase targets.[6][24]

    • Hydrophobic Interactions: The fused ring system and any aryl substituents can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.[24]

    • Pi-Pi Stacking: Aromatic rings on the ligand can stack with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

ParameterDescriptionHow to Interpret
Docking Score Estimated binding free energy (kcal/mol).More negative values suggest higher binding affinity.[1]
Binding Pose 3D orientation and conformation of the ligand.Should be sterically and chemically plausible.
Hydrogen Bonds Key electrostatic interactions.Presence of H-bonds with critical active site residues is a strong indicator of good binding.[24]
RMSD Root Mean Square Deviation from a reference (e.g., crystal pose).A value < 2.0 Å in redocking indicates a successful validation.[16][25][26]
Protocol 3.1: Validation of the Docking Protocol

To ensure the trustworthiness of your docking results, the protocol must be validated.[16][27] The most common method is to perform a redocking experiment.[25]

  • Select a Validation System:

    • Choose a high-resolution crystal structure of your target protein that is co-crystallized with a known ligand.

  • Extract and Redock the Native Ligand:

    • Extract the co-crystallized (native) ligand from the PDB file.

    • Treat this extracted ligand as a new input and dock it back into the binding site of its own receptor using the exact same protocol (grid generation, docking parameters) that you intend to use for your pyrrolo[2,1-f]triazine library.

  • Calculate the RMSD:

    • Superimpose the top-ranked docked pose of the native ligand with its original crystallographic pose.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Assess the Validation:

    • An RMSD value of less than 2.0 Å is generally considered a successful validation.[16][25][26] This indicates that your chosen docking protocol can accurately reproduce the experimentally observed binding mode. If the RMSD is high, you may need to adjust your protocol, for instance, by modifying the size of the grid box or using a different docking algorithm.

digraph "Validation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#34A853", fontcolor="#FFFFFF"]; edge [arrowhead=normal, color="#5F6368"];

"Start" [label="Start with Co-crystallized\nReceptor-Ligand Complex (PDB)"]; "Separate" [label="Separate Ligand from Receptor"]; "Dock" [label="Dock the Ligand back into the Receptor\n(Using the chosen protocol)"]; "Superimpose" [label="Superimpose Docked Pose\non original Crystal Pose"]; "Calculate_RMSD" [label="Calculate RMSD between poses"]; "Decision" [shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124", label="RMSD < 2.0 Å?"]; "Success" [shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF", label="Protocol Validated"]; "Failure" [shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF", label="Protocol Invalid\n(Adjust Parameters)"];

"Start" -> "Separate"; "Separate" -> "Dock"; "Dock" -> "Superimpose"; "Superimpose" -> "Calculate_RMSD"; "Calculate_RMSD" -> "Decision"; "Decision" -> "Success" [label="Yes"]; "Decision" -> "Failure" [label="No"]; }

Figure 3: The redocking protocol for validating a docking workflow.

Conclusion

Molecular docking is a powerful and cost-effective tool for investigating the binding of pyrrolo[2,1-f]triazine ligands to their biological targets. By following a rigorous and validated protocol, researchers can gain valuable insights into structure-activity relationships, generate hypotheses for ligand optimization, and prioritize compounds for synthesis and experimental testing. The protocols and guidelines presented here provide a robust framework for conducting high-quality molecular docking studies, ultimately accelerating the journey of drug discovery.

References

  • Tehran Condensed Matter National Laboratory. (n.d.). Docking Tools. IPM. Retrieved from [Link]

  • Loge, C., et al. (2018). Synthesis and Biological Evaluation of Pyrrolo[2,1-f][1][2]triazine C-Nucleosides with a Ribose, 2'-Deoxyribose, and 2',3'-Dideoxyribose Sugar Moiety. ChemMedChem, 13(1), 97-104. Retrieved from [Link]

  • Bio Excellence. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Retrieved from [Link]

  • ResearchGate. (2015, July 7). How can I validate a docking protocol?. Retrieved from [Link]

  • Dr. A. K. (2024, September 17). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. Retrieved from [Link]

  • Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Retrieved from [Link]

  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]

  • Mochulskaya, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Chemistry, 5(4), 2657-2676. Retrieved from [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 30, 1-18. Retrieved from [Link]

  • Sharma, P., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(4), 2136-2150. Retrieved from [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. Retrieved from [Link]

  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved from [Link]

  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina. YouTube. Retrieved from [Link]

  • The Computational Chemist. (2025, August 3). Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro). YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2]triazine derivatives. Retrieved from [Link]

  • Center for Computational Structural Biology. (2024, November 14). DOCKING. Retrieved from [Link]

  • The Computational Chemist. (2025, August 10). How to Perform Covalent Docking Without Templates in Schrödinger | Glide, Maestro Full Tutorial. YouTube. Retrieved from [Link]

  • Ren, H., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1429-1440. Retrieved from [Link]

  • Balius, T. E., et al. (2007). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 47(6), 2265-2275. Retrieved from [Link]

  • Schrödinger. (n.d.). Maestro. Retrieved from [Link]

  • ResearchGate. (2025, August 9). 2,7-Pyrrolo[2,1-f][1][2]triazines as JAK2 inhibitors: Modification of target structure to minimize reactive metabolite formation. Retrieved from [Link]

  • ResearchGate. (2024, September 24). (PDF) Validation of Docking Methodology (Redocking). Retrieved from [Link]

  • Warren, G. L., et al. (2006). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Medicinal Chemistry, 49(20), 5912-5931. Retrieved from [Link]

  • Wang, Q., et al. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • The Computational Chemist. (2025, September 7). Peptide Docking in Schrödinger | Glide & Prime MM-GBSA Workflow Explained. YouTube. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2021, April 29). How to interpret the affinity in a protein docking - ligand. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2]triazines. Retrieved from [Link]

  • ResearchGate. (2018, December 12). Schrodinger Maestro - ligand docking. Retrieved from [Link]

  • Shi, W., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 546-560. Retrieved from [Link]

  • Soth, M., et al. (2023). Discovery of pyrrolo[2,1-f][1][2]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research, 32, 1-7. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2022, December 8). Computation Chemistry Tools. Retrieved from [Link]

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][2]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Retrieved from [Link]

  • Soth, M., et al. (2023). Discovery of pyrrolo[2,1-f][1][2]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research, 32. Retrieved from [Link]

  • University of Kent. (2020, October 23). How to Interpret Your Docking Scores. YouTube. Retrieved from [Link]

  • Currie, K. S., et al. (2009). Identification of pyrrolo[2,1-f][1][2]triazine-based inhibitors of Met kinase. Bioorganic & Medicinal Chemistry Letters, 19(21), 6099-6103. Retrieved from [Link]

  • RCSB PDB. (2016, April 13). 4UJ1: Protein Kinase A in complex with an Inhibitor. Retrieved from [Link]

  • Mochulskaya, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Ural Federal University Electronic Scientific Archive. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of this critical intermediate. As a key building block for various therapeutic agents, including p38 MAP kinase inhibitors like BMS-582949, a robust and reproducible synthesis is paramount.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established synthetic routes.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions regarding the synthesis of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate.

Q1: What is the most common and reliable synthetic route to obtain the pyrrolo[2,1-f]triazine core?

The most prevalent strategy involves a two-stage process: first, the construction of the core heterocyclic scaffold, Ethyl 4-hydroxypyrrolo[2,1-f]triazine-6-carboxylate (or its tautomeric form, the pyrrolotriazinone), followed by a chlorination step. The initial scaffold is typically assembled by the N-amination of a suitably substituted pyrrole dicarboxylate, followed by cyclization.[3] This approach is favored for its convergency and the relative availability of the pyrrole starting materials.

Q2: How is the crucial chlorination of the 4-hydroxy (or 4-oxo) precursor typically achieved?

The conversion of the pyrrolotriazinone intermediate to the target Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate is almost universally accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3] This reaction is often performed neat or in a high-boiling point, non-protic solvent. The efficiency of this step is highly dependent on temperature control and the complete exclusion of water.

Q3: What are the critical reaction parameters that I need to control to maximize my yield?

Several parameters are critical throughout the synthesis:

  • Purity of Starting Materials: The purity of the initial pyrrole derivative is foundational. N-aminated intermediates, in particular, can be unstable and prone to oxidation.[4]

  • Anhydrous Conditions: The chlorination step using POCl₃ is extremely sensitive to moisture. Any water present will consume the reagent and can lead to the formation of undesired phosphate byproducts and hydrolysis of the product.

  • Temperature Control: Both the cyclization and chlorination steps require careful temperature management. Inadequate heating can lead to incomplete reactions, while excessive temperatures can cause decomposition and the formation of tar-like impurities.

  • Stoichiometry of Reagents: Precise control over the molar ratios of reactants, especially the chlorinating agent, is essential to drive the reaction to completion and minimize side reactions.

Q4: How can I effectively monitor the progress of the chlorination reaction?

Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be developed to clearly separate the starting pyrrolotriazinone (more polar, lower Rf) from the chlorinated product (less polar, higher Rf). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. For more quantitative analysis, HPLC can also be utilized.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Final Chlorinated Product

A low or non-existent yield is the most common issue. The following decision tree and table will guide you through the troubleshooting process.

Troubleshooting Workflow

troubleshooting_workflow start Low or No Yield of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate check_sm Analysis of Starting Material: - Check purity of pyrrolotriazinone by NMR/LCMS. - Is it the correct starting material? start->check_sm sm_impure Issue: Starting material is impure or degraded. check_sm->sm_impure Impure sm_ok Starting material is pure. check_sm->sm_ok Pure solution_sm Solution: - Repurify starting material (crystallization/chromatography). - Store under inert atmosphere. sm_impure->solution_sm check_reaction Review Chlorination Conditions: - Were anhydrous conditions maintained? - Was the temperature appropriate? - Was the POCl₃ fresh? sm_ok->check_reaction reaction_issue Issue: Sub-optimal reaction conditions. check_reaction->reaction_issue No reaction_ok Reaction conditions appear correct. check_reaction->reaction_ok Yes solution_reaction Solution: - Use freshly distilled POCl₃. - Flame-dry glassware and run under N₂/Ar. - Optimize temperature (e.g., reflux at 100-110 °C). reaction_issue->solution_reaction check_workup Evaluate Workup Procedure: - Was the reaction quenched correctly (e.g., on ice)? - Was the pH adjusted properly during extraction? - Was the correct solvent used for extraction? reaction_ok->check_workup workup_issue Issue: Product loss during workup/purification. check_workup->workup_issue solution_workup Solution: - Perform a slow, careful quench. - Use a saturated NaHCO₃ solution for neutralization. - Screen different extraction solvents (e.g., DCM, EtOAc). workup_issue->solution_workup

Caption: Troubleshooting decision tree for low product yield.

Detailed Causes and Solutions for Low Yield
Potential Cause Underlying Rationale Recommended Solution
Degraded Starting Material The precursor, Ethyl 4-hydroxypyrrolo[2,1-f]triazine-6-carboxylate, can degrade if not stored properly. The lactam-lactim tautomerism can also be sensitive to acidic or basic impurities.Confirm the identity and purity of your starting material using ¹H NMR and LC-MS. If necessary, repurify by recrystallization from a suitable solvent like ethanol or isopropanol.
Ineffective Chlorination Phosphorus oxychloride (POCl₃) is highly reactive with water. Old or improperly stored POCl₃ may be partially hydrolyzed, reducing its effectiveness. The reaction also requires sufficient thermal energy to proceed.Use a fresh bottle or freshly distilled POCl₃. Ensure all glassware is flame-dried or oven-dried, and the reaction is conducted under an inert atmosphere (N₂ or Ar). Ensure the reaction mixture reaches and maintains reflux (typically around 110 °C).
Product Loss During Workup The chlorinated product can be susceptible to hydrolysis back to the starting material under certain pH conditions during aqueous workup. Also, if the product has some solubility in the aqueous layer, it can be lost.Quench the reaction mixture very carefully by pouring it slowly onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) while keeping the temperature low. Extract the product promptly with a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Problem 2: Significant Formation of Impurities

The presence of multiple spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of side products.

Potential Cause Underlying Rationale Recommended Solution
Dark, Tarry Reaction Mixture This often indicates decomposition. Overheating the reaction with POCl₃ can lead to polymerization and the formation of complex, insoluble byproducts.Reduce the reaction temperature slightly or shorten the reaction time. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Using a high-boiling solvent like toluene or acetonitrile might help moderate the reaction temperature.
Presence of Starting Material Post-Reaction An incomplete reaction is a common source of impurity. This could be due to insufficient reagent, low temperature, or too short a reaction time.Increase the equivalents of POCl₃ (e.g., from 5 eq. to 10 eq.). Ensure the reaction is heated to reflux for an adequate period (2-4 hours is typical, but should be monitored by TLC).
Hydrolyzed Product A spot on the TLC corresponding to the starting material that appears after the workup indicates that the 4-chloro group has been hydrolyzed back to a 4-hydroxy group.Ensure the aqueous workup is performed quickly and at a low temperature. Avoid strongly acidic or basic conditions for prolonged periods. After extraction, dry the organic layer thoroughly with a drying agent like Na₂SO₄ or MgSO₄ before solvent evaporation.

Experimental Protocol: Chlorination of Ethyl 4-hydroxypyrrolo[2,1-f]triazine-6-carboxylate

This protocol is a representative procedure and may require optimization based on your specific substrate and scale.

Materials:

  • Ethyl 4-hydroxypyrrolo[2,1-f]triazine-6-carboxylate (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5-10 eq)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add Ethyl 4-hydroxypyrrolo[2,1-f]triazine-6-carboxylate (1.0 eq) to a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The reaction can be run neat in POCl₃ or with a co-solvent like acetonitrile.

  • Reaction: Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain this temperature. Monitor the reaction progress by TLC (e.g., 30% EtOAc in Hexanes). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and saturated NaHCO₃ solution. Very slowly and carefully, pour the reaction mixture onto the ice/NaHCO₃ mixture with vigorous stirring. Caution: This is a highly exothermic and gas-evolving quench. Perform in a well-ventilated fume hood.

  • Extraction: Once the quenching is complete and the pH of the aqueous layer is neutral or slightly basic (pH 7-8), transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM or EtOAc (3x).

  • Washing: Combine the organic layers and wash sequentially with water (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 40% EtOAc in Hexanes) to afford the pure Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate.

References

  • Kaur, J., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][3][6]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Wrobleski, S. T., et al. (2013). Synthesis and evaluation of carbamoylmethylene linked prodrugs of BMS-582949, a clinical p38α inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2013). Synthesis and evaluation of carbamoylmethylene linked prodrugs of BMS-582949, a clinical p38α inhibitor. Available at: [Link]

  • Reddy, B., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][3][6]triazine of Remdesivir. Organic Process Research & Development. Available at: [Link]

  • Wrobleski, S. T., et al. (2010). Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1][3][6]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2014). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][3][6]triazines. Available at: [Link]

  • Potemkin, V., et al. (2023). Bioactive Pyrrolo[2,1-f][1][3][6]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules. Available at: [Link]

  • ResearchGate. (2016). Synthesis of pyrrolo[2,1-f][1][3][6]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][3][6][7]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Available at: [Link]

  • ACS Publications. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][3][6]triazine of Remdesivir. Available at: [Link]

  • Zemanová, I., et al. (2017). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][3][6]triazine derivatives and their antibacterial activity. Arkivoc. Available at: [Link]

  • Google Patents. (2012). Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • Beilstein Journals. (2016). Synthesis of pyrrolo[2,1-f][1][3][6]triazin-4(3H)-ones. Available at: [Link]

Sources

Technical Support Center: Enhancing the Solubility of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility challenges with this compound. The following information is curated from established scientific principles and field-proven insights to ensure experimental success.

Introduction

Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate is a heterocyclic compound belonging to the pyrrolotriazine class.[1][2] Such compounds are of significant interest in medicinal chemistry and drug discovery.[2][3] However, like many complex organic molecules, it may exhibit poor aqueous solubility, which can be a significant hurdle for in vitro assays, formulation development, and achieving desired bioavailability.[4][5][6][7] This guide provides a structured approach to systematically improve its solubility.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for dissolving Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate?

A1: For initial stock solutions, it is advisable to start with common water-miscible organic solvents in which non-polar compounds tend to have higher solubility. These include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

It is crucial to prepare a high-concentration stock solution in one of these solvents, which can then be diluted into your aqueous experimental medium. Be mindful of the final solvent concentration in your assay, as high concentrations can have deleterious effects on biological systems.

Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic co-solvent is not high enough in the final aqueous solution to maintain the solubility of the compound.[8] Here are several troubleshooting strategies:

  • Decrease the Final Concentration: The simplest approach is to lower the final concentration of the compound in your aqueous medium.

  • Increase the Co-solvent Concentration: If your experimental system can tolerate it, increasing the percentage of the co-solvent in the final solution can maintain solubility.[9] However, always run a vehicle control to ensure the solvent itself is not causing any effects.

  • Use a Different Co-solvent: Some co-solvents are more effective at solubilizing specific compounds.[10] Experiment with the recommended list of solvents to find the most suitable one.

  • Employ a Surfactant: Low concentrations of a non-ionic surfactant, such as Tween® 80 or Polysorbate 80, can help to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.[11]

Q3: Can pH adjustment be used to improve the solubility of this compound?

A3: The effectiveness of pH adjustment depends on whether the compound is ionizable, meaning it has acidic or basic functional groups that can be protonated or deprotonated.[12][] The structure of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate contains nitrogen atoms within the triazine ring system which may be weakly basic.

To determine if pH can modulate solubility, a simple experiment can be performed:

  • Prepare a suspension of the compound in a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Equilibrate the samples (e.g., shaking for 24-48 hours at a controlled temperature).

  • Centrifuge or filter the samples to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

A significant increase in solubility at lower pH values would suggest the presence of a basic functional group.[14][15][16]

Q4: Are there more advanced techniques to enhance solubility for formulation development?

A4: Yes, for more significant solubility enhancement, especially for in vivo studies, several formulation strategies can be employed:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[17][18] They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[5][17][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[17]

  • Salt Formation: If the compound has an ionizable group, forming a salt can dramatically improve its solubility and dissolution rate.[20][21][22] This involves reacting the compound with an acid or a base to create a more soluble salt form.[21]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[4] Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).

  • Nanoparticle Formation: Reducing the particle size of the compound to the nanometer range can increase its surface area, leading to a faster dissolution rate and higher apparent solubility.[6] This can be achieved through techniques like high-pressure homogenization or milling.[9]

Troubleshooting Guides

Guide 1: Systematic Solvent Screening for Optimal Co-solvent Selection

This guide provides a systematic approach to identifying the most effective co-solvent system for your experiments.

Objective: To determine the solubility of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate in various binary solvent systems.

Materials:

  • Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Co-solvents: DMSO, Ethanol, Propylene Glycol, PEG 400

  • Analytical method for quantification (e.g., HPLC-UV)

Protocol:

  • Prepare a series of aqueous buffer solutions containing increasing percentages of each co-solvent (e.g., 0%, 1%, 2%, 5%, 10% v/v).

  • Add an excess amount of the compound to each solution.

  • Equilibrate the samples by shaking for 24 hours at a controlled temperature (e.g., 25°C or 37°C).

  • After equilibration, visually inspect for undissolved solid.

  • Filter the samples through a 0.22 µm filter to remove any undissolved compound.

  • Quantify the concentration of the dissolved compound in the filtrate.

Data Interpretation:

Co-solvent1% (v/v) Solubility (µg/mL)2% (v/v) Solubility (µg/mL)5% (v/v) Solubility (µg/mL)10% (v/v) Solubility (µg/mL)
DMSO
Ethanol
Propylene Glycol
PEG 400

This table should be filled with experimental data.

The data will reveal which co-solvent provides the greatest solubility enhancement at the lowest concentration.[23][24]

Workflow Diagram:

Caption: Systematic workflow for co-solvent screening.

Guide 2: Solubility Enhancement using Cyclodextrin Complexation

This guide details the preparation and evaluation of a cyclodextrin inclusion complex to improve aqueous solubility.

Objective: To increase the aqueous solubility of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate through complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or buffer of choice

  • Analytical method for quantification

Protocol:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).

  • Add an excess amount of the compound to each HP-β-CD solution.

  • Equilibrate the samples by shaking for 48-72 hours at a controlled temperature.

  • Filter the samples through a 0.22 µm filter.

  • Quantify the concentration of the dissolved compound in the filtrate.

Data Interpretation:

A phase solubility diagram is constructed by plotting the concentration of the dissolved compound against the concentration of HP-β-CD. A linear increase in solubility with increasing HP-β-CD concentration (an AL-type diagram) indicates the formation of a soluble 1:1 inclusion complex.

Logical Relationship Diagram:

G Compound Poorly Soluble Compound Complex Soluble Inclusion Complex Compound->Complex Encapsulation Cyclodextrin HP-β-CD (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex Water Aqueous Medium Complex->Water Dissolves

Caption: Formation of a soluble cyclodextrin inclusion complex.

Conclusion

Improving the solubility of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate is an achievable goal through systematic experimentation. By starting with simple co-solvent systems and progressing to more advanced formulation techniques like cyclodextrin complexation, researchers can overcome solubility limitations and advance their studies. It is imperative to consider the context of the experiment, as the acceptable methods for an in vitro assay will differ from those required for an in vivo formulation.

References

Technical Support Center: Purification of Substituted Pyrrolo[2,1-f]triazine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of substituted pyrrolo[2,1-f]triazine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of molecules. As a privileged scaffold in numerous biologically active compounds, including kinase inhibitors and antiviral agents like Remdesivir, achieving high purity of pyrrolo[2,1-f]triazine intermediates is critical for successful downstream applications and clinical development.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly Q&A format. The protocols and advice provided herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

I. Purification Workflow & Key Decision Points

The purification of substituted pyrrolo[2,1-f]triazine intermediates typically follows a logical progression from initial workup to final polishing. The choice of techniques depends heavily on the physical properties of the target compound and the nature of the impurities.

Purification Workflow General Purification Workflow for Pyrrolo[2,1-f]triazine Intermediates start Crude Reaction Mixture workup Aqueous Workup / Extraction (Removal of inorganic salts, water-soluble reagents) start->workup concentration Concentration in vacuo workup->concentration initial_purification Initial Purification Method Selection concentration->initial_purification recrystallization Recrystallization (For crystalline solids) initial_purification->recrystallization Crystalline solid? chromatography Column Chromatography (For oils, amorphous solids, or complex mixtures) initial_purification->chromatography Oil or complex mixture? purity_check1 Purity Assessment (TLC, LC-MS, NMR) recrystallization->purity_check1 purity_check2 Purity Assessment (TLC, LC-MS, NMR) chromatography->purity_check2 further_purification Further Purification Needed? purity_check1->further_purification purity_check2->further_purification final_product Pure Intermediate (>95% Purity) further_purification->final_product No prep_hplc Preparative HPLC (For challenging separations, e.g., isomers) further_purification->prep_hplc Yes purity_check3 Purity Assessment (TLC, LC-MS, NMR) prep_hplc->purity_check3 purity_check3->final_product

Caption: Decision workflow for purifying pyrrolo[2,1-f]triazine intermediates.

II. Troubleshooting Guide: Column Chromatography

Column chromatography is a cornerstone technique for purifying pyrrolo[2,1-f]triazine intermediates, especially for non-crystalline materials or when isomers are present.

Q1: My substituted pyrrolo[2,1-f]triazine is streaking badly on the silica gel TLC plate and column. What is the cause and how can I fix it?

A1: Streaking is a common issue with nitrogen-containing heterocycles like pyrrolo[2,1-f]triazines. The basic nitrogen atoms can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and tailing.

  • Causality: The lone pair of electrons on the nitrogen atoms forms strong hydrogen bonds with the acidic Si-OH groups of the stationary phase. This causes a portion of the molecules to "stick" to the silica and elute slowly, resulting in a streak rather than a compact band.

  • Solution: Add a Basic Modifier. To mitigate this, add a small amount of a basic modifier to your mobile phase.

    • Triethylamine (TEA): Typically, 0.1-1% (v/v) of triethylamine is added to the eluent. The TEA will preferentially bind to the acidic sites on the silica, effectively "masking" them from your product.

    • Ammonia: For very basic compounds, a solution of 7N ammonia in methanol can be used as a polar modifier in a dichloromethane mobile phase.

Q2: I'm struggling to find a suitable mobile phase for my polar substituted pyrrolo[2,1-f]triazine. It either stays at the baseline or shoots to the solvent front.

A2: Finding the right polarity for your mobile phase is key. The diverse range of possible substituents on the pyrrolo[2,1-f]triazine core means that polarity can vary significantly.

  • Systematic Approach to Solvent Selection:

    • Start with a standard solvent system: A good starting point for many N-heterocycles is a mixture of hexanes and ethyl acetate.

    • Increase polarity gradually: If your compound has a low Rf (retention factor) in this system, indicating it is too polar, switch to a more polar solvent system like dichloromethane (DCM) and methanol (MeOH). Begin with a low percentage of methanol (e.g., 1-2% MeOH in DCM) and gradually increase the concentration of the more polar solvent.

    • Aim for an Rf of ~0.3: For optimal separation in column chromatography, aim for an Rf value of approximately 0.3 for your target compound on the TLC plate.

Compound Polarity Recommended Starting Solvent System Notes
Non-polar Hexanes / Ethyl AcetateIncrease Ethyl Acetate for higher polarity.
Moderately Polar Dichloromethane / Ethyl Acetate
Polar Dichloromethane / MethanolStart with 1-5% Methanol. Add TEA if streaking occurs.
Very Polar Dichloromethane / Methanol / NH4OHFor highly basic and polar compounds.

Q3: My product seems to be decomposing on the silica gel column. How can I confirm this and what are the alternatives?

A3: Some substituted pyrrolo[2,1-f]triazines can be sensitive to the acidic nature of silica gel.

  • Confirmation of Decomposition:

    • 2D TLC: Spot your crude material on a TLC plate. Run the plate in a suitable solvent system. After drying, turn the plate 90 degrees and run it again in the same solvent system. If your compound is stable, the spot will move diagonally. If it decomposes, you will see new spots appearing along the second elution path.

  • Alternative Stationary Phases:

    • Alumina: Neutral or basic alumina can be an excellent alternative for acid-sensitive compounds.

    • Deactivated Silica: You can reduce the acidity of silica gel by pre-treating it. This can be done by preparing a slurry of the silica in the mobile phase containing 1% triethylamine before packing the column.

III. Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying crystalline solid intermediates, offering high purity in a single step.

Q1: My pyrrolo[2,1-f]triazine intermediate "oils out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solubility of the compound is too high in the chosen solvent, or when the solution is cooled too quickly.

  • Causality: The melting point of your compound (or a mixture of your compound and impurities) is lower than the temperature of the solution from which it is trying to crystallize.

  • Solutions:

    • Use a lower-boiling point solvent: This ensures the solution cools to a lower temperature before saturation is reached.

    • Add more solvent: This will lower the saturation point of the solution.

    • Slow cooling: Allow the solution to cool to room temperature slowly, then transfer it to an ice bath or refrigerator. Rapid cooling often leads to oiling or the formation of very small crystals that can trap impurities.

    • Seed the solution: Add a small, pure crystal of the desired compound to the cooled, saturated solution to induce crystallization.

    • Use a solvent/anti-solvent system: Dissolve your compound in a good solvent (in which it is very soluble) and then slowly add an "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy. Then, add a small amount of the good solvent to redissolve the solid and allow it to cool slowly.

Q2: I have very low recovery after recrystallization. How can I improve my yield?

A2: Low recovery is often due to using too much solvent or the compound having significant solubility in the cold solvent.

  • Solutions:

    • Minimize the amount of hot solvent: Use just enough hot solvent to fully dissolve the compound.

    • Ensure thorough cooling: Cool the solution in an ice bath for at least 30 minutes before filtering to maximize crystal formation.

    • Concentrate the mother liquor: The filtrate can be concentrated to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Choose a different solvent: The ideal recrystallization solvent will have high solubility for your compound at high temperatures and very low solubility at low temperatures.

Solvent Polarity Commonly Used For
EthanolPolar ProticGeneral purpose for moderately polar compounds.[3]
MethanolPolar ProticFor more polar compounds.
IsopropanolPolar ProticGood for compounds with intermediate polarity.
Ethyl AcetatePolar AproticLess polar than alcohols.
AcetonitrilePolar AproticGood for a range of polarities.
DioxanePolar AproticUsed for less polar compounds, often in combination with water.[4]
TolueneNon-polarFor non-polar compounds.
Heptane/HexaneNon-polarOften used as an anti-solvent.

IV. Frequently Asked Questions (FAQs)

Q1: My synthesis of a substituted pyrrole precursor involved a Wittig or Mitsunobu reaction, and now my crude product is contaminated with triphenylphosphine oxide (TPPO). How can I remove it?

A1: TPPO is a notoriously difficult impurity to remove by standard chromatography due to its polarity, which is often similar to that of heterocyclic products.

  • Method 1: Precipitation with Zinc Chloride. This is a highly effective method for removing TPPO from polar, functionalized molecules.

    • Protocol:

      • Dissolve the crude reaction mixture containing your product and TPPO in a polar solvent like ethanol or ethyl acetate.

      • Add a solution of zinc chloride (ZnCl₂) in ethanol (typically 1.5-2 equivalents relative to the TPPO).

      • Stir the mixture at room temperature. A white precipitate of the ZnCl₂(TPPO)₂ adduct will form.

      • Filter off the precipitate and wash the filter cake with a small amount of the cold solvent.

      • The filtrate, now free of TPPO, can be concentrated and further purified if necessary.

  • Method 2: Chromatography with Pentane/Ether. For less polar products, a simple filtration through a plug of silica gel can be effective.

    • Protocol:

      • Concentrate the crude reaction mixture.

      • Suspend the residue in a non-polar solvent like pentane or a pentane/diethyl ether mixture. TPPO is poorly soluble in these solvents.

      • Filter the suspension. The majority of the TPPO will be retained on the filter paper.

      • Alternatively, load the crude mixture onto a short plug of silica gel and elute with a non-polar solvent system (e.g., hexanes/ether). The less polar product will elute while the more polar TPPO remains at the top of the silica plug.

Q2: My reaction has produced a mixture of diastereomers or anomers of a substituted pyrrolo[2,1-f]triazine. How can these be separated?

A2: The separation of stereoisomers often requires more advanced techniques than standard column chromatography. This is a known challenge in the synthesis of complex molecules like Remdesivir, where mixtures of anomers are often formed.[5][6][7][8]

  • Preparative High-Performance Liquid Chromatography (Prep HPLC): This is the most common and effective method for separating diastereomers and anomers.

    • Stationary Phase: Reversed-phase columns (e.g., C18) are typically used.

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is common. Modifiers such as formic acid or trifluoroacetic acid (for acidic compounds) or ammonium hydroxide (for basic compounds) may be needed to improve peak shape.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): For separating enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are widely used and have shown success in separating a broad range of chiral molecules. The separation of the diastereomers of Remdesivir has been achieved using chiral HPLC.[8]

Isomer_Separation Decision Tree for Isomer Separation start Mixture of Isomers type Type of Isomers? start->type diastereomers Diastereomers / Anomers type->diastereomers Diastereomers enantiomers Enantiomers type->enantiomers Enantiomers chrom_diastereomers Attempt Flash Chromatography (May work if polarity difference is sufficient) diastereomers->chrom_diastereomers chiral_hplc Chiral HPLC (Polysaccharide-based CSP) enantiomers->chiral_hplc success Separation Successful? chrom_diastereomers->success hplc Preparative HPLC (Reversed-Phase C18) isolated Isolated Isomers hplc->isolated chiral_hplc->isolated success->hplc No success->isolated Yes

Caption: Strategy for separating stereoisomers of pyrrolo[2,1-f]triazines.

Q3: How can I effectively monitor the progress of my column chromatography and assess the purity of my fractions?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose.

  • Procedure:

    • Collect fractions from your column.

    • Spot each fraction (or every few fractions) onto a TLC plate, along with a spot of your starting crude material and a co-spot (crude material and fraction in the same spot).

    • Develop the plate in the same solvent system used for the column chromatography.

    • Visualize the spots. UV light (254 nm) is often effective for aromatic heterocycles. Stains like potassium permanganate or iodine can also be used.

    • Combine the fractions that contain only your pure product.

  • Purity Confirmation: After combining fractions and removing the solvent, confirm the purity of your product using analytical techniques such as:

    • LC-MS: To confirm the mass of the compound and assess purity.

    • ¹H NMR: To confirm the structure and identify any remaining impurities.

V. References

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][5][7][9]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie - Chemical Monthly, 152(7), 831–851. [Link]

  • Carreño, A., & Perillo, I. A. (2021). Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega, 6(30), 19346–19363. [Link]

  • Carreño, A., & Perillo, I. A. (2021). Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. CONICET Digital. [Link]

  • Foreal BioTech. (2020). Synthesis of Remdesivir. [Link]

  • VanLang, C. (2020). How is Remdesivir synthesized? Quora. [Link]

  • Shi, Y., et al. (2018). Exploration of novel pyrrolo[2,1-f][5][7][9]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 814-831. [Link]

  • Wittman, M. D., et al. (2009). Discovery of a 2,4-disubstituted pyrrolo[1,2-f][5][7][9]triazine inhibitor (BMS-754807) of insulin-like growth factor receptor (IGF-1R) kinase in clinical development. Journal of Medicinal Chemistry, 52(23), 7360-7363. [Link]

  • Hunt, J. T., et al. (2009). Identification of pyrrolo[2,1-f][5][7][9]triazine-based inhibitors of Met kinase. Bioorganic & Medicinal Chemistry Letters, 19(21), 6174-6178. [Link]

  • Son, J. H., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][5][7][9]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][6][7][9]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780–1787. [Link]

  • Gaware, R. S., et al. (2020). Synthetic strategies for pyrrolo[2,1-f][5][7][9]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 56(12), 1517-1522. [Link]

  • Batesky, D. C., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 10594–10599. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Charushin, V. N., et al. (2023). Bioactive Pyrrolo[2,1-f][5][7][9]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7681. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Biological activity and mass spectra investigation of synthesized 1, 2, 4- triazine derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 356-364. [Link]

  • Wieczorkiewicz, P. A., et al. (2021). Energetic and Geometric Characteristics of the Substituents: Part 2: The Case of NO2, Cl, and NH2 Groups in Their Mono-Substituted Derivatives of Simple Nitrogen Heterocycles. Molecules, 26(21), 6543. [Link]

  • Zhang, L., et al. (2022). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. Catalysts, 12(1), 85. [Link]

  • Gaware, R. S., et al. (2020). Synthetic strategies for pyrrolo[2,1-f][5][7][9]triazine: the parent moiety of antiviral drug remdesivir. PubMed. [Link]

  • Son, J. H., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][5][7][9]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][6][7][9]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. ResearchGate. [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][5][7][9]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie - Chemical Monthly, 152(7), 831-851. [Link]

  • Ott, G. R., et al. (2012). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][5][7][9]triazines. ResearchGate. [Link]

  • Shi, Y., et al. (2018). Exploration of novel pyrrolo[2,1-f][5][7][9]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. PubMed. [Link]

  • Wittman, M. D., et al. (2009). Discovery of a 2,4-disubstituted pyrrolo[1,2-f][5][7][9]triazine inhibitor (BMS-754807) of insulin-like growth factor receptor (IGF-1R) kinase in clinical development. PubMed. [Link]

  • Hunt, J. T., et al. (2009). Identification of pyrrolo[2,1-f][5][7][9]triazine-based inhibitors of Met kinase. PubMed. [Link]

Sources

Technical Support Center: Synthesis of Pyrrolo[2,1-f]triazine Cores

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolo[2,1-f]triazine cores. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic scaffold, which is central to a number of kinase inhibitors and antiviral agents, including Remdesivir.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and side reactions encountered during your synthetic campaigns.

Introduction: The Pyrrolo[2,1-f]triazine Scaffold

The pyrrolo[2,1-f]triazine core is a privileged heterocyclic system due to its structural resemblance to purine nucleosides, making it a valuable scaffold in medicinal chemistry.[2] Its synthesis, however, is not without challenges. The electron-rich nature of the pyrrole ring and the reactivity of the various intermediates can lead to a number of side reactions, resulting in low yields, difficult purification, and unexpected byproducts. This guide will walk you through some of the most common issues, providing mechanistic explanations and practical solutions to help you optimize your synthetic routes.

Troubleshooting Guide & FAQs

Section 1: Issues in the Preparation of Pyrrole Precursors

A common starting point for the synthesis of the pyrrolo[2,1-f]triazine core is a functionalized pyrrole. The following are some of the issues that can arise during the preparation of these key intermediates.

FAQ 1: I am observing a significant amount of a dark, insoluble material during the Vilsmeier-Haack formylation of my pyrrole. What is it and how can I prevent it?

Answer:

The dark, insoluble material you are observing is likely a polypyrrole byproduct. Pyrroles are known to be sensitive to acidic conditions and can readily polymerize, especially in the presence of strong acids, which are often used in Vilsmeier-Haack reactions.[3][4]

Causality and Mechanism:

The Vilsmeier-Haack reaction involves the use of a phosphorus oxychloride/DMF reagent, which generates an electrophilic iminium species. While the intended reaction is the formylation of the pyrrole ring, the acidic nature of the reaction mixture can also protonate the pyrrole. This protonated pyrrole is highly activated towards electrophilic attack by another pyrrole molecule, initiating a polymerization cascade.

Troubleshooting and Prevention:

  • Temperature Control: Maintain a low reaction temperature (typically 0 °C or below) to minimize the rate of polymerization.

  • Slow Addition of Reagents: Add the Vilsmeier reagent dropwise to the solution of the pyrrole to avoid localized high concentrations of acid.

  • Use of a Milder Formylating Agent: If polymerization remains a significant issue, consider alternative, less acidic formylating agents.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can also contribute to the formation of colored impurities.

FAQ 2: My Vilsmeier-Haack formylation is giving me a mixture of 2- and 3-formylated pyrroles. How can I improve the regioselectivity?

Answer:

The regioselectivity of the Vilsmeier-Haack formylation on pyrroles is influenced by both steric and electronic factors. While the 2-position is generally more electron-rich and thus more reactive towards electrophilic substitution, bulky substituents on the pyrrole nitrogen can direct formylation to the 3-position.[5][6]

Causality and Mechanism:

The Vilsmeier reagent is a relatively bulky electrophile. If the nitrogen of the pyrrole is substituted with a large group, steric hindrance can disfavor attack at the adjacent 2-position, leading to increased formation of the 3-formylated product.

Troubleshooting and Prevention:

  • Choice of N-substituent: If possible, choose a smaller N-substituent to favor formylation at the 2-position. If a large N-substituent is required for subsequent steps, consider introducing it after the formylation.

  • Reaction Conditions: In some cases, modifying the reaction solvent or temperature can influence the regioselectivity. It is recommended to perform a small-scale screen of conditions to find the optimal parameters for your specific substrate.

FAQ 3: During the cyanation of my pyrrole-2-carboxaldehyde to form pyrrole-2-carbonitrile, I am getting a significant amount of pyrrole-2-carboxamide as a byproduct. What is causing this?

Answer:

The formation of pyrrole-2-carboxamide as a byproduct during the cyanation of pyrrole-2-carboxaldehyde is likely due to the hydrolysis of an intermediate species, particularly if the reaction is performed under acidic conditions in the presence of water.[7]

Causality and Mechanism:

Many cyanation procedures for aldehydes involve the formation of an oxime intermediate, which is then dehydrated to the nitrile. If water is present in the reaction mixture, the oxime or the nitrile itself can be hydrolyzed to the corresponding amide under acidic or basic conditions.

Troubleshooting and Prevention:

  • Anhydrous Conditions: Ensure that all reagents and solvents are strictly anhydrous. Dry your solvents using appropriate methods and handle hygroscopic reagents in a glovebox or under an inert atmosphere.

  • Control of pH: If the reaction is performed under acidic conditions, ensure that the workup procedure quickly neutralizes the acid to prevent prolonged exposure of the product to hydrolytic conditions.

  • Choice of Cyanating Reagent: Some cyanating reagents are more prone to generating water as a byproduct. Consider using a reagent that minimizes water formation. For example, the use of trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid is a common method for the direct conversion of aldehydes to nitriles under anhydrous conditions.[8]

Section 2: Issues in the Cyclization to the Pyrrolo[2,1-f]triazine Core

The formation of the triazine ring is the key step in the synthesis of the pyrrolo[2,1-f]triazine core. This step can be fraught with challenges, including low yields, the formation of isomeric byproducts, and difficulties in purification.

FAQ 4: My cyclization of N-aminopyrrole with formamidine acetate is giving a very low yield of the desired pyrrolo[2,1-f]triazin-4-amine. What are the potential side reactions?

Answer:

Low yields in the cyclization of N-aminopyrroles with formamidine acetate can be due to a number of factors, including the instability of the N-aminopyrrole starting material and competing side reactions.

Causality and Mechanism:

N-aminopyrroles can be unstable, particularly if they are not handled carefully. They can be prone to oxidation and decomposition. Additionally, the cyclization reaction itself can have competing pathways. For example, if the N-aminopyrrole has other reactive functional groups, these may react with the formamidine acetate.

Troubleshooting and Prevention:

  • Freshly Prepared N-aminopyrrole: Use freshly prepared and purified N-aminopyrrole for the cyclization reaction. Avoid prolonged storage.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere to prevent oxidation of the N-aminopyrrole.

  • Optimization of Reaction Conditions: The temperature and reaction time can be critical. A screen of conditions may be necessary to find the optimal balance between the rate of the desired cyclization and the rate of decomposition of the starting material. High temperatures can sometimes lead to decomposition.[9]

  • Purity of Reagents: Ensure that the formamidine acetate is of high purity. Impurities can interfere with the reaction.

FAQ 5: I am attempting an intramolecular aza-Wittig reaction to form the pyrrolo[2,1-f]triazine core, but the reaction is not proceeding as expected and I am having difficulty removing the triphenylphosphine oxide byproduct. What can I do?

Answer:

The aza-Wittig reaction is a powerful tool for the formation of C=N bonds and is often used in the synthesis of nitrogen-containing heterocycles.[10] However, like the standard Wittig reaction, it generates a stoichiometric amount of triphenylphosphine oxide, which can be challenging to remove from the reaction mixture.[11][12] If the reaction is not proceeding, it could be due to the stability of the iminophosphorane intermediate or steric hindrance.

Causality and Mechanism:

The aza-Wittig reaction proceeds through the formation of an iminophosphorane (a P=N ylide) from an azide and triphenylphosphine (the Staudinger reaction), which then reacts with a carbonyl group to form an imine and triphenylphosphine oxide.[13] If the carbonyl group is sterically hindered or electronically deactivated, the reaction may be slow or not occur at all.

Troubleshooting and Prevention:

  • Reaction Conditions: The intramolecular aza-Wittig reaction is often performed at elevated temperatures. Ensure that the temperature is sufficient for the reaction to proceed, but not so high as to cause decomposition of the starting materials or products.

  • Alternative Phosphines: While triphenylphosphine is commonly used, other phosphines with different electronic and steric properties can be employed. For example, tri-n-butylphosphine is sometimes used.

  • Purification: The removal of triphenylphosphine oxide can be facilitated by:

    • Chromatography: While often effective, it can be tedious on a large scale.

    • Precipitation: In some cases, triphenylphosphine oxide can be precipitated from the reaction mixture by the addition of a non-polar solvent like hexane.

    • Use of a Catalytic Aza-Wittig Reaction: There are catalytic versions of the aza-Wittig reaction that use a substoichiometric amount of a phosphine catalyst, which is regenerated in situ.[12] This can significantly reduce the amount of phosphine oxide byproduct.

FAQ 6: My 1,3-dipolar cycloaddition reaction to form the pyrrolo[2,1-f]triazine core is giving a mixture of regioisomers. How can I control the regioselectivity?

Answer:

The regioselectivity of 1,3-dipolar cycloaddition reactions is governed by the electronic and steric properties of both the dipole and the dipolarophile. In the synthesis of pyrrolo[2,1-f]triazines via this method, controlling the regioselectivity is crucial for obtaining the desired isomer.

Causality and Mechanism:

The formation of a single regioisomer is favored when there is a significant difference in the energies of the transition states leading to the possible products.[14] This can be influenced by the substituents on both the triazinium ylide (the dipole) and the dipolarophile.

Troubleshooting and Prevention:

  • Choice of Dipolarophile: The electronic nature of the dipolarophile can have a significant impact on the regioselectivity. The use of electron-poor dipolarophiles can enhance the regioselectivity of the reaction.[14]

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states and thus the regioselectivity. A screen of solvents may be beneficial.

  • Temperature: The reaction temperature can also affect the regioselectivity. Lower temperatures generally favor the thermodynamically more stable product.

  • Computational Modeling: Density functional theory (DFT) calculations can be a powerful tool for predicting the regioselectivity of 1,3-dipolar cycloaddition reactions and can help guide the choice of substrates and reaction conditions.[14]

Data Summary and Experimental Protocols

Table 1: Troubleshooting Summary for Common Side Reactions
IssuePotential CauseSuggested Solutions
Polymerization during Vilsmeier-Haack Acid-catalyzed polymerization of pyrrole.Maintain low temperature, slow addition of reagents, consider milder formylating agents.
Poor Regioselectivity in Formylation Steric hindrance from N-substituent.Use a smaller N-substituent, optimize reaction conditions.
Amide Byproduct in Cyanation Hydrolysis of oxime or nitrile intermediate.Use anhydrous conditions, control pH during workup, choose appropriate cyanating reagent.
Low Yield in Triazine Formation Instability of N-aminopyrrole.Use freshly prepared starting material, inert atmosphere, optimize reaction conditions.
Difficulty with Aza-Wittig Reaction Inefficient reaction, difficult purification.Optimize temperature, consider alternative phosphines, use precipitation or catalytic methods for byproduct removal.
Mixture of Regioisomers in Cycloaddition Lack of selectivity in the reaction pathway.Choose appropriate dipolarophile, screen solvents and temperature, consider computational modeling.
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of a Pyrrole

WARNING: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride is corrosive and reacts violently with water.

  • To a stirred solution of anhydrous N,N-dimethylformamide (DMF) (3.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add phosphorus oxychloride (1.1 equiv.) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • In a separate flask, dissolve the pyrrole substrate (1.0 equiv.) in anhydrous DCM.

  • Add the solution of the pyrrole to the Vilsmeier reagent dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

Diagram 1: Vilsmeier-Haack Formylation and a Common Side Reaction

Vilsmeier_Haack Pyrrole Pyrrole Substrate Iminium_Intermediate Iminium Salt Intermediate Pyrrole->Iminium_Intermediate Electrophilic Attack Side_Product Polypyrrole (Side Product) Pyrrole->Side_Product Acid-Catalyzed Polymerization Vilsmeier_Reagent Vilsmeier Reagent (POCl₃/DMF) Desired_Product 2-Formylpyrrole (Desired Product) Iminium_Intermediate->Desired_Product Hydrolysis Acidic_Conditions Acidic Conditions Acidic_Conditions->Pyrrole Acidic_Conditions->Side_Product

Caption: Vilsmeier-Haack formylation pathway and the competing acid-catalyzed polymerization of pyrrole.

Diagram 2: Troubleshooting Logic for Low Yield in Triazine Formation

Troubleshooting_Triazine Start Low Yield of Pyrrolo[2,1-f]triazine Check_SM Check Purity and Stability of N-aminopyrrole Start->Check_SM Check_Reagents Check Purity of Formamidine Acetate Start->Check_Reagents Use_Fresh Use Freshly Prepared N-aminopyrrole Check_SM->Use_Fresh Impure or Degraded Optimize_Conditions Optimize Reaction Conditions (T, time) Check_SM->Optimize_Conditions Pure and Stable Inert_Atmosphere Run Reaction Under Inert Atmosphere Use_Fresh->Inert_Atmosphere Success Improved Yield Use_Fresh->Success Inert_Atmosphere->Success Optimize_Conditions->Success Check_Reagents->Optimize_Conditions Pure Purify_Reagent Purify or Use a New Batch of Reagent Check_Reagents->Purify_Reagent Impure Purify_Reagent->Success

Caption: Decision tree for troubleshooting low yields in the formation of the pyrrolo[2,1-f]triazine core.

References

  • Aza-Wittig reaction. Wikipedia. [Link]

  • Zhang, S., et al. (2018). Acid-catalyzed Dimerization Reaction of Pyrroles to Synthesize Hexaaryl-4,8-dihydropyrrolo[2,3-f]indoles. Chemical Research in Chinese Universities, 34(4), 559-563. [Link]

  • Marsden, S. P., & O'Brien, P. (2015). Catalytic Wittig and aza-Wittig reactions. Beilstein Journal of Organic Chemistry, 11, 257-267. [Link]

  • Nair, V., et al. (2006). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. ACS Omega, 1(4), 577-584. [Link]

  • Aza-Wittig Reaction. Chem-Station Int. Ed. (2015). [Link]

  • Reaction of 2-chloropyrrole with Vilsmeier–Haack reagent. ResearchGate. [Link]

  • Kaur, P., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][11][15][16]triazine: the parent moiety of antiviral drug remdesivir. Molecular Diversity, 25(3), 1831-1850. [Link]

  • Dražil, Z., et al. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides. The Journal of Organic Chemistry, 87(13), 8477-8486. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • Hawkins, S. J., & Ratcliffe, N. M. (2000). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Journal of Materials Chemistry, 10(9), 2057-2062. [Link]

  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][11][15][16]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][11][12][16]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780-1787. [Link]

  • Vieira, T., et al. (2020). Continuous Flow Process for Remdesivir Synthesis. ChemistryViews. [Link]

  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][11][15][16]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][11][12][16]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780-1787. [Link]

  • Molina, P., et al. (1990). Vinyl azides in heterocyclic synthesis. Part 6. Synthesis of isoquinolines by intramolecular aza-Wittig reaction. Journal of the Chemical Society, Perkin Transactions 1, 199-204. [Link]

  • Pyrrole polymerization. Química Organica.org. [Link]

  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][11][15][16]triazines. ResearchGate. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]

  • Senger, J., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2280-2292. [Link]

  • A Mini Review on Discovery and Synthesis of Remdesivir as an Effective and Promising Drug against COVID-19. NIH. (2021). [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Synthesis of pyrrolo[2,1-f][11][15][16]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][11][12][16]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. ResearchGate. [Link]

  • A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. Organic Chemistry Portal. [Link]

  • Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ResearchGate. [Link]

  • Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole Studies. Part XV. Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. Journal of the Chemical Society C: Organic, 2563-2566. [Link]

  • Pictet‐Spengler‐type reaction of 2‐(pyrrol‐1‐yl) anilines and aldehydes... ResearchGate. [Link]

  • Vari, S., & D'Acquarica, I. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(1), 73. [Link]

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. NIH. (2021). [Link]

  • Roy, S., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][11][15][16]triazine of Remdesivir. Organic Process Research & Development, 26(1), 98-106. [Link]

  • Cox, E. D., et al. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. [Link]

  • Polypyrrole-based conducting polymers and interactions with biological tissues. NIH. [Link]

  • New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. ResearchGate. [Link]

  • Synthesis and SAR of pyrrolotriazine-4-one based Eg5 inhibitors. PubMed. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • N-Amino pyridinium salts in organic synthesis. RSC Publishing. [Link]

  • Synthesis and transformations of pyrrolo[1,2-a][11][12][13]-triazines. ResearchGate. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. PubMed. [Link]

  • Roy, S., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][11][15][16]triazine of Remdesivir. Organic Process Research & Development, 26(1), 98-106. [Link]

  • Polypyrrole Derivatives: Preparation, Properties and Application. MDPI. [Link]

  • Pyrrolo[2,1-f][11][15][16]triazine: a promising fused heterocycle to target kinases in cancer therapy. SpringerLink. [Link]

  • One-pot synthesis of pyrrole-2-carboxylates and -carboxamides via an electrocyclization/oxidation sequence. PubMed. [Link]

  • N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. MDPI. [Link]

  • Short and Modular Synthesis of Substituted 2-Aminopyrroles. NIH. [Link]

Sources

Technical Support Center: A Guide to the Scale-Up Synthesis of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the scale-up synthesis of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to support your chemical synthesis endeavors. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical insights to ensure scientific integrity and successful outcomes in your laboratory.

Introduction to the Synthesis

The synthesis of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially during scale-up. The overall synthetic pathway can be broken down into four key stages:

  • Pyrrole Formation: Construction of the core pyrrole ring system.

  • N-Amination: Introduction of a nitrogen atom at the N-1 position of the pyrrole ring.

  • Cyclization: Formation of the triazinone ring to create the bicyclic pyrrolotriazinone scaffold.

  • Chlorination: Conversion of the 4-oxo group to the final 4-chloro product.

This guide will delve into the specifics of each stage, providing detailed protocols and addressing potential challenges you may encounter.

Visualizing the Workflow

Synthesis_Workflow start Starting Materials pyrrole Step 1: Pyrrole Synthesis (e.g., Knorr Synthesis) start->pyrrole amination Step 2: N-Amination pyrrole->amination Diethyl 1H-pyrrole- 2,4-dicarboxylate cyclization Step 3: Cyclization to Pyrrolotriazinone amination->cyclization Diethyl 1-amino-1H-pyrrole- 2,4-dicarboxylate chlorination Step 4: Chlorination cyclization->chlorination Ethyl 4-hydroxypyrrolo[2,1-f]triazine- 6-carboxylate product Ethyl 4-chloropyrrolo[2,1-f]triazine- 6-carboxylate chlorination->product

Caption: A high-level overview of the four main stages in the synthesis of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate.

Troubleshooting Guide and FAQs

This section is structured in a question-and-answer format to directly address specific issues you might face during your experiments.

Part 1: Pyrrole Synthesis (e.g., Knorr Pyrrole Synthesis)

The Knorr pyrrole synthesis and related methods like the Paal-Knorr synthesis are foundational for constructing the initial pyrrole ring.[1][2]

Q1: My Knorr pyrrole synthesis is giving a low yield. What are the likely causes and how can I improve it?

A1: Low yields in the Knorr synthesis can often be attributed to several factors:

  • Purity of Starting Materials: Impurities in your 1,4-dicarbonyl compound or the amine can lead to side reactions. It is highly recommended to use purified starting materials.[3]

  • Reaction Conditions: The reaction is sensitive to pH. Strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[2] Maintaining neutral or weakly acidic conditions is crucial. The use of a weak acid like acetic acid can catalyze the reaction effectively.[2][3]

  • Temperature Control: The initial nitrosation step in some variations of the Knorr synthesis is exothermic and requires careful temperature control (typically between 5-7°C) to prevent side reactions.[4] However, some modern procedures suggest that the reaction is more robust to temperature fluctuations than traditionally thought.[1]

  • In-situ Formation of the α-amino-ketone: Since α-amino-ketones are prone to self-condensation, they are typically prepared in situ from the corresponding oxime.[1] Incomplete reduction of the oxime to the amine will result in a lower yield.

Troubleshooting Steps:

  • Verify Starting Material Purity: Use freshly distilled or recrystallized 1,4-dicarbonyl compounds.

  • Optimize pH: If using a catalyst, ensure it is a weak acid. Monitor the pH of the reaction mixture if possible.

  • Control Temperature: During exothermic steps, use an ice bath and add reagents slowly to maintain the desired temperature range.

  • Ensure Complete Reduction of the Oxime: Use a sufficient amount of reducing agent (e.g., zinc dust) and allow adequate reaction time for the reduction step.

Q2: I am observing the formation of a furan byproduct. How can I minimize this?

A2: Furan formation is a common side reaction in Paal-Knorr type syntheses, especially under strongly acidic conditions.[2] To minimize furan formation, ensure that the reaction is not overly acidic. If you are using an acid catalyst, consider reducing the amount or switching to a weaker acid. Maintaining a pH above 3 is generally recommended to favor pyrrole formation.[3]

Part 2: N-Amination of the Pyrrole Ring

This step is critical for introducing the second nitrogen atom required for the triazine ring. Common aminating agents include monochloramine (NH₂Cl) and hydroxylamine-O-sulfonic acid (HOSA).[5][6][7]

Q1: I am struggling with the N-amination step. Which aminating agent is better for scale-up, and what are the safety considerations?

A1: Monochloramine (NH₂Cl) is often considered an excellent reagent for the N-amination of pyrroles and indoles, with isolated yields reported to be as high as 97%.[5][8] For scale-up, it can be prepared from inexpensive precursors.[5] However, monochloramine is a hazardous substance and must be handled with care.

Safety and Handling of N-Aminating Agents:

ReagentKey HazardsHandling Precautions
Monochloramine (NH₂Cl) Toxic, potentially explosive, especially in concentrated form.Prepare in situ when possible. Use in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Hydroxylamine-O-sulfonic acid (HOSA) Corrosive, can decompose exothermically.Store in a cool, dry place. Avoid contact with combustible materials. Handle with appropriate PPE.

Q2: My N-amination reaction is incomplete. What can I do to drive it to completion?

A2: Incomplete N-amination can be due to several factors:

  • Base Strength: The choice and amount of base are critical. For N-amination with monochloramine, a strong base like sodium hydride is often used to deprotonate the pyrrole, making it more nucleophilic.[8]

  • Reaction Temperature: The reaction may require cooling to control exotherms, but too low a temperature can slow down the reaction rate. Careful temperature optimization is necessary.

  • Purity of the Aminating Agent: Ensure that the aminating agent is of high purity and has not degraded.

Troubleshooting Steps:

  • Optimize the Base: Experiment with different bases and stoichiometries to find the optimal conditions for your specific substrate.

  • Monitor the Reaction: Use techniques like TLC or LC-MS to monitor the progress of the reaction and determine the optimal reaction time.

  • Use Freshly Prepared Reagents: If preparing monochloramine in situ, ensure the precursors are of high quality.

Part 3: Cyclization to the Pyrrolotriazinone

This step involves the formation of the six-membered triazinone ring.

Q1: The cyclization to the pyrrolotriazinone is not proceeding as expected. What are the common issues?

A1: Challenges in the cyclization step can include:

  • Incomplete Reaction: The reaction may require elevated temperatures and prolonged reaction times to go to completion.[3]

  • Side Reactions: The formation of side products can occur, especially at high temperatures.

  • Choice of Reagents: The cyclization can be effected with various reagents, such as formamidine acetate.[9][10] The choice of reagent and solvent can significantly impact the reaction outcome.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent to find the optimal conditions.

  • Select the Appropriate Reagent: If one cyclizing agent is not effective, consider trying alternatives.

  • Purification of the Intermediate: Ensure that the N-aminated pyrrole from the previous step is sufficiently pure, as impurities can interfere with the cyclization.

Part 4: Chlorination of the Pyrrolotriazinone

The final step involves the conversion of the 4-oxo group to a 4-chloro group, typically using phosphorus oxychloride (POCl₃).[10][11][12]

Q1: The chlorination with POCl₃ is messy and gives a low yield. How can I improve this reaction?

A1: Chlorination with POCl₃ can be a challenging reaction to control. Common issues include:

  • Incomplete Reaction: Insufficient POCl₃ or inadequate heating can lead to incomplete conversion.

  • Formation of Byproducts: POCl₃ is a strong dehydrating and chlorinating agent and can cause side reactions if not used carefully.

  • Difficult Work-up: Quenching excess POCl₃ is highly exothermic and can be hazardous if not done correctly.[13][14] The work-up can also be complicated by the formation of phosphorus-containing byproducts that are difficult to remove.

Troubleshooting and Safety for POCl₃ Reactions:

POCl3_Troubleshooting start Low Yield in Chlorination check_reagents Ensure anhydrous conditions and pure starting material start->check_reagents check_temp Optimize reaction temperature and time start->check_temp check_stoich Use sufficient excess of POCl3 start->check_stoich workup Improve Work-up Procedure start->workup quenching Slowly add reaction mixture to ice/water or a basic solution (Reverse Quench) workup->quenching purification Use appropriate chromatography or recrystallization to remove phosphorus byproducts workup->purification

Caption: A decision tree for troubleshooting common issues in POCl₃ chlorination reactions.

Q2: What is the safest and most effective way to quench a large-scale POCl₃ reaction?

A2: The quenching of POCl₃ is a critical step that must be performed with extreme caution. The recommended procedure for a safe quench is a "reverse quench."[13][14]

Recommended Quenching Protocol:

  • Prepare a Quenching Solution: In a separate, appropriately sized vessel, prepare a large volume of crushed ice and water, or an ice-cold aqueous solution of a base like sodium bicarbonate or sodium hydroxide.

  • Cool the Reaction Mixture: Cool the reaction mixture containing the excess POCl₃ in an ice bath.

  • Slow Addition: Slowly and carefully add the cooled reaction mixture to the vigorously stirred quenching solution.

  • Monitor Temperature: Monitor the temperature of the quenching mixture and maintain it at a low temperature by adding more ice if necessary.

  • Neutralization: After the addition is complete, continue stirring until all the ice has melted and any gas evolution has ceased. If an acidic work-up is not required, neutralize the mixture with a base.

This reverse quench method ensures that the POCl₃ is always the limiting reagent in the quenching vessel, which helps to control the exotherm.[13]

Q3: How can I remove phosphorus-containing impurities from my final product?

A3: Phosphorus byproducts can be difficult to remove. Here are some strategies:

  • Aqueous Washes: Thoroughly wash the organic layer with water and then a saturated sodium bicarbonate solution to remove acidic phosphorus species.

  • Filtration: In some cases, insoluble phosphorus byproducts can be removed by filtration.

  • Chromatography: Column chromatography on silica gel is often effective for removing polar phosphorus impurities.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

Detailed Experimental Protocols

The following protocols are provided as a general guide and may require optimization for your specific setup and scale.

Protocol 1: Synthesis of Diethyl 1H-pyrrole-2,4-dicarboxylate (Illustrative Knorr Synthesis)

This protocol is adapted from the principles of the Knorr pyrrole synthesis.[1]

  • In a reaction vessel equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve ethyl acetoacetate (2 equivalents) in glacial acetic acid.

  • Cool the solution to 5-10°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1 equivalent) in water, maintaining the temperature below 10°C.

  • After the addition is complete, stir the mixture for an additional hour at low temperature, then allow it to warm to room temperature.

  • In a separate vessel, prepare a slurry of zinc dust (2-3 equivalents) in glacial acetic acid.

  • Slowly add the oxime solution from the first step to the zinc slurry with vigorous stirring. The reaction is exothermic and may require external cooling to maintain a controlled temperature.

  • After the addition is complete, heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and pour it into a large volume of water to precipitate the product.

  • Collect the crude product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: N-Amination of Diethyl 1H-pyrrole-2,4-dicarboxylate

This protocol uses monochloramine as the aminating agent.[5]

  • In a dry reaction vessel under an inert atmosphere, suspend sodium hydride (1.1-1.2 equivalents) in a suitable anhydrous solvent (e.g., THF or DMF).

  • Cool the suspension to 0°C and slowly add a solution of Diethyl 1H-pyrrole-2,4-dicarboxylate (1 equivalent) in the same anhydrous solvent.

  • Stir the mixture at 0°C for 30-60 minutes.

  • In a separate vessel, prepare a solution of monochloramine in an appropriate solvent (e.g., diethyl ether). (Caution: Handle with care in a fume hood).

  • Slowly add the monochloramine solution to the pyrrole anion solution at 0°C.

  • Monitor the reaction by TLC or LC-MS. Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product may be used directly in the next step or purified by column chromatography if necessary.

Protocol 3: Cyclization to Ethyl 4-hydroxypyrrolo[2,1-f]triazine-6-carboxylate
  • Dissolve the crude Diethyl 1-amino-1H-pyrrole-2,4-dicarboxylate (1 equivalent) in a high-boiling point solvent such as DMF or diphenyl ether.

  • Add formamidine acetate (2-3 equivalents).

  • Heat the reaction mixture to 140-160°C and stir for several hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization.

Protocol 4: Chlorination to Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate
  • In a reaction vessel equipped with a reflux condenser and a drying tube, add Ethyl 4-hydroxypyrrolo[2,1-f]triazine-6-carboxylate (1 equivalent) and phosphorus oxychloride (5-10 equivalents).

  • Heat the mixture to reflux (around 110°C) and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly, pour the reaction mixture into a vigorously stirred mixture of crushed ice and water (reverse quench).

  • Neutralize the aqueous mixture with a solid base such as sodium bicarbonate or a saturated aqueous solution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Summary of Key Process Parameters

StepKey ReagentsTypical SolventsTemperature Range (°C)Potential Challenges
1. Pyrrole Synthesis Ethyl acetoacetate, NaNO₂, ZnAcetic acid5-110Low yield, furan byproduct formation
2. N-Amination Diethyl 1H-pyrrole-2,4-dicarboxylate, NH₂Cl or HOSA, NaHTHF, DMF0-25Incomplete reaction, handling of hazardous reagents
3. Cyclization Diethyl 1-amino-1H-pyrrole-2,4-dicarboxylate, Formamidine acetateDMF, Diphenyl ether140-160Incomplete cyclization, side reactions at high temp.
4. Chlorination Ethyl 4-hydroxypyrrolo[2,1-f]triazine-6-carboxylate, POCl₃Neat POCl₃100-115Hazardous work-up, phosphorus byproduct removal

Final Thoughts

The successful scale-up synthesis of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate hinges on a thorough understanding of the reaction mechanisms and careful control over process parameters. This guide provides a framework for addressing common challenges, but it is essential to perform initial small-scale optimization experiments before proceeding to a larger scale. Always prioritize safety, especially when handling hazardous reagents like monochloramine and phosphorus oxychloride. We hope this technical support center serves as a valuable resource in your research and development efforts.

References

  • Klein's Remdesivir-Nucleobase Synthesis Revisited: Chemoselective Cyanation of Pyrrol-2-carboxaldehyde - SciELO. (URL: [Link])

  • How can I properly quench POCl3? - ResearchGate. (URL: [Link])

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][5][9][13]triazine of Remdesivir. (URL: not available)

  • N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (N H2Cl) | Request PDF - ResearchGate. (URL: [Link])

  • Working with Hazardous Chemicals - Organic Syntheses. (URL: [Link])

  • Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances - CONICET. (URL: [Link])

  • Knorr pyrrole synthesis - Wikipedia. (URL: [Link])

  • Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis - ResearchGate. (URL: [Link])

  • Knorr Pyrrole Synthesis of Knorr's Pyrrole - YouTube. (URL: [Link])

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (URL: [Link])

  • Synthetic strategies for pyrrolo[2,1-f][5][9][13]triazine: the parent moiety of antiviral drug remdesivir - PMC - NIH. (URL: [Link])

  • 4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate - Books. (URL: [Link])

  • Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (URL: [Link])

  • 4.2.3.3.
  • Phosphorus Oxychloride - Common Organic Chemistry. (URL: [Link])

  • Rearrangement of pyrrolo[1,2-d][9][13][14]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles - NIH. (URL: [Link])

  • (PDF) Synthesis of pyrrolo[2,1-f][5][9][13]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][9][13][14]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles - ResearchGate. (URL: [Link])

  • N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (N H2Cl) | Request PDF - ResearchGate. (URL: [Link])

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl 3 - MDPI. (URL: [Link])

  • Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent - NTU > IRep. (URL: [Link])

  • Quenching Phosphorus Oxychloride | Chemical Space - WordPress.com. (URL: [Link])

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC - NIH. (URL: [Link])

  • d][9][13][14]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1 H-pyrroles - PubMed. (URL: [Link])

  • Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][5][9][13]triazine derivatives and their antibacterial activity. (URL: not available)

  • POCl3 chlorination of 4-quinazolones - PubMed. (URL: [Link])

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Publishing. (URL: [Link])

  • Pyrrolo[2,1-f][5][9][13]triazine-6-carboxylic acid, 4-chloro-5-methyl-, ethyl ester - ChemBK. (URL: [Link]5][9][13]triazine-6-carboxylic%20acid,%204-chloro-5-methyl-,%20ethyl%20ester)

  • Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC - NIH. (URL: [Link])

  • RU2446094C1 - Method of purifying phosphorus trichloride - Google P
  • POCl3 Chlorination of 4-Quinazolones | Request PDF - ResearchGate. (URL: [Link])

  • POCl3 chlorination of 4-quinazolones. - Semantic Scholar. (URL: [Link])

Sources

Technical Support Center: Overcoming Poor Cell Permeability of Pyrrolo[2,1-f]triazine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolo[2,1-f]triazine inhibitors. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor cell permeability with this promising class of compounds. The pyrrolo[2,1-f]triazine scaffold is a key component in several kinase inhibitors and nucleoside drugs, making it a significant area of research.[1][2] However, realizing the full therapeutic potential of these inhibitors often hinges on surmounting their limited ability to cross cellular membranes.

This resource is designed to be a practical, field-proven guide. It moves beyond simple protocol listings to explain the "why" behind experimental choices, empowering you to make informed decisions in your own research.

Section 1: Understanding the Permeability Problem

FAQ 1: Why do many of my pyrrolo[2,1-f]triazine inhibitors show potent enzymatic activity but low cellular efficacy?

This is a classic and often frustrating observation in drug discovery. The discrepancy typically points to poor cell permeability.[3][4] While your compound may effectively inhibit its target enzyme in a cell-free assay, its low permeability prevents it from reaching the intracellular concentrations needed to exert a therapeutic effect in a cellular context. Several physicochemical properties of the pyrrolo[2,1-f]triazine scaffold and its derivatives can contribute to this issue, including high polarity, a large number of hydrogen bond donors, and low lipophilicity.

FAQ 2: What are the primary mechanisms by which small molecules cross the cell membrane?

Small molecules primarily cross the cell membrane through two main routes:

  • Passive Diffusion: This is the movement of a compound across the lipid bilayer driven by a concentration gradient, without the help of a transport protein.[5][6] Key factors influencing passive diffusion are the molecule's lipophilicity, size, and polarity.[4][6]

  • Active Transport: This process involves membrane proteins, such as transporters, that facilitate the movement of molecules across the membrane. This can either be passive (facilitated diffusion) or require energy (active transport).[5][6]

It's also important to consider efflux pumps, which are membrane proteins that actively transport drugs out of the cell, thereby reducing their intracellular concentration.[3][6]

Troubleshooting Guide: Initial Assessment of Permeability Issues

If you suspect poor permeability is hindering your pyrrolo[2,1-f]triazine inhibitors, a systematic initial assessment is crucial.

Initial_Permeability_Assessment Start Potent Enzyme Inhibition, Weak Cellular Activity Assess_Properties Assess Physicochemical Properties (in silico) Start->Assess_Properties Hypothesize Permeability Issue Permeability_Assay Perform In Vitro Permeability Assay Assess_Properties->Permeability_Assay Predictive Analysis Efflux_Assay Conduct Efflux Ratio Assay Permeability_Assay->Efflux_Assay Confirm Low Permeability Analyze_Data Analyze Data & Identify Root Cause Efflux_Assay->Analyze_Data Determine Efflux Involvement Permeability_Enhancement_Strategies cluster_chem cluster_form Main_Topic Overcoming Poor Permeability Chem_Mod Chemical Modification Main_Topic->Chem_Mod Formulation Formulation & Delivery Main_Topic->Formulation Lipophilicity Modulate Lipophilicity Chem_Mod->Lipophilicity HBD Reduce HBDs Chem_Mod->HBD IMHB Intramolecular H-Bonding Chem_Mod->IMHB Prodrug Prodrug Approach Chem_Mod->Prodrug Enhancers Permeation Enhancers Formulation->Enhancers Liposomes Liposomal Formulations Formulation->Liposomes Nanoparticles Nanoparticle Formulations Formulation->Nanoparticles

Caption: Overview of strategies to enhance cell permeability.

Section 3: Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general guideline for performing a PAMPA experiment.

Materials:

  • PAMPA plate system (e.g., Corning Gentest™ Pre-coated PAMPA Plate System)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (donor and acceptor plates)

  • Plate reader capable of UV-Vis absorbance or fluorescence measurement

  • LC-MS/MS for quantification (optional, but recommended for accuracy)

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare Donor Plate:

    • Dilute the test compound stock solution in PBS to the desired final concentration (e.g., 100 µM).

    • Add 200 µL of the diluted compound solution to each well of the donor plate. Include appropriate controls (e.g., high and low permeability compounds).

  • Assemble the PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate.

  • Incubation: Incubate the plate sandwich at room temperature for a specified time (e.g., 4-16 hours) with gentle shaking.

  • Disassemble and Quantify:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability (Pe): The apparent permeability coefficient (Pe) can be calculated using the following equation:

    Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)

    Where:

    • Vd = volume of the donor well

    • Va = volume of the acceptor well

    • A = surface area of the membrane

    • t = incubation time

    • [C]a = concentration in the acceptor well

    • [C]eq = equilibrium concentration

Protocol 2: Caco-2 Permeability Assay

This protocol outlines the basic steps for conducting a Caco-2 permeability assay.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Test compound and control compounds

  • Analytical instrumentation for quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. [7]TEER values should be within the acceptable range for your laboratory's established Caco-2 cell line.

    • Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound solution (in HBSS) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.

  • Permeability Experiment (Basolateral to Apical - B to A):

    • Repeat the experiment in the reverse direction by adding the test compound to the basolateral chamber and sampling from the apical chamber. This is crucial for determining the efflux ratio.

  • Quantification and Calculation:

    • Analyze the concentration of the compound in the collected samples using a validated analytical method.

    • Calculate the apparent permeability coefficient (Papp) for both directions using the following equation:

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt = the rate of permeation

    • A = the surface area of the membrane

    • C0 = the initial concentration in the donor chamber

  • Calculate Efflux Ratio:

    • Efflux Ratio = Papp (B to A) / Papp (A to B)

By systematically applying the knowledge and protocols outlined in this technical support center, you will be better equipped to diagnose and overcome the cell permeability challenges associated with your pyrrolo[2,1-f]triazine inhibitors, ultimately accelerating your drug discovery efforts.

References

  • Bennion, B. J., Be, N. A., McNerney, M. W., Lao, V., Carlson, E. M., Valdez, C. A., Malfatti, M. A., Enright, H. A., Nguyen, T. H., Lightstone, F. C., & Carpenter, T. S. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. Journal of Physical Chemistry B, 121(21), 5228-5237. [Link]

  • Bennion, B. J., Be, N. A., McNerney, M. W., Lao, V., Carlson, E. M., Valdez, C. A., Malfatti, M. A., Enright, H. A., Nguyen, T. H., Lightstone, F. C., & Carpenter, T. S. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. OSTI.GOV. [Link]

  • Bischoff, I., Horn, F., & Wruck, C. J. (2017). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Methods in Molecular Biology, 1640, 25-36. [Link]

  • Brayden, D. J., & Maher, S. (2021). Formulation strategies to improve the efficacy of intestinal permeation enhancers. Advanced Drug Delivery Reviews, 175, 113813. [Link]

  • Chavda, V. P., Vora, L. K., & Shah, V. (2020). Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. ScholarWorks@UTEP. [Link]

  • Dickson, C. J., & Hornak, V. (2023). Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. Molecules, 28(21), 7294. [Link]

  • Cao, R. (2017). Predicting a Drug's Membrane Permeability. Wipf Group. [Link]

  • Chen, Y., & Lu, Y. (2017). In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems. Bio-protocol, 7(9), e2273. [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]

  • Singh, A., & Sharma, P. K. (2017). A Review on Some Formulation Strategies to Improve the Bioavailability of Drugs with Low Permeability and High Solubility (BCS III). International Journal of Pharmaceutical Sciences and Research, 8(2), 424-431. [Link]

  • Wruck, C. J., & Adjaye, J. (2021). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Cells, 10(7), 1709. [Link]

  • Creative Bioarray. (n.d.). In Vitro Permeability Assay. [Link]

  • Platel, M., et al. (2024). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling. [Link]

  • Pecoraro, B., Tutone, M., Hoffman, E., Hutter, V., Almerico, A. M., & Traynor, M. (2019). Predicting Skin Permeability by Means of Computational Approaches: Reliability and Caveats in Pharmaceutical Studies. Journal of Chemical Information and Modeling, 59(5), 1759-1771. [Link]

  • Xiong, B., Wang, Y., Sun, H., Li, Y., & Zhang, T. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(18), 13534-13558. [Link]

  • Xiong, B., Wang, Y., Sun, H., Li, Y., & Zhang, T. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Semantic Scholar. [Link]

  • Creative Biolabs. (n.d.). Permeability & Absorption. [Link]

  • Tran, T. H., & Lee, Y. (2020). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceutics, 12(4), 329. [Link]

  • Sun, X., Wang, J., & Yao, X. (2019). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1494-1497. [Link]

  • Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f]t[8][9][10]riazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(18), 4483-4490. [Link]

  • Bennion, B. J., et al. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B, 121(21), 5228-5237. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f]t[8][9][10]riazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]

  • Kumar, V., & Singh, S. (2021). Synthetic strategies for pyrrolo[2,1-f]t[8][9][10]riazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-14. [Link]

  • Xiang, H., et al. (2021). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f]t[8][9][10]riazine derivatives. ResearchGate. [Link]

  • Martin, M. G., et al. (2021). Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability. MedChemComm, 12(1), 101-106. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f]t[8][9][10]riazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]

  • Glazunov, M. V., et al. (2023). Bioactive Pyrrolo[2,1-f]t[8][9][10]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7689. [Link]

  • Dickson, C. J., et al. (2021). Mechanistic Insights into Passive Membrane Permeability of Drug-like Molecules from a Weighted Ensemble of Trajectories. Journal of Chemical Theory and Computation, 17(6), 3793-3804. [Link]

  • Thallmair, S., & Marrink, S. J. (2021). Drug–Membrane Permeability across Chemical Space. Journal of the American Chemical Society, 143(31), 12011-12020. [Link]

  • Wang, Y., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f]t[8][9][10]riazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1429-1440. [Link]

  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(5), 539-549. [Link]

Sources

Reducing off-target effects of pyrrolo[2,1-f]triazine kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing pyrrolo[2,1-f]triazine kinase inhibitors. This resource is designed to provide in-depth guidance on a critical aspect of your research: understanding and mitigating off-target effects. As a Senior Application Scientist, my goal is to equip you with both the conceptual understanding and the practical tools necessary to ensure the specificity and reliability of your experimental outcomes. The pyrrolo[2,1-f]triazine scaffold is a promising platform for targeting various kinases in cancer therapy and other diseases[1][2]. However, like all kinase inhibitors, achieving high selectivity is paramount to avoid misleading results and potential toxicity[3].

This guide is structured to address common challenges through a combination of frequently asked questions for foundational knowledge and detailed troubleshooting guides for specific experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target effects with pyrrolo[2,1-f]triazine kinase inhibitors?

A1: Off-target effects primarily arise from the structural similarity of the ATP-binding pocket across the human kinome, which contains over 500 members[3][4]. Most kinase inhibitors, including those based on the pyrrolo[2,1-f]triazine scaffold, are ATP-competitive, meaning they bind within this conserved pocket. Consequently, an inhibitor designed for a specific kinase may also bind to other kinases that share similar structural features in their ATP-binding sites[3].

Beyond direct inhibition of unintended kinases, off-target effects can also be indirect. For instance, inhibiting a kinase in one pathway can lead to the unexpected activation or inhibition of another pathway downstream, a phenomenon sometimes referred to as pathway cross-talk or retroactivity[5][6]. It's also important to consider that some compounds may interact with non-kinase proteins that have ATP-binding sites or other compatible structural features[7].

Q2: How can I distinguish between on-target and off-target phenotypes in my cellular assays?

A2: This is a critical question in kinase inhibitor research. Distinguishing between on-target and off-target effects requires a multi-pronged approach to build a strong evidence base[8].

  • Perform a Dose-Response Correlation: On-target effects should correlate with the inhibitor's potency (IC50 or Ki) against the target kinase. Off-target effects often manifest at higher concentrations[9]. Titrate your inhibitor to the lowest effective concentration that still modulates the intended target[8].

  • Rescue Experiments: A definitive way to confirm on-target activity is through a rescue experiment. This involves expressing a version of the target kinase that is resistant to the inhibitor (e.g., through a point mutation in the binding site). If the inhibitor-induced phenotype is reversed in cells expressing the resistant kinase, it provides strong evidence for on-target action[8].

  • Target Engagement Assays: Utilize techniques like the NanoBRET™ Target Engagement Intracellular Kinase Assay to confirm that your inhibitor is binding to the intended target within the live cell environment at the concentrations used in your phenotypic assays[10].

Q3: My pyrrolo[2,1-f]triazine inhibitor is potent in biochemical assays but shows weak activity in cell-based assays. What are the potential reasons?

A3: This is a common challenge that can stem from several factors related to the transition from an in vitro to a cellular environment[8].

  • Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target. Physicochemical properties like a high polar surface area or low LogP value can contribute to this.

  • High ATP Concentration in Cells: Biochemical assays are often run at ATP concentrations close to the Km of the kinase. However, intracellular ATP levels are typically in the millimolar range, which can be significantly higher. This high concentration of the natural substrate (ATP) can outcompete the inhibitor for binding to the target kinase, leading to a rightward shift in the IC50 value in cellular assays[11].

  • Efflux Pump Activity: The compound may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, preventing it from reaching an effective intracellular concentration.

  • Inhibitor Instability or Metabolism: The compound may be unstable in the cell culture medium or rapidly metabolized by the cells into an inactive form.

A systematic approach to troubleshooting this issue is outlined in the guide below.

Troubleshooting Guide

This section provides structured guidance for specific experimental problems.

Problem 1: Unexpected or Contradictory Phenotypic Results

You observe a cellular phenotype that is inconsistent with the known function of the target kinase or that contradicts previously published data.

Visualizing the Problem: Direct vs. Indirect Off-Target Effects Before troubleshooting, it's crucial to understand the different ways an inhibitor can produce unexpected effects.

Off_Target_Effects cluster_direct Direct Effects cluster_indirect Indirect Effects Inhibitor_X Pyrrolo[2,1-f]triazine Inhibitor X Kinase_1 On-Target (Kinase 1) Inhibitor_X->Kinase_1 Intended Inhibition Kinase_6 Off-Target (Kinase 6) Inhibitor_X->Kinase_6 Unintended Inhibition Substrate_1 Substrate 1 Kinase_1->Substrate_1 Phosphorylation Substrate_6 Substrate 6 Kinase_6->Substrate_6 Phosphorylation Kinase_2 Kinase 2 Substrate_1->Kinase_2 Regulation Downstream_Effect_A Downstream Effect A Kinase_2->Downstream_Effect_A Signaling Downstream_Effect_B Downstream Effect B Substrate_6->Downstream_Effect_B Signaling

Caption: Differentiating direct on- and off-target inhibition from indirect pathway effects.[6]

StepActionRationale
1 Confirm Target Expression & Activity Verify that your target kinase is expressed and active (phosphorylated) in your specific cell model using Western blotting or qPCR. An inhibitor cannot have an on-target effect if the target is absent or inactive[8].
2 Perform a Kinome-wide Selectivity Screen This is the most direct way to identify unintended kinase targets. Screen your inhibitor against a large panel of kinases at multiple concentrations. This will generate a selectivity profile and identify potential off-targets that could explain the unexpected phenotype[12].
3 Validate Key Off-Targets If the kinome screen identifies potent off-targets, validate their inhibition in your cellular system. Use specific siRNAs to knock down the suspected off-target kinase and see if this phenocopies or blocks the effect of your inhibitor.
4 Conduct a "Rescue" Experiment As described in FAQ A2, express a drug-resistant mutant of your primary target. If the phenotype persists, it is likely an off-target effect[8].
5 Assess Non-Kinase Off-Targets Consider that your inhibitor might be binding to proteins other than kinases. While comprehensive screening can be challenging, a literature search on similar scaffolds may provide clues. Some services offer screening against panels of common non-kinase off-targets like GPCRs and ion channels[7].
Problem 2: High Cytotoxicity Observed at Concentrations Needed for Target Inhibition

The inhibitor shows significant cell death or growth inhibition at concentrations required to effectively inhibit the primary target kinase, potentially confounding the interpretation of specific pathway-related effects.

StepActionRationale
1 Perform a Detailed Dose-Response Curve Generate a high-resolution dose-response curve for both target inhibition (e.g., phosphorylation of a direct substrate) and cytotoxicity (e.g., using a CellTiter-Glo® assay). Determine the therapeutic window: the concentration range where you see significant target modulation without widespread cell death.
2 Analyze Kinome Selectivity Data Re-examine your kinome scan data. Are there off-targets known to be involved in cell survival pathways (e.g., other receptor tyrosine kinases, cell cycle kinases) that are inhibited at similar concentrations to your primary target?[9]
3 Time-Course Experiment Shorten the inhibitor exposure time. It may be possible to observe the desired on-target effect at an earlier time point before the off-target cytotoxic effects become dominant[9].
4 Consider Combination Therapy If a specific off-target is identified as the cause of toxicity, consider using a lower, non-toxic dose of your pyrrolo[2,1-f]triazine inhibitor in combination with a highly selective inhibitor of the problematic off-target kinase. This can help isolate the on-target phenotype[9].
5 Optimize Dosing Strategy For in vivo studies, high toxicity can sometimes be managed by adjusting the dosing regimen (e.g., intermittent vs. continuous dosing) to maintain target inhibition while allowing normal tissues to recover, thereby minimizing systemic side effects[13].

Workflow for Improving Inhibitor Selectivity

If off-target effects are confirmed to be a significant issue, a rational, structure-guided approach is needed to improve the selectivity of your pyrrolo[2,1-f]triazine inhibitor. This often involves collaboration between cell biologists, structural biologists, and medicinal chemists.

Selectivity_Workflow Start Start: Promiscuous Pyrrolo[2,1-f]triazine Inhibitor Kinome_Screen 1. Kinome-wide Selectivity Profiling Start->Kinome_Screen Identify_Off_Targets 2. Identify Key Off-Targets Kinome_Screen->Identify_Off_Targets Structural_Analysis 3. Structural Analysis (X-ray Crystallography or Homology Modeling) Identify_Off_Targets->Structural_Analysis Compare_Binding_Pockets 4. Compare Binding Pockets: On-Target vs. Off-Target(s) Structural_Analysis->Compare_Binding_Pockets Rational_Design 5. Rational Drug Design: Exploit Differences Compare_Binding_Pockets->Rational_Design Synthesize_Analogs 6. Synthesize New Analogs Rational_Design->Synthesize_Analogs Test_Analogs 7. Test Analogs: Potency & Selectivity Synthesize_Analogs->Test_Analogs Test_Analogs->Rational_Design Refine Optimized_Inhibitor Optimized Inhibitor: High Selectivity Test_Analogs->Optimized_Inhibitor Success Loop Iterate

Caption: A workflow for rationally improving the selectivity of a kinase inhibitor.[14][15][16]

This workflow emphasizes a data-driven cycle. By comparing the crystal structures or high-quality homology models of your on-target and off-target kinases, medicinal chemists can identify subtle differences—such as a single amino acid substitution (e.g., the 'gatekeeper' residue) or variations in pocket shape—that can be exploited. New analogs can then be designed to introduce chemical moieties that create favorable interactions with the on-target kinase while sterically clashing with the binding sites of off-target kinases[15][17].

Data Presentation: Comparing Kinase Selectivity Profiling Methods

Choosing the right method to assess selectivity is crucial. Below is a summary of common techniques, their principles, and key considerations.

Assay TypePrincipleThroughputInformation ProvidedKey Considerations
Biochemical Kinase Panels Measures direct inhibition of a purified kinase's ability to phosphorylate a substrate in vitro (e.g., using radiometric or fluorescence-based assays)[12][18].HighPotency (IC50) against a large number of purified kinases.Does not account for cell permeability, intracellular ATP competition, or cellular metabolism. Can miss allosteric inhibitors[11].
Multiplexed Inhibitor Beads (MIBs) Uses a mixture of broad-spectrum kinase inhibitors on beads to capture and enrich active kinases from a cell lysate, which are then identified and quantified by mass spectrometry[19].MediumRelative binding affinity in a complex lysate; identifies kinases engaged by the inhibitor.Provides a snapshot of the "active" kinome that can bind the inhibitor.
KiNativ™ An activity-based profiling method where an ATP-mimetic probe covalently labels the active sites of kinases in a cell lysate. Inhibition is measured by the inhibitor competing with the probe[19].MediumTarget engagement and potency in a complex biological sample.Measures engagement with the active kinase conformation.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding. Target engagement in cells or lysates is quantified by heating the sample and measuring the amount of soluble protein remaining[20].Low-MediumConfirms target engagement in an intact cell or tissue environment.Can be technically demanding and lower throughput than other methods.
NanoBRET™ Target Engagement Assay A proximity-based assay measuring inhibitor binding to a NanoLuc® luciferase-tagged kinase in live cells via bioluminescence resonance energy transfer (BRET)[10].HighTarget engagement and apparent affinity in live cells, providing real-time binding data.Requires expression of a fusion protein, which may not perfectly mimic the endogenous kinase.

References

  • Ventura, A. C., Mell, A., & Merajver, S. D. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8(1), 1-15. [Link]

  • Klaeger, S., Gohlke, B., & Kuster, B. (2014). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS Chemical Biology, 10(1), 223-230. [Link]

  • Vippagunta, S. R., & Kujawski, N. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters, 1(5), 230-234. [Link]

  • Lebraud, H., & Deiters, A. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 8(3), 241-245. [Link]

  • Klaeger, S., Gohlke, B., & Kuster, B. (2014). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS chemical biology, 10(1), 223-230. [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Direct, indirect and off-target effects of kinase inhibitors. Nature Chemical Biology, 3(8), 458-465. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Vippagunta, S. R., & Kujawski, N. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS medicinal chemistry letters, 1(5), 230-234. [Link]

  • Carlson, H. A. (2011). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 54(19), 6447-6459. [Link]

  • Vippagunta, S. R., & Kujawski, N. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters, 1(5), 230-234. [Link]

  • Klaeger, S., Gohlke, B., & Kuster, B. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS chemical biology, 10(1), 223-230. [Link]

  • Fernández, A., & Scott, G. K. (2008). Redesigning Kinase Inhibitors to Enhance Specificity. Journal of Medicinal Chemistry, 51(24), 7844-7850. [Link]

  • Milanesi, L., & Gnad, F. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in genetics, 4, 22. [Link]

  • Lebraud, H., & Deiters, A. (2016). Enhancing the selectivity of kinase inhibitors in oncology: a chemical biology perspective. Future medicinal chemistry, 8(3), 241-245. [Link]

  • Okafor, C. E., et al. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Journal of Cancer Therapy and Immunology. [Link]

  • Takeda, S., & Nakamura, T. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry, 150(2), 115-116. [Link]

  • Di Pietro, O., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. Molecules, 29(10), 2345. [Link]

  • Li, J., & Fu, Y. (2023). Mapping the Protein Kinome: Current Strategy and Future Direction. International Journal of Molecular Sciences, 24(6), 5649. [Link]

  • Marsilje, T. H., et al. (2013). 2,7-Disubstituted-pyrrolo[2,1-f][5][11][14]triazines: New Variant of an Old Template and Application to the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors with in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 56(14), 5773-5786. [Link]

  • Johnson, G. L., & Galligan, J. J. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research, 6, 969. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][5][11][14]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]

  • Pao, W., & Engelman, J. A. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research, 19(3), 523-525. [Link]

  • Lord, C. J., & Ashworth, A. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • Diks, S. H., & Peppelenbosch, M. P. (2004). Kinome profiling for proteomics. Current opinion in molecular therapeutics, 6(5), 560-565. [Link]

  • Diks, S. H., & Peppelenbosch, M. P. (2010). Kinome Profiling of Clinical Cancer Specimens. Cancer Research, 70(7), 2575-2578. [Link]

  • Singh, S., et al. (2021). 2,7-Pyrrolo[2,1-f][5][11][14]triazines as JAK2 inhibitors: Modification of target structure to minimize reactive metabolite formation. ResearchGate. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Roskoski, R. Jr. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmacological research, 152, 104636. [Link]

  • Sequist, L., & Langer, C. (2015). Dosing Strategies for Managing TKI-Related Side Effects. YouTube. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Battistutta, R., et al. (2007). Structure-based design, synthesis, and study of pyrazolo[1,5-a][5][21][22]triazine derivatives as potent inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 17(15), 4191-4195. [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8757. [Link]

  • Katz, J. D., et al. (2016). Structure guided design of a series of selective pyrrolopyrimidinone MARK inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(23), 5739-5743. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][5][11][14]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]

Sources

Managing regioselectivity in functionalization of the pyrrolotriazine ring

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Managing Regioselectivity

Welcome to the technical support hub for researchers navigating the complexities of the pyrrolotriazine ring system. This guide is designed for synthetic chemists, medicinal chemists, and drug development professionals who are working to functionalize this privileged scaffold. As a bioisostere of purines, the pyrrolotriazine core is a cornerstone of many therapeutic candidates, from kinase inhibitors to antiviral agents like Remdesivir. However, its unique electronic nature, arising from the fusion of an electron-rich pyrrole ring with an electron-deficient triazine ring, presents significant challenges in controlling the regioselectivity of synthetic transformations.

This document moves beyond simple protocols to provide in-depth, field-proven insights into why certain strategies succeed while others fail. Here, we address the common issues encountered during synthesis in a practical, question-and-answer format, grounded in mechanistic principles and supported by authoritative references.

Understanding the Pyrrolotriazine Core: A Reactivity Primer

Before troubleshooting specific reactions, it's crucial to understand the inherent electronic landscape of the scaffold. The pyrrolo[2,1-f][1][2][3]triazine system is the most common isomer in medicinal chemistry and will be the focus of this guide.[4][5]

The fusion of the π-excessive pyrrole ring and the π-deficient triazine ring creates a complex electronic environment. The pyrrole moiety is generally more susceptible to electrophilic attack, while the triazine moiety can be targeted by nucleophiles, particularly after activation (e.g., oxidation).

Fig. 1: Electronic reactivity map of the pyrrolotriazine core.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive sites on the pyrrolo[2,1-f][1][2][3]triazine ring for electrophilic aromatic substitution (EAS)?

A: The pyrrole portion of the scaffold is significantly more reactive towards electrophiles than the triazine portion. Computational and experimental studies show that the C6 position is generally the most nucleophilic and thus the primary site for EAS reactions like halogenation and nitration.[6] This is analogous to the preference for C2 (α-position) substitution in simple pyrroles, which is due to the ability to delocalize the positive charge of the sigma complex over three resonance structures without disrupting the aromaticity of the adjacent ring.[7][8][9] If the C6 position is blocked, substitution may occur at C5 or C7, but often requires more forcing conditions.

Q2: How can I functionalize the triazine part of the ring versus the pyrrole part?

A: Direct functionalization of the triazine ring is challenging due to its electron-deficient nature. The most common strategies involve:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most reliable method. It requires a pre-installed leaving group, such as a halogen or a methylsulfonyl group, on the triazine ring (e.g., at the C4 position).[3] This activated position can then react with a variety of nucleophiles (O-, N-, S-, and C-based).[3]

  • Synthesis from Pre-functionalized Precursors: Often, the most practical approach is to build the pyrrolotriazine ring from a triazine that already bears the desired substituent. Several synthetic routes allow for this flexibility.[4][10]

Q3: What are the most common methods for introducing C-C bonds onto the scaffold?

A: Palladium-catalyzed cross-coupling reactions are the workhorse methods for forming C-C bonds.[11] The typical workflow involves first installing a halogen (usually bromine) at a specific position via regioselective EAS (e.g., at C6) and then using that halo-pyrrolotriazine as a substrate in reactions like:

  • Suzuki-Miyaura Coupling: With boronic acids/esters to introduce aryl or heteroaryl groups.[2][12]

  • Stille Coupling: With organostannanes.[2]

  • Heck Coupling: With alkenes.

  • Sonogashira Coupling: With terminal alkynes.

Direct C-H activation is an emerging but more challenging alternative that can avoid the pre-functionalization step.[13][14][15]

Q4: Are there established protecting group strategies for this ring system?

A: While the triazine moiety generally deactivates the pyrrole nitrogen, making it less prone to reaction than a simple pyrrole, protection is sometimes necessary, especially when using strong bases or organometallics. The most common and robust protecting groups for the pyrrole nitrogen are electron-withdrawing sulfonyl groups, such as tosyl (Ts) or benzenesulfonyl (Bs).[16] These groups further decrease the nucleophilicity of the pyrrole ring, which can enhance regioselectivity in some reactions and prevent undesired side reactions. They are typically stable to a wide range of conditions and can be removed when needed.[16]

Troubleshooting Guide: Common Experimental Issues

Problem Area 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Q: My bromination reaction with NBS is giving me a mixture of C6 and C5 isomers, with some di-substituted product. How can I improve selectivity for the C6 position?

A: This is a classic challenge where reaction kinetics and thermodynamics are competing. While C6 is electronically favored, overly aggressive conditions can lead to loss of selectivity.

Causality & Solution Strategy:

  • Reagent Reactivity: N-Bromosuccinimide (NBS) can generate bromine radicals under light or with trace impurities, leading to non-selective pathways. Ensure the reaction is run in the dark and use freshly recrystallized NBS.

  • Solvent Choice: The solvent can dramatically influence the electrophilicity of the halogenating agent. Highly polar solvents can stabilize the charged intermediate of C6-attack, enhancing selectivity.

  • Temperature Control: EAS reactions are often exothermic. Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) will favor the pathway with the lowest activation energy, which corresponds to attack at the most nucleophilic C6 site.[8]

  • Steric Hindrance: If your substrate has a bulky group at a neighboring position (e.g., C7), it may sterically hinder the approach of the electrophile to C6, favoring the less-hindered C5 position. In such cases, a smaller electrophile might be necessary.

Protocol 1: High-Selectivity C6-Bromination

This protocol is designed to maximize selectivity by controlling the generation of the electrophile at low temperatures.

  • Setup: To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the pyrrolotriazine substrate (1.0 eq).

  • Dissolution: Dissolve the substrate in a suitable anhydrous solvent like tetrahydrofuran (THF) or dichloromethane (DCM). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 eq) in anhydrous THF or DMF.

  • Slow Addition: Add the NBS solution dropwise to the cold substrate solution over 30-60 minutes. It is critical to maintain the internal temperature below -70 °C.

  • Reaction Monitoring: Stir at -78 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Problem Area 2: Failure in Palladium-Catalyzed Cross-Coupling

Q: My Suzuki coupling between a 6-bromo-pyrrolotriazine and an arylboronic acid is giving low yield, with significant starting material recovery and some debromination (hydrodehalogenation). What are the likely causes?

A: Suzuki coupling failures on heteroaromatic systems often trace back to three key areas: catalyst activity, base effectiveness, and substrate/reagent quality. The electron-rich nature of the pyrrole ring can also complicate the catalytic cycle.

G Start Suzuki Coupling Fails (Low Yield / Debromination) Check_Catalyst 1. Is the Catalyst Active? Start->Check_Catalyst Check_Base 2. Is the Base/Solvent System Correct? Start->Check_Base Check_Reagents 3. Are the Reagents Viable? Start->Check_Reagents Sol_Catalyst Action: Switch Catalyst/Ligand. - Use pre-catalysts (e.g., SPhos-Pd-G3). - Increase catalyst loading (2-5 mol%). - Ensure anaerobic conditions (degas thoroughly). Check_Catalyst->Sol_Catalyst Common Issue: Pd(0) not generated efficiently or catalyst decomposition. Sol_Base Action: Optimize Base & Solvent. - Use a stronger, non-nucleophilic base (e.g., K3PO4, Cs2CO3). - Ensure biphasic system for boronic acid activation (e.g., Toluene/H2O). - Try polar aprotic solvents like Dioxane or DMF. Check_Base->Sol_Base Common Issue: Insufficient base strength to activate boronic acid or promote transmetalation. Sol_Reagents Action: Verify Reagent Quality. - Check for boronic acid decomposition (trimerization to boroxine). - Use fresh, anhydrous solvents. - Re-purify bromo-pyrrolotriazine starting material. Check_Reagents->Sol_Reagents Common Issue: Decomposition of boronic acid or presence of water/oxygen.

Fig. 2: Troubleshooting workflow for a failed Suzuki-Miyaura coupling.
Troubleshooting Table: Key Parameters for Suzuki Coupling
ParameterCommon ProblemRecommended Solution(s)Rationale
Catalyst Inefficient generation of active Pd(0) species from Pd(II) pre-catalyst.[11]Use a modern pre-catalyst (e.g., Buchwald G3/G4 palladacycles) or a robust Pd(0) source like Pd(PPh₃)₄. Increase loading to 2-5 mol%.Pre-catalysts are designed for reliable activation. The electron-rich pyrrolotriazine can sometimes inhibit standard catalysts.
Ligand Ligand is not suitable for the electron-rich substrate.For electron-rich systems, use electron-rich, bulky phosphine ligands like SPhos, XPhos, or RuPhos.[11]These ligands promote the rate-limiting oxidative addition step and prevent β-hydride elimination, which can contribute to debromination.
Base Base is too weak or too nucleophilic.Use potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Avoid bases like NaOH or Na₂CO₃ if yields are low.A sufficiently strong base is required to form the active boronate species for transmetalation. K₃PO₄ is often optimal for heteroaryl couplings.
Solvent Poor solubility or side reactions.A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O) is standard. Ensure thorough degassing.The aqueous phase is crucial for activating the boronic acid with the base. Oxygen can oxidize the Pd(0) catalyst and the phosphine ligands.
Boronic Acid Decomposition to inactive boroxine trimer upon storage.Use fresh boronic acid or convert it to a more stable trifluoroborate salt (MIDA or pinacol esters are also excellent).Boroxines are less reactive in the catalytic cycle. Using stable derivatives ensures consistent reactivity.
Problem Area 3: Direct C-H Functionalization Issues

Q: I am attempting a direct C-H arylation at the C6 position using a palladium catalyst, but I'm only seeing trace product and decomposition of my starting material. What's going wrong?

A: Direct C-H functionalization on N-heterocycles is a powerful but sensitive transformation.[14][15] The pyrrolotriazine scaffold presents a dual challenge: the C-H bonds of the electron-rich pyrrole are reactive, but the nitrogen atoms can act as catalyst poisons.

Causality & Solution Strategy:

  • Catalyst Chelation: The nitrogen atoms in the triazine ring can coordinate to the palladium center, inhibiting its catalytic activity. This is a common issue with N-heterocyclic substrates.[15]

  • Wrong C-H Activation Mechanism: Most Pd-catalyzed C-H arylations proceed via a Concerted Metalation-Deprotonation (CMD) pathway. This requires a specific type of ligand and a base (often a carboxylate salt like potassium pivalate). If your conditions are not optimized for this pathway, the reaction will fail.

  • Oxidant Incompatibility: Many C-H activation cycles require an oxidant (e.g., Ag₂CO₃, BQ) to regenerate the active catalyst. The oxidant might be reacting with your sensitive pyrrolotriazine substrate instead.

  • Use of a Directing Group: For difficult substrates, installing a removable directing group on the pyrrole nitrogen can be highly effective. The directing group chelates to the metal center and delivers the catalyst to a specific C-H bond (e.g., C7), overriding the inherent electronic preference.[17] While this adds steps, it provides unparalleled control over regioselectivity.

References

  • Gaudin, T.; Rasras, A.; José, J. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Pharmaceuticals. [Link]

  • Sulo, F.; Stropnik, T.; Dehaen, W.; Kočevar, M. (n.d.). Pyrrolodiazines. 6. Palladium-catalyzed arylation, heteroarylation, and amination of 3,4-dihydropyrrolo[1,2-a]pyrazines. PubMed. [Link]

  • Gaudin, T.; Rasras, A.; José, J. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. MDPI. [Link]

  • Wujec, M.; Paneth, A.; Paneth, P. (2020). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2][3]triazine Derivatives. Molecules. [Link]

  • Císařová, I.; Štacko, P.; Slavíček, P.; Slanina, T. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides. The Journal of Organic Chemistry. [Link]

  • Singh, M.; Singh, P. (n.d.). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research. [Link]

  • Savage, S. A.; et al. (2012). Development of a Practical Synthesis of a Functionalized Pyrrolo[2,1-f][1][2][3]triazine Nucleus. Organic Process Research & Development. [Link]

  • Warren, J. D.; et al. (2020). Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis. Organic Letters. [Link]

  • Belskaya, N. P.; et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules. [Link]

  • Da Moura, C.; et al. (2022). A Facile One-Pot Synthesis of New Poly Functionalized Pyrrolotriazoles via a Regioselective Multicomponent Cyclisation and Suzuki–Miyaura Coupling Reactions. Molecules. [Link]

  • Cesa, E. D.; et al. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • (n.d.). Pyrrole Protection. ResearchGate. [Link]

  • (n.d.). Opportunities and challenges for direct C–H functionalization of piperazines. Semantic Scholar. [Link]

  • Ohta, A.; Aoyagi, Y.; Akita, Y. (1992). Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles. Semantic Scholar. [Link]

  • Svejstrup, T. D.; et al. (2016). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Nature Communications. [Link]

  • (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. [Link]

  • Wang, B.; et al. (2020). Divergent synthesis of pyrrolizine derivatives through C–H bond functionalization of pyrroles. Chemical Communications. [Link]

  • Perkins, R. J.; Organ, M. G. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. PubMed. [Link]

  • Perkins, R. J.; Organ, M. G. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]

  • (2015). Regioselectivity in electrophilic substitution of pyrrole. Chemistry Stack Exchange. [Link]

Sources

Validation & Comparative

A Comparative Guide for Drug Discovery Professionals: Pyrrolo[2,1-f]triazine vs. Quinazoline as Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the selection of a core chemical scaffold is a foundational decision that profoundly influences the trajectory of a drug discovery program. Kinase inhibitors, which now represent a significant portion of FDA-approved targeted agents, are often built upon heterocyclic ring systems that serve as a template for interaction with the ATP-binding pocket of the target kinase.[1][2] Among the myriad of scaffolds explored, the quinazoline core is a well-established, clinically validated "privileged structure," forming the basis of numerous blockbuster drugs.[3][4][5] In contrast, the pyrrolo[2,1-f][1][2][6]triazine scaffold is a more recent entrant, rapidly gaining attention as a versatile and potent template for a new generation of kinase inhibitors.[1][7]

This guide provides an in-depth, objective comparison of these two critical scaffolds. We will dissect their chemical properties, explore their structure-activity relationships (SAR), and present head-to-head comparisons supported by experimental data. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in the rational design of novel kinase inhibitors.

The Core Scaffolds: A Visual Introduction

At the heart of this comparison are the distinct chemical architectures of the two heterocyclic systems.

Caption: Core chemical structures of the pyrrolo[2,1-f]triazine and quinazoline scaffolds.

Section 1: The Pyrrolo[2,1-f][1][2][6]triazine Scaffold: A Rising Star

The pyrrolo[2,1-f][1][2][6]triazine scaffold is a fused bicyclic heterocycle containing a bridgehead nitrogen atom.[8] Its unique arrangement of nitrogen atoms allows for critical hydrogen bonding interactions within the kinase hinge region, a key determinant of inhibitor binding.[1][9] This scaffold has emerged from the fringes of medicinal chemistry to become the core of several clinical candidates and an approved drug.[8]

Chemical Properties and Synthesis

The synthesis of the pyrrolo[2,1-f][1][2][6]triazine core can be approached through various strategies, often starting from either a pyrrole or a triazine precursor.[1][10] Modern synthetic routes have been developed to allow for the efficient and scalable production of functionalized pyrrolotriazines, enabling rapid diversification for SAR studies.[11][12] These methods provide handles at various positions (notably 2, 4, and 7) for derivatization to enhance potency and selectivity.[11]

Structure-Activity Relationship (SAR) and Kinase Binding

The potency of pyrrolo[2,1-f]triazine-based inhibitors is heavily influenced by the substituents at key positions. The scaffold itself typically forms a donor-acceptor-donor hydrogen bond pattern with the kinase hinge region, anchoring the molecule in the ATP binding site.[9]

  • C2 and C7 Positions: These positions are frequently substituted to target the solvent-front region and deeper hydrophobic pockets of the kinase, respectively. A 2-anilino-7-aryl substitution pattern is a common and effective motif.[12]

  • C4 Position: The 4-amino pyrrolotriazine has been identified as a novel chemotype for selectively inhibiting PI3Kδ.[13]

  • DFG-out Conformation: Certain substitution patterns on this scaffold can stabilize the "DFG-out" (inactive) conformation of the kinase, which can lead to improved selectivity and a distinct pharmacological profile compared to inhibitors that bind the active "DFG-in" conformation.[14]

HingeBinding Conceptual Diagram of Kinase Hinge Binding cluster_pockets Binding Pockets Scaffold Pyrrolo[2,1-f]triazine Core N N-H Hinge Kinase Hinge Region Backbone NH Backbone C=O Scaffold:n1->Hinge:b1 H-Bond Scaffold:n2->Hinge:b2 H-Bond C7_Substituent C7 Substituent Scaffold->C7_Substituent C2_Substituent C2 Substituent Scaffold->C2_Substituent HydrophobicPocket Hydrophobic Pocket (DFG motif interaction) SolventFront Solvent Front (Selectivity tuning) C7_Substituent->HydrophobicPocket Occupies C2_Substituent->SolventFront Extends to

Caption: Pyrrolotriazine scaffold interacting with the kinase ATP-binding site.

Case Studies: Clinical Validation and Versatility

The therapeutic potential of the pyrrolo[2,1-f]triazine scaffold is not merely theoretical; it has been clinically validated.

  • Avapritinib: This FDA-approved drug is a potent inhibitor of KIT and PDGFRA kinases, specifically targeting mutations that drive gastrointestinal stromal tumors (GIST).[1]

  • Multi-Kinase Inhibition: Derivatives of this scaffold have demonstrated potent, nanomolar activity against a range of therapeutically relevant kinases, including ALK, c-Met, VEGFR-2, and FGFR-1.[1][15] For instance, one derivative showed potent dual inhibition of c-Met (IC₅₀ = 2.3 nM) and VEGFR-2 (IC₅₀ = 5.0 nM).[1]

  • Pain Management: Beyond oncology, this scaffold has been successfully developed into inhibitors of Adaptor protein 2-associated kinase 1 (AAK1) for the treatment of neuropathic pain.[9]

Section 2: The Quinazoline Scaffold: The Gold Standard

The quinazoline scaffold, a fusion of pyrimidine and benzene rings, is one of the most successful and widely utilized platforms in the history of kinase inhibitor drug discovery.[16][17] Its prominence is evidenced by the number of FDA-approved drugs for cancer therapy that are built upon this core.[4][5]

Chemical Properties and Synthesis

The synthetic chemistry of quinazolines is well-established, allowing for robust and versatile production of a vast library of derivatives. The core is typically functionalized at the C4 position, often with a substituted aniline moiety, which is critical for its mechanism of action.

Structure-Activity Relationship (SAR) and Kinase Binding

The SAR of quinazoline-based inhibitors is extensively documented, particularly for EGFR inhibitors.

  • 4-Anilino Moiety: This group is a cornerstone of quinazoline inhibitors, acting as an ATP mimic that binds in the adenine pocket. Substitutions on the aniline ring are crucial for tuning potency and selectivity.[3]

  • C6 and C7 Positions: These positions on the quinazoline ring are key points for modification. They extend towards the solvent-exposed region and can be functionalized with solubilizing groups or with reactive moieties (like acrylamides in second-generation inhibitors) to form covalent bonds with the target kinase, overcoming drug resistance.[3][18]

  • Overcoming Resistance: A major focus of quinazoline SAR has been the development of next-generation inhibitors that can effectively target mutant forms of kinases, such as the T790M resistance mutation in EGFR.[17][18]

Case Studies: A Legacy of Clinical Success

The quinazoline scaffold is the foundation for a class of transformative cancer therapies.

  • First-Generation EGFR Inhibitors: Gefitinib and Erlotinib were among the first targeted therapies approved for non-small cell lung cancer (NSCLC), demonstrating the power of inhibiting EGFR.[4]

  • Second-Generation Covalent Inhibitors: Afatinib and Dacomitinib irreversibly bind to EGFR, providing a more durable response and activity against certain resistance mutations.[3]

  • Multi-Targeted Inhibitors: Vandetanib inhibits multiple receptor tyrosine kinases, including VEGFR, EGFR, and RET, and is approved for the treatment of medullary thyroid cancer.[4] Lapatinib is a dual inhibitor of EGFR and HER2 used in breast cancer treatment.[4]

Section 3: Head-to-Head Comparison

FeaturePyrrolo[2,1-f]triazineQuinazoline
Core Structure Fused pyrrole and triazine rings; bridgehead nitrogen.Fused pyrimidine and benzene rings.
Clinical Status Emerging; one FDA-approved drug (Avapritinib).[1]Highly established; numerous FDA-approved drugs (Gefitinib, Erlotinib, etc.).[4][5]
Primary MOA ATP-competitive; binds kinase hinge region. Can be designed to bind DFG-out conformation.[9][14]ATP-competitive; 4-anilino group mimics adenine. Can be reversible or irreversible (covalent).[3]
Known Kinase Targets KIT, PDGFRA, ALK, c-Met, VEGFR-2, FGFR-1, PI3Kδ, AAK1.[1][9][13][15]EGFR, HER2, VEGFR, RET, FLT3, AURKA, CDK9, and many others.[4][19][20]
SAR Knowledge Base Growing rapidly; key interaction points identified.Extensive and mature; well-defined strategies for potency, selectivity, and overcoming resistance.[18][21]
Synthetic Accessibility Moderately complex; scalable routes are being developed.[10][11]Well-established and highly versatile.
Intellectual Property Represents a newer, potentially less crowded IP space.A more mature and potentially crowded IP space.
Comparative Potency Data
ScaffoldInhibitor ExampleTarget KinaseIC₅₀ (nM)Reference
Pyrrolo[2,1-f]triazineCompound 19 (Shi et al.)c-Met2.3[1]
Pyrrolo[2,1-f]triazineCompound 19 (Shi et al.)VEGFR-25.0[1]
Pyrrolo[2,1-f]triazineCompound 21 (Ott et al.)ALK10[1]
QuinazolineVandetanibVEGFR-2~3-40[4][22]
QuinazolineCompound 5 (Zhang et al.)EGFR1[18]
QuinazolineBPR1K871FLT319[19]
QuinazolineBPR1K871AURKA22[19]

Section 4: Experimental Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

Trustworthy and reproducible data is the bedrock of drug discovery. The following protocol outlines a standard, self-validating method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase, a critical experiment for characterizing any inhibitor.

Objective

To quantify the potency of a test compound (e.g., a novel pyrrolotriazine or quinazoline derivative) by measuring its ability to inhibit the enzymatic activity of a specific protein kinase.

Materials and Reagents
  • Recombinant human kinase (e.g., VEGFR-2, EGFR)

  • Kinase-specific peptide substrate

  • ATP (Adenosine Triphosphate)

  • Test compounds dissolved in 100% DMSO

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent phosphospecific antibody)

  • Positive control inhibitor (e.g., Staurosporine, or a known inhibitor for the target)

  • 384-well assay plates (low-volume, white or black depending on detection method)

  • Multichannel pipettes and/or automated liquid handler

  • Plate reader capable of luminescence or fluorescence detection

Experimental Workflow

workflow start Start: Prepare Reagents prep_compound 1. Compound Serial Dilution (in DMSO, then assay buffer) start->prep_compound dispense_compound 2. Dispense Compounds (to 384-well plate) prep_compound->dispense_compound add_enzyme 3. Add Kinase Enzyme (to all wells except negative control) dispense_compound->add_enzyme incubate1 4. Pre-incubation (e.g., 15 min at RT) add_enzyme->incubate1 initiate_reaction 5. Initiate Reaction (Add ATP/Substrate Mix) incubate1->initiate_reaction incubate2 6. Kinase Reaction (e.g., 60 min at RT) initiate_reaction->incubate2 stop_reaction 7. Stop Reaction & Add Detection Reagent incubate2->stop_reaction incubate3 8. Detection Incubation (e.g., 30-60 min at RT) stop_reaction->incubate3 read_plate 9. Read Plate (Luminescence/Fluorescence) incubate3->read_plate analyze 10. Data Analysis (Normalize data, fit curve, calculate IC₅₀) read_plate->analyze end End: Report IC₅₀ analyze->end

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of Ethyl 4-chloropyrrolo[2,1-f]triazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,1-f]triazine Scaffold and the Imperative of Selectivity

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[4][5][6] Its inherent structural features allow for strategic modifications that can be tailored to target the ATP-binding sites of a diverse range of kinases, including EGFR, VEGFR-2, HER2, JAK2, c-Met, and AAK1.[4][7][8][9][10][11] Kinase inhibition is a cornerstone of targeted cancer therapy, with 65 small molecule kinase inhibitors approved by the FDA as of March 2021.[4][5] However, the high degree of conservation in the ATP-binding pocket across the human kinome presents a significant challenge: off-target activity. This cross-reactivity can lead to unforeseen side effects and toxicities, underscoring the critical need for comprehensive selectivity profiling in the development of new chemical entities.

This guide provides a comparative analysis of the cross-reactivity profiles of inhibitors based on the Ethyl 4-chloropyrrolo[2,1-f]triazine scaffold. We will delve into the causality behind experimental choices for assessing selectivity, provide detailed protocols for key methodologies, and present a framework for interpreting the resulting data to guide lead optimization.

The Rationale for Kinome-Wide Profiling

Relying on assessing inhibitor activity against a small panel of closely related kinases is an outdated and potentially misleading approach. Off-target interactions often occur with kinases that are seemingly unrelated from a sequence homology perspective. Therefore, a broad, kinome-wide perspective is essential to de-risk clinical candidates and uncover potential polypharmacology that could be either detrimental or beneficial. High-throughput screening platforms like KINOMEscan® offer an efficient way to survey a large portion of the human kinome, providing a global view of a compound's selectivity.[4]

Comparative Cross-Reactivity Analysis of Pyrrolotriazine-Based Inhibitors

While specific kinome-wide data for a singular "Ethyl 4-chloropyrrolo[2,1-f]triazine-based inhibitor" is not publicly available, we can draw valuable insights from published data on structurally related pyrrolotriazine inhibitors. This comparative analysis serves as a proxy to understand the potential cross-reactivity landscape of this inhibitor class.

Inhibitor Class Primary Target(s) Reported Selectivity Profile Key Structural Features Influencing Selectivity Reference
Dual EGFR/HER2 Inhibitors EGFR, HER2Appending a lipophilic benzyl group to the C-4 aniline increased HER2 kinase inhibition without reducing EGFR inhibition.[12] A C-5 aminomethyl or morpholine side chain is hypothesized to bind in the ribose phosphate portion of the ATP binding pocket.[12][13][14]Modifications at the C-4 and C-5 positions are crucial for achieving dual targeting and influencing the overall selectivity profile.[9][12][13][14][15]
JAK2 Inhibitors JAK2A novel series of 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazines were identified as potent JAK2 inhibitors. Modification of the aniline substituent at C2 was performed to decrease the formation of glutathione adducts, a strategy to minimize potential toxicity.[8] SAR studies have focused on achieving selectivity for JAK2 over the closely related JAK3.[16]Substitutions at the C2 and C7 positions of the pyrrolotriazine core are key determinants of potency and selectivity within the JAK family.[8][16][17][18]
Dual c-Met/VEGFR-2 Inhibitors c-Met, VEGFR-2A series of pyrrolo[1,2-f][1][2][3]triazine derivatives were developed as potent dual inhibitors. Compound 27a from this series demonstrated high selectivity for c-Met and VEGFR-2 with IC50 values of 2.3 ± 0.1 nM and 5.0 ± 0.5 nM, respectively.[7]The specific substitution pattern on the pyrrolotriazine scaffold allows for potent and selective inhibition of both c-Met and VEGFR-2, likely through interactions with key residues in the ATP-binding pockets of both kinases.[7][19][20]
AAK1 Inhibitors AAK1A series of pyrrolo[2,1-f][1][2][3]triazine analogs were investigated as inhibitors of AAK1 for the potential treatment of neuropathic pain.[10][11]Structure-activity relationship studies focused on optimizing potency and recapitulating the AAK1 knockout phenotype.[10][11][21][22]

Key Insight: The selectivity profile of pyrrolo[2,1-f]triazine-based inhibitors is highly tunable through substitutions at various positions on the core scaffold. This highlights the importance of systematic structure-activity relationship (SAR) studies coupled with comprehensive kinome profiling to guide the design of selective inhibitors.

Experimental Protocols for Selectivity Profiling

A multi-pronged approach employing both biochemical and cellular assays is crucial for a thorough understanding of an inhibitor's selectivity and target engagement.

Biochemical Profiling: KINOMEscan® Competition Binding Assay

The KINOMEscan® platform provides a high-throughput method to assess the binding of a test compound against a large panel of kinases. This ATP-independent assay measures the true thermodynamic binding affinity (Kd), offering a more direct measure of interaction compared to IC50 values which can be influenced by ATP concentration.

Principle: The assay is a competitive binding assay where a test compound competes with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower qPCR signal indicates stronger binding of the test compound to the kinase.[1][2]

Workflow Diagram:

KINOMEscan_Workflow cluster_assay Competition Binding cluster_readout Quantification immobilized_ligand Immobilized Ligand (on beads) incubation Incubation of all three components immobilized_ligand->incubation dna_kinase DNA-tagged Kinase dna_kinase->incubation test_compound Test Compound test_compound->incubation wash Wash to remove unbound components incubation->wash elution Elution of bound kinase wash->elution qpcr qPCR Quantification of DNA tag elution->qpcr

Caption: KINOMEscan® competition binding assay workflow.

Step-by-Step Methodology:

  • Preparation of Affinity Resin: Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to generate the affinity resin.[1]

  • Binding Reaction: The DNA-tagged kinase, the affinity resin, and the test compound (at various concentrations) are combined in a binding buffer in a multi-well plate.[1]

  • Incubation: The plate is incubated at room temperature with shaking to allow the binding reaction to reach equilibrium.[1]

  • Washing: The beads are washed to remove unbound kinase and test compound.[1]

  • Elution: The bound kinase is eluted from the beads.[1]

  • Quantification: The concentration of the eluted kinase is measured by qPCR, which amplifies the DNA tag.[1]

  • Data Analysis: The amount of kinase bound to the resin is plotted against the concentration of the test compound to determine the dissociation constant (Kd). The results are often reported as "percent of control" (DMSO), where a low percentage indicates strong inhibition.[2]

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical technique that allows for the confirmation of drug-target engagement within a cellular context.[3][23][24] The principle is based on the ligand-induced thermal stabilization of the target protein.[25][26]

Principle: When a ligand binds to its target protein, it generally increases the protein's thermal stability. In a CETSA experiment, cells are treated with the inhibitor and then subjected to a heat gradient. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins will remain in the soluble fraction at higher temperatures. The amount of soluble target protein at each temperature is then quantified, typically by Western blot or other protein detection methods.[26]

Workflow Diagram:

CETSA_Workflow cluster_heating Thermal Challenge cluster_analysis Analysis cells Intact Cells compound_treatment Incubate with Test Compound/Vehicle cells->compound_treatment heat_treatment Heat Shock at Varying Temperatures compound_treatment->heat_treatment lysis Cell Lysis heat_treatment->lysis centrifugation Separate Soluble & Insoluble Fractions lysis->centrifugation detection Quantify Soluble Target (e.g., Western Blot) centrifugation->detection

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

Step-by-Step Methodology:

  • Cell Treatment: Culture cells to the desired confluency and treat with the test inhibitor or vehicle control (e.g., DMSO) for a specified time.[26]

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a short duration (e.g., 3 minutes).[26]

  • Cooling: Immediately cool the samples to room temperature.[26]

  • Cell Lysis: Lyse the cells, often through freeze-thaw cycles.[26]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[26]

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using a specific antibody via Western blotting, ELISA, or mass spectrometry.[3][23]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization. An isothermal dose-response format (ITDRF) can also be used, where cells are treated with varying concentrations of the inhibitor and heated at a single, optimized temperature.[3][26]

Interpreting the Data: From Cross-Reactivity to Lead Optimization

The data generated from kinome-wide profiling and cellular target engagement assays provide a comprehensive picture of an inhibitor's selectivity.

  • KINOMEscan® Data: The primary output is a list of kinases that interact with the inhibitor, quantified by their Kd values. A highly selective inhibitor will have a low Kd for the intended target and significantly higher Kd values for all other kinases. The data can be visualized as a "TREEspot™" diagram, which maps the hit profile onto a phylogenetic tree of the human kinome, providing an intuitive visual representation of selectivity.

  • CETSA® Data: A clear thermal shift in the presence of the inhibitor provides strong evidence of target engagement in a physiologically relevant environment. The magnitude of the shift can correlate with the affinity of the inhibitor for its target. The absence of a thermal shift for potential off-targets can further confirm the selectivity observed in biochemical assays.

Logical Framework for Data Interpretation and Action:

Data_Interpretation_Framework cluster_data Data Generation cluster_analysis Analysis & Decision Making cluster_action Actionable Outcomes kinome_scan KINOMEscan® Profiling (Biochemical Affinity) analyze_selectivity Analyze Selectivity Profile: - On-target potency - Off-target hits kinome_scan->analyze_selectivity cetsa CETSA® (Cellular Target Engagement) cetsa->analyze_selectivity correlate_data Correlate Biochemical & Cellular Data analyze_selectivity->correlate_data decision Decision Point correlate_data->decision proceed Proceed to further preclinical studies decision->proceed High Selectivity optimize Rational medicinal chemistry to improve selectivity decision->optimize Manageable Off-Targets deprioritize Deprioritize compound due to poor selectivity decision->deprioritize High Promiscuity

Caption: Framework for interpreting selectivity data.

Conclusion

Comprehensive cross-reactivity profiling is an indispensable component of modern drug discovery. For promising scaffolds like the pyrrolo[2,1-f]triazine core, a deep understanding of on- and off-target activities is paramount for the development of safe and effective therapeutics. By employing a combination of robust biochemical and cellular assays, researchers can gain the necessary insights to guide medicinal chemistry efforts, rationally design more selective inhibitors, and ultimately increase the probability of clinical success. This guide provides a foundational framework for researchers, scientists, and drug development professionals to navigate the complexities of kinase inhibitor selectivity and make data-driven decisions in their quest for novel targeted therapies.

References

  • LINCS Data Portal. (2017). QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). Retrieved from [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Zhu, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4505. [Link]

  • O'Neill, D. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2448–2458. [Link]

  • Dai, L., et al. (2020). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 92(6), 4334–4342. [Link]

  • Snider, J. L., et al. (2022). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1339–1347. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Weinberg, L. R., et al. (2011). 2,7-Pyrrolo[2,1-f][1][2][3]triazines as JAK2 inhibitors: Modification of target structure to minimize reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters, 21(24), 7325-7330. [Link]

  • Shi, W., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 814-831. [Link]

  • Harikrishnan, L. S., et al. (2011). Pyrrolo[1,2-f]triazines as JAK2 inhibitors: achieving potency and selectivity for JAK2 over JAK3. Bioorganic & Medicinal Chemistry Letters, 21(5), 1425-1428. [Link]

  • Weinberg, L. R., et al. (2011). 2,7-Pyrrolo[2,1-f][1][2][3]triazines as JAK2 inhibitors: modification of target structure to minimize reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters, 21(24), 7325-7330. [Link]

  • Mastalerz, H., et al. (2007). New C-5 substituted pyrrolotriazine dual inhibitors of EGFR and HER2 protein tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 17(7), 2036-2042. [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research. [Link]

  • Chen, Y. T., et al. (2020). A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions. Frontiers in Pharmacology, 11, 589. [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • Fink, B. E., et al. (2011). Novel pyrrolo[2,1-f][1][2][3]triazin-4-amines: Dual inhibitors of EGFR and HER2 protein tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 21(2), 781-785. [Link]

  • Mastalerz, H., et al. (2007). Novel C-5 aminomethyl pyrrolotriazine dual inhibitors of EGFR and HER2 protein tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 17(10), 2828-2833. [Link]

  • ResearchGate. (n.d.). Kinase profiling of 52 using KINOMEscan technology at 1 μM. Retrieved from [Link]

  • Mastalerz, H., et al. (2007). New C-5 substituted pyrrolotriazine dual inhibitors of EGFR and HER2 protein tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 17(7), 2036-2042. [Link]

  • Mastalerz, H., et al. (2007). 5-((4-Aminopiperidin-1-yl)methyl)pyrrolotriazine dual inhibitors of EGFR and HER2 protein tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 17(17), 4825-4830. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]

  • MedSci.cn. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. Retrieved from [Link]

  • Dzierba, C., et al. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research, 32(8), 1337-1343. [Link]

  • Van den Broeck, A., et al. (2025). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. [Link]

  • ResearchGate. (n.d.). Jak inhibitors and their selectivity profile. Retrieved from [Link]

  • Dzierba, C., et al. (2023). Discovery of pyrrolo[2,1- f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research. [Link]

  • ChEMBL. (n.d.). Document: Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. Retrieved from [Link]

  • Stork. (n.d.). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 888801. [Link]

Sources

Validating the Mechanism of Action for Novel Pyrrolo[2,1-f]triazine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Challenge of Pyrrolo[2,1-f]triazines

The pyrrolo[2,1-f][1][2]triazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry.[3][4] Its structural resemblance to purine bases has made it a versatile core for developing a wide range of bioactive molecules, from antiviral agents to potent kinase inhibitors.[3][5][6] Notably, this scaffold is an integral component of several kinase inhibitors and nucleoside drugs, such as avapritinib and remdesivir.[5][7] Recent research has highlighted its potential in cancer therapy by targeting key kinases like EGFR, VEGFR-2, and c-Met.[5][8]

However, the journey from a promising novel compound to a validated therapeutic candidate is fraught with challenges. A critical and often complex step is the rigorous validation of its mechanism of action (MoA). Understanding precisely how a compound exerts its biological effects is paramount for predicting its efficacy, identifying potential off-target effects, and developing rational strategies for clinical application.[9]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously validate the MoA of novel pyrrolo[2,1-f]triazine compounds, with a particular focus on their potential as kinase inhibitors. We will move beyond a simple checklist of experiments and delve into the causality behind experimental choices, emphasizing self-validating systems to ensure scientific integrity. This guide will compare and contrast various experimental approaches, providing supporting data and detailed protocols to empower you to build a robust and compelling MoA dossier for your novel compounds.

Pillar 1: Establishing the Biological Landscape - From Cellular Effects to Global Kinome Profiling

The initial phase of MoA validation involves casting a wide net to understand the compound's impact on cellular systems and to identify its primary molecular targets. This "top-down" approach helps to formulate a testable hypothesis about the compound's specific MoA.

Assessing Cellular Phenotypes: The First Clue

The first indication of a compound's biological activity is its effect on cellular phenotypes. A crucial initial experiment is to determine the compound's potency in relevant cancer cell lines.

Table 1: Comparative Anti-proliferative Activity of Pyrrolo[2,1-f]triazine Compound "PTZ-1"

Cell LinePutative Target PathwayPTZ-1 IC50 (nM)Staurosporine (Positive Control) IC50 (nM)DMSO (Vehicle Control)
A549 (Lung Carcinoma)EGFR, c-Met15.25.8No effect
HUVEC (Endothelial)VEGFR-225.77.1No effect
K562 (Leukemia)Abl, various kinases8.94.2No effect
MCF-7 (Breast Cancer)PI3K/Akt/mTOR50.16.5No effect

This table presents hypothetical data for a novel pyrrolo[2,1-f]triazine compound, "PTZ-1".

The differential sensitivity of various cell lines to PTZ-1 provides the first clues about its potential targets. For instance, the high potency in A549 and K562 cells might suggest an inhibitory effect on kinases known to be dysregulated in these cancers.

Unveiling the Target Landscape: Kinome Profiling

To move from phenotypic observations to molecular targets, a broad screening approach is essential. Kinome profiling techniques are invaluable for identifying the specific kinases that a compound interacts with.

  • Kinobeads/MIBs (Multiplexed Inhibitor Beads): This affinity chromatography-based method utilizes immobilized broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome from lysates.[1][10][11] Subsequent analysis by mass spectrometry allows for the quantification of kinases that are competed off by the test compound.[1][2] This approach is powerful for identifying direct targets in a native cellular context.[1][10]

  • Recombinant Kinase Panels: These assays test the compound against a large panel of purified, recombinant kinases. While lacking the cellular context, they provide a direct measure of inhibitory activity against individual kinases and are crucial for determining selectivity.

Table 2: Comparative Kinase Selectivity Profile of PTZ-1 (Hypothetical Data)

KinaseKinobeads (Percent Inhibition at 1 µM)Recombinant Kinase Assay (IC50, nM)
Primary Targets
c-Met95%5.1
VEGFR-292%8.3
Secondary Targets
ABL175%22.5
SRC68%45.8
Non-Targets
EGFR<10%>10,000
PI3Kα<5%>10,000

This comparative data strongly suggests that PTZ-1 is a potent inhibitor of c-Met and VEGFR-2, with some activity against ABL1 and SRC. The lack of activity against EGFR and PI3Kα helps to refine the MoA hypothesis.

Pillar 2: Confirming Target Engagement and Elucidating the Molecular Mechanism

With a primary target hypothesis in hand, the next crucial step is to confirm direct binding of the compound to its putative targets within the complex environment of a living cell and to understand the nature of this interaction.

In-Cell Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for verifying that a compound binds to its target protein in intact cells.[12][13] The principle is based on the ligand-induced thermal stabilization of the target protein.[12][14]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Fractionation cluster_detection Protein Detection start Seed Cells treat Treat with PTZ-1 or Vehicle start->treat heat Heat Shock at Varying Temperatures treat->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Separate Soluble & Aggregated Proteins lyse->centrifuge wb Western Blot for Target Protein centrifuge->wb quant Quantify Soluble Protein wb->quant

Caption: CETSA experimental workflow for validating target engagement.

By performing CETSA, you can generate a thermal melt curve. A shift in this curve in the presence of the compound provides strong evidence of direct target engagement.[14][15]

Characterizing the Binding Interaction: Biochemical Assays

To further characterize the interaction between the compound and its target kinase, in vitro biochemical assays are indispensable.

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying kinase activity and inhibition.[16][17] It can be configured as either a kinase activity assay, measuring substrate phosphorylation, or as a binding assay.[17][18] The binding assay directly measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the test compound.[18][19][20]

Table 3: Comparative Binding Affinity and Inhibition Mechanism of PTZ-1

Target KinaseLanthaScreen™ Binding Assay (Ki, nM)Kinase Activity Assay (IC50, nM)Mechanism of Inhibition
c-Met6.85.1ATP-Competitive
VEGFR-210.28.3ATP-Competitive

This hypothetical data indicates that PTZ-1 is an ATP-competitive inhibitor of both c-Met and VEGFR-2, with high binding affinity.

Pillar 3: Validating Downstream Pathway Modulation and Cellular Consequences

Confirming that target engagement translates into the modulation of downstream signaling pathways and ultimately leads to the desired cellular outcome is the final and most critical piece of the MoA puzzle.

Probing the Signaling Cascade: Western Blot Analysis

Western blotting is a fundamental technique for assessing changes in the phosphorylation status and expression levels of key proteins in a signaling pathway.[21][22][23][24]

Signaling_Pathway cluster_RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway cluster_PI3K_AKT PI3K/Akt Pathway HGF HGF cMet c-Met HGF->cMet VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS RAS cMet->RAS PI3K PI3K cMet->PI3K VEGFR2->RAS VEGFR2->PI3K PTZ1 PTZ-1 PTZ1->cMet PTZ1->VEGFR2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT Akt PI3K->AKT Survival Survival AKT->Survival AKT->Angiogenesis

Caption: Simplified c-Met and VEGFR-2 signaling pathways.

By treating cells with PTZ-1 and then stimulating with the appropriate ligands (HGF for c-Met, VEGF for VEGFR-2), you can use Western blotting to probe the phosphorylation status of key downstream effectors like Akt and ERK.

Table 4: Effect of PTZ-1 on Downstream Signaling (Hypothetical Densitometry Data)

Treatmentp-c-Met (Normalized Intensity)p-VEGFR-2 (Normalized Intensity)p-Akt (Normalized Intensity)p-ERK (Normalized Intensity)
Vehicle Control1.001.001.001.00
PTZ-1 (100 nM)0.150.210.250.30
Foretinib (Control Inhibitor)0.120.180.220.28

This data demonstrates that PTZ-1 effectively inhibits the phosphorylation of c-Met, VEGFR-2, and their downstream effectors, providing strong evidence for on-target pathway modulation.

The Ultimate Proof: Phenotypic Rescue with Knockout/Knockdown Models

To definitively link the compound's activity to its putative target, experiments using knockout (KO) or knockdown (e.g., siRNA, shRNA) cell lines are the gold standard.[25] If the compound's effect is truly on-target, its efficacy should be significantly diminished in cells lacking the target protein.

Table 5: Comparative Efficacy of PTZ-1 in Wild-Type vs. c-Met/VEGFR-2 Knockout Cells

Cell LinePTZ-1 IC50 (nM)Foretinib (Control Inhibitor) IC50 (nM)
A549 Wild-Type15.212.5
A549 c-Met KO> 10,000> 10,000
HUVEC Wild-Type25.720.1
HUVEC VEGFR-2 KO> 10,000> 10,000

The dramatic loss of potency in the knockout cell lines provides unequivocal evidence that the anti-proliferative effects of PTZ-1 are mediated through the inhibition of c-Met and VEGFR-2.

Conclusion: Building a Coherent and Defensible Mechanism of Action

Validating the mechanism of action for a novel pyrrolo[2,1-f]triazine compound is a systematic and iterative process. By employing a multi-pronged approach that combines broad, unbiased screening with highly specific and targeted validation experiments, researchers can build a robust and compelling case for their compound's MoA. The experimental framework outlined in this guide, which emphasizes comparative analysis and self-validating systems, will enable you to confidently characterize your novel compounds and propel them forward in the drug discovery pipeline. Remember, a thoroughly validated MoA is not just a regulatory requirement; it is the scientific bedrock upon which the entire preclinical and clinical development of a new therapeutic is built.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA®)
  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentration of the pyrrolo[2,1-f]triazine compound or vehicle control for 1-2 hours.

  • Heat Shock: Harvest cells and resuspend in PBS with protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[15]

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.[26]

  • Protein Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the samples by Western blotting using an antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate thermal melt curves.

Protocol 2: LanthaScreen™ TR-FRET Kinase Binding Assay
  • Reagent Preparation: Prepare a serial dilution of the pyrrolo[2,1-f]triazine compound. Prepare a mixture of the target kinase and the terbium-labeled anti-tag antibody. Prepare the Alexa Fluor® 647-labeled tracer at the desired concentration.[18][19]

  • Assay Assembly: In a suitable microplate, add the compound dilutions, followed by the kinase/antibody mixture, and finally the tracer.

  • Incubation and Measurement: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.[18] Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the compound concentration to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 3: Western Blotting for Pathway Analysis
  • Sample Preparation: Treat cells with the pyrrolo[2,1-f]triazine compound for the desired time, followed by stimulation with the appropriate growth factor (e.g., HGF or VEGF) for a short period (e.g., 15-30 minutes). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]

  • Protein Quantification and Gel Electrophoresis: Determine the protein concentration of the lysates. Normalize the samples and denature them in Laemmli buffer. Separate the proteins by SDS-PAGE.[23]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[24]

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[22] Incubate the membrane with the primary antibody (e.g., anti-p-c-Met, anti-p-Akt) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21][23]

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.[21]

References

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay - BMG Labtech. (n.d.). BMG Labtech. Retrieved from [Link]

  • Bantscheff, M., et al. (2011). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Biotechnology, 29(11), 1046-1051. Retrieved from [Link]

  • LanthaScreen Technology on microplate readers - BMG Labtech. (2022, April 4). BMG Labtech. Retrieved from [Link]

  • Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574-1586. Retrieved from [Link]

  • Médard, G., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. Retrieved from [Link]

  • Klaeger, S., et al. (2020). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Journal of Proteome Research, 19(4), 1675-1687. Retrieved from [Link]

  • Klaeger, S., et al. (2020). Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. Journal of Proteome Research, 19(4), 1675-1687. Retrieved from [Link]

  • Bioactive Pyrrolo[2,1-f][16][1][2]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023, November 21). MDPI. Retrieved from [Link]

  • Singh, S., et al. (2022). Pyrrolo[2,1-f][16][1][2]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Reaction Biology. Retrieved from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (n.d.). Bio-protocol. Retrieved from [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][16][1][2]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. Retrieved from [Link]

  • Singh, S., et al. (2022). Pyrrolo[2,1-f][16][1][2]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology, 15(3), 634-644. Retrieved from [Link]

  • Ott, G. R., & Trias, J. (2017). Pyrrolo[2,1-f][16][1][2]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. ResearchGate. Retrieved from [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). Frontiers in Oncology, 2, 131. Retrieved from [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2008). Proceedings of the National Academy of Sciences, 105(6), 1945-1950. Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. Retrieved from [Link]

  • Ott, G. R., & Trias, J. (2017). Pyrrolo[2,1-f][16][1][2]triazines: From C-nucleosides to Kinases and Back Again, the Remarkable Journey of a Versatile Nitrogen Heterocycle. Bioorganic & Medicinal Chemistry Letters, 27(18), 4238-4246. Retrieved from [Link]

  • Western Blot Protocol & Troubleshooting Guide - Assay Genie. (n.d.). Assay Genie. Retrieved from [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014, December 19). ACS Chemical Biology, 10(1), 231-240. Retrieved from [Link]

  • Shi, W., et al. (2018). Exploration of novel pyrrolo[2,1-f][16][1][2]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 713-727. Retrieved from [Link]

  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][16][1][2]triazines. (2010). Organic Process Research & Development, 14(4), 856-864. Retrieved from [Link]

Sources

Overcoming the Stalemate: A Comparative Guide to the Efficacy of Pyrrolo[2,1-f]triazine Derivatives Against Drug-Resistant Cancer

Author: BenchChem Technical Support Team. Date: January 2026

The emergence of drug resistance is a formidable challenge in oncology, often leading to treatment failure and disease relapse.[1][2] Cancer cells can develop resistance through a variety of mechanisms, including increased drug efflux, genetic mutations in drug targets, and the activation of alternative pro-survival signaling pathways.[3][4] This guide provides a comprehensive analysis of a promising class of therapeutic agents, the pyrrolo[2,1-f]triazine derivatives, and their efficacy in circumventing these resistance mechanisms. As kinase inhibitors, these compounds target the aberrant signaling pathways that drive the growth and survival of resistant cancer cells.[5][6]

This document will delve into the mechanistic underpinnings of pyrrolo[2,1-f]triazine derivatives, present a comparative analysis of their performance against various drug-resistant cancer cell lines, and provide detailed experimental protocols for their evaluation.

The Mechanism of Action: Targeting Key Survival Pathways

Pyrrolo[2,1-f]triazine derivatives have demonstrated significant potential as inhibitors of several key kinases that are frequently dysregulated in cancer.[5][6] A primary target for many of these compounds is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many human cancers, contributing to drug resistance.[7][8]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellSurvival Cell Growth, Proliferation, Survival mTORC1->CellSurvival Pyrrolo_triazine Pyrrolo[2,1-f]triazine Derivatives Pyrrolo_triazine->PI3K Pyrrolo_triazine->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrrolo[2,1-f]triazine derivatives.

By inhibiting PI3K and/or mTOR, these derivatives can effectively shut down this pro-survival signaling cascade, leading to apoptosis in cancer cells, including those that have developed resistance to other therapies.[9]

Furthermore, certain pyrrolo[2,1-f]triazine derivatives have been designed as potent dual inhibitors of c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10] Both c-Met and VEGFR-2 are receptor tyrosine kinases that play crucial roles in tumor progression, angiogenesis, and metastasis. Their simultaneous inhibition presents a powerful strategy to combat cancer on multiple fronts.[5]

cMet_VEGFR2_Pathway cluster_cMet c-Met Signaling cluster_VEGFR2 VEGFR-2 Signaling HGF HGF cMet c-Met HGF->cMet cMet_downstream Proliferation, Invasion cMet->cMet_downstream VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 VEGFR2_downstream Angiogenesis, Vascular Permeability VEGFR2->VEGFR2_downstream Pyrrolo_triazine Dual c-Met/VEGFR-2 Pyrrolo[2,1-f]triazine Inhibitors Pyrrolo_triazine->cMet Pyrrolo_triazine->VEGFR2

Caption: Dual inhibition of c-Met and VEGFR-2 signaling by pyrrolo[2,1-f]triazine derivatives.

Comparative Efficacy: A Data-Driven Overview

The true measure of these derivatives lies in their performance against specific cancer cell lines, particularly those known for their resistance to standard chemotherapeutic agents. The following table summarizes the reported efficacy of several notable pyrrolo[2,1-f]triazine derivatives.

Derivative/CompoundTarget Kinase(s)Cancer Cell Line(s)IC50 (nM)Comparison/Notes
Compound 27a c-Met, VEGFR-2BaF3-TPR-Met0.71 ± 0.16More potent than the positive control compound in this cell line.[10]
HUVEC-VEGFR237.4 ± 0.311Comparable activity to the positive control compound.[10]
Various c-Met addictive cancer cell lines1.2 - 24.6Demonstrates potent antiproliferative effects.[10]
Compound 19 c-Met, VEGFR-2BaF3-TPR-Met0.71 ± 0.16Showed micromolar activities against c-Met (IC50 = 2.3 ± 0.1 nM) and VEGFR-2 (IC50 = 5.0 ± 0.5 nM) in enzymatic assays.[5]
HUVEC-VEGFR237.4 ± 0.311The kinase activity was not superior to Foretinib.[5]
BMS-754807 IGF-1R--A small molecule IGF-1R kinase inhibitor that has been in clinical development.[11][12]
Compound 14q PI3Kα, PI3KδFive types of human cancer cells-Exhibited potent antiproliferative activity.[13]
Compound 41 PI3KδHuman B-cell proliferation6Showed high selectivity over other PI3K isoforms.[5]
Human whole blood (CD86 expression)118Efficacy in a mouse collagen-induced arthritis model was superior to methotrexate.[5]

Experimental Protocols for Efficacy Evaluation

To ensure the scientific rigor and reproducibility of findings, standardized and well-validated experimental protocols are essential. The following section details the methodologies for key assays used to assess the efficacy of pyrrolo[2,1-f]triazine derivatives.

General Experimental Workflow

The evaluation of a novel anticancer compound follows a logical progression from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow Synthesis Compound Synthesis InVitro_Kinase In Vitro Kinase Assay Synthesis->InVitro_Kinase Cell_Viability Cell Viability Assay Synthesis->Cell_Viability Western_Blot Western Blot (Signaling Pathway) Cell_Viability->Western_Blot InVivo In Vivo Xenograft Model Western_Blot->InVivo PK_PD Pharmacokinetics/ Pharmacodynamics InVivo->PK_PD Toxicity Toxicity Studies InVivo->Toxicity

Caption: A typical experimental workflow for evaluating novel pyrrolo[2,1-f]triazine derivatives.

Sulforhodamine B (SRB) Cell Viability Assay

Rationale: The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for assessing the cytotoxic effects of a compound.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the pyrrolo[2,1-f]triazine derivatives in a culture medium. Replace the existing medium with the medium containing the compounds and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 0.057% (w/v) SRB solution in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vitro Kinase Inhibition Assay

Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of its target kinase. This is crucial for confirming the mechanism of action.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the recombinant target kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP in a kinase reaction buffer.

  • Compound Addition: Add the pyrrolo[2,1-f]triazine derivative at various concentrations. Include a no-inhibitor control.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using ³²P-ATP) or non-radiometric methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

Rationale: Western blotting allows for the detection of specific proteins in a cell lysate. By probing for phosphorylated forms of key signaling proteins (e.g., p-Akt, p-mTOR), this technique can confirm that the compound is inhibiting the target pathway within the cancer cells.

Protocol:

  • Cell Lysis: Treat cancer cells with the pyrrolo[2,1-f]triazine derivative for a specific time. Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-total Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.

Conclusion and Future Directions

The pyrrolo[2,1-f]triazine scaffold represents a highly promising platform for the development of novel anticancer agents capable of overcoming drug resistance. Their ability to target key survival pathways like PI3K/Akt/mTOR and receptor tyrosine kinases such as c-Met and VEGFR-2 provides a multifaceted approach to inhibiting cancer cell growth and proliferation. The data presented in this guide highlight the potent and selective nature of several derivatives against drug-resistant cancer cell lines.

Future research in this area should focus on:

  • Optimizing Selectivity: Further medicinal chemistry efforts to enhance the selectivity of these compounds for their target kinases will be crucial to minimize off-target effects and improve their therapeutic index.

  • Combination Therapies: Investigating the synergistic effects of pyrrolo[2,1-f]triazine derivatives with existing chemotherapeutic agents or other targeted therapies could lead to more effective treatment regimens and further combat drug resistance.

  • Clinical Translation: Advancing the most promising lead compounds through preclinical and clinical development is the ultimate goal to bring these innovative therapies to patients with drug-resistant cancers.

By continuing to explore the therapeutic potential of pyrrolo[2,1-f]triazine derivatives, the scientific community can move closer to overcoming the significant challenge of drug resistance in cancer treatment.

References

  • Mechanisms of Cancer Drug Resistance. (n.d.). Canary Onco.
  • Vasan, N., Baselga, J., & Hyman, D. M. (2019). A view on drug resistance in cancer.
  • Cellular and molecular mechanisms of cancer drug resistance. (n.d.). Frontiers in Oncology.
  • Drug Resistance in Cancer: Mechanisms and Models. (n.d.). ATCC.
  • An overview of molecular mechanisms in cancer drug resistance and therapeutic strategies. (2024). Heliyon, 10(14), e32427.
  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][2][3][4]triazine derivatives. (2020). Bioorganic & Medicinal Chemistry, 28(1), 115194.

  • Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][2][3][4]triazine Derivatives. (2021). Molecules, 26(16), 4967.

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][2][3][4]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1–25.

  • Shi, C., et al. (2018). Exploration of novel pyrrolo[2,1-f][2][3][4]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 834–846.

  • Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Deriv
  • Pyrrolo[2,1-f][2][3][4]triazine: a promising fused heterocycle to target kinases in cancer therapy. (2021). Medicinal Chemistry Research, 31(1), 1-25.

  • Bioactive Pyrrolo[2,1-f][2][3][4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). Molecules, 28(23), 7731.

  • Wymann, M. P., & Schneiter, R. (2008). Lipid signalling in disease. Nature Reviews Molecular Cell Biology, 9(2), 162–176.
  • The Antitumor Activity of s-Triazine Derivatives. (2023). Encyclopedia, 3(3), 1017-1036.
  • Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). Molecules, 27(14), 4410.
  • Synthetic strategies for pyrrolo[2,1-f][2][3][4]triazine: the parent moiety of antiviral drug remdesivir. (2021). Monatshefte für Chemie - Chemical Monthly, 152(1), 1-13.

  • Wittman, M. D., et al. (2009). Discovery of a 2,4-disubstituted pyrrolo[1,2-f][2][3][4]triazine inhibitor (BMS-754807) of insulin-like growth factor receptor (IGF-1R) kinase in clinical development. Journal of Medicinal Chemistry, 52(23), 7360–7363.

  • Discovery of a 2,4-Disubstituted Pyrrolo[1,2-f][2][3][4]triazine Inhibitor (BMS-754807) of Insulin-like Growth Factor Receptor (IGF-1R) Kinase in Clinical Development. (2009). Journal of Medicinal Chemistry, 52(23), 7360-7363.

  • Discovery of novel 1,2,4-triazine-chalcone hybrids as anti-gastric cancer agents via an axis of ROS-ERK. (2021). Bioorganic Chemistry, 115, 105213.

Sources

A Head-to-Head Comparison of Pyrrolotriazine ALK Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted cancer therapy, Anaplastic Lymphoma Kinase (ALK) has emerged as a critical oncogenic driver in several malignancies, most notably non-small cell lung cancer (NSCLC). The development of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment paradigm for patients with ALK-rearranged cancers. However, the emergence of acquired resistance, often driven by secondary mutations within the ALK kinase domain, remains a significant clinical challenge. This has spurred the development of next-generation ALK inhibitors with improved potency, selectivity, and the ability to overcome these resistance mechanisms.

Among the promising new classes of ALK inhibitors are the pyrrolotriazines. This guide provides a comprehensive head-to-head comparison of pyrrolotriazine ALK inhibitors, with a primary focus on the clinical frontrunner, repotrectinib (TPX-0005). We will delve into its performance against other leading next-generation ALK inhibitors, supported by preclinical and clinical data, and provide detailed experimental protocols for their evaluation.

The Rise of Pyrrolotriazines: A New Scaffold for ALK Inhibition

The pyrrolo[2,1-f][1][2][3]triazine scaffold represents a novel chemical class designed to offer potent and selective ALK inhibition. A key example is the 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazine series, from which repotrectinib was developed.[4][5][6] The design of these molecules often aims to mimic the bioactive conformation of established kinase inhibitor motifs while offering unique structural features to overcome resistance.[4]

Repotrectinib, a macrocyclic pyrrolotriazine, was rationally designed to be a potent inhibitor of ALK, ROS1, and TRK kinases.[3] Its compact structure is a key feature, allowing it to bind effectively to the ATP-binding pocket of the ALK kinase domain, even in the presence of bulky "gatekeeper" and "solvent-front" mutations that confer resistance to earlier-generation inhibitors.[1][7]

Comparative Efficacy: Repotrectinib vs. Other Next-Generation ALK Inhibitors

A direct head-to-head clinical trial comparing repotrectinib to other next-generation ALK inhibitors like lorlatinib and alectinib in a first-line setting is ongoing (TRIDENT-3).[8] However, a wealth of preclinical data and results from single-arm trials and indirect comparisons provide valuable insights into their relative performance.

Biochemical Potency (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values of repotrectinib and other prominent ALK inhibitors against wild-type ALK and key resistance mutations.

TargetRepotrectinib (IC50, nM)Lorlatinib (IC50, nM)Alectinib (IC50, nM)Ceritinib (IC50, nM)Crizotinib (IC50, nM)
Wild-Type ALK 1.01[3]~1-91.9[9]0.15[9]3[9]
L1196M (Gatekeeper) 1.08[3]~18Active[9]Active[9]Inactive
G1202R (Solvent Front) 1.26[3]~37-80[9][10]Inactive[9]Inactive[9]Inactive
F1174L ActiveActiveActive[9]ActiveInactive
G1269A ActiveActiveActive[9]Active[9]Inactive
C1156Y ActiveActiveActive[9]ActiveInactive
F1174L/L1196M (Compound) Active~1736 (Kelly cells)[11]---
F1174L/G1202R (Compound) Active~394 (Kelly cells)[11]---

Note: IC50 values can vary depending on the assay conditions and cell lines used. This table provides a comparative overview based on available literature.

As the data indicates, repotrectinib demonstrates potent inhibition of wild-type ALK and, crucially, maintains its potency against a wide range of resistance mutations, including the highly recalcitrant G1202R solvent-front mutation.[1][3] Its activity against compound mutations, which are an emerging mechanism of resistance to third-generation inhibitors like lorlatinib, is a significant advantage.[11]

Clinical Efficacy

The TRIDENT-1 clinical trial has provided robust evidence for the efficacy of repotrectinib in both TKI-naïve and TKI-pretreated patients with ALK-positive NSCLC. While direct comparative trial results are awaited, indirect comparisons suggest a favorable profile for repotrectinib.

Study (Inhibitor)Patient PopulationOverall Response Rate (ORR)CNS ORR
TRIDENT-1 (Repotrectinib) TKI-naïve79%[12]-
TKI-pretreated38%[12]-
CROWN (Lorlatinib) TKI-naïve76%82%
ALEX (Alectinib) TKI-naïve82.9%81%

Indirect comparisons of clinical trial data suggest that lorlatinib may have superior efficacy over alectinib and brigatinib in terms of progression-free survival (PFS).[13][14] While repotrectinib's data is from a single-arm study, its high ORR in TKI-naïve patients is very promising.

Understanding the Mechanism: The ALK Signaling Pathway

ALK is a receptor tyrosine kinase that, upon activation by fusion with a partner protein (e.g., EML4), dimerizes and autophosphorylates, leading to the activation of multiple downstream signaling pathways that drive cell proliferation, survival, and migration. Pyrrolotriazine inhibitors like repotrectinib act by competitively binding to the ATP-binding site of the ALK kinase domain, thereby blocking its catalytic activity and shutting down these oncogenic signals.

ALK Signaling Pathway and Inhibition

ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK Fusion Protein ALK Fusion Protein RAS RAS ALK Fusion Protein->RAS PI3K PI3K ALK Fusion Protein->PI3K JAK JAK ALK Fusion Protein->JAK Repotrectinib Repotrectinib Repotrectinib->ALK Fusion Protein Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene Expression STAT3 STAT3 JAK->STAT3 STAT3->Gene Expression Proliferation, Survival, Migration Proliferation, Survival, Migration Gene Expression->Proliferation, Survival, Migration

Caption: ALK signaling and inhibition by pyrrolotriazines.

Experimental Protocols for Evaluating Pyrrolotriazine ALK Inhibitors

The following protocols provide a framework for the preclinical evaluation of novel pyrrolotriazine ALK inhibitors.

Experimental Workflow

Experimental_Workflow In Vitro Kinase Assay In Vitro Kinase Assay Cellular Phosphorylation Assay Cellular Phosphorylation Assay In Vitro Kinase Assay->Cellular Phosphorylation Assay Cell Viability Assay Cell Viability Assay Cellular Phosphorylation Assay->Cell Viability Assay Western Blot Analysis Western Blot Analysis Cell Viability Assay->Western Blot Analysis In Vivo Xenograft Models In Vivo Xenograft Models Western Blot Analysis->In Vivo Xenograft Models

Caption: A typical workflow for preclinical evaluation.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ALK kinase.

  • Objective: To determine the IC50 value of the inhibitor against wild-type and mutant ALK.

  • Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. A decrease in luminescence indicates kinase inhibition.

  • Materials:

    • Recombinant human ALK enzyme (wild-type and mutants)

    • Poly-Glu,Tyr (4:1) substrate

    • ATP

    • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • Test compound (serially diluted)

    • ADP-Glo™ Kinase Assay Kit

    • 384-well white plates

  • Protocol:

    • Add 1 µL of serially diluted test compound or vehicle (DMSO) to the wells.

    • Add 2 µL of ALK enzyme solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of a mixture of substrate and ATP. Incubate for 1 hour at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

Cellular ALK Phosphorylation Assay

This assay determines the inhibitor's ability to block ALK autophosphorylation within a cellular context.

  • Objective: To measure the inhibition of ALK phosphorylation in intact cells.

  • Principle: An ELISA-based assay can quantify the levels of phosphorylated ALK in cell lysates.

  • Materials:

    • ALK-driven cancer cell line (e.g., H3122, Karpas-299)

    • Cell culture medium and supplements

    • Test compound

    • Lysis buffer

    • Phospho-ALK (Tyr1604) and Total ALK ELISA kits

  • Protocol:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with serial dilutions of the test compound for 2-4 hours.

    • Lyse the cells and transfer the lysates to the ELISA plate pre-coated with a capture antibody for ALK.

    • Incubate to allow ALK protein to bind.

    • Wash the wells and add a detection antibody specific for phosphorylated ALK (pALK).

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a chemiluminescent or colorimetric substrate and measure the signal.

    • Normalize the pALK signal to the total ALK signal and determine the IC50 for pALK inhibition.

Western Blot Analysis of Downstream Signaling

This technique is used to confirm the inhibition of ALK and its downstream signaling pathways.

  • Objective: To visualize the effect of the inhibitor on the phosphorylation status of ALK, STAT3, AKT, and ERK.

  • Materials:

    • ALK-driven cancer cell line

    • Test compound

    • Lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies (pALK, ALK, pSTAT3, STAT3, pAKT, AKT, pERK, ERK, and a loading control like GAPDH or β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • Treat cells with the inhibitor at various concentrations for a specified time (e.g., 2-6 hours).

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to assess the degree of phosphorylation inhibition.

Conclusion

Pyrrolotriazine ALK inhibitors, exemplified by repotrectinib, represent a significant advancement in the treatment of ALK-driven cancers. Their unique structural properties confer potent activity against a broad spectrum of ALK mutations, including those that mediate resistance to earlier-generation and even third-generation TKIs. While direct head-to-head clinical data is still emerging, the available preclinical and clinical evidence strongly suggests that repotrectinib and other pyrrolotriazines will play a crucial role in the evolving therapeutic landscape for ALK-positive malignancies. The experimental protocols outlined in this guide provide a robust framework for the continued research and development of this promising class of targeted therapies.

References

  • Drilon, A., et al. (2018). Repotrectinib (TPX-0005) is a next-generation ROS1/TRK/ALK inhibitor that potently inhibits ROS1/TRK/ALK solvent-front mutations. Cancer Discovery, 8(10), 1227-1236.
  • Gainor, J. F., et al. (2016). Sequential ALK inhibitors can select for lorlatinib-resistant compound ALK mutations in ALK-positive lung cancer. Cancer Discovery, 6(10), 1118-1133.
  • Wodicka, L. M., et al. (2010). Cellular IC50 changes with single and compound ALK mutations.
  • TargetMol. (2023). Repotrectinib is a ROS1 Inhibitor for ROS1-positive Non-small Cell Lung Cancer Research.
  • Friboulet, L., et al. (2014). New generation anaplastic lymphoma kinase inhibitors. Journal of the National Cancer Institute, 106(8), dju237.
  • Gainor, J. F., et al. (2016). Sequential ALK Inhibitors Can Select for Lorlatinib-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer. Clinical Cancer Research, 22(22), 5473-5482.
  • Berhe, S., et al. (2023). Circulating tumor DNA reveals mechanisms of lorlatinib resistance in patients with relapsed/refractory ALK-driven neuroblastoma.
  • Drilon, A., et al. (2018). Repotrectinib (TPX-0005) is a next-generation ROS1/TRK/ALK inhibitor that potently inhibits ROS1/TRK/ALK solvent-front mutations. Cancer Discovery, 8(10), 1227–36.
  • Sakamoto, H., et al. (2011). CH5424802, a selective ALK inhibitor, is effective in ALK-positive NB cell lines and in vivo models. Cancer Cell, 19(5), 679-690.
  • Gainor, J. F., et al. (2016). Sequential ALK Inhibitors Can Select for Lorlatinib-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer. Cancer Discovery, 6(10), 1118-1133.
  • ATCC. (n.d.). Generation of an EML4-ALK Fusion NSCLC Isogenic Cell Line Relevant for Drug Discovery and Development.
  • Pelish, H. E., et al. (2019). Repotrectinib (TPX-0005), effectively reduces growth of ALK driven neuroblastoma cells. Scientific Reports, 9(1), 19356.
  • Ott, G. R., et al. (2011). 2,7-Disubstituted-pyrrolo[2,1-f][1][2][3]triazines: New Variant of an Old Template and Application to the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors with in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 54(18), 6328-6341.

  • Zhang, S., et al. (2019). The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer. Frontiers in Oncology, 9, 1298.
  • Ott, G. R., et al. (2011). 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazines: new variant of an old template and application to the discovery of anaplastic lymphoma kinase (ALK) inhibitors with in vivo antitumor activity. Journal of Medicinal Chemistry, 54(18), 6328-6341.

  • ResearchGate. (2025). 2,7-Disubstituted-pyrrolo[2,1-f][1][2][3]triazines: New Variant of an Old Template and Application to the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors with in Vivo Antitumor Activity.

  • Friboulet, L., et al. (2014). Personalized Medicine Tackles Clinical Resistance: Alectinib in ALK-Positive Non–Small Cell Lung Cancer Progressing on First-Generation ALK Inhibitor. Clinical Cancer Research, 20(24), 6305-6311.
  • ResearchGate. (2025). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines.

  • Kumar, A., et al. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. RSC Medicinal Chemistry, 13(5), 516-537.

  • Cee, V. J., et al. (2020). Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations. Molecular Cancer Therapeutics, 19(10), 2096-2106.
  • ResearchGate. (n.d.). IC 50 values of alK inhibitors for the growth inhibition of Karpas299...
  • Large-scale Biological Network Analysis and Visualization 1.
  • Frontiers. (2025).
  • ATCC. (n.d.). Generation of an EML4-ALK Fusion NSCLC Isogenic Cell Line Relevant for Drug Discovery and Development.
  • Patsnap Synapse. (2025). What clinical trials have been conducted for Repotrectinib?
  • Cho, B. C., et al. (2020). Repotrectinib exhibits potent anti-tumor activity in treatment-naive and solvent-front-mutant ROS1-rearranged non-small cell lung cancer. Clinical Cancer Research, 26(11), 2549-2559.
  • ResearchGate. (2025). Repotrectinib (TPX-0005)
  • Sketchviz. (n.d.). Graphviz Examples and Tutorial.
  • Graphviz. (2024). DOT Language.
  • YouTube. (n.d.). Dot Language Graphviz.
  • Sketchviz. (n.d.). A beginner-friendly Graphviz tutorial, with interactive examples.
  • Dagogo-Jack, I., & Shaw, A. T. (2016). Cracking the Code of Resistance across Multiple Lines of ALK Inhibitor Therapy in Lung Cancer. Cancer Discovery, 6(10), 1084-1086.
  • ASCO Daily News. (2019).
  • Addeo, A., et al. (2024). Alectinib vs. Lorlatinib in the Front-Line Setting for ALK-Rearranged Non-Small-Cell Lung Cancer (NSCLC): A Deep Dive into the Main Differences across ALEX and CROWN Phase 3 Trials. Cancers, 16(13), 2457.
  • ResearchGate. (n.d.). (PDF) Mutations in ALK signaling pathways conferring resistance to ALK inhibitor treatment lead to collateral vulnerabilities in neuroblastoma cells.
  • PubMed. (n.d.).
  • PubMed. (n.d.).
  • ResearchGate. (2024). (PDF) Alectinib vs. Lorlatinib in the Front-Line Setting for ALK-Rearranged Non-Small-Cell Lung Cancer (NSCLC): A Deep Dive into the Main Differences across ALEX and CROWN Phase 3 Trials.
  • Semantic Scholar. (n.d.).

Sources

A Senior Application Scientist's Guide to the Antiviral Spectrum of 4-Aminopyrrolo[2,1-f]triazine Nucleosides

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The relentless emergence of novel and drug-resistant viral pathogens necessitates a robust and forward-thinking pipeline of broad-spectrum antiviral agents. Within the diverse chemical space of antiviral compounds, nucleoside analogs remain a cornerstone of therapy, prized for their ability to deceptively target the fundamental machinery of viral replication. This guide focuses on a particularly promising scaffold: the 4-aminopyrrolo[2,1-f][1][2][3]triazine system. As structural analogs of purine bases, nucleosides built on this framework have demonstrated potent activity against a wide array of RNA viruses.[1][4]

This document provides an in-depth comparative analysis of this scaffold's antiviral spectrum, grounded in experimental data. We will explore its mechanism of action, contrast its efficacy with other leading antiviral nucleosides, and provide detailed, self-validating protocols to empower researchers to conduct their own comparative studies. The most prominent example of this class is Remdesivir (GS-5734), a prodrug that is metabolized into its active nucleoside form, GS-441524, which contains the 4-aminopyrrolo[2,1-f]triazine core.[2][5][6]

The Privileged Scaffold: Mechanism of Action

The 4-aminopyrrolo[2,1-f]triazine nucleosides function as adenosine analogs.[7] Their broad-spectrum efficacy stems from their ability to target the highly conserved RNA-dependent RNA polymerase (RdRp) enzyme, which is essential for the replication of most RNA viruses.[2][5][8]

The process begins with the cellular uptake of the prodrug (e.g., Remdesivir), which is designed to efficiently cross the cell membrane.[9] Once inside the cell, it undergoes a series of metabolic steps to form the active nucleoside triphosphate (NTP) analog.[2][5] This activated analog then competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand by the RdRp.[7] Its incorporation leads to premature chain termination, effectively halting viral replication.[10][11]

G cluster_cell Host Cell cluster_virus Viral Replication Prodrug Remdesivir (Prodrug) (Cell Permeable) GS451524 GS451524 Prodrug->GS451524 Metabolism GS441524 GS-441524 (Nucleoside Analog) NTP_Analog Active NTP Analog (GS-443902) GS441524->NTP_Analog Host Kinases RdRp Viral RdRp NTP_Analog->RdRp Competes with ATP RNA Nascent Viral RNA RdRp->RNA Incorporation Termination Termination RNA->Termination

Caption: Metabolic activation and mechanism of action of 4-aminopyrrolo[2,1-f]triazine nucleoside prodrugs.

Comparative Antiviral Spectrum Analysis

The true value of a potential antiviral is determined not in isolation, but by its performance relative to existing therapies. The 4-aminopyrrolo[2,1-f]triazine scaffold, represented by its active metabolite GS-441524, exhibits a remarkably broad spectrum of activity. This is particularly evident when compared against other nucleoside analogs like Favipiravir and Ribavirin.

The key metrics for comparison are:

  • EC50 (50% Effective Concentration): The concentration of the drug that inhibits viral replication by 50%. A lower value indicates higher potency.

  • CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in the viability of host cells. A higher value indicates lower toxicity to the host.

  • SI (Selectivity Index): Calculated as CC50 / EC50. A higher SI is desirable, indicating that the drug is effective against the virus at concentrations far below those that are toxic to host cells.[12] An SI of 10 or greater is often considered a benchmark for a promising candidate.[12]

The table below summarizes in vitro data for GS-441524 and comparator compounds against a range of RNA viruses.

Virus FamilyVirusCompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Coronaviridae SARS-CoV-2GS-441524 1.2 >100>83[13]
SARS-CoV-2Remdesivir0.77>100>129[14]
SARS-CoV-2Favipiravir61.88>400>6.46[14]
MERS-CoVGS-441524 Potent --[13]
MERS-CoVRemdesivir0.07>10>142[3]
HCoV-NL63RemdesivirPotent --[14]
Filoviridae Ebola Virus (EBOV)Remdesivir0.06 >10>167[5]
Marburg Virus (MARV)Remdesivir0.024-0.068 ~4~59-167[5]
Paramyxoviridae Nipah VirusRemdesivirPotent --[15]
Measles, MumpsRemdesivirPotent --[15]
Flaviviridae Dengue Virus (1-4)RemdesivirPotent --[2]
Zika VirusRemdesivirPotent --[2]
Picornaviridae EnterovirusRemdesivirPotent --[2]
Caliciviridae Norovirus (HuNoV)4-aza-7,9-dideazaadenosine *0.015 High-[1][8]

Note: 4-aza-7,9-dideazaadenosine is a related C-nucleoside of the 4-aminopyrrolo[2,1-f]triazine class.

Analysis of Comparative Data: The data clearly demonstrates the superior potency and breadth of the 4-aminopyrrolo[2,1-f]triazine scaffold (represented by Remdesivir/GS-441524) compared to agents like Favipiravir, particularly against coronaviruses.[14][16] Its activity extends across multiple virus families of high pandemic potential, including Filoviridae (Ebola, Marburg) and Paramyxoviridae (Nipah, Measles), establishing it as a true broad-spectrum antiviral agent.[3][15] While some derivatives show significant cytotoxicity against certain viruses like norovirus, this also highlights the scaffold's potential for further optimization to improve the selectivity index.[1][8]

Experimental Protocols for Antiviral Profiling

To ensure scientific integrity and reproducibility, standardized and well-controlled assays are paramount. Here, we provide step-by-step methodologies for determining the antiviral efficacy (EC50) and cytotoxicity (CC50) of test compounds.

Workflow for Antiviral Spectrum Analysis

The overall process involves two parallel assays: one to measure the compound's effect on viral replication and another to measure its effect on host cell viability. The results are then integrated to determine the Selectivity Index.

G cluster_antiviral Antiviral Efficacy Assay (e.g., Plaque Reduction) cluster_cytotox Cytotoxicity Assay (e.g., MTT/MTS) A Prepare Serial Dilutions of Test Compound B2 Infect Cells with Virus & Add Compound Dilutions A->B2 C2 Add Compound Dilutions (No Virus) A->C2 B1 Seed Host Cells in Plates B1->B2 B3 Incubate & Allow Plaque Formation B2->B3 B4 Fix, Stain, and Count Plaques B3->B4 B5 Calculate EC50 B4->B5 D Calculate Selectivity Index (SI = CC50 / EC50) B5->D C1 Seed Host Cells in Plates C1->C2 C3 Incubate for Same Duration as Antiviral Assay C2->C3 C4 Add Reagent (MTT/MTS) & Measure Absorbance C3->C4 C5 Calculate CC50 C4->C5 C5->D

Caption: A validated workflow for determining the Selectivity Index of an antiviral compound.

Protocol 1: Plaque Reduction Neutralization Test (PRNT) for EC50 Determination

This "gold standard" assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death.[17]

Materials:

  • Host Cells: Appropriate cell line for the virus of interest (e.g., Vero E6 for SARS-CoV-2), cultured to ~90-100% confluency in 6-well plates.[18]

  • Virus Stock: Known titer of the target virus.

  • Test Compound: Prepared in a series of 2-fold serial dilutions.[17]

  • Media: Growth medium, infection medium (e.g., serum-free DMEM).

  • Overlay: 1.8% agarose solution mixed 1:1 with 2x concentrated growth medium.[19]

  • Stain: 0.1% Crystal Violet in 20% ethanol.

Procedure:

  • Cell Seeding: Seed a 6-well plate with host cells (e.g., 1 x 10^6 cells/well) and incubate for 12-24 hours to form a near-confluent monolayer.[18]

  • Virus Preparation: Dilute the virus stock in infection medium to a concentration that will yield 50-100 plaques per well.

  • Infection: Wash the cell monolayers with sterile PBS. Inoculate duplicate wells with 200 µL of the virus dilution. Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking every 15 minutes.[19]

  • Treatment: During the incubation, mix the virus inoculum with an equal volume of the prepared compound dilutions. After the 1-hour adsorption, remove the inoculum from the cells.

  • Overlay: Add 2 mL of the agarose overlay medium containing the different concentrations of the test compound to each well.[17] Include a "no drug" virus control and a "no virus" cell control.

  • Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5% CO2 incubator for 2-4 days, or until plaques are visible.

  • Visualization: Fix the cells with 10% formalin for at least 30 minutes. Carefully remove the agarose plug and stain the monolayer with Crystal Violet solution for 15-20 minutes.[17]

  • Data Analysis: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration compared to the "no drug" control. The EC50 is the concentration that reduces the plaque count by 50%, determined using non-linear regression analysis.

Protocol 2: MTS Assay for CC50 Determination

This colorimetric assay measures the metabolic activity of viable cells to quantify cytotoxicity.[12]

Materials:

  • Host Cells: Same cell line used in the PRNT assay.

  • Test Compound: Same serial dilutions as prepared for the PRNT assay.

  • Plates: Sterile, 96-well flat-bottomed plates.

  • Reagent: MTS reagent solution (e.g., CellTiter 96® AQueous One Solution).

Procedure:

  • Cell Seeding: Seed a 96-well plate with host cells (e.g., 5 x 10^4 cells/mL, 100 µL/well) and incubate for 24 hours to allow for cell attachment.[12]

  • Treatment: Remove the medium and add 100 µL of the prepared compound dilutions to triplicate wells. Include "cells only" (100% viability) and "medium only" (background) controls.

  • Incubation: Incubate the plate for the same duration as the plaque assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.[12][20]

  • Reagent Addition: Add 20 µL of MTS reagent to each well.[21][22]

  • Final Incubation: Incubate for 1-4 hours at 37°C.[21][22]

  • Measurement: Record the absorbance at 490 nm using a microplate reader.[21]

  • Data Analysis: Subtract the average background absorbance from all other wells. Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The CC50 is the concentration that reduces cell viability by 50%, determined using non-linear regression analysis.

Conclusion and Future Perspectives

The 4-aminopyrrolo[2,1-f]triazine nucleoside scaffold represents a validated and highly potent platform for the development of broad-spectrum antiviral drugs. Its efficacy against a wide range of clinically significant RNA viruses, including coronaviruses and filoviruses, underscores its importance for both current therapeutic needs and future pandemic preparedness.[2][15]

The parent nucleoside, GS-441524, is not only a critical therapeutic agent in veterinary medicine for treating feline infectious peritonitis but also serves as a benchmark for future drug design.[6][10][11] Future research should focus on optimizing this scaffold to enhance oral bioavailability, further improve the selectivity index, and explore its efficacy against an even broader range of emerging viral threats. Structure-activity relationship (SAR) studies will be crucial in modifying the nucleobase and sugar moieties to fine-tune the balance between high potency and low host cell toxicity.

References

  • Groaz, E., et al. (2020). Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides. European Journal of Medicinal Chemistry. Available at: [Link]

  • Savarino, A., et al. (2023). Expanded profiling of Remdesivir as a broad-spectrum antiviral and low potential for interaction with other medications in vitro. PubMed. Available at: [Link]

  • Al-Tawfiq, J.A., et al. (2021). Remdesivir - StatPearls. NCBI Bookshelf. Available at: [Link]

  • Porter, D., et al. Broad Spectrum Antiviral Remdesivir for the Treatment of Emerging Viral Infections with High Outbreak Potential. Keystone Symposia. Available at: [Link]

  • Savarino, A., et al. (2023). Expanded profiling of Remdesivir as a broad-spectrum antiviral and low potential for interaction with other medications in vitro. ResearchGate. Available at: [Link]

  • Bloom Tech. (2025). GS-441524: Feline Infectious Peritonitis Therapeutic Area. Bloom Tech News. Available at: [Link]

  • Groaz, E., et al. (2020). Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides. European Journal of Medicinal Chemistry. Available at: [Link]

  • Li, G., & De Clercq, E. (2020). Remdesivir as a broad-spectrum antiviral drug against COVID-19. European Review for Medical and Pharmacological Sciences. Available at: [Link]

  • Creative Biolabs. Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. Available at: [Link]

  • de Oliveira, G.L.V., et al. (2024). Determination of cytotoxic concentration of 50 % (CC50). Bio-protocol. Available at: [Link]

  • Halford, B. (2020). A comparative analysis of remdesivir and other repurposed antivirals against SARS‐CoV‐2. FEBS Journal. Available at: [Link]

  • Wikipedia. GS-441524. Wikipedia. Available at: [Link]

  • ResearchGate. Virus Plaque Assay Protocol. ResearchGate. Available at: [Link]

  • Creative Bioarray. MTS Tetrazolium Assay Protocol. Creative Bioarray. Available at: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Hinks, T.S.C., et al. (2021). Viral Plaque Assay. protocols.io. Available at: [Link]

  • Vatansever, N., et al. (2021). Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models. Scientific Reports. Available at: [Link]

  • Al-Kuraishy, H.M., et al. (2022). Comparison of remdesivir and favipiravir - the anti-Covid-19 agents mimicking purine RNA constituents. Biomedical Papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia. Available at: [Link]

  • Covarrubias, G., et al. (2025). Efficacy of GS-441524 for Feline Infectious Peritonitis: A Systematic Review (2018–2024). Veterinary Sciences. Available at: [Link]

  • HERO Veterinary. (2025). Can Antiviral Treat FIP in Cats?. HERO Veterinary. Available at: [Link]

  • Shrestha, S., et al. (2025). Efficacy and safety of remdesivir and favipiravir in COVID-19 patients – A systematic review and meta-analysis. Journal of Family Medicine and Primary Care. Available at: [Link]

  • Takano, T., et al. (2024). GS-441524 and molnupiravir are similarly effective for the treatment of cats with feline infectious peritonitis. Frontiers in Veterinary Science. Available at: [Link]

  • Chulakov, E.R., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. Available at: [Link]

Sources

A Comparative Guide to the Structural Validation of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds, including antiviral and anticancer agents. The precise structural elucidation of novel derivatives within this class is paramount to understanding their structure-activity relationships (SAR) and ensuring the integrity of drug discovery and development pipelines. This guide provides an in-depth, comparative analysis of the essential analytical techniques for the structural validation of ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate and its derivatives, juxtaposed with the analogous validation of the imidazo[1,2-a]pyrimidine scaffold, another critical heterocyclic system in drug discovery.

The Imperative of Unambiguous Structural Validation

The journey from a promising molecular design to a viable drug candidate is paved with rigorous experimental validation. For heterocyclic compounds like ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate, seemingly minor structural variations can lead to profound differences in biological activity and pharmacokinetic properties. Therefore, the application of a multi-faceted analytical approach is not merely a procedural formality but a cornerstone of scientific integrity. This guide will delve into the "why" and "how" of the three pillars of structural validation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

The Causality Behind NMR in Heterocyclic Chemistry

For fused heterocyclic systems like pyrrolo[2,1-f]triazines and imidazo[1,2-a]pyrimidines, the chemical shifts (δ) and coupling constants (J) of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the electronic effects of substituents and the geometry of the fused rings. The nitrogen atoms in these scaffolds significantly influence the electron density distribution, leading to characteristic chemical shifts for the ring protons and carbons. Any substitution on the core will induce predictable changes in these shifts, allowing for precise determination of the substitution pattern.

Comparative ¹H and ¹³C NMR Data

The following tables present a comparative overview of the expected ¹H and ¹³C NMR spectral data for ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate and a representative imidazo[1,2-a]pyrimidine derivative. The data for the pyrrolo[2,1-f]triazine is inferred from closely related, published analogues, while the imidazo[1,2-a]pyrimidine data is based on reported experimental values[1].

Table 1: Comparative ¹H NMR Data (in DMSO-d₆, 400 MHz)

Compound Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylateH-2~7.8-8.0s-
H-5~7.0-7.2s-
H-7~8.2-8.4s-
-OCH₂CH₃~4.3-4.5q~7.1
-OCH₂CH₃~1.3-1.5t~7.1
2-Phenylimidazo[1,2-a]pyrimidin-3-amine derivative[1]H-58.77dd6.8, 2.0
H-67.01dd6.8, 4.1
H-78.62dd4.1, 2.0
Phenyl-H7.86-7.41m-
Imine-H8.89s-

Table 2: Comparative ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Compound Carbon Expected Chemical Shift (δ, ppm)
Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylateC=O~160-165
C-2~120-125
C-4~150-155
C-5~110-115
C-6~130-135
C-7~140-145
C-8a~135-140
-OCH₂CH₃~60-65
-OCH₂CH₃~14-16
2-Phenylimidazo[1,2-a]pyrimidin-3-amine derivative[1]C-2149.19
C-3128.85
C-5146.92
C-6109.46
C-7137.60
C-8a151.10
Phenyl-C126.38-133.94
Imine-C153.47
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR tube (5 mm)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Sample (~5-10 mg)

  • Internal standard (e.g., TMS)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition of ¹H NMR Spectrum:

    • Set the appropriate spectral width and acquisition time.

    • Apply a 90° pulse and acquire the Free Induction Decay (FID).

    • Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.

  • Acquisition of ¹³C NMR Spectrum:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required.

  • Data Processing:

    • Apply Fourier transformation to the FID to obtain the spectrum.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Section 2: Mass Spectrometry - Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern.

The Logic of Mass Spectrometry in Heterocyclic Analysis

For novel compounds, confirming the molecular weight is a critical first step in validation. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy, confirming the molecular formula. The fragmentation patterns observed in techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) are often characteristic of the heterocyclic core and its substituents, providing a fingerprint that can be used to confirm the structure and identify related compounds.

Comparative Mass Spectrometry Data

Table 3: Comparative High-Resolution Mass Spectrometry (HRMS) Data

Compound Ionization Mode Calculated m/z Observed m/z Key Fragments (Expected)
Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylateESI+[M+H]⁺: 226.0487To be determinedLoss of -OCH₂CH₃, loss of CO, cleavage of the ester group
2-Phenylimidazo[1,2-a]pyrimidin-3-amine derivative[1]ESI+[M+H]⁺: 344.11344.11Fragmentation of the imine side chain, cleavage of the phenyl group
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of the synthesized compound.

Materials:

  • High-resolution mass spectrometer (e.g., TOF, Orbitrap)

  • Volatile solvent (e.g., methanol, acetonitrile)

  • Sample (~0.1-1 mg)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.

  • Ionization: Utilize an appropriate ionization technique. ESI is common for polar molecules and provides soft ionization, often preserving the molecular ion.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).

    • Use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

    • Compare the calculated and observed isotopic patterns to further confirm the elemental composition.

    • Analyze the fragmentation pattern in MS/MS experiments to gain further structural insights.

Section 3: Single-Crystal X-ray Crystallography - The Definitive 3D Structure

While NMR and MS provide invaluable data, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state.

The Power of Crystallography for Complex Heterocycles

For novel or complex heterocyclic systems, X-ray crystallography can definitively resolve any ambiguities regarding isomerism, stereochemistry, and conformation. It provides precise bond lengths, bond angles, and torsion angles, offering a detailed snapshot of the molecule's architecture. This information is crucial for understanding intermolecular interactions in the solid state and for validating computational models used in drug design.

Comparative Crystallographic Data

While a crystal structure for the specific target compound, ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate, is not publicly available, we can compare the crystallographic data of a related pyrrolo[1,2-b]pyridazine derivative with that of an imidazo[1,2-a]pyridine derivative to illustrate the type of information obtained.

Table 4: Comparative Crystallographic Data

Parameter 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine Imidazo[1,2-a]pyridine Derivative [3]
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Key Bond Lengths C-Cl: ~1.74 ÅC-N (imidazole): ~1.33-1.38 Å
C-N (pyrrole): ~1.37-1.39 ÅC-N (pyridine): ~1.32-1.39 Å
Key Bond Angles Angles within the fused ringsAngles within the fused rings
Dihedral Angles Planarity of the fused systemTorsion angle between rings
Intermolecular Interactions π-π stackingHydrogen bonding
Experimental Protocol: Single-Crystal X-ray Crystallography

Objective: To obtain a high-quality single crystal and determine the three-dimensional molecular structure.

Materials:

  • Purified compound

  • Various solvents for crystallization

  • Crystallization vials (e.g., small test tubes, vials)

  • Single-crystal X-ray diffractometer

Procedure:

  • Crystal Growth (The Crucial Step):

    • This is often the most challenging part. The goal is to grow a single crystal of suitable size and quality.

    • Common techniques include:

      • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly over days or weeks.

      • Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a vial of a poor solvent (the precipitant). The vapor of the poor solvent slowly diffuses into the solution, reducing the solubility and inducing crystallization.

      • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly.

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal on the diffractometer.

    • A beam of X-rays is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.

    • The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate molecular structure.

  • Data Visualization and Analysis:

    • The final structure is visualized using software like Mercury or ORTEP.

    • Bond lengths, bond angles, torsion angles, and intermolecular interactions are analyzed.

Workflow and Interconnectivity of Techniques

The structural validation process is a logical and interconnected workflow.

G Synthesis Synthesis Purification Purification Synthesis->Purification TLC TLC & Melting Point Purification->TLC XRay X-ray Crystallography Purification->XRay NMR ¹H & ¹³C NMR TLC->NMR MS Low-Res MS NMR->MS TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR->TwoD_NMR If structure is complex HRMS HRMS MS->HRMS

Caption: Workflow for structural validation of novel compounds.

Conclusion: A Triad of Trustworthiness

The structural validation of ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate derivatives, and indeed any novel chemical entity, relies on the synergistic application of NMR, mass spectrometry, and X-ray crystallography. Each technique provides a unique and complementary piece of the structural puzzle. By judiciously applying these methods and critically analyzing the data, researchers can establish the unequivocal structure of their compounds, a critical step that underpins the integrity and success of the entire drug discovery and development process. This guide serves as a foundational resource, emphasizing not just the procedural steps, but the scientific rationale that drives the robust and reliable characterization of novel heterocyclic compounds.

References

  • Al-Ostath, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1272, 134173. [Link]

  • Matsumoto, S., et al. (2013). Structure-based Design, Synthesis, and Evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine Derivatives as Novel Dual c-Met and VEGFR2 Kinase Inhibitors. Bioorganic & Medicinal Chemistry, 21(24), 7845-7860. [Link]

  • Wang, Y., et al. (2017). Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. European Journal of Medicinal Chemistry, 126, 1083-1106. [Link]

  • Balijapalli, U., & Iyer, P. (2015). (a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC 1049287); (b) hydrogen bonding interactions in 5d; (c) packing of 5d in unit cell. ResearchGate. [Link]

  • MDPI. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7788. [Link]

  • Arote, R. B., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][2][3]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. ChemistrySelect, 9(1), e202303894. [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of Pyrrolo[2,1-f]triazine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs and numerous investigational candidates.[1][4] Its unique three-dimensional shape and hydrogen bonding capabilities allow for potent and selective interactions with a variety of biological targets, particularly protein kinases.[1][5] This guide provides a comprehensive comparison of the in vivo efficacy of prominent pyrrolo[2,1-f]triazine-based drug candidates, with a primary focus on their applications in oncology. We will delve into the experimental data supporting their therapeutic potential, compare their performance against established alternatives, and provide detailed protocols for key in vivo studies to aid researchers in this field.

The versatility of the pyrrolo[2,1-f][1][2][3]triazine core has led to the development of inhibitors for a range of kinases implicated in cancer, including Anaplastic Lymphoma Kinase (ALK), MET proto-oncogene (c-Met), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), p38 Mitogen-Activated Protein Kinase (p38α), and Janus Kinase 2 (JAK2).[1][6] The clinical success of compounds like the FDA-approved kinase inhibitor Avapritinib and the antiviral Remdesivir underscores the therapeutic promise of this heterocyclic system.[1][4]

This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth technical overview to inform and guide future research and development of this promising class of therapeutic agents.

Comparative In Vivo Efficacy in Oncology

The following tables summarize the in vivo efficacy of several pyrrolo[2,1-f]triazine-based drug candidates across various cancer models. This data is juxtaposed with the current standard-of-care therapies for the respective malignancies to provide a clear benchmark for their performance.

Anaplastic Lymphoma Kinase (ALK) Inhibitors

Disease Context: Anaplastic Large Cell Lymphoma (ALCL) is an aggressive non-Hodgkin lymphoma often characterized by ALK gene rearrangements.

Drug CandidateAnimal ModelDosing RegimenKey Efficacy FindingsStandard of Care & Efficacy
Compound 21 [1]ALK-driven tumor xenograft in miceNot specifiedDose-dependent tumor growth inhibition.Brentuximab vedotin + CHP: High response rates.[7][8][9] CHOP/CHOEP chemotherapy: Overall response rate of ~90% in ALK-positive ALCL.[10][11]
Compound 22 [1]ALK-driven tumor xenograft in miceNot specifiedDose-dependent tumor growth inhibition.
Compound 24 (trans-isomer) [1]ALK-driven Sup-M2 tumor xenografts in SCID mice30 mg/kgSuperior tumor growth inhibition (75–87%) compared to its cis-isomer.
c-Met and VEGFR-2 Dual Inhibitors

Disease Context: c-Met and VEGFR-2 are key drivers of tumor growth, angiogenesis, and metastasis in various cancers, including gastric and colorectal cancer.

Drug CandidateAnimal ModelDosing RegimenKey Efficacy FindingsStandard of Care & Efficacy
Compound 19 [1]Not specifiedNot specifiedGood pharmacokinetic profile in SD rats.Gastric Cancer (c-Met positive): Platinum-based chemotherapy (e.g., FOLFOX) is first-line.[12][13] Ramucirumab (VEGFR-2 inhibitor) is a second-line option.[12][14]
Compound 27a [15]Not specifiedNot specifiedFavorable druggability and pharmacokinetic properties.Colorectal Cancer: Chemotherapy (e.g., FOLFOX, FOLFIRI) with targeted agents (e.g., bevacizumab, cetuximab, panitumumab).
EGFR and HER2 Dual Inhibitors

Disease Context: Overexpression of EGFR and HER2 is a hallmark of certain breast and gastric cancers, driving aggressive tumor growth.

Drug CandidateAnimal ModelDosing RegimenKey Efficacy FindingsStandard of Care & Efficacy
Compound 13 [1]GEO and N87 xenografts in miceSubcutaneous and oral administrationSignificant tumor reduction.HER2+ Breast Cancer: Trastuzumab in combination with pertuzumab and chemotherapy is the standard of care.[16][17][18][19][20]
Compound 15 [1]N87 human gastric carcinoma and GEO human colon carcinoma athymic mouse xenografts180 mg/kg and 240 mg/kgTumor Growth Inhibition (TGI) of 180% and 85%, respectively.
p38α MAP Kinase Inhibitors

Disease Context: p38α MAP kinase is implicated in inflammatory responses and is a target for diseases like rheumatoid arthritis. While not a cancer therapy, it demonstrates the broader potential of the scaffold.

Drug CandidateAnimal ModelDosing RegimenKey Efficacy FindingsStandard of Care & Efficacy
C6-Aryl/Heteroaryl Ketones [7]Acute and chronic inflammation modelsOral administrationDemonstrated efficacy.Rheumatoid Arthritis: DMARDs (e.g., methotrexate), biologics (e.g., TNF inhibitors), and JAK inhibitors.
Janus Kinase 2 (JAK2) Inhibitors

Disease Context: The JAK2 V617F mutation is a key driver in myeloproliferative neoplasms such as Polycythemia Vera (PV).

Drug CandidateAnimal ModelDosing RegimenKey Efficacy FindingsStandard of Care & Efficacy
Pyrrolotriazine derivatives [6]Not specifiedNot specifiedPotent JAK2 inhibition.Polycythemia Vera: Hydroxyurea is first-line for high-risk patients. Ruxolitinib (a JAK1/2 inhibitor) is an approved second-line option.[21][22] Ropeginterferon alfa-2b can reduce the JAK2 mutant allele burden.[23]

Experimental Protocols

To ensure scientific integrity and enable reproducibility, this section provides detailed, step-by-step methodologies for representative in vivo efficacy studies.

Protocol 1: Xenograft Model for ALK-Positive Anaplastic Large Cell Lymphoma

This protocol is a generalized representation based on common practices for evaluating ALK inhibitors.[24][25][26]

Objective: To evaluate the in vivo anti-tumor efficacy of a pyrrolo[2,1-f]triazine-based ALK inhibitor.

Materials:

  • ALK-positive ALCL cell line (e.g., SUP-M2)

  • 6-8 week old female severe combined immunodeficient (SCID) mice

  • Matrigel

  • Test compound (pyrrolo[2,1-f]triazine-based ALK inhibitor)

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Standard-of-care drug (e.g., Brentuximab vedotin)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Culture: Culture SUP-M2 cells according to the supplier's recommendations.

  • Tumor Implantation:

    • Harvest cells in their logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel.

    • Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by caliper measurements every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation:

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group): Vehicle control, Test Compound (at various doses), and Standard of Care.

  • Drug Administration:

    • Administer the test compound and vehicle control orally (p.o.) or intraperitoneally (i.p.) daily for 21 days.

    • Administer the standard-of-care drug according to its established protocol (e.g., intravenously).

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).

  • Data Analysis:

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences.

Protocol 2: Orthotopic Xenograft Model for c-Met Positive Gastric Cancer

This protocol is a generalized representation based on common practices for evaluating c-Met inhibitors.[27][28][29]

Objective: To assess the in vivo efficacy of a pyrrolo[2,1-f]triazine-based c-Met inhibitor in a clinically relevant orthotopic model.

Materials:

  • c-Met positive human gastric cancer cell line (e.g., NCI-N87) engineered to express luciferase.

  • 6-8 week old female athymic nude mice.

  • Test compound (pyrrolo[2,1-f]triazine-based c-Met inhibitor).

  • Vehicle control.

  • Standard-of-care drug (e.g., a platinum-based agent).

  • Bioluminescence imaging system.

  • D-luciferin.

Procedure:

  • Cell Culture: Culture NCI-N87-luc cells as per standard protocols.

  • Surgical Procedure:

    • Anesthetize the mouse and make a small abdominal incision to expose the stomach.

    • Inject 1 x 10^6 cells into the subserosal layer of the stomach wall.

    • Suture the incision.

  • Tumor Growth Monitoring:

    • Monitor tumor growth via bioluminescence imaging weekly.

    • Administer D-luciferin intraperitoneally and image the mice to quantify the luciferase signal.

  • Treatment Initiation:

    • Once a detectable and consistent bioluminescent signal is observed, randomize the mice into treatment groups.

  • Drug Administration:

    • Administer the test compound, vehicle, and standard of care daily for the duration of the study.

  • Efficacy Evaluation:

    • Continue weekly bioluminescence imaging to track tumor burden.

    • Monitor body weight and overall health of the animals.

  • Endpoint Analysis:

  • Data Analysis:

    • Compare the bioluminescence signal intensity between treatment groups over time.

    • Analyze primary tumor weight and the incidence of metastasis.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, rendered in Graphviz DOT language, illustrate key signaling pathways targeted by pyrrolo[2,1-f]triazine-based inhibitors and the general workflow of in vivo efficacy studies.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS Activates PI3K PI3K ALK->PI3K Activates STAT3 STAT3 ALK->STAT3 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription ALK_Inhibitor Pyrrolo[2,1-f]triazine ALK Inhibitor ALK_Inhibitor->ALK Inhibits

Caption: ALK Signaling Pathway Inhibition.

InVivo_Efficacy_Workflow start Start: Select Animal Model and Cell Line implant Tumor Cell Implantation (Subcutaneous or Orthotopic) start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize into Treatment Groups monitor_growth->randomize treat Administer Treatment: - Vehicle - Test Compound - Standard of Care randomize->treat evaluate Evaluate Efficacy: - Tumor Volume/Bioluminescence - Body Weight treat->evaluate Daily/Weekly evaluate->treat endpoint Endpoint Analysis: - Tumor Excision & Weight - Pharmacodynamics - Histology evaluate->endpoint End of Study analyze Data Analysis and Interpretation endpoint->analyze

Caption: General In Vivo Efficacy Workflow.

Broader Therapeutic Potential

While oncology is the most explored area, the pyrrolo[2,1-f]triazine scaffold is also being investigated for other indications.

Neuropathic Pain

Adaptor protein 2-associated kinase 1 (AAK1) has been identified as a potential target for neuropathic pain.[3][30] Early research into pyrrolo[2,1-f]triazine-based AAK1 inhibitors has been reported, with the goal of recapitulating the pain-reducing phenotype observed in AAK1 knockout mice.[3][30]

Standard of Care for Neuropathic Pain: Current first-line treatments include gabapentinoids (gabapentin and pregabalin) and antidepressants (tricyclic antidepressants and SNRIs).[6][31][32] Opioids are considered second or third-line options due to their side-effect profile.[31]

Neurodegenerative Diseases

The diverse biological activities of this scaffold suggest potential applications in neurodegenerative diseases, although in vivo efficacy data for specific pyrrolo[2,1-f]triazine candidates in this area is currently limited in the public domain.[9]

Current Therapies for Neurodegenerative Diseases: Treatment for diseases like Alzheimer's and Parkinson's is largely symptomatic and aims to slow disease progression.[30][33][34] Therapies include cholinesterase inhibitors, NMDA receptor antagonists, and dopaminergic agents.[33] Gene therapy and stem cell therapy are emerging as future possibilities.[15][30]

Conclusion and Future Directions

The pyrrolo[2,1-f]triazine scaffold represents a highly versatile and clinically validated platform for the development of novel therapeutics, particularly kinase inhibitors for oncology. The in vivo data for candidates targeting ALK, c-Met, VEGFR-2, EGFR, and HER2 demonstrate significant anti-tumor activity, often comparable or superior to earlier generation inhibitors.

The future of pyrrolo[2,1-f]triazine-based drug development will likely focus on:

  • Improving Selectivity: Fine-tuning the scaffold to achieve greater selectivity for the target kinase, thereby reducing off-target effects and improving the therapeutic index.

  • Overcoming Resistance: Designing next-generation inhibitors that are active against clinically relevant resistance mutations that emerge during treatment with existing therapies.

  • Exploring New Targets: Expanding the application of this scaffold to other kinase targets and non-kinase targets implicated in a wider range of diseases.

  • Combination Therapies: Evaluating the synergistic effects of pyrrolo[2,1-f]triazine-based inhibitors with other targeted agents and immunotherapies.

This guide provides a solid foundation for researchers in the field, summarizing the current landscape of in vivo efficacy and offering a framework for the design and execution of future preclinical studies. The continued exploration of this remarkable scaffold holds great promise for the development of new and effective medicines.

References

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1–25. [Link]

  • Weng, J., et al. (2012). Efficacious intermittent dosing of a novel JAK2 inhibitor in mouse models of polycythemia vera. Blood, 119(20), 4879-4887. [Link]

  • Dyckman, A. J., et al. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research, 32(6), 1-7. [Link]

  • Dyckman, A. J., et al. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. PMC, 32(6), 1-7. [Link]

  • Cleveland Clinic. (n.d.). Anaplastic Large Cell Lymphoma. [Link]

  • Dr. Oracle. (2025). What are the treatment options for Anaplastic Large Cell Lymphoma (ALCL)? [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]

  • ResearchGate. (n.d.). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. [Link]

  • Shi, Y., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 546-560. [Link]

  • BioWorld. (2005). Orally active p38alpha MAPK inhibitors effective in preclinical model of arthritis. [Link]

  • Ai, W. Z. (2018). Update on the Treatment of Anaplastic Large Cell Lymphoma. Current Hematologic Malignancy Reports, 13(2), 129-136. [Link]

  • ResearchGate. (n.d.). 2,7-Pyrrolo[2,1-f][1][2][3]triazines as JAK2 inhibitors: Modification of target structure to minimize reactive metabolite formation. [Link]

  • MDPI. (n.d.). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. [Link]

  • Smester, B., et al. (2022). Modern Methods of Diagnostics and Treatment of Neurodegenerative Diseases and Depression. Journal of Personalized Medicine, 12(11), 1787. [Link]

  • Moulin, D. E., et al. (2006). Neuropathic pain: a practical guide for the clinician. Canadian Medical Association Journal, 175(3), 265-275. [Link]

  • Taylor & Francis eBooks. (2024). Recent Therapeutic Approaches for Neurodegenerative Disorders. [Link]

  • Savage, K. J., & Horwitz, S. M. (2015). The biology and management of systemic anaplastic large cell lymphoma. Blood, 126(1), 22-31. [Link]

  • Jocasta Neuroscience. (2025). 10 Best Neurodegenerative Disease Treatments for Patients. [Link]

  • Champions Oncology. (2023). Hitting the Target: Latest Developments in Anti-Her2 Therapy. [Link]

  • Pardanani, A. (2012). JAK2 Inhibitors: What's the true therapeutic potential?. Therapeutic Advances in Hematology, 3(3), 133-145. [Link]

  • Finnerup, N. B., et al. (2019). A Comprehensive Algorithm for Management of Neuropathic Pain. Pain, 160(Suppl 1), S1-S11. [Link]

  • OncLive. (2020). New Era for Targeting HER2 Beckons in Breast Cancer and Beyond. [Link]

  • Van den Eynde, M., et al. (2023). The Role of cMET in Gastric Cancer—A Review of the Literature. Cancers, 15(7), 2025. [Link]

  • Soda, M., et al. (2008). A mouse model for EML4-ALK-positive lung cancer. Proceedings of the National Academy of Sciences, 105(50), 19893-19897. [Link]

  • Page, T. H., et al. (2010). Inhibitors of p38 suppress cytokine production in rheumatoid arthritis synovial membranes: does variable inhibition of interleukin-6 production limit effectiveness in vivo?. Arthritis & Rheumatism, 62(7), 1912-1920. [Link]

  • Medscape. (2025). Background, Testing for HER2, Adjuvant Therapy for HER2-Positive Breast Cancer. [Link]

  • Cohen, S. B., & Firestein, G. S. (2011). “Go upstream, young man”: lessons learned from the p38 saga. Annals of the Rheumatic Diseases, 70(Suppl 1), i87-i90. [Link]

  • Lo, S., et al. (2022). Standard-of-Care Treatment for HER2+ Metastatic Breast Cancer and Emerging Therapeutic Options. Clinical Breast Cancer, 22(8), 696-709. [Link]

  • Richards, E., et al. (2016). Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on-target ALK inhibitors in neuroblastoma. FEBS Open Bio, 6(11), 1113-1123. [Link]

  • Guan, J., et al. (2017). Combined ALK and MDM2 inhibition increases antitumor activity and overcomes resistance in human ALK mutant neuroblastoma cell lines and xenograft models. eLife, 6, e22750. [Link]

  • Walker, J. A., et al. (2019). Inhibition of Anaplastic Lymphoma Kinase (Alk) as Therapeutic Target to Improve Brain Function in Neurofibromatosis Type 1 (Nf1). International Journal of Molecular Sciences, 20(21), 5348. [Link]

  • VJHemOnc. (2022). Targeting JAK2 V617F VAF in polycythemia vera & the efficacy of ropeginterferon alfa-2b. [Link]

  • BioWorld. (2023). Less is more: ALK inhibitors increase exposed ALK expression. [Link]

  • Mima, K., & Baba, H. (2018). Current advances of targeting HGF/c-Met pathway in gastric cancer. Translational Gastroenterology and Hepatology, 3, 51. [Link]

  • Mascarenhas, J. (2018). The Role of JAK2 Inhibition in Polycythemia Vera. Targeted Oncology, 13(4), 421-432. [Link]

  • Szychta, M., et al. (2021). Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer. Scientific Reports, 11(1), 2736. [Link]

  • DeSilva, D. M., et al. (2017). Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion. Oncotarget, 8(57), 96626-96641. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]

  • ResearchGate. (n.d.). 2,7-Disubstituted-pyrrolo[2,1-f][1][2][3]triazines: New Variant of an Old Template and Application to the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors with in Vivo Antitumor Activity. [Link]

  • Falzone, L., et al. (2020). Safety and Tolerability of c-MET Inhibitors in Cancer. Cancers, 12(7), 1858. [Link]

  • Open Access Journals. (n.d.). CLINICAL. [Link]

  • OncLive. (2025). JAK Inhibitors Expand Treatment Options in Polycythemia Vera and Myelofibrosis. [Link]

  • Targeted Oncology. (2025). Standard of Care and Treatment Challenges in Gastric Cancer. [Link]

  • Kumar, V., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(3), 1533-1548. [Link]

  • ASCO Publications. (2010). C-met as a therapeutic target for metastatic potential of gastric cancer. [Link]

  • Shi, Y., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 546-560. [Link]

Sources

A Researcher's Guide to the Selectivity Index of Pyrrolo[2,1-f]triazine Antiviral Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antiviral drug discovery, the pyrrolo[2,1-f]triazine scaffold has emerged as a privileged structure, demonstrating broad-spectrum activity against a range of viruses.[1][2] This versatile nitrogen heterocycle is the core of the FDA-approved antiviral drug remdesivir, underscoring its clinical significance.[3][4][5] For researchers and drug development professionals, understanding the selectivity index (SI) of these compounds is paramount. The SI provides a critical measure of a drug's therapeutic window, quantifying the difference between its antiviral efficacy and its potential for host cell toxicity.[6][7] A higher SI value signifies a more promising drug candidate, as it indicates that the compound is effective against the virus at concentrations significantly lower than those that would harm the host cells.[7][8]

This guide provides an in-depth comparison of the selectivity indices of various pyrrolo[2,1-f]triazine antiviral compounds, supported by experimental data and detailed methodologies for assessing their performance. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Understanding the Selectivity Index: A Key Metric in Antiviral Research

The selectivity index is a cornerstone of preclinical antiviral drug evaluation. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50).[6][7]

Selectivity Index (SI) = CC50 / EC50 (or IC50)

  • CC50 (50% Cytotoxic Concentration): The concentration of a compound that results in a 50% reduction in the viability of uninfected host cells.

  • EC50 (50% Effective Concentration) / IC50 (50% Inhibitory Concentration): The concentration of a compound that inhibits viral replication or activity by 50%.

A high selectivity index is indicative of a compound that preferentially targets viral processes over host cellular functions, a hallmark of a successful antiviral agent.

Comparative Analysis of Pyrrolo[2,1-f]triazine Derivatives

The following table summarizes the reported antiviral activity and selectivity indices of representative pyrrolo[2,1-f]triazine compounds from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions such as the specific virus strain, cell line, and assay methodology can influence the results.

Compound/DerivativeTarget VirusCell LineIC50/EC50CC50Selectivity Index (SI)Reference
Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][9][10][11]triazine-5,6-dicarboxylateInfluenza A/Puerto Rico/8/34 (H1N1)MDCK4 µg/mL>752 µg/mL188[2][12][13]
4-aza-7,9-dideazaadenosineHuman Norovirus (HuNoV) replicon-0.015 µM--[1]
C7-halogenated 4-amino-pyrrolo[2,1-f][9][10][11]triazine C-nucleosidesMurine Norovirus (MNV)-Good antiviral activitySignificant cytotoxicity-[1]

Data for 4-aza-7,9-dideazaadenosine and C7-halogenated derivatives did not include specific CC50 values, precluding the calculation of a precise SI in the cited literature.

Experimental Protocols for Determining Selectivity Index

To ensure the generation of robust and reproducible data, standardized in vitro assays are essential for determining both the antiviral efficacy and cytotoxicity of a compound.

Cytotoxicity Assay (CC50 Determination)

A crucial first step is to assess the toxicity of the compound on the host cells in the absence of the virus. This ensures that any observed antiviral effect is not simply a result of cell death. The MTT assay is a widely used colorimetric method for this purpose.[14]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[14]

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero, MDCK, Huh-7) in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the pyrrolo[2,1-f]triazine compound in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a "no-drug" control (medium only).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "no-drug" control. The CC50 value is determined by plotting the cell viability against the compound concentration and using non-linear regression analysis.

Antiviral Efficacy Assay (EC50/IC50 Determination)

The choice of antiviral assay depends on the nature of the virus and its effect on the host cells. The plaque reduction assay is considered the gold standard for lytic viruses.[9][15]

Principle: The plaque reduction assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.[9][15][16]

Step-by-Step Protocol for Plaque Reduction Assay:

  • Cell Seeding: Seed a confluent monolayer of a suitable host cell line in 6-well or 12-well plates.

  • Virus Preparation: Prepare a dilution of the virus stock that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection: Infect the cell monolayers with the virus for 1-2 hours to allow for viral adsorption.

  • Compound Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of the pyrrolo[2,1-f]triazine compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.

  • Plaque Visualization: Fix the cells with a fixative (e.g., 10% formalin) and stain with a dye such as crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.[15][17]

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the "no-drug" virus control. The EC50 or IC50 value is determined by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.

For non-cytopathic viruses or as an alternative method, the Virus Yield Reduction Assay is a powerful technique.[9][10][11][18] This assay measures the quantity of infectious virus particles produced in the presence of the antiviral compound.

Visualizing the Workflow

To further elucidate the experimental process, the following diagrams illustrate the workflows for determining the selectivity index.

G cluster_0 Cytotoxicity Assay (CC50) cluster_1 Antiviral Efficacy Assay (EC50) A Seed Host Cells B Treat with Compound Dilutions A->B C Incubate B->C D MTT Assay C->D E Measure Absorbance D->E F Calculate CC50 E->F N Calculate Selectivity Index (SI = CC50 / EC50) G Seed Host Cells H Infect with Virus G->H I Treat with Compound Dilutions H->I J Incubate I->J K Plaque Assay / Yield Reduction J->K L Quantify Viral Inhibition K->L M Calculate EC50 L->M

Caption: Workflow for determining the Selectivity Index.

Mechanism of Action: The Basis of Selectivity

The high selectivity of certain pyrrolo[2,1-f]triazine compounds stems from their ability to target viral-specific enzymes or processes. For instance, some derivatives are analogues of purine bases and can act as inhibitors of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses.[1][3] By targeting an enzyme that is essential for the virus but not for the host cell, these compounds can achieve a high degree of selectivity. Molecular docking studies have also suggested that some pyrrolo[2,1-f]triazine derivatives may act as neuraminidase inhibitors, which would be effective against influenza viruses.[2][12]

G cluster_0 Viral Replication Cycle cluster_1 Pyrrolo[2,1-f]triazine Inhibition Entry Viral Entry Uncoating Uncoating Entry->Uncoating Replication Viral Genome Replication (RNA-dependent RNA Polymerase) Uncoating->Replication Assembly Viral Assembly Replication->Assembly Release Viral Release (Neuraminidase) Assembly->Release RdRp_Inhibitor RdRp Inhibitors RdRp_Inhibitor->Replication Inhibits NA_Inhibitor Neuraminidase Inhibitors NA_Inhibitor->Release Inhibits

Caption: Potential mechanisms of action for pyrrolo[2,1-f]triazine antivirals.

Conclusion

The pyrrolo[2,1-f]triazine scaffold represents a highly promising platform for the development of novel antiviral agents. A thorough and standardized evaluation of the selectivity index is critical for identifying lead candidates with a favorable safety and efficacy profile. By employing robust cytotoxicity and antiviral assays, researchers can confidently advance the most promising compounds through the drug development pipeline. The data presented in this guide, along with the detailed protocols, provide a solid foundation for researchers to build upon in their quest for new and effective antiviral therapies.

References

  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]

  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]

  • Prichard, M. N., & Shipman, C., Jr. (1990). A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. Journal of Virological Methods, 28(1), 101–106. [Link]

  • Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Retrieved from [Link]

  • Schwartz, P. M., Reinke, C. M., & Shipman, C., Jr. (1978). The selective inhibition of viral DNA synthesis by chemotherapeutic agents: an indicator of clinical usefulness? Journal of the National Cancer Institute, 60(4), 823–827. [Link]

  • Fouad, D., et al. (2021). Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][9][10][11]triazine C-nucleosides. Molecules, 26(11), 3169. [Link]

  • Mochulskaya, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][9][10][11]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Chemistry, 5(4), 2657-2676. [Link]

  • IBT Bioservices. (n.d.). Viral Yield Reduction Assay Service. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity, antiviral activity and selectivity index. Retrieved from [Link]

  • SciSpace. (2023). Bioactive Pyrrolo[2,1-f][9][10][11]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibitory activity of pyrrolo[2,1-f][9][10][11]triazines containing a.... Retrieved from [Link]

  • Li, Y., et al. (2020). Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2. Frontiers in Immunology, 11, 596142. [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

  • Lurain, N. S., et al. (1996). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial Agents and Chemotherapy, 40(5), 1290–1293. [Link]

  • Bio-protocol. (n.d.). Antiviral assay. Retrieved from [Link]

  • Gonzalez, D., et al. (2022). Novel Naturally Occurring Dipeptides and Single-Stranded Oligonucleotide Act as Entry Inhibitors and Exhibit a Strong Synergistic Anti-HIV-1 Profile. Viruses, 14(4), 785. [Link]

  • OUCI. (2023). Bioactive Pyrrolo[2,1-f][9][10][11]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Retrieved from [Link]

  • Southern Research. (2025, April 1). Cytotoxicity Assays: How We Test Cell Viability [Video]. YouTube. [Link]

  • Ural Federal University Electronic Scientific Archive. (2023). Bioactive Pyrrolo[2,1-f][9][10][11]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Retrieved from [Link]

  • Smith, S. M., et al. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PLoS One, 6(11), e26908. [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS One, 6(11), e26908. [Link]

  • De Vloo, T., et al. (2014). A novel method for high-throughput screening to quantify antiviral activity against viruses that induce limited CPE. Journal of Virological Methods, 208, 153–156. [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS One, 6(11), e26908. [Link]

  • ResearchGate. (n.d.). Pyrrolo[2,1- f ][9][10][11]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Retrieved from [Link]

  • Sharma, A., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][9][10][11]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1–13. [Link]

  • Kumar, A., et al. (2021). Pyrrolo[2,1-f][9][10][11]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 13(16), 1475–1494. [Link]

  • Roy, S., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][9][10][11]triazine of Remdesivir. Organic Process Research & Development, 26(1), 108–116. [Link]

  • Roy, S., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][9][10][11]triazine of Remdesivir. Organic Process Research & Development, 26(1), 108–116. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate

A Comprehensive Guide to the Safe Disposal of Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of novel chemical entities are paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate, a member of the pyrrolotriazine class of heterocyclic compounds. While this compound is valuable in medicinal chemistry and drug discovery, its chlorinated nature necessitates a rigorous and compliant disposal pathway.[4][5][6]

This document is structured to provide immediate, actionable information, grounded in established safety protocols and regulatory standards. It is designed to supplement, not replace, your institution's specific Chemical Hygiene Plan (CHP) and waste management procedures.[7][8][9]

Hazard Assessment and Immediate Safety Considerations

Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate is a halogenated organic compound.[10] While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, data from structurally similar compounds, such as other chlorinated pyrrolopyrimidines and pyrrolotriazines, indicate that it should be handled as a hazardous substance.[11][12][13]

Anticipated Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[12]

  • Skin Irritation: Causes skin irritation.[12]

  • Eye Irritation: Causes serious eye irritation.[12]

  • Respiratory Irritation: May cause respiratory irritation.[11][12]

  • Hazards of Combustion: Thermal decomposition may produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride (HCl) gas.[11][13][14]

Immediate Personal Protective Equipment (PPE) Requirements: Before handling the compound in any form (pure, in solution, or as waste), the following PPE is mandatory.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles.Protects against splashes of solutions and contact with solid particulates, preventing serious eye irritation.[13][14]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and irritation. Always inspect gloves before use and use proper removal technique.[11]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hood.Engineering controls are the primary defense against inhalation of dust or vapors, which may cause respiratory irritation.[7][11]
Waste Segregation: The Cornerstone of Safe Disposal

The single most critical step in the disposal process is proper segregation. Due to the presence of a chlorine atom, Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate and any materials contaminated with it must be classified as Halogenated Organic Waste .[15][16]

Causality: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration with scrubbers to neutralize the resulting acidic gases like HCl.[17][18] Mixing them with non-halogenated waste contaminates the entire batch, significantly increasing disposal costs and environmental risk.[19]

dot

Caption: Waste Segregation Flowchart.

Step-by-Step Disposal Protocol

This protocol covers the disposal of the pure compound, solutions, and contaminated labware.

Protocol 1: Disposal of Solid Waste

  • Container Selection: Use a designated, sealable, and clearly labeled "Halogenated Organic Solid Waste" container. The container must be made of a material compatible with the waste (e.g., high-density polyethylene).

  • Transfer: In a chemical fume hood, carefully transfer the solid waste into the designated container using a spatula or scoop.

  • Avoid Dust: Minimize the creation of dust during transfer.[11]

  • Labeling: Ensure the container label includes:

    • The words "Hazardous Waste".[15]

    • The full chemical name: "Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate".

    • The approximate quantity added.

    • The date of accumulation.

    • The name of the generating researcher/laboratory.

  • Closure: Securely close the container lid immediately after adding the waste.[15]

  • Storage: Store the container in a designated satellite accumulation area, away from incompatible materials.[3]

Protocol 2: Disposal of Liquid Waste (Solutions)

  • Container Selection: Use a designated, sealable, and clearly labeled "Halogenated Organic Liquid Waste" container (e.g., a green-labeled carboy).[15] The container must have a screw cap and be stored in secondary containment.[3]

  • pH Check: Ensure the pH of the solution is near neutral (pH 6-9) before adding it to the waste container, unless the container is specifically designated for acidic or basic halogenated waste. Neutralize if necessary, being mindful of potential reactions.

  • Transfer: In a chemical fume hood, carefully pour the liquid waste into the container using a funnel.

  • Labeling: As with solid waste, update the container's hazardous waste tag with the chemical name, solvent(s), approximate volume, and date.

  • Closure: Securely close the container lid. Do not leave funnels in the container opening.[1]

  • Storage: Store in the designated satellite accumulation area.

Protocol 3: Disposal of Contaminated Labware and Materials

  • Gross Decontamination: Rinse contaminated labware (e.g., beakers, flasks) with a small amount of a suitable solvent (e.g., acetone, ethyl acetate). The first rinseate is considered acutely hazardous and must be disposed of as halogenated liquid waste.

  • Segregation of Sharps: Contaminated needles, syringes, or other sharps must be placed directly into a designated "Sharps Waste" container. Do not attempt to recap needles.

  • Solid Materials: Contaminated gloves, weigh boats, and absorbent pads should be placed in the "Halogenated Organic Solid Waste" container.

  • Final Cleaning: After the initial hazardous rinse, labware can typically be cleaned using standard laboratory procedures.

dot

Caption: Step-by-Step Disposal Workflow.

Emergency Procedures for Spills

In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.

  • Alert Personnel: Immediately alert others in the laboratory.

  • Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Control the Spill (If Safe): For minor spills that you are trained to handle:

    • Ensure you are wearing appropriate PPE.

    • Contain the spill using a spill kit with absorbent materials (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large spills of solutions in flammable solvents.

    • For solid spills, gently cover with absorbent material to prevent dust from becoming airborne.[11]

    • Carefully scoop the absorbent material and spilled substance into a designated "Halogenated Organic Solid Waste" container.

  • Decontaminate: Clean the spill area with a suitable solvent and paper towels. Dispose of all cleaning materials as halogenated solid waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

Final Disposal Logistics

The ultimate disposal of hazardous waste is a regulated process that must be handled by trained professionals.

  • Licensed Disposal Company: All collected halogenated waste must be offered to a licensed professional waste disposal company.[11] This is typically coordinated through your institution's EHS department.

  • Incineration: The standard and most effective disposal method for chlorinated organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers.[11][17][18] This process ensures the complete destruction of the organic molecule and captures the resulting hydrogen chloride.

  • Regulatory Compliance: All procedures, from labeling to final transport, must comply with local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][8]

By adhering to these rigorous procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the professional responsibilities of the scientific community.

References

  • OSHA Compliance For Labor
  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Process for Disposal of Chlorinated Organic Residues. (n.d.). AIChE Journal.
  • Safety Measures for Hazardous Chemicals in Hospital Laboratories: Compliance with OSHA Guidelines and Best Practices. (n.d.). Needle.Tube.
  • MSDS of ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxyl
  • ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1][2][3]triazine-6-carboxylate, min 97%, 250 mg. (n.d.). Component Supply.

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.).
  • Laboratory Safety Guidance. (n.d.).
  • SAFETY DATA SHEET: 2-Chloro-4,6-dimethoxy-1,3,5-triazine. (2025, December 19). Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.
  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). University of Siegen.
  • Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. (2023, August 2). U.S. Environmental Protection Agency (EPA).
  • Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. (2016, October 19). U.S. Environmental Protection Agency (EPA).
  • EPA Promulgates Listing Determination for Certain Wastes From the Production of Chlorinated Aliphatics. (2000, November). U.S. Environmental Protection Agency (EPA).
  • Laboratory chemical waste. (n.d.).
  • Chemical Waste Management for Laboratories. (n.d.).
  • Material Safety Data Sheet: Ethyl 4-chloro-5-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxyl
  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. (2021, July 15). National Institutes of Health (NIH).

  • OSHA FACTSHEET: LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.).
  • Ethyl 4-chloropyrrolo[1,2-f][1][2][3]triazine-2-carboxylate Safety Data Sheet. (2025, July 5). ChemicalBook.

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. (2021, January 4). National Institutes of Health (NIH).

  • cas 1120214-92-7|| where to buy Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate. (n.d.). Chemenu.

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • Safety Data Sheet: Ethyl pyrrolo[2,1-f][1][2][3]triazine-7-carboxylate. (2024, December 19). CymitQuimica.

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.).
  • 1120214-92-7| Chemical Name : Ethyl 4-chloropyrrolo[1,2-f][1][2][3]triazine-2-carboxylate. (n.d.). PASL.

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4).
  • Ethyl 4-chloro-5-Methoxypyrrolo[1,2-f][1][2][3]triazine-6-carboxylate. (n.d.). Echemi.

  • SAFETY DATA SHEET: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine, 95%. (2021, December 28). Fisher Scientific.
  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023, November 21). MDPI.

  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. (2017, February 3). European Food Safety Authority (EFSA).
  • Development of a Practical Synthesis of a Functionalized Pyrrolo[2,1-f][1][2][3]triazine Nucleus. (2011, March 18). ACS Publications.

  • Complete List of VOC Exemption Rules. (n.d.). U.S. Environmental Protection Agency (EPA).
  • Regulations.gov. (n.d.).

Personal protective equipment for handling Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide: Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate

This guide provides comprehensive safety protocols and operational directives for the handling of Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate. As a chlorinated heterocyclic compound, this substance requires meticulous handling to mitigate potential health risks. This document is intended for researchers, scientists, and professionals in drug development who may work with this or structurally similar molecules. The information herein is synthesized from established safety data for analogous compounds and general best practices for handling chlorinated organics.

Hazard Assessment and GHS Classification

Anticipated GHS Hazard Classifications:

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationGHS07
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritationGHS07

This classification is inferred from similar compounds and should be treated as a precautionary guideline. All users must conduct their own risk assessment.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe handling. The selection of appropriate PPE is critical to prevent exposure through inhalation, skin contact, or eye contact.[1][2][6]

Core PPE Requirements:

  • Hand Protection: Chemical-resistant gloves are mandatory. Given the chlorinated nature of the compound, neoprene or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contamination.[2][3]

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. For operations with a higher risk of splashes or aerosol generation, a full-face shield should be worn in conjunction with goggles.[2]

  • Body Protection: A flame-resistant lab coat is essential. For larger quantities or procedures with a significant risk of spillage, a chemical-resistant apron or coveralls should be considered.[4]

  • Respiratory Protection: All handling of this compound as a solid or in a volatile solvent must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][4] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary.[2][4]

DOT Diagram: PPE Selection Workflow

PPE_Selection start Start: Handling Ethyl 4-chloropyrrolo [2,1-f][1,2,4]triazine-6-carboxylate fume_hood Is the procedure conducted in a certified chemical fume hood? start->fume_hood solid_handling Handling solid material? fume_hood->solid_handling Yes respirator Consult EHS for respirator selection fume_hood->respirator No solution_handling Working with solutions? solid_handling->solution_handling Yes/No splash_risk Risk of splashing? solution_handling->splash_risk ppe_base Required PPE: - Chemical safety goggles - Neoprene or butyl rubber gloves - Flame-resistant lab coat splash_risk->ppe_base No face_shield Add full-face shield splash_risk->face_shield Yes end Proceed with caution ppe_base->end face_shield->ppe_base

Caption: PPE selection decision tree for handling the title compound.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the workflow.

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][7]

    • The container should be tightly closed and clearly labeled.[4]

  • Preparation and Weighing:

    • Designate a specific area within a chemical fume hood for handling this compound.

    • Before weighing, ensure all necessary PPE is correctly donned.

    • To minimize the generation of dust, handle the solid material carefully. If possible, use a solution-based approach to avoid handling the powder directly.

  • Experimental Use:

    • All procedures involving this compound must be carried out in a chemical fume hood.[8]

    • Use appropriate glassware and equipment, ensuring they are clean and dry.

    • Keep containers closed when not in use to prevent the release of vapors.

    • Avoid eating, drinking, or smoking in the laboratory area.[6][9]

Emergency Procedures and Spill Management

Preparedness is key to effectively managing unforeseen incidents.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: Remove contaminated clothing and shoes. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[3][4]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill Response:

For a minor spill within a fume hood:

  • Alert others in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).[10]

  • Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[3]

  • Clean the spill area with a suitable solvent, followed by soap and water.

For a major spill, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

DOT Diagram: Spill Response Workflow

Spill_Response spill Spill Occurs location Is the spill contained within a fume hood? spill->location size Is it a minor spill? location->size Yes evacuate Evacuate the area location->evacuate No alert Alert nearby personnel size->alert Yes size->evacuate No ppe Don appropriate PPE (gloves, goggles, lab coat) alert->ppe absorb Absorb spill with inert material ppe->absorb collect Collect absorbed material into a labeled hazardous waste container absorb->collect clean Decontaminate the spill area collect->clean end Spill Managed clean->end contact_ehs Contact EHS Immediately evacuate->contact_ehs

Caption: Decision workflow for responding to a spill.

Disposal Plan

All waste containing Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Disposal: Dispose of the hazardous waste through your institution's approved EHS program. Follow all local, state, and federal regulations for hazardous waste disposal.[10]

Conclusion: A Culture of Safety

The safe handling of Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate is predicated on a thorough understanding of its potential hazards and the consistent application of robust safety protocols. By adhering to the guidelines outlined in this document—from diligent use of PPE to meticulous operational and disposal planning—researchers can effectively mitigate risks and maintain a safe laboratory environment. Always consult your institution's specific safety policies and the most current regulatory guidelines.

References

  • Oxy. (n.d.). CHLORINATED ORGANICS HANDBOOK.
  • Benchchem. (n.d.). Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 4-chloro-5-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate.
  • Capot Chemical. (2026, January 1). MSDS of ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Chlorine in Workplace Atmospheres.
  • Thermo Fisher Scientific. (2010, August 26). SAFETY DATA SHEET.
  • ADAMA. (2016, April 19). Safety Data Sheet.
  • R&D Systems. (2025, July 31). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
  • USC Nanofab Wiki. (n.d.). STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - Ethyl pyrrolo[2,1-f][1][2][3]triazine-7-carboxylate. Retrieved from

  • ChemScene. (2025, April 27). Safety Data Sheet - Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.